1,3-Bis(trichloromethyl)benzene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,3-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIUXGYCNYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236822 | |
| Record name | Hexachlorometaxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-99-2 | |
| Record name | 1,3-Bis(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexachlorometaxylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(trichloromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexachlorometaxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trichloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXACHLOROMETAXYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH88VBU889 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Bis(trichloromethyl)benzene from m-Xylene
This guide provides a comprehensive overview for the synthesis of 1,3-bis(trichloromethyl)benzene, a pivotal intermediate in the production of specialty polymers, agrochemicals, and pharmaceuticals.[1] The transformation of m-xylene into its hexachloro derivative is a classic example of free-radical chemistry, demanding precise control over reaction parameters to achieve high yield and purity. This document delves into the mechanistic underpinnings, provides a detailed experimental protocol, and addresses critical safety and analytical considerations for researchers and chemical development professionals.
Part 1: Mechanistic Insights: The Free-Radical Pathway
The conversion of m-xylene to this compound proceeds via a free-radical chain reaction, a process fundamentally different from electrophilic substitution that would target the aromatic ring.[2] This selectivity is the cornerstone of the synthesis, achieved by using light (photons, hν) or a radical initiator to generate chlorine radicals, rather than a Lewis acid catalyst which would promote ring chlorination.[3][4]
The reaction can be understood through three distinct stages:
-
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically in the form of UV light.
Cl₂ + hν → 2 Cl•
-
Propagation: This is a self-sustaining cycle where a chlorine radical abstracts a hydrogen atom from one of the benzylic methyl groups of m-xylene. The benzylic C-H bonds are weaker and more susceptible to this abstraction than the C-H bonds of the aromatic ring.[2][5] This generates a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl). The benzylic radical then reacts with another molecule of Cl₂ to form a chlorinated product and a new chlorine radical, which continues the chain.
CH₃-C₆H₄-CH₃ + Cl• → •CH₂-C₆H₄-CH₃ + HCl •CH₂-C₆H₄-CH₃ + Cl₂ → ClCH₂-C₆H₄-CH₃ + Cl•
This cycle repeats, first forming 1-(chloromethyl)-3-methylbenzene, then 1,3-bis(chloromethyl)benzene, and continues until all six benzylic hydrogens are replaced by chlorine atoms, yielding the final product, this compound (C₆H₄(CCl₃)₂).[6]
-
Termination: The chain reaction ceases when two radicals combine, or when radicals are removed by inhibitors.
Cl• + Cl• → Cl₂ 2 •CH₂-C₆H₄-CH₃ → CH₃-C₆H₄-CH₂-CH₂-C₆H₄-CH₃
The key to a successful synthesis is maintaining conditions that favor the propagation of the free-radical chain reaction on the side chains while suppressing undesirable side reactions, most notably the chlorination of the aromatic ring.
Caption: Stepwise free-radical chlorination of m-xylene.
Part 2: Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted within a certified chemical fume hood due to the use of toxic chlorine gas and the evolution of corrosive HCl gas.[7][8]
2.1. Materials and Equipment
| Reagents | Equipment |
| m-Xylene (C₈H₁₀) | Three-neck round-bottom flask |
| Chlorine (Cl₂) gas | Reflux condenser |
| Nitrogen (N₂) gas | Gas inlet tube (extending below liquid surface) |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Thermometer or thermocouple |
| Anhydrous Magnesium Sulfate (MgSO₄) | UV lamp (e.g., mercury vapor lamp) |
| Heating mantle with magnetic stirrer | |
| Gas scrubber (containing NaOH solution) | |
| Vacuum distillation apparatus |
2.2. Reaction Setup
-
Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a gas inlet tube, and a thermometer.
-
Connect the outlet of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas that will be produced.[9]
-
Ensure all glassware joints are properly sealed. The setup should allow for heating, stirring, gas introduction, and temperature monitoring.
2.3. Synthetic Procedure
-
Charging the Reactor: Charge the flask with m-xylene (e.g., 1.0 mole).
-
Initiation: Position a UV lamp approximately 10-20 cm from the flask.[9] Begin stirring and heat the m-xylene to a temperature range of 100-120 °C. Some industrial processes may employ staged temperature increases as the chlorination proceeds.[10]
-
Chlorination: Once the temperature is stable, begin bubbling chlorine gas through the stirred liquid at a moderate, controlled rate. The reaction is exothermic, and the rate of chlorine addition should be managed to maintain the desired temperature.[9] Successful consumption of chlorine is indicated by the fading of its characteristic yellow-green color.
-
Monitoring: The progress of the reaction must be monitored to determine the endpoint. This is crucial to avoid over- or under-chlorination. Periodically, small aliquots can be carefully withdrawn and analyzed by Gas Chromatography (GC) or ¹H NMR spectroscopy.[9] The reaction is complete when the starting material and partially chlorinated intermediates are no longer detected.
-
Work-up:
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp and heating.
-
Allow the reaction mixture to cool to room temperature while purging with a slow stream of nitrogen to remove any dissolved HCl and excess chlorine.
-
Transfer the crude product to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
2.4. Purification
-
Filter off the drying agent.
-
The crude product is best purified by vacuum distillation.[6][11] This method is highly effective for separating the high-boiling point product from any unreacted m-xylene or lower-boiling chlorinated intermediates.[6]
-
Set up a vacuum distillation apparatus and collect the fraction corresponding to the boiling point of this compound under the achieved vacuum.
Part 3: Process Control and Optimization
Achieving a high yield of the desired product requires careful control over several parameters. Inadequate control can lead to a mixture of products that are difficult to separate.
| Parameter | Value / Condition | Rationale & Causality |
| Chlorinating Agent | Chlorine (Cl₂) gas | Provides the chlorine radicals necessary for the chain reaction.[9] |
| Initiation | UV Light (hν) | Provides the energy to initiate the free-radical chain reaction by cleaving Cl₂. Suppresses ionic pathways that lead to ring chlorination.[12] |
| Temperature | 100-140 °C | Must be high enough to maintain a liquid phase and sufficient reaction rate but controlled to minimize side reactions. Higher temperatures later in the process can drive the reaction to completion.[3][10] |
| Reaction Time | 4-10 hours | Highly dependent on scale and rate of chlorination. Must be determined by monitoring until starting material is consumed.[9][11] |
| Catalyst | None (Free-radical) | The use of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) must be strictly avoided as they promote electrophilic aromatic substitution (ring chlorination).[3][13] |
| Expected Yield | 70-90% | Yields are dependent on precise control of conditions and efficient monitoring to determine the reaction endpoint. |
Troubleshooting Potential Issues:
-
Incomplete Chlorination: Results in a mixture of mono-, di-, tri-, etc., chlorinated xylenes.[6] This is often due to insufficient reaction time or a suboptimal rate of chlorine addition. Continued monitoring with GC is essential.
-
Ring Chlorination: The presence of trace amounts of Lewis acids (like metal impurities) can catalyze unwanted chlorination on the aromatic ring.[10] Using clean, dry glassware is critical.
-
Polymerization/Charring: Overheating during the reaction or, more commonly, during distillation (especially if taken to dryness) can cause decomposition and the formation of high-molecular-weight byproducts.[6]
Part 4: Analytical Characterization
Robust analytical methods are essential for both process monitoring and final quality control.
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is the primary technique for analyzing this reaction.[14] It allows for the separation and identification of the starting material, all chlorinated intermediates, and the final product. By tracking the disappearance of intermediates and the appearance of the C₆H₄(CCl₃)₂ peak, the reaction can be precisely monitored to its optimal endpoint.[9][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the extent of chlorination. The spectrum of m-xylene shows a characteristic singlet for the six methyl (CH₃) protons. As the reaction progresses, this signal diminishes and is replaced by signals for chloromethyl (CH₂Cl) and dichloromethyl (CHCl₂) groups. The complete disappearance of signals in the aliphatic region (other than impurity signals) and the presence of only aromatic proton signals confirms the formation of the fully chlorinated product.[9]
Part 5: Critical Safety Protocols
The synthesis of this compound involves multiple significant hazards that demand strict adherence to safety protocols.
-
Chemical Hazards:
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. Inhalation can cause severe respiratory damage. It must be handled in a well-ventilated fume hood with a dedicated gas delivery system.
-
Hydrogen Chloride (HCl): A corrosive gas is generated as a byproduct. A gas scrubber is mandatory to prevent its release into the atmosphere and the laboratory.[9]
-
Chlorinated Intermediates: Partially chlorinated species like 1,3-bis(chloromethyl)benzene are lachrymators (tear-producing agents) and skin irritants.[6]
-
Trichloromethyl Compounds: These compounds are generally hazardous and should be handled with care.[7][15]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Waste Disposal: All chlorinated waste must be disposed of according to institutional and local hazardous waste regulations.
Caption: Logical workflow for ensuring safety during the synthesis.
Conclusion
The synthesis of this compound from m-xylene is a powerful and industrially relevant transformation. Its success hinges on a solid understanding of the underlying free-radical mechanism and the stringent control of reaction conditions to favor benzylic halogenation. By carefully managing temperature, reagent addition, and UV initiation, and by employing robust analytical monitoring and unwavering safety practices, researchers can reliably and safely produce this valuable chemical intermediate.
References
- Wikipedia. Xylene.
- Schwantes, C. R., et al. (2023). Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.
- BenchChem. (2025). Technical Support Center: Purification of Crude 1,3-Bis(chloromethyl)benzene.
- Sciencemadness Discussion Board. (2016).
- Schwantes, C. R., et al. (2023). Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.
- Google Patents. (1975).
- ChemicalBook. (n.d.). 1,3-Bis(chloromethyl)benzene synthesis.
- Google Patents. (1967).
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (2025).
- Carl ROTH. (n.d.).
- BenchChem. (2025). Gas chromatography-mass spectrometry (GC/MS) analysis of 1,3-Bis(chloromethyl)benzene.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-bromo-4-(trichloromethyl)
- BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene.
- Google Patents. (2015). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Google Patents. (1980).
- YouTube. (2021).
- Wikipedia.
- YouTube. (2025). How To Store Chloroform Properly?.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (2015). CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.
- Tokyo Chemical Industry. (n.d.). 1,3-Bis(trifluoromethyl)benzene.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 4. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 5. Xylene - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. carlroth.com [carlroth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 11. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 12. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. youtube.com [youtube.com]
An In-Depth Technical Guide to the Photochlorination of m-Xylene for the Synthesis of 1,3-Bis(trichloromethyl)benzene
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1,3-bis(trichloromethyl)benzene through the photochlorination of m-xylene. The document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and addresses critical safety and analytical considerations.
Introduction: Strategic Importance of this compound
This compound, also known as α,α,α,α',α',α'-hexachloro-m-xylene, is a valuable chemical intermediate. Its utility spans the synthesis of agrochemicals, pharmaceuticals, and macromolecular materials.[1] The two trichloromethyl groups offer reactive sites for a variety of chemical transformations, making it a versatile building block in organic synthesis. For instance, it can be converted to 1,3-bis(trifluoromethyl)benzene, a compound used in the preparation of specialized reagents.[2] The synthesis of high-purity this compound is therefore of significant interest.
Photochlorination, a reaction initiated by light, presents a direct and industrially scalable method for the production of this compound from m-xylene.[3] This process involves the substitution of hydrogen atoms on the methyl groups with chlorine atoms, driven by a free-radical chain reaction.
Mechanistic Insights: The Free-Radical Pathway
The photochlorination of m-xylene proceeds via a free-radical chain reaction, a process initiated by the absorption of light energy.[3] Understanding this mechanism is paramount for optimizing reaction conditions and minimizing the formation of unwanted byproducts.
The reaction can be dissected into three key stages:
-
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to ultraviolet (UV) radiation.[3] This is the critical light-dependent step.
-
Propagation: The chlorine radical then abstracts a hydrogen atom from one of the methyl groups of m-xylene, forming a benzyl-type radical and a molecule of hydrogen chloride (HCl). This benzylic radical is stabilized by resonance, making the methyl hydrogens particularly susceptible to abstraction.[4] The newly formed benzylic radical reacts with another molecule of chlorine to yield a chlorinated xylene derivative and another chlorine radical, which continues the chain reaction. This propagation cycle repeats, leading to the progressive chlorination of both methyl groups.
-
Termination: The chain reaction is terminated when two radicals combine. This can involve the recombination of two chlorine radicals to form chlorine, or the reaction of a chlorine radical with a benzylic radical.
dot
Caption: Free-radical mechanism of photochlorination.
Controlling the reaction conditions is crucial to favor the exhaustive chlorination of the methyl groups while minimizing side reactions, such as chlorination of the aromatic ring.[5] Ring chlorination is an electrophilic substitution reaction and is generally promoted by Lewis acid catalysts, which should be scrupulously avoided in this process.[6]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a laboratory-scale procedure for the photochlorination of m-xylene. All operations should be conducted in a well-ventilated fume hood due to the hazardous nature of the chemicals involved.
Materials and Equipment
| Reagents | Equipment |
| m-Xylene (anhydrous) | Jacketed glass reactor with a bottom outlet |
| Chlorine gas | UV immersion lamp (e.g., mercury vapor lamp)[7] |
| Inert gas (Nitrogen or Argon) | Gas dispersion tube (sparger) |
| Sodium hydroxide solution (for scrubbing) | Magnetic stirrer and stir bar |
| Anhydrous sodium sulfate | Thermometer or temperature probe |
| Gas flow meter | |
| Gas scrubbing train |
Experimental Workflow
dot
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Reactor Setup: Assemble the jacketed glass reactor with the UV immersion lamp, gas dispersion tube, magnetic stirrer, and thermometer. Connect the gas outlet to a scrubbing train containing a sodium hydroxide solution to neutralize excess chlorine and the hydrogen chloride byproduct.
-
Inerting the System: Purge the entire apparatus with an inert gas, such as nitrogen or argon, to remove any oxygen and moisture. Oxygen can act as a radical scavenger and inhibit the chain reaction.[3]
-
Charging the Reactor: Charge the reactor with anhydrous m-xylene.
-
Reaction Temperature: Heat the m-xylene to the desired reaction temperature. A patent suggests an initial temperature of 100-120°C.[8] The temperature can be gradually increased as the reaction progresses.[7][8]
-
Initiation of Reaction: Turn on the UV lamp and begin bubbling chlorine gas through the m-xylene via the gas sparger at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled by adjusting the chlorine flow rate and the temperature of the cooling fluid in the reactor jacket.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots (with extreme caution) and analyzing them by gas chromatography (GC) to determine the relative amounts of starting material, intermediates, and the final product.
-
Reaction Completion: The reaction is considered complete when the desired level of chlorination is achieved. This typically requires a significant molar excess of chlorine.
-
Work-up: Once the reaction is complete, turn off the chlorine gas flow and the UV lamp. Purge the reactor with an inert gas to remove any residual chlorine and HCl. Allow the reaction mixture to cool to room temperature. The crude product can then be washed with a dilute aqueous solution of sodium bicarbonate to remove any remaining acidic components, followed by a water wash.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, and then filter.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.[9] Vacuum distillation is effective for separating the product from less volatile impurities.[9] Recrystallization from a suitable solvent, such as hexanes, can yield a high-purity solid product.[9]
Reaction Parameters
| Parameter | Value/Range | Rationale |
| Temperature | 100 - 170°C | Higher temperatures increase the reaction rate but may also lead to side reactions if not carefully controlled.[7][8] |
| UV Wavelength | 380 - 500 mµ | Specific wavelengths can enhance the selectivity of the reaction.[10] |
| Chlorine to m-xylene molar ratio | > 6:1 | A molar excess of chlorine is required to drive the reaction to completion.[11] |
| Catalyst | None (photo-initiated) | The use of a free-radical initiator like benzoyl peroxide can be an alternative to UV light but may introduce impurities.[5][12] |
Safety and Handling: A Critical Imperative
The photochlorination of m-xylene involves highly hazardous materials and requires strict adherence to safety protocols.
Chemical Hazards
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[13][14] Inhalation can cause severe respiratory damage and can be fatal.[15] All operations involving chlorine must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a gas mask with a suitable cartridge, must be worn.[14][16]
-
Chlorinated Hydrocarbons: this compound and its intermediates are irritants to the eyes, skin, and respiratory system.[9] It is also a lachrymator.[9] Always handle these compounds in a fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9][17]
-
Hydrogen Chloride: HCl is a corrosive gas that is a byproduct of the reaction. The off-gas must be scrubbed through a basic solution.
Procedural Hazards
-
Exothermic Reaction: The reaction is exothermic, and there is a risk of a runaway reaction if the temperature is not properly controlled.
-
Pressure Buildup: The generation of HCl gas can lead to a pressure buildup in a closed system. The reaction must be conducted in a system that is open to a scrubbing train.
Personal Protective Equipment (PPE)
| Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[17] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile).[16] |
| Body Protection | Lab coat and, if necessary, a chemical-resistant apron.[17] |
| Respiratory Protection | A full-face respirator with a cartridge suitable for chlorine and organic vapors is essential.[16] |
Analysis and Characterization of this compound
Accurate analysis of the final product is crucial for quality control and for ensuring its suitability for subsequent applications.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying this compound and any impurities.[18] It provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of the product, particularly for samples that may not be suitable for GC analysis.[18]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product. The chemical shifts and coupling patterns provide detailed information about the arrangement of atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-Cl bonds and the aromatic ring.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₄Cl₆ |
| Molecular Weight | 312.84 g/mol |
| CAS Number | 881-99-2 |
| Appearance | Solid |
| Melting Point | 33.5 - 34.7 °C[19] |
Conclusion
The photochlorination of m-xylene is an effective method for the synthesis of this compound. A thorough understanding of the free-radical mechanism, careful control of reaction parameters, and strict adherence to safety protocols are essential for a successful and safe synthesis. The analytical techniques outlined in this guide will ensure the purity and identity of the final product, which is critical for its application in research and development.
References
- US3350467A - Method for side-chain chlorination of xylene - Google Patents.
- US2814649A - Process for separation of chlorinated xylenes - Google Patents.
- Xylene - Wikipedia.
- Handling Chlorine Safely. (2019-05-13).
- Free Radical Chlorination of p-Xylene - Sciencemadness.org. (2016-11-11).
- Safety guidelines for chlorine - Environment Surveillance Centre & Emergency Response Centre, Bhopal.
- Safe Chlorine Use Meeting Kit - BHHC Safety Center.
- Photochlorination - Wikipedia.
- Different chlorine and hydroxyl radical environments impact m-xylene oxidation products - Environmental Science - RSC Publishing.
- Photoinitiators - Deuteron GmbH.
- The best photoinitiators for UV curing - Comindex. (2025-01-08).
- Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.
- (PDF) 1,3-Bis(chloromethyl)benzene - ResearchGate.
- Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. - ResearchGate.
- US2566065A - Processes for photochemical chlorination of hydrocarbons - Google Patents.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents.
- Proposed reaction mechanisms of m-xylene with Cl atoms leading to the... - ResearchGate.
- III Analytical Methods.
- Types of photoinitiators and their applications - Jinan Future chemical Co.,Ltd. (2024-10-29).
- 1,3-Bis(trifluoromethyl)benzene - Wikipedia.
- WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents.
- GB1442122A - Photochlorination of xylenes - Google Patents.
- US3928478A - Chlorination of xylene - Google Patents.
- ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf - NIH.
- Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.
- Chloromethylation of Meta Xylene by Phase Transfer Catalysis - IOSR Journal.
- US4190609A - Process for the directed chlorination of xylenes - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. Photochlorination - Wikipedia [en.wikipedia.org]
- 4. Xylene - Wikipedia [en.wikipedia.org]
- 5. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 7. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 8. US2566065A - Processes for photochemical chlorination of hydrocarbons - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GB1442122A - Photochlorination of xylenes - Google Patents [patents.google.com]
- 11. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 12. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 13. njuajif.org [njuajif.org]
- 14. api.grundfos.com [api.grundfos.com]
- 15. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 16. erc.mp.gov.in [erc.mp.gov.in]
- 17. CCOHS: Chlorine [ccohs.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to α,α,α,α',α',α'-Hexachloro-m-xylene (CAS 881-99-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α,α,α,α',α',α'-hexachloro-m-xylene, registered under CAS number 881-99-2. While not a conventional molecule in direct pharmaceutical applications, its unique chemical properties as a chlorinated hydrocarbon intermediate warrant a detailed examination for researchers in synthetic and materials chemistry. This document consolidates its physicochemical properties, synthesis protocols, spectral characterization, and safety considerations. The guide aims to equip scientific professionals with the necessary knowledge for the safe handling, effective utilization, and further investigation of this compound.
Chemical Identity and Physicochemical Properties
α,α,α,α',α',α'-Hexachloro-m-xylene, also known as 1,3-bis(trichloromethyl)benzene, is a highly chlorinated aromatic hydrocarbon. Its structure features a benzene ring substituted at the meta positions with two trichloromethyl groups. This high degree of chlorination significantly influences its chemical and physical properties.
| Property | Value | Source(s) |
| CAS Number | 881-99-2 | [1][2] |
| Molecular Formula | C₈H₄Cl₆ | [1] |
| Molecular Weight | 312.82 g/mol | [1] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Purity | Typically ≥98.0% (by GC) | [3] |
Synthesis and Manufacturing
The primary industrial route to α,α,α,α',α',α'-hexachloro-m-xylene involves the free-radical photochlorination of m-xylene. This process is typically carried out under specific conditions to favor the exhaustive chlorination of the methyl groups while minimizing substitution on the aromatic ring.
Experimental Protocol: Photochlorination of m-Xylene
The synthesis of bis(trichloromethyl)benzene can be achieved through a photochemical reaction between m-xylene and chlorine gas.[4] The reaction is initiated by a light source, often a mercury lamp, and proceeds via a free-radical chain mechanism.[4]
Diagrammatic Representation of Synthesis Workflow
Caption: Analytical workflow for the characterization of α,α,α,α',α',α'-hexachloro-m-xylene.
Reactivity and Potential Applications
The reactivity of α,α,α,α',α',α'-hexachloro-m-xylene is dominated by the two trichloromethyl groups. These groups can undergo various chemical transformations, making the compound a potentially useful intermediate in organic synthesis.
While direct applications in drug development are unlikely due to its highly chlorinated nature and potential toxicity, its utility as a building block in the synthesis of more complex molecules should not be overlooked. Chlorinated compounds play a significant role in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market. [5]The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. [5] The trichloromethyl groups of α,α,α,α',α',α'-hexachloro-m-xylene could potentially be converted to other functional groups, such as carboxylic acids or esters, which are common moieties in pharmaceutical compounds.
Safety and Handling
α,α,α,α',α',α'-Hexachloro-m-xylene is a hazardous substance and should be handled with appropriate safety precautions.
-
Health Hazards: Short-term exposure to xylenes and their derivatives can cause irritation of the eyes, nose, and throat. [6]Long-term exposure may lead to more severe health effects, including potential impacts on the respiratory, central nervous, cardiovascular, and renal systems. [6]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Toxicology and Environmental Fate
Chlorinated hydrocarbons as a class are known for their persistence in the environment and potential for bioaccumulation. [7]Xylenes are considered hazardous to aquatic organisms. [8][9]While specific data for α,α,α,α',α',α'-hexachloro-m-xylene is limited, its high degree of chlorination suggests that it may be resistant to biodegradation. Proper disposal in accordance with local regulations is crucial to prevent environmental contamination.
Conclusion
α,α,α,α',α',α'-Hexachloro-m-xylene (CAS 881-99-2) is a specialized chemical intermediate with distinct physicochemical properties conferred by its highly chlorinated structure. While its direct application in drug development is not established, its potential as a synthetic precursor for more complex molecules warrants consideration by researchers in organic and medicinal chemistry. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible use in a research and development setting. Further studies are needed to fully elucidate its spectral properties and explore its synthetic utility.
References
- NIST. (n.d.). Alpha,alpha,alpha,alpha',alpha',alpha'-2,5-octachloro-p-xylene. NIST Chemistry WebBook.
- Lab Pro Inc. (n.d.). alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene, 25G - H0064-25G.
- PubChem. (n.d.). Alpha,alpha',2,3,5,6-hexachloro-4-xylene.
- Tetrahedron. (n.d.). 1133-57-9 | Alpha,alpha',2,4,5,6-hexachloro-m-xylene.
- Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Xylene.
- Chemistry LibreTexts. (2023, August 29).
- Alfa Chemistry. (n.d.). CAS 1133-57-9 Alpha,alpha',2,4,5,6-hexachloro-m-xylene.
- Google Patents. (n.d.). CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.
- Santa Cruz Biotechnology. (n.d.). α,α,α,α′,α′,α′-Hexachloro-m-xylene.
- ChemicalBook. (2023, December 28). ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-HEXACHLORO-M-XYLENE | 881-99-2.
- ResearchGate. (2025, August 6).
- Sigma-Aldrich. (n.d.). 1,3-BIS-(TRICHLOROMETHYL)-BENZENE AldrichCPR.
- ACS Publications. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
- YouTube. (2018, September 20). 14.
- Alpha Analytical. (n.d.).
- National Center for Biotechnology Information. (n.d.). TOXICOLOGICAL PROFILE FOR XYLENE.
- Google Patents. (n.d.). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Britannica. (n.d.).
- Chemguide. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810).
- Niaz, K., et al. (2015, November 23). A review of environmental and occupational exposure to xylene and its health concerns.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- ResearchGate. (n.d.). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry | Request PDF.
- PubChem. (n.d.). alpha,alpha,alpha-Trichloro-o-xylene.
- Eawag-BBD. (1997, December 15).
- Taylor & Francis. (n.d.). Chlorinated hydrocarbons – Knowledge and References.
- Niaz, K., et al. (2015). A review of environmental and occupational exposure to xylene and its health concerns. EXCLI Journal, 14, 1167-1186.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
- Scribd. (n.d.). Experiment 2: Determination of A Mixture of Xylene Isomers Using Infrared (Ir) Spectrometer.
- ACS Publications. (2017, August 11). Bis(trichloromethyl)carbonate (BTC, Triphosgene)
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- University of Missouri–St. Louis. (n.d.). Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy.
Sources
- 1. scbt.com [scbt.com]
- 2. ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-HEXACHLORO-M-XYLENE | 881-99-2 [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of environmental and occupational exposure to xylene and its health concerns | EXCLI Journal [excli.de]
- 7. Chlorinated hydrocarbon | chemical compound | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. Environmental behavior and eco-toxicity of xylene in aquatic environments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Bis(trichloromethyl)benzene: Synthesis, Structure, and Applications in Chemical and Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Highly Chlorinated Aromatic Core of 1,3-Bis(trichloromethyl)benzene
This compound is a heavily chlorinated aromatic hydrocarbon. Its chemical structure features a central benzene ring substituted at the meta-positions with two trichloromethyl (-CCl₃) groups. The authoritative IUPAC name for this compound is This compound . This molecule serves as a pivotal intermediate in various chemical syntheses, owing to the reactivity of the trichloromethyl groups, which can be transformed into other valuable functionalities. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly in the realm of medicinal chemistry and drug development.
Chemical Structure:
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its application in research and development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | α,α,α,α',α',α'-Hexachloro-m-xylene | |
| CAS Number | 881-99-2 | [1] |
| Molecular Formula | C₈H₄Cl₆ | [1] |
| Molecular Weight | 312.84 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 42-45 °C | |
| Boiling Point | 145-149 °C at 8 mmHg | [2] |
| Solubility | Insoluble in water, soluble in many organic solvents |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon atoms of the trichloromethyl groups.[3]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]
Synthesis of this compound: A Step-by-Step Experimental Protocol
The primary industrial route to this compound is the free-radical photochlorination of m-xylene.[4] This process involves the substitution of all six benzylic hydrogen atoms with chlorine atoms under UV irradiation. The causality behind this experimental choice lies in the enhanced stability of the intermediate benzylic radicals, which are stabilized by resonance with the aromatic ring. This makes the benzylic C-H bonds significantly weaker and more susceptible to homolytic cleavage by chlorine radicals compared to the C-H bonds on the aromatic ring itself. The use of light (photons) is crucial for the initiation of the reaction by homolytically cleaving molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•).[5]
Experimental Protocol: Photochlorination of m-Xylene
This protocol is based on established industrial synthesis methodologies.[2][4]
Materials:
-
m-Xylene (reactant)
-
Chlorine gas (chlorinating agent)
-
Inert solvent (e.g., carbon tetrachloride or the product itself can be used as a solvent to suppress ring chlorination)[3]
-
UV lamp (light source for initiation)
-
Reaction vessel equipped with a gas inlet, condenser, and stirrer
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with m-xylene and an inert solvent. The reaction can be performed neat or in a solvent. Using the product, this compound, as a solvent can help to control the reaction and minimize side products.[3]
-
Initiation: Begin stirring the mixture and heat it to a temperature of approximately 55-85°C.[4] Initiate the reaction by turning on the UV lamp.
-
Chlorination: Introduce a steady stream of chlorine gas into the reaction mixture through the gas inlet. The reaction is exothermic, so the rate of chlorine addition and the reaction temperature should be carefully monitored and controlled.
-
Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of m-xylene and the formation of partially chlorinated intermediates and the final product.
-
Work-up: Once the reaction is complete (as determined by GC analysis), stop the flow of chlorine gas and turn off the UV lamp. Allow the reaction mixture to cool to room temperature.
-
Neutralization: Wash the crude reaction mixture with a saturated solution of sodium bicarbonate to neutralize any dissolved HCl gas, followed by washing with water.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation, collecting the fraction at 145-149 °C and 8 mmHg to yield pure this compound.[2]
Self-Validating System and Trustworthiness:
The purity of the final product can be rigorously assessed using a combination of analytical techniques. Gas chromatography (GC) can confirm the absence of starting material and intermediates. The identity and structural integrity of the product should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with reference data. The melting point of the purified solid should also be sharp and consistent with literature values.
Diagram of the Synthesis Workflow:
Caption: Mechanism of free-radical chlorination of m-xylene.
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound in final drug structures are uncommon due to the metabolic instability and potential toxicity of the trichloromethyl group, its significance lies in its role as a versatile precursor for more synthetically useful intermediates. The trichloromethyl groups can be hydrolyzed to carboxylic acids or converted to other functional groups, making this compound a valuable starting material.
More frequently, the closely related and more reactive analogue, 1,3-bis(chloromethyl)benzene , is utilized in the synthesis of pharmaceutical intermediates. This compound can be considered a stable precursor to this more reactive di-chloro derivative. The applications of 1,3-bis(chloromethyl)benzene, and by extension the potential downstream applications of this compound, include its use as a rigid linker to connect two pharmacophores. This is a key strategy in the design of bivalent ligands, which can simultaneously bind to two receptor sites, often leading to enhanced affinity and selectivity.
A notable application of such bifunctional linkers is in peptide stapling . This technique involves covalently linking the side chains of two amino acids within a peptide to constrain it into a specific conformation, often an α-helix. This conformational rigidity can enhance the peptide's stability against proteolysis, improve its cell permeability, and increase its binding affinity to its biological target. The meta-disposed reactive groups of linkers derived from 1,3-disubstituted benzenes are well-suited for creating these intramolecular bridges in peptides.
Conceptual Application in the Synthesis of Bioactive Molecules:
Derivatives of this compound, such as the corresponding di-acid or di-ol, can serve as central scaffolds for the synthesis of enzyme inhibitors or receptor antagonists. For instance, the rigid benzene core can be used to orient two pharmacophoric groups at a precise distance and angle to interact optimally with binding pockets on a biological target. While specific examples for this compound are not prevalent in late-stage clinical candidates, the synthetic utility of the 1,3-disubstituted benzene scaffold is a well-established principle in medicinal chemistry. For example, derivatives of the analogous 1,3-bis(bromomethyl)benzene have been used to synthesize novel potential G-quadruplex antimalarial ligands. [1] Diagram of Potential Synthetic Utility in Drug Discovery:
Caption: Conceptual pathway for utilizing this compound in drug discovery.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a synthetically important molecule whose value lies in its potential for transformation into a variety of useful difunctionalized aromatic building blocks. The synthesis via photochlorination of m-xylene is a robust and scalable method, grounded in the principles of free-radical chemistry. While not typically found in the final structure of pharmaceuticals, its derivatives serve as crucial linkers and scaffolds in the rational design of bioactive molecules. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in both industrial and academic research settings, particularly for professionals engaged in the discovery and development of new chemical entities.
References
- Royal Society of Chemistry. (2012). Supporting Information for Physical Chemistry Chemical Physics.
- Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1150.
- Google Patents. (n.d.). CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
- Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction.
- Socratic Q&A. (2018, February 20). What is the free radical halogenation of benzene? [Video]. YouTube. [Link]
- Dong, J., et al. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. American Journal of Chemical Engineering, 6(5), 90-94.
- Dassonville, F., et al. (2020). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 25(21), 5035.
- Google Patents. (n.d.). US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Chemistry LibreTexts. (2019, June 5). 5.5. The Free-Radical Chain Reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of α,α,α,α',α',α'-hexachloro-m-xylene
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of α,α,α,α',α',α'-hexachloro-m-xylene (CAS RN: 881-99-2). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's nomenclature, physicochemical characteristics, probable synthetic pathways, and reactivity profile. Furthermore, it outlines robust analytical methodologies for identification and quantification, alongside critical safety, handling, and toxicological data. The information is presented to support advanced research and ensure safe laboratory practices.
Introduction and Scope
α,α,α,α',α',α'-Hexachloro-m-xylene, also known as 1,3-Bis(trichloromethyl)benzene, is a halogenated aromatic hydrocarbon. Its unique structure, featuring a meta-substituted benzene ring with two trichloromethyl groups, imparts distinct chemical and physical properties that make it a subject of interest in synthetic chemistry and materials science. The strong electron-withdrawing nature of the hexachloro-substituted methyl groups significantly influences the reactivity of the aromatic ring and the benzylic positions. This guide serves as a centralized repository of technical information, synthesizing data from various sources to provide a holistic understanding of this compound for research and development applications.
Chemical Identity and Nomenclature
Accurate identification is paramount in scientific research. α,α,α,α',α',α'-hexachloro-m-xylene is identified by several names and registry numbers, ensuring its unambiguous classification.
-
Common Name: α,α,α,α',α',α'-Hexachloro-m-xylene
-
Systematic IUPAC Name: this compound[1]
-
Molecular Weight: 312.82 g/mol [1]
-
MDL Number: MFCD00018821[2]
Below is a diagram representing the 2D chemical structure of the molecule.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state and solubility characteristics of a compound dictate its handling, storage, and application. The properties of α,α,α,α',α',α'-hexachloro-m-xylene are summarized below.
| Property | Value | Source |
| Physical State | Solid, crystalline powder | [2] |
| Melting Point | 41-42 °C | [2] |
| Boiling Point | 397.9 °C (rough estimate) | [2] |
| Density | 1.6957 g/cm³ (rough estimate) | [2] |
| Refractive Index | 1.5840 (estimate) | [2] |
| Flash Point | 38 °C | [2] |
| Solubility | Insoluble in water. Miscible with many organic solvents like acetone, benzene, and diethyl ether. | [3] |
Synthesis and Chemical Reactivity
4.1 Synthetic Approach: Free-Radical Halogenation
While specific industrial synthesis routes are proprietary, a logical and common method for producing α,α,α,α',α',α'-hexachloro-m-xylene is through the exhaustive free-radical chlorination of m-xylene. This process involves the reaction of m-xylene with chlorine gas (Cl₂) under ultraviolet (UV) light. The UV radiation initiates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals, which then propagate a chain reaction by abstracting hydrogen atoms from the methyl groups of m-xylene. The reaction proceeds until all six benzylic hydrogens are substituted by chlorine atoms.
Causality: The choice of UV light is critical as it provides the energy for radical initiation without promoting electrophilic substitution on the aromatic ring, thus ensuring high selectivity for the side chains.
4.2 Chemical Reactivity
The reactivity of α,α,α,α',α',α'-hexachloro-m-xylene is dominated by its two trichloromethyl groups and the deactivated aromatic ring.
-
Ring Deactivation: The -CCl₃ groups are potent electron-withdrawing groups. They strongly deactivate the benzene ring towards electrophilic aromatic substitution reactions, such as nitration and sulfonation.[4]
-
Nucleophilic Substitution: The benzylic carbons are highly electron-deficient, making them susceptible to attack by nucleophiles. However, steric hindrance from the three chlorine atoms can limit the rate of Sₙ2 reactions. Stronger nucleophiles or more forcing conditions may be required for substitution.[5][6]
-
Thermal Decomposition: Upon combustion or exposure to high temperatures, the compound will decompose. A significant hazard associated with its decomposition is the formation of toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[7]
Analytical Methodologies
Accurate characterization and quantification of α,α,α,α',α',α'-hexachloro-m-xylene require robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity for semi-volatile chlorinated organic compounds.[8][9]
Caption: Standard workflow for GC-MS analysis of the target compound.
5.1 Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a self-validating system for the precise quantification of α,α,α,α',α',α'-hexachloro-m-xylene.
1. Materials and Reagents:
- α,α,α,α',α',α'-Hexachloro-m-xylene standard (≥98.0%)[2]
- Internal Standard (IS): e.g., PCB-209 or another suitable chlorinated compound not present in the sample.
- Solvent: High-purity hexane or toluene (GC grade).
- Volumetric flasks, pipettes, and autosampler vials.
- 0.22 µm PTFE syringe filters.
2. Standard Preparation:
- Prepare a stock solution of the analyte (e.g., 1000 µg/mL) in the chosen solvent.
- Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).
- Spike each calibration standard and sample with the internal standard at a fixed concentration (e.g., 10 µg/mL).
3. Sample Preparation:
- Accurately weigh the sample and dissolve it in a known volume of solvent to achieve a concentration within the calibration range.
- Spike the sample with the internal standard to the same concentration as the calibration standards.
- Vortex to ensure homogeneity.
- Filter the solution through a 0.22 µm PTFE filter into an autosampler vial.
4. GC-MS Instrumental Parameters (Example):
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Injector: Split/splitless, 280°C, 1 µL injection volume.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity. Monitor characteristic ions of the analyte and the internal standard.
5. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the response factor (RF) for each calibration standard.
- Plot the concentration ratio vs. the area ratio to generate a linear regression calibration curve.
- Quantify the analyte concentration in the sample using the generated curve. The use of an internal standard corrects for variations in injection volume and instrument response, ensuring a trustworthy and validated result.
Safety, Toxicology, and Handling
Understanding the hazards associated with α,α,α,α',α',α'-hexachloro-m-xylene is crucial for safe handling and experimental design.
6.1 GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:
-
Pictogram: GHS05 (Corrosion)[2]
-
Signal Word: Danger [2]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]
6.2 Toxicological Data
-
Acute Oral Toxicity:
-
Human Health Effects: While specific human toxicological data is limited, exposure is expected to cause irritation or chemical burns upon skin and eye contact.[7] Inhalation of dust or vapors may irritate the respiratory tract.
6.3 Handling and Personal Protective Equipment (PPE)
All work with this compound must be conducted in a well-ventilated fume hood.
-
Engineering Controls: Use a certified chemical fume hood to keep airborne levels to a minimum.[7]
-
Personal Protective Equipment:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety glasses with side shields and a face shield.
-
Skin and Body Protection: Wear a lab coat. For tasks with a high risk of splashing, use a chemical-resistant apron.
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[2]
6.4 Emergency Procedures
Caption: Emergency response flowchart for a chemical spill.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]
-
IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[2]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2]
Conclusion
α,α,α,α',α',α'-Hexachloro-m-xylene is a highly functionalized aromatic compound with distinct properties conferred by its hexachlorinated side chains. Its handling requires stringent safety protocols due to its corrosive nature. The analytical methods detailed herein provide a reliable framework for its quantification in a research setting. This guide serves as a foundational resource for scientists, enabling informed experimental design and promoting safe laboratory conduct.
References
- PubChem.Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179.
- Wikipedia.m-Xylene.
- Sciencemadness Wiki.Xylene.[Link]
- ResearchGate.
- Tetrahedron.Alpha,alpha',2,4,5,6-hexachloro-m-xylene | 1133-57-9.[Link]
- TCI America.Hexachloro-m-xylene MSDS.[Link]
- National Institutes of Health (NIH).
- OUCI.
- NJ.gov.m-XYLENE alpha, alpha'- DIAMINE HAZARD SUMMARY.[Link]
- National Institutes of Health (NIH).ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf.[Link]
- Kinam Park.Reactivity of Nucleophilic Reagents toward Esters.[Link]
- The Royal Society of Chemistry.Electronic Supplementary Material (ESI)
- Chemistry Stack Exchange.Regarding stability and reactivity of m-xylene.[Link]
- MG Chemicals.
- Agency for Toxic Substances and Disease Registry (ATSDR).hexachloroethane 119 6. analytical methods.[Link]
- Carl ROTH.
- ResearchGate.
- Wikipedia.Xylene.
- National Institutes of Health (NIH).ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf.[Link]
- env.go.jp.III Analytical Methods.[Link]
- PubChem.m-Xylene | C6H4(CH3)2 | CID 7929.
- Google Patents.
- PubChem.Tetrachloro-m-xylene | C8H6Cl4 | CID 70139.
Sources
- 1. scbt.com [scbt.com]
- 2. ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-HEXACHLORO-M-XYLENE | 881-99-2 [chemicalbook.com]
- 3. Xylene - Sciencemadness Wiki [sciencemadness.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Solubility of 1,3-Bis(trichloromethyl)benzene in Organic Solvents
Abstract
1,3-Bis(trichloromethyl)benzene, also known as α,α,α,α′,α′,α′-hexachloro-m-xylene, is a halogenated aromatic compound with significant applications as an intermediate in chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing formulations. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive publicly available quantitative data, this document focuses on the foundational principles governing its solubility, provides a predicted solubility profile based on its physicochemical properties, and details a robust, step-by-step experimental protocol for its accurate determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling this compound.
Physicochemical Profile and Structural Analysis
This compound is a solid at room temperature, characterized by a central benzene ring substituted with two trichloromethyl groups at the meta positions.[1][2][3] This unique structure dictates its physical and chemical properties, most notably its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | α,α,α,α′,α′,α′-Hexachloro-m-xylene | [1] |
| CAS Number | 881-99-2 | [1] |
| Molecular Formula | C₈H₄Cl₆ | [1] |
| Molecular Weight | 312.82 g/mol | [1] |
| Physical State | Solid | [2] |
| Melting/Freezing Point | 38 °C (100 °F) | [3] |
| Boiling Point | 293 °C (559 °F) | [3] |
The molecule's solubility is governed by the interplay between its large, nonpolar aromatic core and the two highly halogenated, bulky trichloromethyl (-CCl₃) groups. While the individual carbon-chlorine bonds are polar, the symmetrical placement of the two -CCl₃ groups on the benzene ring results in a molecule with a relatively low overall dipole moment. Consequently, this compound is classified as a nonpolar to weakly polar compound. This structural analysis is the foundation for predicting its behavior in various solvents, based on the principle of "like dissolves like".[4][5]
Predicted Solubility Profile
Based on its predominantly nonpolar character, we can predict the solubility of this compound across different classes of organic solvents. It is crucial to recognize that this profile is a theoretical estimation and should be confirmed by experimental validation as detailed in Section 3. The solubility of structurally related compounds, such as 1,4-bis(trichloromethyl)benzene (soluble in methanol) and 1,3-bis(trifluoromethyl)benzene (soluble in alcohol, ether, and benzene), supports these predictions.[6][7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | High | The nonpolar nature of the solute aligns perfectly with these nonpolar solvents, maximizing van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Very High | Strong π-π stacking interactions between the solute's and solvent's aromatic rings enhance solubility beyond simple nonpolar interactions. |
| Halogenated | Dichloromethane, Chloroform | High / Very High | The presence of chlorine atoms in both solute and solvent leads to favorable dipole-dipole and dispersion forces, adhering to the "like dissolves like" principle. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low | The moderate polarity of these solvents can solvate the weakly polar regions of the solute, but the lack of strong specific interactions limits high solubility. |
| Polar Protic | Methanol, Ethanol | Low | The solute cannot participate in hydrogen bonding, making it difficult to disrupt the strong hydrogen-bonding network of the protic solvents. |
| Highly Polar Protic | Water | Insoluble / Very Low | The hydrophobic nature of the molecule and its inability to form hydrogen bonds result in extremely poor solubility in water.[6] |
Experimental Protocol for Quantitative Solubility Determination
The absence of comprehensive published data necessitates a reliable experimental method to determine the solubility of this compound. The Isothermal Shake-Flask Method is a gold-standard, thermodynamically rigorous approach for measuring the saturation solubility of a solid in a solvent.[8][9]
Core Principle
This method involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is measured, typically by gravimetric analysis.
Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Glass vials with screw caps (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
Step 1: Preparation of the Slurry
-
Add an excess amount of this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is approximately 2-3 times the estimated amount needed for saturation. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was achieved.
-
Using a pipette, add a precise, known volume (e.g., 10.0 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation, which would artificially inflate the calculated solubility.
Step 2: Equilibration
-
Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is typically recommended. A preliminary kinetic study can be performed by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when subsequent measurements yield the same concentration.
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and let them stand for at least 2 hours at the same constant temperature to allow the excess solid to settle.
-
To ensure complete removal of suspended microparticles, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes). This step is crucial to avoid overestimation of solubility.
Step 4: Sample Extraction and Filtration
-
Carefully draw the clear supernatant using a glass syringe.
-
Immediately attach a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) and dispense a known volume (e.g., 5.0 mL) of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish or vial. This filtration step is a non-negotiable part of a self-validating protocol, as it removes any remaining undissolved micro-crystals.[9]
Step 5: Gravimetric Quantification
-
Place the evaporating dish containing the filtrate into a drying oven set to a temperature sufficient to evaporate the solvent but well below the boiling point of the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator for more sensitive compounds or high-boiling point solvents.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the dish with the dry solute residue on the analytical balance.
Calculation of Solubility
The solubility is calculated using the following formula:
Solubility (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate collected in L)
Example Calculation:
-
Mass of empty dish: 35.1250 g
-
Mass of dish + residue: 35.9750 g
-
Volume of filtrate collected: 5.0 mL (0.005 L)
-
Mass of residue = 35.9750 g - 35.1250 g = 0.8500 g
-
Solubility = 0.8500 g / 0.005 L = 170 g/L
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the Isothermal Shake-Flask method for determining solubility.
Caption: Workflow for the Isothermal Shake-Flask Method.
Conclusion
While quantitative solubility data for this compound is not widely published, a robust prediction of its behavior can be made based on its nonpolar chemical structure. It is expected to be highly soluble in nonpolar and halogenated organic solvents and poorly soluble in polar protic solvents, particularly water. For researchers and professionals requiring precise solubility values, the detailed Isothermal Shake-Flask protocol provided in this guide offers a reliable and scientifically sound methodology. Adherence to this protocol, especially the critical steps of ensuring excess solute, allowing sufficient time for equilibration, and meticulous phase separation, will yield accurate and reproducible data essential for advancing chemical synthesis and formulation development.
References
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Chemistry LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- Chemistry LibreTexts. (2022). 3.3D: Using Solubility Data.
- TCI Chemicals. (2005). Hexachloro-m-xylene MSDS.
- PubChem. Benzene, 1,3-bis(chloromethyl)-.
Sources
- 1. scbt.com [scbt.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chem.ws [chem.ws]
- 5. saltise.ca [saltise.ca]
- 6. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]
- 7. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene | 68-36-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Bis(trichloromethyl)benzene
Introduction
1,3-Bis(trichloromethyl)benzene, also known as α,α,α,α',α',α'-hexachloro-m-xylene, is a halogenated aromatic compound with the chemical formula C₈H₄Cl₆.[1] While its primary applications are as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, a thorough understanding of its thermal stability is paramount for safe handling, process optimization, and predicting its environmental fate.[2] This guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the thermal decomposition of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data on this specific isomer, this guide synthesizes information from analogous compounds and established analytical principles to provide a robust framework for its thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₄Cl₆ |
| Molecular Weight | 316.84 g/mol |
| CAS Number | 881-99-2[1] |
| Appearance | Not specified, likely a solid at room temperature |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Insoluble in water; likely soluble in organic solvents like alcohol, benzene, and ether.[3] |
Theoretical Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to be a complex process initiated by the cleavage of the weakest chemical bonds within the molecule. The trichloromethyl group (-CCl₃) is highly electronegative due to the presence of three chlorine atoms.[4] The C-Cl bonds in the trichloromethyl groups are generally weaker than the C-C bonds and the C-H bonds of the aromatic ring. Therefore, the initial step in the thermal decomposition is likely the homolytic cleavage of a C-Cl bond from one of the trichloromethyl groups, forming a radical species.
Upon further heating, a cascade of reactions is expected, including further chlorine radical elimination, hydrogen abstraction, and rearrangement of the aromatic structure. At elevated temperatures, the ultimate decomposition products are likely to include hydrogen chloride (HCl), various chlorinated benzene derivatives, and a carbonaceous residue (soot). The decomposition of the related compound benzotrichloride upon heating is known to emit toxic hydrogen chloride fumes.[5]
A proposed, simplified decomposition pathway for this compound is illustrated below. This pathway is hypothesized based on the known chemistry of similar chlorinated aromatic compounds.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Methodologies for Thermal Analysis
A comprehensive understanding of the thermal stability and decomposition of this compound requires a multi-faceted experimental approach. The synergistic use of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a detailed picture of the material's behavior under thermal stress.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8] This technique is ideal for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of non-volatile residue.
Experimental Protocol:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[9]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[9]
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the final residue mass.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes and any decomposition reactions.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area can be integrated to determine the enthalpy of the transition.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition.[12] The sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a series of predetermined temperatures (e.g., 300 °C, 500 °C, 700 °C) in the pyrolysis unit, which is directly coupled to the GC inlet.
-
Gas Chromatography: The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Data Analysis: The chromatogram reveals the number and relative abundance of the decomposition products at each pyrolysis temperature. The mass spectra are compared to spectral libraries for positive identification.
Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Synergistic Data Interpretation
The data obtained from these three techniques should be interpreted in a complementary manner to build a comprehensive thermal decomposition profile for this compound.
| Technique | Information Provided |
| TGA | - Onset temperature of decomposition- Stepwise decomposition profile- Final residue content |
| DSC | - Melting point and enthalpy of fusion- Exothermic/endothermic nature of decomposition- Enthalpy of decomposition |
| Py-GC-MS | - Identification of volatile decomposition products- Elucidation of decomposition pathways at different temperatures |
By correlating the mass loss events observed in TGA with the endothermic or exothermic peaks in DSC and the specific decomposition products identified by Py-GC-MS at those temperatures, a detailed and validated mechanism for the thermal decomposition of this compound can be constructed.
Safety Considerations
The thermal decomposition of this compound is expected to release hazardous and corrosive gases, most notably hydrogen chloride (HCl).[5] Additionally, other chlorinated organic compounds, which may be toxic and persistent, could be formed. Therefore, all thermal decomposition experiments should be conducted in a well-ventilated fume hood or with appropriate off-gas scrubbing systems. Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
Conclusion
References
- GOV.UK. Benzotrichloride - Incident management. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7412, Benzoyl chloride. [Link]
- Sciencemadness.org.
- ChemBK. Benzotrichloride. [Link]
- MDPI. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. [Link]
- DETHERM. System: this compound. [Link]
- MySkinRecipes. This compound. [Link]
- Wikipedia. Thermal decomposition. [Link]
- Environmental Molecular Sciences Laboratory.
- Wikipedia. Benzotrichloride. [Link]
- Chempanda. Chloromethyl: compounds, synthesis and safety. [Link]
- Wikipedia. Thermogravimetric analysis. [Link]
- SETARAM. An overview of Thermogravimetric Analysis. [Link]
- Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]
- Intertek. Differential Scanning Calorimetry DSC Analysis. [Link]
- Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotrichloride [drugfuture.com]
- 4. chempanda.com [chempanda.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. setaramsolutions.com [setaramsolutions.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components [mdpi.com]
- 10. Differential Scanning Calorimetry Analysis [intertek.com]
- 11. torontech.com [torontech.com]
- 12. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
Reactivity of the trichloromethyl group on a benzene ring
An In-depth Technical Guide to the Reactivity of the Trichloromethyl Group on a Benzene Ring
Abstract
The trichloromethyl group (-CCl₃), when attached to a benzene ring, imparts a unique and potent reactivity profile to the molecule, primarily embodied by benzotrichloride (α,α,α-trichlorotoluene). This guide offers an in-depth exploration of the synthesis, reaction mechanisms, and synthetic utility of this functional group. We will dissect the causality behind its reactivity, moving beyond simple procedural descriptions to provide a framework for rational experimental design. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated intermediates in organic synthesis.
Introduction: The Electronic and Steric Nature of the Trichloromethyl-Aryl System
The chemistry of the trichloromethyl group on a benzene ring is dominated by the powerful electron-withdrawing nature of the three chlorine atoms. This profound inductive effect (-I) polarizes the benzylic carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.[1][2][3] This electronic property is the cornerstone of its utility as a synthetic intermediate, particularly in the production of dyes, agrochemicals, pharmaceuticals, and polymer additives.[1][4][5] Unlike the related benzyl chloride or benzal chloride, the presence of a third chlorine atom makes benzotrichloride a latent carboxylic acid derivative, a feature that dictates its primary reaction pathways. This guide will systematically cover its synthesis via free-radical halogenation, its key transformations through hydrolysis and other nucleophilic substitutions, and its influence on the reactivity of the aromatic ring itself.
Synthesis: Controlled Free-Radical Halogenation of Toluene
The industrial production of benzotrichloride is achieved through the exhaustive free-radical chlorination of the toluene side-chain.[1][6] This process is a classic example of a reaction where kinetic and thermodynamic control are manipulated to achieve high selectivity for side-chain substitution over electrophilic aromatic substitution.
Mechanistic Rationale
The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a chemical initiator like dibenzoyl peroxide.[1][7]
-
Initiation: UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, generating two highly reactive chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the toluene methyl group. The choice to abstract a benzylic hydrogen is deliberate; the resulting benzyl radical is significantly stabilized by resonance with the aromatic ring, making this pathway kinetically favored over the abstraction of an aromatic hydrogen.[8] This benzyl radical then reacts with a molecule of Cl₂ to form benzyl chloride and a new chlorine radical, continuing the chain.
-
Stepwise Chlorination: The reaction continues in a stepwise fashion, with benzyl chloride being converted to benzal chloride, and finally to benzotrichloride.[6][9] The product distribution is primarily controlled by the stoichiometry of the chlorine gas relative to toluene.[10][11][12]
-
Termination: The chain reaction concludes when two radicals combine.
The key to avoiding chlorination of the aromatic ring is the absence of a Lewis acid catalyst (like FeCl₃ or AlCl₃).[6][13] Such catalysts polarize the Cl-Cl bond, generating a strong electrophile (Cl⁺) that would readily attack the electron-rich benzene ring in a Friedel-Crafts type reaction.[14]
Experimental Protocol: Laboratory-Scale Synthesis of Benzotrichloride
This protocol is adapted from established methodologies for the free-radical chlorination of toluene.[15][16]
Materials:
-
Toluene (freshly distilled)
-
Chlorine gas
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or dibenzoyl peroxide)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Heating mantle
-
UV lamp (e.g., 500W tungsten iodine lamp)[15]
-
Gas scrubbing system (e.g., NaOH solution) to neutralize excess HCl and Cl₂
Procedure:
-
Assemble the apparatus, ensuring the gas outlet from the reflux condenser is directed to the scrubber.
-
Charge the flask with 1.0 mole of toluene and a catalytic amount of AIBN (approx. 0.1-0.5 mol%).
-
Heat the toluene to reflux (approx. 110°C).
-
Position the UV lamp to illuminate the reaction flask.
-
Begin bubbling dry chlorine gas through the refluxing toluene via the gas inlet tube. The rate of addition should be controlled to allow for efficient reaction, observable by the fading of the greenish chlorine color.[15]
-
Monitor the reaction progress by periodically measuring the density of the reaction mixture or by GC analysis. The reaction temperature will gradually increase as the degree of chlorination progresses, reaching up to ~150°C.[15]
-
Continue the chlorination until the desired conversion to benzotrichloride is achieved (requiring approximately 3 moles of Cl₂).
-
Stop the chlorine flow and allow the mixture to cool under a nitrogen atmosphere.
-
Wash the crude product with a 10% sodium carbonate solution, followed by water until neutral.[15]
-
Dry the organic layer with anhydrous calcium chloride.
-
Purify the final product by vacuum distillation, collecting the fraction boiling at approximately 97-98°C/12 mmHg.[16]
Data Presentation: Synthesis Parameters
| Parameter | Condition | Rationale / Comment |
| Reaction Type | Free-Radical Substitution | Promotes side-chain halogenation.[7][17] |
| Initiation | UV Light / Chemical Initiator | Generates chlorine radicals for chain initiation.[1] |
| Temperature | 100-150°C (Reflux) | Maintains reaction rate; temperature rises with chlorination.[15] |
| Catalyst | None (Lewis Acid-Free) | Prevents competing electrophilic aromatic substitution.[6] |
| Key Control | Chlorine:Toluene Molar Ratio | Determines the final product (benzyl, benzal, or benzotrichloride).[10][11] |
| Work-up | Aqueous Wash, Vacuum Distillation | Removes acidic byproducts and purifies the product.[15][16] |
Visualization: Synthesis Workflow
Caption: Experimental workflow for the synthesis of benzotrichloride.
Core Reactivity: The Trichloromethyl Group as a Synthetic Hub
The high electrophilicity of the benzylic carbon in benzotrichloride makes it a versatile precursor for several key functional groups.
Hydrolysis: A Controlled Pathway to Benzoyl Chloride and Benzoic Acid
Hydrolysis is the most characteristic reaction of benzotrichloride, which is highly unstable in the presence of water, hydrolyzing rapidly to benzoic acid and hydrochloric acid.[6] This reactivity can be precisely controlled to yield either the intermediate acyl chloride or the final carboxylic acid.
-
Complete Hydrolysis to Benzoic Acid: In the presence of excess water, benzotrichloride is fully hydrolyzed to benzoic acid.[10] The reaction is often catalyzed by mineral acids, bases, or Lewis acids like zinc chloride to proceed smoothly at lower temperatures (100-120°C).[4][18]
-
Reaction: C₆H₅CCl₃ + 2H₂O --(Catalyst)--> C₆H₅COOH + 3HCl[1]
-
-
Partial Hydrolysis to Benzoyl Chloride: This is a cornerstone of industrial chemistry.[5] By carefully controlling the stoichiometry and reacting benzotrichloride with a limited amount of water (approximately a 1:1 molar ratio), the reaction can be stopped at the benzoyl chloride stage.[19][20] An alternative, high-yield method involves reacting benzotrichloride with benzoic acid, which produces two equivalents of benzoyl chloride.[4][19]
-
Setup: In a flask equipped with a stirrer, dropping funnel, and reflux condenser connected to a gas scrubber, charge benzotrichloride (1 mole) and a catalytic amount of ZnCl₂ (0.1-0.5 mol%).
-
Reaction: Heat the mixture to 100-120°C.[19]
-
Addition: Slowly add a stoichiometric amount of water (1 mole) dropwise. Maintain vigorous stirring. The rate of addition should be controlled to manage the evolution of HCl gas.
-
Completion: After the addition is complete, continue stirring at temperature for 1-2 hours.
-
Purification: Cool the reaction mixture and purify the crude benzoyl chloride by vacuum distillation.
Caption: Rationale for the meta-directing effect of the -CCl₃ group.
Safety and Toxicological Profile
Benzotrichloride is a hazardous chemical that requires stringent handling protocols. It is classified as a potential human carcinogen (IARC Group 2A). [1][21]It is highly corrosive and a potent irritant to the skin, eyes, and respiratory system. [1][6]All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Due to its rapid hydrolysis, it fumes in moist air, releasing corrosive HCl gas. [4]
Conclusion
The trichloromethyl group on a benzene ring is a powerful and versatile functional handle in organic synthesis. Its reactivity is governed by the strong inductive effect of the chlorine atoms, making the benzylic carbon a potent electrophile. This property is expertly harnessed for the high-yield synthesis of benzoyl chloride, benzoic acid, and benzotrifluoride—foundational building blocks for countless commercial products. Understanding the mechanistic underpinnings of its synthesis via controlled free-radical chlorination and its subsequent transformations allows chemists to leverage its reactivity for the rational design of complex molecular architectures. While its utility is immense, its hazardous nature necessitates a thorough understanding of and adherence to strict safety protocols.
References
- Benzotrichloride - Wikipedia. Wikipedia. [Link]
- Benzotrichloride: Properties, Reactions, Production And Uses. Chemcess. [Link]
- Preparation of benzotrichloride. PrepChem.com. [Link]
- US1557153A - Manufacture of benzoic acid
- Free-radical halogen
- Halogen
- The trichloromethyl group is meta directing when attached in benzene ring due to. Allen. [Link]
- Benzotrichloride | C6H5CCl3 | CID 7367. PubChem - NIH. [Link]
- the mechanism of the hydrolysis of benzotrichloride. Semantic Scholar. [Link]
- Predict the major products of the following reactions. (a)
- Halogenation of Toluene in presence of different conditions. YouTube. [Link]
- Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF.
- The Chemistry of Benzoyl Chloride:
- Why do the halogenations of benzene and toluene lead to different products? Chemistry Stack Exchange. [Link]
- WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
- The Chemistry of Benzoyl Chloride: Synthesis, Reactions, and Applic
- Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
- Transformation of benzotrichloride to benzoic acid. #chemistry. YouTube. [Link]
- Trifluorotoluene - Wikipedia. Wikipedia. [Link]
- US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.
- The photochlorination of toluene producing benzyl chloride, benzal choride and benzotrichloride. YouTube. [Link]
- US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Substitution Reactions of Benzene and Other Arom
- (Trifluoromethyl)benzene | C7H5F3 | CID 7368. PubChem. [Link]
- What is best condition for benzolation of primary aromatic amines in presence of secondary amine?
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemcess.com [chemcess.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Page loading... [wap.guidechem.com]
- 16. prepchem.com [prepchem.com]
- 17. Predict the major products of the following reactions. (a) toluen... | Study Prep in Pearson+ [pearson.com]
- 18. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic Insights into the Free-Radical Chlorination of Xylenes: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanistic intricacies and practical considerations surrounding the free-radical chlorination of xylene isomers. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond rudimentary protocols to elucidate the underlying principles that govern product distribution and reaction efficiency. By understanding the causality behind experimental choices, researchers can better control these powerful transformations for the synthesis of valuable chlorinated intermediates.
Introduction: The Significance of Benzylic Chlorination
The selective functionalization of C-H bonds is a cornerstone of modern organic synthesis. The free-radical chlorination of xylenes and other alkylated aromatic compounds represents a classic yet highly relevant transformation, providing access to a diverse array of benzylic chlorides. These products are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction proceeds via a chain mechanism, preferentially functionalizing the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][2][3] Unlike electrophilic aromatic substitution, which targets the aromatic ring, free-radical conditions, typically initiated by ultraviolet (UV) light or thermal initiators, favor substitution on the alkyl side chains.[4][5]
The Core Mechanism: A Tale of Three Steps
The free-radical chlorination of xylenes follows a well-established chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.[6] Understanding each step is critical for controlling the reaction and minimizing unwanted side products.
Initiation: The Generation of Chlorine Radicals
The reaction is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an energy input, typically in the form of UV light (hν) or heat.[6] Alternatively, chemical initiators such as peroxides can be employed.[7]
Initiation Step: Cl₂ + hν (or Δ) → 2 Cl•
The choice of initiation method can influence the reaction rate and selectivity. Photochemical initiation is often preferred for its milder conditions and greater control.
Propagation: The Chain-Carrying Steps
The propagation phase consists of two repeating steps that consume the reactants and form the desired products while regenerating the radical species, thus continuing the chain.
-
Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a benzylic position of a xylene molecule. This is the rate-determining step and dictates the regioselectivity of the reaction. The stability of the resulting benzylic radical is a key driving force.[1][8]
-
Step 2: Halogenation. The newly formed benzylic radical reacts with a molecule of chlorine to yield the chlorinated xylene product and a new chlorine radical, which can then participate in another hydrogen abstraction step.
Propagation Cycle: R-CH₃ + Cl• → R-CH₂• + HCl R-CH₂• + Cl₂ → R-CH₂Cl + Cl•
Termination: The End of the Chain
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways:
Termination Steps: Cl• + Cl• → Cl₂ R-CH₂• + R-CH₂• → R-CH₂-CH₂-R R-CH₂• + Cl• → R-CH₂Cl
Termination steps become more frequent as the concentration of reactants decreases and the concentration of radical intermediates increases.
Isomer-Specific Mechanistic Pathways and Product Distribution
The three isomers of xylene (ortho, meta, and para) exhibit distinct reactivity and produce different product distributions upon free-radical chlorination. The initial monochlorination is followed by subsequent chlorination at the remaining benzylic positions, leading to a complex mixture of products if the reaction is not carefully controlled.
p-Xylene
-
Monochlorination: Abstraction of a hydrogen atom from one of the two equivalent methyl groups of p-xylene leads to the formation of a 4-methylbenzyl radical. This radical is stabilized by resonance. Reaction with Cl₂ yields 1-(chloromethyl)-4-methylbenzene.
-
Dichlorination: Further chlorination can occur at the remaining methyl group, leading to 1,4-bis(chloromethyl)benzene. Subsequent chlorination can lead to 1-(dichloromethyl)-4-(chloromethyl)benzene, 1,4-bis(dichloromethyl)benzene, and ultimately, hexachloro-p-xylene.[9]
o-Xylene
-
Monochlorination: Hydrogen abstraction from a methyl group of o-xylene forms a 2-methylbenzyl radical, leading to 1-(chloromethyl)-2-methylbenzene.
-
Dichlorination: Subsequent chlorination can occur at the other methyl group to form 1,2-bis(chloromethyl)benzene, or at the already chlorinated methyl group to yield 1-(dichloromethyl)-2-methylbenzene.
m-Xylene
-
Monochlorination: Hydrogen abstraction from a methyl group of m-xylene generates a 3-methylbenzyl radical, resulting in the formation of 1-(chloromethyl)-3-methylbenzene.
-
Dichlorination: Similar to the other isomers, further chlorination can produce 1,3-bis(chloromethyl)benzene and 1-(dichloromethyl)-3-methylbenzene.
The following diagram illustrates the initial steps of the free-radical chlorination of p-xylene.
Caption: General mechanism of free-radical chlorination of p-xylene.
Factors Influencing Regioselectivity and Product Distribution
Achieving the desired chlorinated product requires careful control of the reaction conditions. Several factors influence the regioselectivity and the extent of chlorination.
Reactant Stoichiometry
The molar ratio of chlorine to xylene is a primary determinant of the degree of chlorination. Using a stoichiometric amount of chlorine or a slight excess of xylene will favor monochlorination. Conversely, a large excess of chlorine will promote the formation of polychlorinated products.[10] For the synthesis of hexachloroxylenes, a significant excess of chlorine is required.[9]
Temperature
Temperature plays a complex role in free-radical chlorination. While higher temperatures increase the reaction rate, they can also decrease selectivity.[11] For the initial stages of chlorination, lower temperatures are often employed to minimize side reactions.[9] As the reaction progresses and the substrate becomes more chlorinated, the temperature can be raised to facilitate further chlorination.[9]
Light Intensity and Wavelength
In photochemical reactions, the intensity and wavelength of the light source are critical. Sufficient light intensity is necessary to initiate and sustain the chain reaction. The use of specific wavelengths (e.g., 380-500 mµ) has been reported to improve the selectivity of side-chain chlorination.[12]
Solvent
While free-radical chlorination can be carried out neat, the use of an inert solvent can help to control the reaction temperature and improve selectivity. Solvents such as carbon tetrachloride have been traditionally used, but due to safety and environmental concerns, alternatives are often sought.[13]
Experimental Protocols
The following is a general protocol for the photochemical side-chain chlorination of xylene. Caution: Chlorine gas is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. [14][15][16][17][18]
Materials and Equipment
-
Xylene (o-, m-, or p-)
-
Chlorine gas
-
Inert solvent (optional, e.g., carbon tetrachloride, benzotrifluoride)[10]
-
Free-radical initiator (optional, e.g., AIBN)[7]
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., mercury vapor lamp)
-
Gas scrubber containing a solution of sodium hydroxide to neutralize excess chlorine and HCl gas.
-
Gas flow meter
Reaction Setup
The following diagram illustrates a typical laboratory setup for photochemical chlorination.
Caption: Laboratory setup for photochemical chlorination of xylene.
Procedure
-
Assemble the reaction apparatus in a fume hood.
-
Charge the three-necked flask with the desired xylene isomer and, if used, the solvent.
-
Begin stirring the solution and, if necessary, heat the mixture to the desired reaction temperature.[10]
-
Turn on the UV lamp to irradiate the reaction mixture.
-
Introduce a controlled flow of chlorine gas through the gas inlet tube, ensuring that the gas bubbles through the solution.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC).
-
Once the desired level of conversion is achieved, turn off the chlorine gas flow and the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
The crude product can be purified by distillation or crystallization.
Analytical Techniques for Monitoring and Characterization
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the primary analytical technique for monitoring the progress of the reaction and characterizing the product mixture.[19]
Gas Chromatography (GC)
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for separating the xylene isomers and their chlorinated derivatives.[19]
-
Temperature Program: A temperature gradient is typically employed, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute all the components.[19]
-
Injector and Detector: A split/splitless injector is commonly used. An FID provides quantitative information based on the concentration of the analytes, while an MS provides structural information.
Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra of the chlorinated xylene products. The fragmentation patterns are characteristic of the specific isomers and can be used for their identification.[19] Key fragmentation pathways include the loss of a chlorine atom and the cleavage of the C-C bond between the aromatic ring and the chloromethyl group. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns in the mass spectrum, which can aid in the identification of chlorine-containing fragments.[20]
| Compound | Key Fragment Ions (m/z) and their Significance |
| Monochlorinated Xylenes | Molecular ion (M⁺), [M-Cl]⁺, [M-CH₂Cl]⁺ |
| Dichlorinated Xylenes | Molecular ion (M⁺), [M-Cl]⁺, [M-CH₂Cl]⁺, [M-2Cl]⁺, [M-Cl-CH₂Cl]⁺ |
Safety Considerations
The free-radical chlorination of xylenes involves significant hazards that must be properly managed.
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. It should only be handled in a well-ventilated fume hood by trained personnel. A proper gas scrubbing system is essential to neutralize excess chlorine and the HCl byproduct.[14][15][16][17][18]
-
UV Radiation: UV light can be harmful to the eyes and skin. Appropriate shielding should be used to prevent exposure.
-
Exothermic Reaction: The reaction can be exothermic. Proper temperature control is necessary to prevent runaway reactions.
-
Flammable Solvents: If flammable solvents are used, appropriate precautions against ignition sources must be taken.
Conclusion
The free-radical chlorination of xylenes is a powerful and versatile method for the synthesis of benzylic chlorides. A thorough understanding of the reaction mechanism, the factors influencing selectivity, and the appropriate experimental and analytical techniques is essential for researchers to effectively and safely utilize this important transformation. By carefully controlling the reaction conditions, it is possible to achieve a high degree of selectivity for the desired chlorinated products, paving the way for the efficient synthesis of a wide range of valuable chemical intermediates.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 4,6-Bis(chloromethyl)-m-xylene and its Isomers.
- Rutgers University. (n.d.). Chlorine. Retrieved from Rutgers Environmental Health and Safety website.[14]
- University of Washington. (n.d.). Chlorine gas. Retrieved from University of Washington Environmental Health & Safety website.[15]
- ACS Chemical Health & Safety. (2005). Safe handling of chlorine.
- Special Gas Instruments. (n.d.). Chlorine gas handling tips.
- De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas.
- Howard, J. A. (1969). Process for separation of chlorinated xylenes.
- JoVE. (2025). Video: Reactions at the Benzylic Position: Halogenation.
- Kagan, E. G., et al. (n.d.). Method of synthesis of dichloro-di-para-xylylene.
- Sciencemadness Discussion Board. (2016). Free Radical Chlorination of p-Xylene.
- Hodogaya Chemical Co Ltd. (1975). Photochlorination of xylenes.
- Li, J., et al. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 27(1), 123.[5]
- Occidental Chemical Corporation. (2000). Method of making α-chloroxylenes.
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
- Stauffer Chemical Company. (1977). Process for the preparation of 2,5-dichloro-p-xylene.
- LibreTexts. (2015). 15.06.2: Allylic and Benzylic Halogenation.
- c241f21 Final Review Benzylic radical Halogenation mechanism. (2021, December 8). [Video]. YouTube.[6]
- Hooker Chemicals & Plastics Corp. (1967). Method for side-chain chlorination of xylene.
- Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from Master Organic Chemistry website.[8]
- Hodogaya Chemical Co Ltd. (1975). Photochlorination of xylenes.
- LibreTexts. (2019). 5.5. The Free-Radical Chain Reaction.
- Hodogaya Chemical Co Ltd. (1975). Photochlorination of xylenes.
- Loverde, A., & Beanblossom, W. S. (1951). Processes for photochemical chlorination of hydrocarbons.
- Diamond Shamrock Corporation. (1975). Chlorination of xylene.
- Bhattacharyya, N., et al. (2023). Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.
- Denisov, E. T. (1974). A Critical Review of H-Atom Transfer in the Liquid Phase: Chlorine Atom, Alkyl, Trichloromethyl, Alkoxy, and Alkylperoxy Radicals.
- Wang, H., et al. (2022). Theoretical and Kinetic Study of Hydrogen Abstraction Reactions of Xylene Isomers with Hydrogen and Hydroxy Radicals. Molecules, 27(15), 4933.[27]
- Zhang, Q., et al. (2006). Study on selective chlorination of o-xylene catalyzed by molecular sieve. Journal of Molecular Catalysis A: Chemical, 258(1-2), 236-241.[28]
- Barroso, C. G., et al. (1995). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode.
- Morasch, B., et al. (2004). Degradation of o-xylene and m-xylene by a novel sulfate-reducer belonging to the genus Desulfotomaculum. Archives of Microbiology, 181(5), 407-417.[30]
- Wang, C., et al. (2021). Visible Light-Mediated Polychlorination of Alkenes via Dichloromethyl Radical Generated by Chloroform and Chlorides. Organic Letters, 23(15), 5946-5951.[31]
- Breslow, R., et al. (1998). Free radical chlorination of haloalkanes. Selectivity with respect to polar effect of substituents in substrate. Russian Chemical Bulletin, 47(10), 1957-1962.[32]
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from Master Organic Chemistry website.[33]
- Bhattacharyya, N., et al. (2023). Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.
- LibreTexts. (2015). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine.
- GCMS 3 Fragmentation Patterns. (2020, June 1). [Video]. YouTube.[20]
- Ingold, K. U., et al. (1992). Absolute rate constants for abstraction of chlorine from three chlorinating agents by alkyl radicals. Journal of the American Chemical Society, 114(24), 9419-9423.[36]
- Pearson+. (n.d.). Free-radical chlorination of hexane gives very poor yields of 1-chlorohexane....
- Procter, D. J. (2000). Synthetic methods : Part (i) Free-radical reactions. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 96, 193-214.[38]
- Wojnárovits, L., & Takács, E. (2022). Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. Radiation Physics and Chemistry, 199, 110323.[39]
- Roberts, B. P. (2001). VI. Rate Constants for Hydrogen-atom abstraction by Carbohydrate Radicals. In Carbohydrate Radicals (pp. 227-248). Royal Society of Chemistry.[40]
- Scribd. (n.d.). Free Radical Halogenation of Cyclohexane.
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 10. US6117278A - Method of making α-chloroxylenes - Google Patents [patents.google.com]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. GB1442122A - Photochlorination of xylenes - Google Patents [patents.google.com]
- 13. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. purdue.edu [purdue.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. specialgasinstruments.com [specialgasinstruments.com]
- 18. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
In-Depth Technical Guide: Historical Methods for the Synthesis of Hexachloroxylenes
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the historical methods developed for the synthesis of hexachloroxylenes. Primarily focusing on the chlorination of p-xylene, this document delves into the evolution of synthetic strategies, from early two-step processes to more efficient, single-step methodologies. Key reaction parameters, catalytic systems, and the rationale behind experimental choices are discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of polychlorinated aromatic compounds.
Introduction: The Significance of Hexachloroxylenes
Hexachloroxylenes, particularly α,α,α,α',α',α'-hexachloro-p-xylene (HCPX), are valuable intermediates in the synthesis of a variety of chemical products, including herbicides and polymers.[1][2] The demand for high-purity hexachloroxylenes has driven the development of various synthetic methodologies over the years. Historically, the synthesis has revolved around the direct chlorination of xylenes, a process that presents challenges in controlling the position and degree of chlorination. This guide will explore the key historical advancements in overcoming these challenges to achieve efficient and selective synthesis of hexachloroxylenes.
Evolution of Synthetic Strategies: From Two-Step to Single-Step Processes
Early methods for the preparation of hexachloroxylenes, such as α,α',2,3,5,6-hexachloro-p-xylene, involved a two-step process. This typically required the initial synthesis and isolation of tetrachloroxylene, followed by a separate chlorination of the methyl groups under the influence of light.[3] While this approach yielded a satisfactory product, the necessity of isolating an intermediate compound proved inefficient for large-scale commercial operations, involving cumbersome filtration and transfer steps between reactors.[3]
A significant advancement was the development of a single-step process that circumvents the need for intermediate isolation.[3] This innovation streamlined the production of α,α',2,3,5,6-hexachloro-p-xylene by performing the entire chlorination sequence in a single reaction vessel, thereby improving efficiency and reducing operational complexity.[3]
Key Synthetic Methodologies: The Chlorination of p-Xylene
The direct chlorination of p-xylene and its ring-chlorinated derivatives stands as the most prominent historical method for synthesizing hexachloroxylenes. This process involves the incremental addition of chlorine gas to a solution of the xylene substrate in the presence of a catalyst.[3]
3.1. Reaction Components and Their Roles
-
Substrates: The primary starting material is p-xylene, though its ring-chlorinated derivatives can also be utilized.[3]
-
Chlorinating Agent: Gaseous chlorine is the standard reagent for this reaction.[3]
-
Catalysts: Lewis acid catalysts are crucial for promoting the chlorination of the aromatic ring. Commonly used catalysts include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃).[3] For side-chain chlorination, radical initiators or ultraviolet (UV) light are employed.[1][4]
-
Solvents: The choice of solvent is critical for managing reaction viscosity and product solubility. Perchloroethylene has been identified as a particularly effective solvent, offering superior solubility for the chlorinated products compared to previously used solvents like carbon tetrachloride.[3] Other solvents, such as toluene and its halogenated derivatives, have also been explored to minimize ring chlorination when side-chain chlorination is the primary goal.[1]
3.2. Experimental Workflow: A Single-Step Chlorination Process
The following diagram illustrates a typical single-step workflow for the synthesis of α,α',2,3,5,6-hexachloro-p-xylene from p-xylene.
Caption: Experimental workflow for the single-step synthesis of hexachloroxylene.
3.3. Detailed Experimental Protocol
The following protocol is a representative example of a historical method for synthesizing α,α',2,3,5,6-hexachloro-p-xylene.
Materials:
-
p-Xylene
-
Perchloroethylene
-
Ferric Chloride (FeCl₃)
-
Chlorine gas
-
Activated carbon
Procedure:
-
In a suitable reaction vessel equipped with an agitator, gas inlet, and temperature control, admix p-xylene (or its ring-chlorinated derivatives) with perchloroethylene. The initial quantity of perchloroethylene should be sufficient to create a stirrable slurry.[3]
-
Add a Lewis acid catalyst, such as ferric chloride, to the mixture. The catalyst amount is typically around 1% by weight of the p-xylene.[3]
-
Heat the reaction mixture to a temperature between 60°C and 120°C, with an optimal range of 75°C to 85°C.[3]
-
Incrementally add chlorine gas to the agitated mixture. A molar excess of chlorine (typically 7 to 10 moles per mole of p-xylene) is used to drive the reaction to completion.[3] The rate of chlorine addition should be controlled to maintain the desired reaction temperature.[3]
-
Monitor the progress of the chlorination by taking samples periodically and analyzing them using vapor phase chromatography. The reaction is considered complete when the desired conversion to hexachloroxylene is achieved (e.g., >90%).[3]
-
Upon completion, stop the chlorine addition. To ensure the product remains in solution for filtration, additional perchloroethylene may be added.[3]
-
Add activated carbon to the hot reaction mixture to decolorize it.[3]
-
Filter the hot solution to remove the catalyst and activated carbon.[3]
-
Cool the filtrate to approximately 5°C to induce crystallization of the hexachloroxylene product.[3]
-
Isolate the crystalline product by filtration.
-
Wash the isolated product with cold perchloroethylene to remove any remaining impurities.[3]
-
Dry the final product to obtain high-purity α,α',2,3,5,6-hexachloro-p-xylene.
Controlling Selectivity: Ring vs. Side-Chain Chlorination
A critical aspect of xylene chlorination is controlling the selectivity between substitution on the aromatic ring and substitution on the methyl side chains.
4.1. Ring Chlorination
The chlorination of the aromatic nucleus is promoted by the presence of Lewis acid catalysts.[3] This type of reaction proceeds through an electrophilic aromatic substitution mechanism. By carefully selecting the catalyst and reaction conditions, it is possible to selectively introduce chlorine atoms onto the xylene ring.[5][6] For instance, the use of specific co-catalysts, such as certain thianthrene compounds in conjunction with a Lewis acid, can direct the chlorination to specific positions on the aromatic ring.[6]
4.2. Side-Chain Chlorination
In contrast, side-chain (or benzylic) chlorination is a free-radical process.[7] This reaction is typically initiated by UV light or chemical radical initiators.[1][4] To favor side-chain chlorination, it is essential to exclude Lewis acid catalysts that promote ring substitution. In fact, methods have been developed to sequester trace metal ions that can act as unwanted ring-chlorination catalysts.[4] The use of phosphorus chlorides and bromides has been shown to effectively sequester these metal ions, thereby enabling almost exclusive side-chain chlorination.[4]
The following diagram illustrates the competing pathways of ring and side-chain chlorination of p-xylene.
Caption: Competing pathways in the chlorination of p-xylene.
Quantitative Data Summary
The efficiency of different historical methods for hexachloroxylene synthesis can be compared through key quantitative parameters.
| Parameter | Two-Step Process | Single-Step Process (Perchloroethylene) | Single-Step Process (Carbon Tetrachloride) |
| Intermediate Isolation | Required | Not Required | Not Required |
| Solvent | Carbon Tetrachloride | Perchloroethylene | Carbon Tetrachloride |
| Solvent to Xylene Ratio | High | ~3.2 parts per part xylene | ~17.6 parts per part xylene |
| Reaction Time | Longer (due to multiple steps) | ~13.4 hours | ~20 hours |
| Yield | Satisfactory | ~87% (isolated product) | Approximately the same |
| Purity | High | >99% | High |
Data compiled from U.S. Patent 3,928,478.[3]
Conclusion
The historical development of synthetic methods for hexachloroxylenes showcases a clear progression towards more efficient, selective, and commercially viable processes. The transition from multi-step to single-step procedures, coupled with the optimization of catalysts and solvent systems, has been pivotal. Understanding these historical methodologies provides a strong foundation for further innovation in the synthesis of halogenated aromatic compounds. The principles of controlling competing reaction pathways, such as ring versus side-chain chlorination, remain fundamental in modern organic synthesis.
References
- Stauffer Chemical Company. (1975). Chlorination of xylene. U.S. Patent 3,928,478.
- Hooker Chemical Corporation. (1967). Method for side-chain chlorination of xylene. U.S. Patent 3,350,467.
- Zhang, L., et al. (2013). Study on selective chlorination of o-xylene catalyzed by molecular sieve. ResearchGate.
- Hoechst Aktiengesellschaft. (1978). Method of preparing xylenes chlorinated in the nucleus. U.S. Patent 4,140,729.
- Hooker Chemicals & Plastics Corp. (1980). Process for the directed chlorination of xylenes. U.S. Patent 4,190,609.
- Albemarle Corporation. (1999). Process for preparation of tfpx-dichloride. WIPO Patent WO/1999/035111.
- Occidental Chemical Corporation. (2000). Method of making α-chloroxylenes. U.S. Patent 6,117,278.
- International Atomic Energy Agency. (n.d.). Electrochemical chlorination of p-xylene in the side chain. INIS-IAEA.
- Hoechst Aktiengesellschaft. (1977). Process for the preparation of a, a, a, a ', a' -pentachloro-o-xylene. German Patent DE2535696B2.
- Takeda, Y., & Omae, I. (2022). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. ScienceDirect.
- Kim, J. H., et al. (2014). Synthesis of o-Xylene-Organosilicon Hybrid Polymer and Its Optical Properties. ResearchGate.
- Wikipedia. (n.d.). Xylene.
Sources
- 1. US6117278A - Method of making α-chloroxylenes - Google Patents [patents.google.com]
- 2. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 7. Xylene - Wikipedia [en.wikipedia.org]
A Theoretical and Computational Guide to 1,3-Bis(trichloromethyl)benzene: Structure, Reactivity, and Potential Applications
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 1,3-bis(trichloromethyl)benzene, also known as α,α,α,α',α',α'-hexachloro-m-xylene. While this molecule serves as a valuable intermediate in the synthesis of high-performance polymers and other fine chemicals, its detailed electronic structure and reactivity profile have been largely unexplored in publicly accessible literature. This document aims to fill that gap by presenting a cohesive analysis based on established chemical principles and proposing a detailed workflow for its computational investigation using modern theoretical methods. We will explore its molecular geometry, electronic properties, and predicted reactivity, offering insights for researchers in organic synthesis, materials science, and drug discovery.
Introduction: The Significance of a Polychlorinated Aromatic Scaffold
This compound (Figure 1) is a unique aromatic compound characterized by two bulky, electron-withdrawing trichloromethyl groups positioned in a meta-arrangement on a benzene ring. This substitution pattern imparts significant steric and electronic properties that dictate its chemical behavior and potential applications.
Industrially, the related para-isomer, 1,4-bis(trichloromethyl)benzene, is a key precursor in the production of terephthaloyl chloride, a monomer for high-strength aramid fibers like Kevlar.[1][2][3] The meta-isomer, our subject of focus, offers a different geometric arrangement of reactive sites, making it a potentially valuable building block for polymers with distinct structural properties and as a rigid scaffold for the synthesis of complex organic molecules.
The trichloromethyl group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid, or be converted into other functional groups, providing a gateway to a diverse range of chemical derivatives.[4][5] Understanding the interplay between the two -CCl₃ groups and the central aromatic ring is crucial for predicting reaction outcomes and designing novel synthetic pathways.
This guide will first review the known synthesis and chemical properties of this compound. The core of this document will then present a detailed, field-proven protocol for its in-depth computational analysis using Density Functional Theory (DFT), a powerful tool for elucidating molecular structure and reactivity.[4]
Synthesis and Known Reactivity
Synthesis
The primary route to this compound is the free-radical chlorination of m-xylene. This reaction proceeds by the sequential substitution of the benzylic hydrogens with chlorine atoms, typically initiated by UV light.
Reaction Scheme: C₆H₄(CH₃)₂ + 6 Cl₂ --(UV light)--> C₆H₄(CCl₃)₂ + 6 HCl
Careful control of reaction conditions is necessary to achieve exhaustive chlorination of the methyl groups while minimizing chlorination of the aromatic ring.
Known Chemical Transformations
The reactivity of the trichloromethyl groups is the cornerstone of this molecule's utility. Analogous to benzotrichloride, these groups are susceptible to nucleophilic substitution and hydrolysis.[4][5]
-
Hydrolysis: In the presence of water, this compound can be hydrolyzed to isophthalic acid. This transformation is fundamental to its role as a precursor for di-acid chlorides.
-
Conversion to Acyl Chlorides: A key industrial reaction for the para-isomer involves reacting it with the corresponding dicarboxylic acid to produce the diacyl chloride.[1] A similar reaction is expected for the meta-isomer to produce isophthaloyl chloride.
-
Fluorination: The chlorine atoms can be exchanged for fluorine using reagents like hydrogen fluoride, which would convert the trichloromethyl groups into trifluoromethyl groups.[6]
The two electron-withdrawing -CCl₃ groups strongly deactivate the benzene ring towards electrophilic aromatic substitution.
Proposed Computational Workflow: A DFT-Based Investigation
Given the scarcity of detailed experimental and theoretical data, a computational study is essential to thoroughly characterize this compound. Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for this purpose. The following workflow outlines a comprehensive approach.
Step-by-Step Computational Protocol
-
Geometry Optimization and Vibrational Analysis:
-
Objective: To determine the most stable three-dimensional structure (lowest energy conformation) of the molecule and to confirm it is a true minimum on the potential energy surface.
-
Methodology: Employ a DFT functional, such as B3LYP, which has a proven track record for organic molecules, paired with a Pople-style basis set like 6-311+G(d,p) to adequately describe the electronic structure and polarization.
-
Validation: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra if available.[7]
-
-
Electronic Structure Analysis:
-
Objective: To understand the distribution of electrons within the molecule, which is key to its reactivity.
-
Methodology:
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visualize the charge distribution. Red regions indicate electron-rich areas (negative potential), which are attractive to electrophiles, while blue regions denote electron-poor areas (positive potential), which are susceptible to nucleophilic attack.
-
-
-
Spectroscopic Property Simulation:
-
Objective: To predict spectroscopic data that can aid in the experimental identification and characterization of the molecule.
-
Methodology:
-
¹H and ¹³C NMR: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the NMR chemical shifts. These can be compared to experimental spectra for structure verification.[7][8][9]
-
IR and Raman Spectra: The vibrational frequencies and intensities calculated in Step 1 can be used to generate theoretical IR and Raman spectra.[7]
-
-
-
Reactivity Descriptor Analysis:
-
Objective: To quantify the reactivity of different atomic sites within the molecule.
-
Methodology:
-
Fukui Functions and Local Softness: These descriptors, derived from conceptual DFT, can identify the most reactive sites for nucleophilic, electrophilic, and radical attack with greater precision than simple charge analysis.
-
-
The logical flow of this computational investigation is depicted in the diagram below.
Predicted Molecular Properties and Reactivity
Based on the principles of physical organic chemistry and data from analogous compounds, we can anticipate the following outcomes from the proposed computational study.
Molecular Geometry
The two bulky -CCl₃ groups will likely not be in the same plane as the benzene ring due to steric hindrance. The C-C bonds connecting them to the ring will likely be elongated. The molecule will exhibit C₂ symmetry.
Electronic Properties
-
Inductive Effect: The six chlorine atoms will exert a powerful electron-withdrawing inductive effect, pulling electron density from the benzene ring and making it electron-deficient.
-
HOMO and LUMO: The HOMO is expected to be localized primarily on the benzene ring, while the LUMO will likely have significant contributions from the σ* orbitals of the C-Cl bonds in the trichloromethyl groups. This suggests that the ring is the site for potential (albeit difficult) electrophilic attack, and the -CCl₃ groups are the primary sites for nucleophilic or reductive attack.
-
MEP Map: The MEP map is predicted to show a highly positive (electron-poor) potential around the hydrogen atoms of the benzene ring and the carbon atoms of the -CCl₃ groups. A region of negative potential will be associated with the chlorine atoms.
Predicted Reactivity
The primary sites of reactivity are the benzylic carbons of the trichloromethyl groups. These carbons are highly electrophilic and susceptible to nucleophilic attack. A probable reaction mechanism, such as hydrolysis to the di-carboxylic acid, would proceed via a series of nucleophilic substitution steps.
A study on the reduction of various benzotrichlorides showed that hexachloro-m-xylene is highly reactive towards reducing agents like granular iron.[10] This highlights the susceptibility of the C-Cl bonds to undergo reduction.
Summary of Predicted and Known Properties
| Property | Predicted/Known Value | Source/Method |
| Molecular Formula | C₈H₄Cl₆ | PubChem[7] |
| Molecular Weight | 312.8 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 881-99-2 | PubChem[7] |
| Predicted HOMO-LUMO Gap | Relatively large, indicating high kinetic stability | Theoretical Prediction |
| Key IR Absorptions | Aromatic C-H stretch (~3100-3000 cm⁻¹), C=C stretch (~1600-1400 cm⁻¹), C-Cl stretch (~800-600 cm⁻¹) | General Spectroscopic Rules[11] |
| ¹H NMR Chemical Shifts | Aromatic protons expected in the δ 7.5-8.5 ppm range | General Spectroscopic Rules[11] |
| ¹³C NMR Chemical Shifts | Aromatic carbons and the -CCl₃ carbon will have distinct signals | General Spectroscopic Rules[11] |
Implications for Researchers and Drug Development Professionals
While there are no direct reports of this compound being used in drug development, its properties suggest potential areas of exploration for medicinal chemists.
-
Rigid Scaffold: The meta-substituted benzene core provides a rigid, well-defined three-dimensional structure. This is a desirable feature in drug design for positioning pharmacophoric groups in a specific orientation to interact with biological targets.
-
Synthetic Intermediate: The dual reactivity of the -CCl₃ groups allows for the divergent synthesis of complex molecules. It could serve as a starting point for creating libraries of compounds for high-throughput screening. For instance, conversion to the diacyl chloride would enable the synthesis of various amides and esters.
-
Bio-isosteric Replacement: The bulky, lipophilic -CCl₃ groups could be explored as bio-isosteres for other groups in known drug molecules to modulate properties like metabolic stability and membrane permeability.
It is important to note that polychlorinated compounds can have toxicological profiles that require careful consideration.[2] Any application in drug development would necessitate thorough toxicological evaluation.
Conclusion and Future Outlook
This compound is a molecule with significant potential as a chemical intermediate, underpinned by the reactivity of its two trichloromethyl groups. This guide has synthesized the available information and, more importantly, has laid out a comprehensive theoretical framework for its detailed computational study. The proposed DFT workflow provides a clear path for researchers to elucidate its electronic structure, predict its spectroscopic signatures, and quantify its reactivity.
Future experimental work should focus on validating these computational predictions. Obtaining a high-resolution crystal structure would be invaluable for benchmarking calculated geometries. Detailed spectroscopic analysis (NMR, IR, Raman) would confirm the predicted spectral features. Furthermore, exploring the synthetic utility of this molecule by reacting it with a diverse range of nucleophiles could uncover novel chemical transformations and lead to the synthesis of new materials and complex organic molecules. For those in the pharmaceutical sciences, this molecule represents an unexplored scaffold that, with appropriate derivatization and toxicological assessment, could offer new avenues in rational drug design.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rossberg, M., et al. (2006). Chlorinated Hydrocarbons. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for reactivity of chlorinated hydrocarbons, specific article may vary)
- Wikipedia. (n.d.). Terephthaloyl chloride.
- Wikipedia. (n.d.). Benzotrichloride.
- Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Organic Structures from Spectra. 5th Edition. John Wiley & Sons.
- Google Patents. (2015). CN104478696A - Preparation method of terephthaloyl chloride.
- Thirumoorthy, K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Google Patents. (2001). EP1072576A1 - Fluorinating agent, process for producing the same, and use thereof.
- Smolen, C. E., et al. (2012). Reactivity of Substituted Benzotrichlorides toward Granular Iron, Cr(II), and an Iron(II) Porphyrin: A Correlation Analysis. Environmental Science & Technology, 46(21), 11955-11963.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Department of Chemistry.
- Scribd. (n.d.). Solutions Manual: Organic Structures From Spectra - 5Th Edition.
Sources
- 1. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104478696A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 6. EP1072576A1 - Fluorinating agent, process for producing the same, and use thereof - Google Patents [patents.google.com]
- 7. This compound | C8H4Cl6 | CID 13434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Google Colab [colab.research.google.com]
- 9. scribd.com [scribd.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Nexus in Chemical Synthesis: The Applications of 1,3-Bis(trichloromethyl)benzene
Abstract
1,3-Bis(trichloromethyl)benzene, a synthetically potent yet under-documented aromatic compound, stands as a critical nexus for the production of high-performance polymers and specialized fluorinated molecules. This technical guide moves beyond a cursory overview to provide an in-depth analysis of its core reactivity and strategic applications. We will dissect the primary transformations of this molecule—hydrolysis to isophthaloyl chloride and fluorinative conversion to 1,3-bis(trifluoromethyl)benzene—elucidating the mechanistic underpinnings and presenting detailed, actionable protocols for the research and process chemist. This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into harnessing the synthetic potential of this versatile building block.
Introduction: Unveiling a Bifunctional Powerhouse
At its core, this compound, also known as α,α,α,α',α',α'-hexachloro-m-xylene, is an aromatic scaffold equipped with two highly reactive trichloromethyl groups. These benzylic -CCl₃ moieties are the focal points of its chemical utility, serving as latent dicarboxylic acid functionalities or as precursors to the prized trifluoromethyl group. While its direct use in a wide array of organic reactions appears limited in current literature, its role as a key intermediate is firmly established in industrial chemistry. The strategic value of this compound lies in its efficient access to two classes of immensely valuable derivatives: isophthalic acid derivatives and 1,3-bis(trifluoromethyl)benzene. These products are foundational materials for aramid fibers, advanced resins, and are increasingly sought-after building blocks in medicinal and agrochemical research.[1][2] This guide will illuminate the pathways from this central precursor to these high-value downstream products.
Physicochemical Properties & Spectroscopic Data
Precise experimental spectroscopic data for this compound is not widely published. Therefore, the following tables provide a combination of known properties and predicted spectroscopic data to aid in characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₆ | - |
| Molecular Weight | 312.84 g/mol | - |
| CAS Number | 881-99-2 | - |
| Appearance | Likely a solid or high-boiling liquid | Inferred |
Predicted NMR Data:
Disclaimer: The following NMR data is predicted using computational models and should be used as a reference for spectral interpretation.[3][4]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~7.8 - 8.0 | m | - | Aromatic C2-H, C4-H, C6-H |
| ¹H | ~7.6 - 7.7 | t | ~7.8 | Aromatic C5-H |
| ¹³C | ~140 | s | - | Aromatic C1, C3 (ipso) |
| ¹³C | ~132 | d | - | Aromatic C5 |
| ¹³C | ~129 | d | - | Aromatic C4, C6 |
| ¹³C | ~128 | d | - | Aromatic C2 |
| ¹³C | ~95-100 | s | - | -CCl₃ |
Core Application I: Synthesis of Isophthaloyl Chloride and Isophthalic Acid
The most significant industrial application of this compound is its conversion to isophthaloyl chloride (IPC), a key monomer for the synthesis of meta-aramid fibers like Nomex®.[5][6][7][8] This transformation is a controlled partial hydrolysis, followed by complete hydrolysis to yield isophthalic acid if desired.
Mechanistic Rationale: Lewis Acid-Catalyzed Hydrolysis
The hydrolysis of a trichloromethyl group to a carboxylic acid proceeds via a stepwise mechanism.[9][10][11] The reaction is significantly accelerated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst coordinates to one of the chlorine atoms, increasing the electrophilicity of the benzylic carbon and making it more susceptible to nucleophilic attack by water.
The reaction can be halted at the acyl chloride stage by carefully controlling the stoichiometry of water. Industrial processes often utilize the product, isophthaloyl chloride, as the reaction solvent, which helps to manage the reaction conditions and prevent over-hydrolysis.[12][13]
Experimental Protocol: Laboratory Scale Synthesis of Isophthaloyl Chloride
This protocol is a representative procedure adapted from industrial process descriptions for a laboratory setting.[13][14]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ferric Chloride (FeCl₃) (0.02 eq)
-
Isophthaloyl Chloride (as solvent, ~5-10 volumes)
-
Deionized Water (2.0 eq)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl), and a dropping funnel. Maintain a dry nitrogen atmosphere.
-
Initial Charge: Charge the flask with isophthaloyl chloride and anhydrous ferric chloride. Heat the mixture to 120-130 °C with vigorous stirring.
-
Reactant Addition: Dissolve this compound in a minimal amount of isophthaloyl chloride and add it to the dropping funnel. Add this solution dropwise to the heated, stirred reaction mixture.
-
Hydrolysis: Once the addition is complete, add deionized water dropwise via the dropping funnel. Control the rate of addition to maintain a steady evolution of HCl gas. The reaction is exothermic and the temperature should be maintained between 130-150 °C.
-
Monitoring: Monitor the reaction by observing the cessation of HCl evolution.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to fractional distillation under reduced pressure to isolate the pure isophthaloyl chloride product.
Downstream Application: Aramid Fiber Synthesis
Isophthaloyl chloride is a cornerstone monomer in the production of high-performance meta-aramid fibers. In a polycondensation reaction with m-phenylenediamine, it forms poly(m-phenylene isophthalamide), the polymer known commercially as Nomex®.[5][6][7] These fibers possess exceptional thermal stability, flame resistance, and chemical inertness, making them indispensable in manufacturing protective clothing for firefighters, industrial workers, and military personnel.[15][16]
Core Application II: Synthesis of 1,3-Bis(trifluoromethyl)benzene
The trifluoromethyl (-CF₃) group is a privileged moiety in modern medicinal chemistry and materials science.[1][2][17][18][19][20] Its inclusion in a molecule can dramatically enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[17][21] this compound serves as an effective precursor to 1,3-bis(trifluoromethyl)benzene, a key fluorinated building block.
Mechanistic Rationale: Halogen Exchange (Halex) Reaction
The conversion of a trichloromethyl group to a trifluoromethyl group is achieved through a halogen exchange (Halex) reaction, most commonly with hydrogen fluoride (HF).[22][23] This transformation can be catalyzed by Lewis acids like antimony pentachloride (SbCl₅), which facilitates the exchange of chloride for fluoride ions. This process is a variant of the classic Swarts reaction.[24][25][26][27][28] The reaction proceeds stepwise, replacing one chlorine at a time, until the thermodynamically stable trifluoromethyl group is formed.
Experimental Protocol: Laboratory Scale Synthesis of 1,3-Bis(trifluoromethyl)benzene
This protocol is a representative procedure based on established methods for fluorinating benzotrichloride derivatives.[29][30] Extreme caution is required when working with anhydrous hydrogen fluoride.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (excess, e.g., 10 eq)
-
Antimony(V) chloride (SbCl₅) (catalytic, ~0.05 eq)
Procedure:
-
Setup: The reaction must be conducted in a specialized high-pressure autoclave (e.g., Hastelloy) suitable for handling anhydrous HF. The reactor should be equipped with a stirrer, pressure gauge, and thermocouple.
-
Initial Charge: Charge the pre-dried autoclave with this compound and the antimony(V) chloride catalyst.
-
HF Addition: Cool the autoclave (e.g., to 0 °C) and carefully condense the required amount of anhydrous hydrogen fluoride into the vessel.
-
Reaction: Seal the autoclave and gradually heat to 50-100 °C. The internal pressure will increase. Maintain the reaction at this temperature with stirring for several hours (e.g., 6-8 hours).
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess HF into a suitable caustic scrubber. Pour the reaction mixture onto ice.
-
Purification: Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield 1,3-bis(trifluoromethyl)benzene.[22]
Downstream Applications in Drug Discovery and Materials Science
1,3-Bis(trifluoromethyl)benzene is a versatile building block. The two strongly electron-withdrawing -CF₃ groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. The ring can also be functionalized via directed ortho-metalation. This reactivity makes it a valuable starting material for synthesizing complex molecules for pharmaceuticals and agrochemicals, where the 3,5-bis(trifluoromethyl)phenyl motif is often used to tune electronic properties and improve metabolic stability.[19][20]
Other Potential Synthetic Applications: A Note on Unexplored Reactivity
While the hydrolysis and fluorination pathways are well-established, the broader synthetic utility of this compound remains largely unexplored in the academic literature. There is a notable absence of reports on its use in reactions such as:
-
Friedel-Crafts Reactions: The trichloromethyl group does not typically act as an alkylating or acylating agent under Friedel-Crafts conditions.[31][32]
-
Heterocycle Synthesis: While plausible that it could serve as a C1 synthon in condensation reactions with binucleophiles, specific examples are not documented.
This lack of documented reactivity presents an opportunity for future research to explore novel transformations and expand the synthetic toolbox associated with this bifunctional precursor.
Conclusion
This compound is a pivotal intermediate whose value is realized through its efficient conversion into high-demand chemical products. Its role as a precursor to isophthaloyl chloride directly enables the production of life-saving, high-performance aramid fibers. Concurrently, its transformation into 1,3-bis(trifluoromethyl)benzene provides access to a key building block for the modern drug discovery and materials science sectors. While its reactivity profile appears highly specialized, these two core applications cement its status as a strategic and powerful tool in the arsenal of both industrial and research chemists. Further exploration into its untapped reactivity could unlock even greater potential for this versatile aromatic compound.
References
- DuPont. Nomex® Fiber Technical Guide. [URL: https://www.dupont.com/products/nomex.html][7]
- Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011, 54 (8), 2529–2591.
- Azotherm Safety Apparel. The Manufacturing Process of Aramid Fabrics: Creating High-Performance Heat-Resistant Fibers. Published July 31, 2024. [URL: https://azothermsafety.
- Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007, 317 (5846), 1881–1886.[18]
- Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015, 58 (21), 8315–8359.
- Dynamit Nobel AG. Method of preparing terephthalic acid dichloride and isophthalic acid dichloride. US Patent 4,091,017A, filed October 15, 1975, and issued May 23, 1978.[12][13]
- Kaimosi BioChem Tech Co., Ltd. Isophthaloyl Chloride. [URL: https://www.kaimosi-biochem.com/isophthaloyl-chloride-cas-99-63-8][34]
- Inno Pharmchem. Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. Published January 2, 2026. [URL: https://www.inno-pharmchem.
- Sigma-Aldrich. Isophthaloyl chloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/126539][16]
- Yagupolskii, L. M.; Fialkov, Y. A. Synthesis of Aryl Ethers of Trifluoroacetic Acid. Zh. Obshch. Khim.1959, 29, 3082-3086.
- Ullah, L. Nomex fiber. Presented at a conference. Published on SlideShare. [URL: https://www.slideshare.net/LUTUFULLAH10/nomex-fiber-251478235][5]
- DuPont. DuPont™ Nomex® Brand Fiber Technical Guide. [URL: https://www.dupont.com/content/dam/dupont/amer/us/en/personal-protective-equipment/dupont-protection-solutions/documents/Nomex_Technical_Guide.pdf][7]
- ChemicalBook. 1,3-Bis(trifluoromethyl)-benzene synthesis. [URL: https://www.chemicalbook.com/synthesis/402-31-3.htm][35]
- Yushchenko, D. Yu.; Zhizhina, E. G.; Pai, Z. P. Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry2020, 12 (1), 29-41.[8][36]
- CK-12 Foundation. Define the Swarts reaction. [URL: https://www.ck12.org/c/chemistry/swarts-reaction/lesson/Swarts-Reaction-CHEM/][26]
- Hoechst AG. Method for preparing trichloromethyl-trifluoromethyl-benzenes. US Patent 4,093,669A, filed March 19, 1976, and issued June 6, 1978.[30]
- Teijin Aramid B.V. Synthesis and use of aramid nanofibers. US Patent 10,160,833B2, filed May 2, 2014, and issued December 25, 2018.[37]
- Unacademy. Swarts Reaction. [URL: https://unacademy.
- Zhejiang University of Technology. Synthesis process of isophthaloyl dichloride. CN Patent 104387263A, filed December 2, 2014, and issued March 4, 2015.[14]
- Wikipedia. Swarts fluorination. [URL: https://en.wikipedia.
- BenchChem. A Technical Guide to the Historical Applications of Benzotrichloride in Chemical Synthesis. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-historical-applications-of-benzotrichloride-in-chemical-synthesis/][9]
- Kaimosi BioChem. Isophthaloyl Chloride. [URL: https://www.kaimosi.com/product/99-63-8.html][34]
- BYJU'S. Swarts reaction mechanism. [URL: https://byjus.com/chemistry/swarts-reaction/][29]
- The Dow Chemical Company. Aromatic acid chloride process. US Patent 3,668,247A, filed December 29, 1969, and issued June 6, 1972.[38]
- BenchChem. (Trifluoromethyl)benzene synthesis and reaction mechanisms. [URL: https://www.benchchem.com/blog/a-technical-guide-to-trifluoromethylbenzene-synthesis-and-reaction-mechanisms/][39]
- Wikipedia. 1,3-Bis(trifluoromethyl)benzene. [URL: https://en.wikipedia.org/wiki/1,3-Bis(trifluoromethyl)benzene][23]
- Central Glass Company, Limited. Method for producing bis(trifluoromethyl)benzene. EP Patent 0953557A1, filed April 27, 1999, and issued November 3, 1999.[31]
- Al-Masum, M. A.; Islam, M. R.; et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals2022, 15 (3), 327.[1]
- Hine, J.; Lee, D. E. The Mechanism of the Hydrolysis of Benzotrichloride. J. Am. Chem. Soc.1951, 73 (1), 22–25.[10]
- Hoechst Aktiengesellschaft. Method of preparing terephthalic acid dichloride and isophthalic acid dichloride. US Patent 4,091,017A, filed October 15, 1975, and issued May 23, 1978.[13]
- Guan, Y.; et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- Ross, S. D.; et al. Benzyl Chloride, Benzal Chloride, and Benzotrichloride. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000.[24]
- BYJU'S. Friedel-Crafts Reaction. [URL: https://byjus.com/chemistry/friedel-crafts-reaction/][32]
- Ferreira, R. J.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Int. J. Mol. Sci.2023, 24 (1), 1.[2]
- The Mathieson Alkali Works. Manufacture of benzoic acid from benzotrichloride. US Patent 1,557,153A, filed July 22, 1924, and issued October 13, 1925.[11]
- Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction][33]
- Sciencemadness.org. Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Published March 28, 2008. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=5542][40]
- ChemicalBook. 1,3-Bis(chloromethyl)benzene(626-16-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum/626-16-4_1HNMR.htm][41]
- ResearchGate. (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides. [URL: https://www.researchgate.net/publication/340537443_Methods_for_the_Synthesis_of_Phthalic_Acid_Dichlorides][36]
- PubChem. Benzene, 1,3-bis(trifluoromethyl)-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/223106][42]
- Wang, J.; et al. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. J. Chem. Inf. Model.2020, 60 (12), 6036–6046.[21]
- Wishart, D. S.; et al. CASPRE - 13C NMR Predictor. [URL: https://caspre.ca/predictor/nmr_predictor][4]
- Heravi, M. M.; et al. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. J. Serb. Chem. Soc.2014, 79 (10), 1225-1231.
- Sanders, M. B.; et al. 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E2013, 69 (Pt 7), o1150.[43]
- The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube, 29 Dec. 2016. [URL: https://www.youtube.
- Jensen, W. B. The Mechanism of Friedel-Crafts Chlorination Historically Reconsidered. J. Chem. Educ.1980, 57 (10), 714.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CASPRE [caspre.ca]
- 5. Nomex fiber | PPTX [slideshare.net]
- 6. azothermsafety.com [azothermsafety.com]
- 7. dupont.com [dupont.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE | Semantic Scholar [semanticscholar.org]
- 11. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid dichloride - Google Patents [patents.google.com]
- 14. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. youtube.com [youtube.com]
- 17. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jelsciences.com [jelsciences.com]
- 19. nbinno.com [nbinno.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 22. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. ck12.org [ck12.org]
- 26. Swarts Reaction [unacademy.com]
- 27. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 28. byjus.com [byjus.com]
- 29. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 30. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 31. kpcollege.org [kpcollege.org]
- 32. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety, Handling, and Application of 1,3-Bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-bis(trichloromethyl)benzene, a versatile but hazardous chemical intermediate. It is intended for laboratory personnel and researchers who require a deep understanding of its properties, safe handling procedures, and applications in chemical synthesis.
Chemical Identity and Physicochemical Properties
This compound, also known as α,α,α,α',α',α'-hexachloro-m-xylene, is a chlorinated aromatic hydrocarbon. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 881-99-2 | [1][2] |
| Molecular Formula | C₈H₄Cl₆ | [2] |
| Molecular Weight | 312.82 g/mol | |
| Appearance | White to light yellow solid | [3] |
| Synonyms | α,α,α,α',α',α'-Hexachloro-m-xylene | [3] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is crucial for safe handling.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Toxicological Data:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation. |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4]
-
Keep containers tightly closed to prevent the release of vapors and protect from moisture.
-
Store in a locked cabinet or other secure location to restrict access to authorized personnel.[1]
Spill and Waste Management
-
Spills: In the event of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Upon combustion, this compound may produce toxic and corrosive fumes, including hydrogen chloride and carbon monoxide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis lies in the reactivity of its two trichloromethyl groups. These groups are susceptible to nucleophilic substitution, most notably hydrolysis to form isophthaloyl chloride.
Hydrolysis to Isophthaloyl Chloride
The most significant application of this compound is its conversion to isophthaloyl chloride, a key monomer in the production of high-performance polymers such as Nomex®.[5] This transformation can be achieved through controlled hydrolysis.
The reaction proceeds by the stepwise substitution of chloride ions on the trichloromethyl groups with hydroxyl groups, followed by tautomerization and elimination to form the acyl chloride.
Conceptual Workflow for Hydrolysis
Caption: Generalized workflow for the hydrolysis of this compound.
Synthesis of Functional Polymers
Isophthaloyl chloride, derived from this compound, is a versatile monomer for the synthesis of various functional polymers, including:
-
Polyamides: Interfacial polycondensation of isophthaloyl chloride with diamines yields aromatic polyamides (aramids) with exceptional thermal stability and mechanical strength.[6]
-
Polyesters: Reaction with bisphenols produces polyesters with high glass transition temperatures and good solubility in organic solvents.
-
Liquid Crystalline Polymers: The rigid, bent structure of the isophthaloyl moiety can be incorporated into polymer backbones to create liquid crystalline polymers with unique optical and mechanical properties.[7][8]
Experimental Protocols
The following are representative laboratory-scale protocols. All procedures must be performed in a certified chemical fume hood with appropriate PPE.
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for reacting this compound with a nucleophile. The specific nucleophile, solvent, and reaction conditions will need to be optimized for the desired transformation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Addition of Nucleophile: Add the nucleophile (e.g., an amine, alcohol, or thiol; 2.2 equivalents) to the reaction mixture. If the nucleophile is a solid, it may be added directly. If it is a liquid, it can be added via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Conclusion
This compound is a valuable chemical intermediate with significant industrial applications, primarily as a precursor to isophthaloyl chloride for the synthesis of high-performance polymers. However, its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. Researchers and drug development professionals should have a thorough understanding of its reactivity and handling requirements to ensure its safe and effective use in the laboratory.
References
- Benzotrichloride | C6H5CCl3 | CID 7367. PubChem. National Institutes of Health.
- Functional Aromatic Polyamides. MDPI.
- Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99%. Cole-Parmer.
- The mechanism of the hydrolysis of benzotrichloride. Semantic Scholar.
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. ResearchGate.
- Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate.
- Reactions leading to the formation of polymers used as raw materials in... ResearchGate.
- Liquid Crystalline Polymers. NASA Technical Reports Server.
- (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides. ResearchGate.
- Liquid-crystal polymer. Wikipedia.
- 1,3-Bis(trifluoromethyl)benzene. Wikipedia.
- Isophthaloyl chloride | C8H4Cl2O2 | CID 7451. PubChem. National Institutes of Health.
- Liquid Crystalline Polymers: Opportunities to Shape Neural Interfaces. PubMed.
- LCP Introduction To Liquid Crystal Polymers. Zeus.
- MSDS of 1,3-Bis(chloromethyl)benzene.
- Genotoxicity evaluation of trimethylbenzenes. PubMed.
- Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. National Institutes of Health.
- Ames-Positives.
- 25 Liquid Crystalline Polymers | Polymers Concepts, Properties, Uses & Sustainability. YouTube.
- FUNCTIONAL POLYMERS: Design, Synthesis, and Applications.
- An Update on Novel Drug Delivery Systems for the Management of Glaucoma. MDPI.
- ISOPHTHALOYL CHLORIDE. precisionFDA.
- Synthesis and mutagenicity of 3,3'-dihalogenated benzidines. PubMed.
- Toxicological Profile for Trichlorobenzene. Agency for Toxic Substances and Disease Registry.
Sources
- 1. echemi.com [echemi.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Liquid-crystal polymer - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1,3-Bis(trichloromethyl)benzene via Photochlorination
Abstract: This document provides a detailed experimental protocol for the synthesis of 1,3-bis(trichloromethyl)benzene, a key intermediate in the production of advanced polymers and specialty chemicals. The synthesis is achieved through the free-radical photochlorination of m-xylene. This guide is intended for researchers and professionals in organic synthesis and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure a successful and reproducible outcome.
Introduction and Significance
This compound, also known as α,α,α,α',α',α'-hexachloro-m-xylene, is a crucial building block in modern organic chemistry. Its primary utility lies in its role as a precursor to isophthaloyl chloride through hydrolysis, a monomer essential for the synthesis of high-performance aramid fibers like Nomex®. These polymers are renowned for their exceptional thermal stability and mechanical strength. The synthesis of high-purity this compound is therefore of significant industrial and academic interest.
The method detailed herein is based on the exhaustive photochlorination of the methyl groups of m-xylene. This process relies on a free-radical chain reaction initiated by ultraviolet (UV) light, which offers high selectivity for side-chain substitution over undesired aromatic ring chlorination when reaction conditions are meticulously controlled.[1][2][3]
Mechanistic Principles: Side-Chain vs. Ring Chlorination
The chlorination of xylenes can proceed via two distinct pathways: free-radical substitution on the alkyl side chains or electrophilic aromatic substitution on the benzene ring. The desired synthesis of this compound exclusively requires the former.
Free-Radical Side-Chain Chlorination: This reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•) upon exposure to UV light.[2][4] The mechanism proceeds in three stages:
-
Initiation: UV light provides the energy to break the Cl-Cl bond. Cl₂ + hν (UV light) → 2 Cl•
-
Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of m-xylene, forming a benzylic radical. This radical is stabilized by resonance with the aromatic ring, making this abstraction highly favorable. The benzylic radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain. This process repeats until all six benzylic hydrogens are substituted.
-
Termination: The reaction ceases when radicals combine with each other.
To ensure the exclusivity of this pathway, it is critical to eliminate any factors that promote electrophilic substitution. Lewis acid catalysts, such as iron (Fe) or ferric chloride (FeCl₃), are potent promoters of ring chlorination and must be scrupulously avoided.[5] Furthermore, controlling the reaction temperature is essential to manage reaction rate and selectivity.[1]
Health and Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures. Work must be conducted in a well-ventilated chemical fume hood by trained personnel.
-
Chlorine Gas (Cl₂): Extremely toxic and corrosive. Inhalation can cause severe respiratory damage or be fatal.[6] Use a dedicated gas handling system with leak detection. A full-face respirator with an appropriate cartridge is recommended for emergency situations.[6][7]
-
m-Xylene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
This compound: Causes skin, eye, and respiratory irritation.[7]
-
Hydrogen Chloride (HCl): A corrosive gas is generated as a byproduct. The reaction exhaust must be passed through a scrubber containing an aqueous sodium hydroxide solution to neutralize it.
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty chemical-resistant gloves (e.g., Viton® or butyl rubber).
-
Ensure an eyewash station and safety shower are immediately accessible.[8]
Experimental Protocol
This procedure details the synthesis on a laboratory scale.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| m-Xylene | 108-38-3 | 106.16 | Anhydrous, >99% purity |
| Chlorine Gas | 7782-50-5 | 70.90 | Anhydrous, >99.5% purity |
| Nitrogen Gas | 7727-37-9 | 28.01 | Inert gas for purging |
| Sodium Hydroxide | 1310-73-2 | 40.00 | For scrubber solution |
Equipment:
-
500 mL four-necked, round-bottom flask (photoreactor vessel) with a quartz immersion well.
-
High-pressure mercury vapor UV lamp (100-400 W).
-
Mechanical stirrer with a glass stir shaft and PTFE blade.
-
Water-cooled condenser.
-
Thermometer or thermocouple.
-
Gas inlet tube (sparger) extending below the liquid surface.
-
Gas outlet connected to a sodium hydroxide scrubber.
-
Mass flow controller for chlorine gas.
-
Heating mantle.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
System Setup: Assemble the four-necked flask with the quartz immersion well, mechanical stirrer, condenser, and gas inlet/outlet tubes. Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis reactions. The gas outlet must be securely connected to a scrubber containing a 2M NaOH solution.
-
Charging the Reactor: Charge the flask with m-xylene (e.g., 106.2 g, 1.0 mol).
-
Inerting the System: Purge the entire system with dry nitrogen gas for 15-20 minutes to remove air and moisture.
-
Initiating Reaction Conditions: Begin stirring and heat the m-xylene to the target reaction temperature. A temperature range of 55-85°C is effective.[1] Turn on the cooling water for the condenser and the UV lamp well.
-
Photochlorination: Once the temperature is stable, turn on the UV lamp. Slowly introduce a subsurface stream of chlorine gas via the sparging tube. The flow rate should be controlled to allow for efficient reaction without excessive venting of unreacted chlorine. The reaction is exothermic and may require occasional cooling to maintain a stable temperature.
-
Monitoring: The reaction progress can be monitored by observing the mass increase of the reaction mixture or by periodically taking samples for analysis (e.g., GC or ¹H NMR) to check for the disappearance of intermediate chlorinated species. The theoretical mass gain for the complete conversion of 1.0 mol of m-xylene is the addition of 6 moles of Cl and the loss of 6 moles of H, which is 6 * (35.45 - 1.01) = 206.64 g. The total reaction time can be several hours, depending on the scale and reaction conditions.[9]
-
Reaction Completion and Workup: Once the reaction is complete (indicated by the cessation of mass gain or analytical confirmation), turn off the chlorine gas flow and the UV lamp.
-
Purging: Continue stirring and purge the system with nitrogen gas for 30-60 minutes to drive out any remaining dissolved chlorine and the HCl byproduct into the scrubber.
-
Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The crude product, which may solidify upon cooling (m.p. ~34°C), can be transferred for purification.
-
Purification: The crude this compound is purified by vacuum distillation. This step is critical to remove any partially chlorinated intermediates or ring-chlorinated byproducts.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material (m-Xylene) | 1.0 mol (106.2 g) |
| Reaction Temperature | 55 - 85 °C |
| Light Source | 100 W High-Pressure Hg Lamp |
| Theoretical Product Mass | ~312.8 g |
| Expected Yield | 85 - 95% |
| Product Appearance | Colorless to pale yellow solid |
| Melting Point | 33 - 35 °C |
Troubleshooting
-
Low Yield: May result from incomplete reaction or loss of material during workup. Ensure chlorine flow is adequate and the UV lamp is functioning correctly.
-
Presence of Ring-Chlorinated Byproducts: This indicates contamination with a Lewis acid catalyst or excessively high reaction temperatures. Ensure all glassware and reagents are free from metal contaminants.
-
Dark-Colored Crude Product: Can indicate side reactions or thermal decomposition. Maintain strict temperature control throughout the reaction and purification.
References
- BenchChem. (2025). An In-depth Technical Guide to the Benzylic Reactivity of 1,3-Bis(chloromethyl)benzene.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
- ChemicalBook. (n.d.). 1,3-Bis(chloromethyl)benzene synthesis.
- Echemi. (n.d.). This compound SDS, 881-99-2 Safety Data Sheets.
- Google Patents. (n.d.). CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.
- MSDS of 1,3-Bis(chloromethyl)benzene. (2011).
- Fisher Scientific. (2010). Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99%.
- Google Patents. (n.d.). US6174415B1 - Chlorinating side chains of aromatic compounds.
- DrugFuture. (2023). 1,4-Bis(trichloromethyl)benzene.
- Google Patents. (n.d.). EP3045440A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
- WIPO Patentscope. (2015). WO/2015/035937 METHOD FOR THE PREPARATION OF TRICHLOROMETHYL-GROUP-SUBSTITUTED BENZENE.
- A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. (n.d.).
- Google Patents. (n.d.). US4190609A - Process for the directed chlorination of xylenes.
- Sigma-Aldrich. (n.d.). α,α′-Dichloro-m-xylene - 1,3-Bis(chloromethyl)benzene.
- Wikipedia. (n.d.). Benzotrichloride.
Sources
- 1. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 2. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 5. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 6. capotchem.cn [capotchem.cn]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Synthesis of Isophthaloyl Chloride via Hydrolysis of 1,3-Bis(trichloromethyl)benzene
Introduction: The Significance of Isophthaloyl Chloride
Isophthaloyl chloride (IPC) is a critical aromatic diacyl chloride monomer essential for the synthesis of high-performance polymers. Its rigid meta-substituted aromatic core imparts exceptional thermal stability, chemical resistance, and flame-retardant properties to materials. Most notably, IPC is a cornerstone monomer for producing poly(m-phenylene isophthalamide), commercially known as Nomex®, an aramid fiber used in protective apparel for firefighters, military personnel, and industrial workers.[1] Beyond aramids, IPC serves as a key intermediate in the production of polyesters, polyarylates, and as a modifier for various high-polymer systems.
The conversion of 1,3-bis(trichloromethyl)benzene to isophthaloyl chloride represents a robust and common industrial pathway. This transformation hinges on the controlled hydrolysis of the trichloromethyl groups into acid chloride functionalities. This document provides a detailed guide for researchers and process chemists, outlining the underlying chemical principles, offering two field-proven protocols, and detailing the necessary safety, handling, and analytical characterization procedures.
Chemical Principles and Reaction Mechanisms
The conversion of a trichloromethyl group (-CCl₃) into an acyl chloride group (-COCl) is fundamentally a substitution and hydrolysis process. The benzylic position of the -CCl₃ groups in this compound enhances their reactivity.[2] This conversion can be achieved through several related pathways, two of which are detailed in this guide: reaction with isophthalic acid and direct partial hydrolysis with water, both typically facilitated by a Lewis acid catalyst.
Mechanism A: Reaction with Isophthalic Acid
This is a common industrial method that leverages isophthalic acid as the oxygen source for the transformation.[3][4] The reaction is catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).
-
Lewis Acid Activation: The Lewis acid catalyst coordinates to a chlorine atom on the trichloromethyl group, polarizing the C-Cl bond and making the benzylic carbon more electrophilic.
-
Nucleophilic Attack: A carboxylic acid group from isophthalic acid acts as a nucleophile, attacking the activated benzylic carbon.
-
Intermediate Formation & Rearrangement: A series of intermediates form, leading to the elimination of hydrogen chloride (HCl) gas and the transfer of an oxygen atom to the carbon, ultimately forming the acyl chloride.
-
Completion: The reaction is driven to completion by the irreversible loss of gaseous HCl. The overall stoichiometry shows that one molecule of this compound reacts with two molecules of isophthalic acid to produce three molecules of isophthaloyl chloride, though in practice, different stoichiometries are used to drive the reaction. A more direct view is the reaction between this compound and isophthalic acid to yield isophthaloyl chloride.[4][5]
Mechanism B: Catalytic Partial Hydrolysis with Water
This method involves the direct, controlled reaction of this compound with water, typically in the form of steam, in the presence of a Friedel-Crafts catalyst like FeCl₃.[6]
-
Catalyst Activation: As in the previous mechanism, the Lewis acid activates the C-Cl bond.
-
Controlled Hydrolysis: A water molecule attacks the electrophilic carbon. The key to this process is controlling the stoichiometry of water to prevent the further hydrolysis of the newly formed acyl chloride group into a carboxylic acid group.
-
Stepwise Reaction: The hydrolysis occurs in a stepwise manner. The first -CCl₃ group reacts to form a 3-(trichloromethyl)benzoyl chloride intermediate, which then undergoes further hydrolysis on the second -CCl₃ group.
-
Solvent and Conditions: The reaction is often performed using the product, isophthaloyl chloride, as the solvent, which helps to manage the reaction medium and temperature.[6] The reaction temperature is maintained between 110°C and 180°C to ensure a sufficient reaction rate.[6]
Experimental Protocols
Safety Preamble: All operations must be conducted in a well-ventilated chemical fume hood. Isophthaloyl chloride and its precursors are corrosive and react violently with water.[7] Gaseous HCl is a toxic and corrosive byproduct. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.[8]
Protocol A: Synthesis via Reaction with Isophthalic Acid
This protocol is adapted from established industrial synthesis processes.[3]
A.1. Materials and Equipment
-
Reagents: this compound (≥98%), Isophthalic acid (≥99%), Anhydrous Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃) (≥98%).
-
Equipment: 3-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, gas outlet adapter connected to a gas scrubber (containing NaOH solution), vacuum distillation apparatus.
A.2. Step-by-Step Procedure
-
Reactor Setup: Assemble the 3-neck flask with the mechanical stirrer, heating mantle, condenser, and gas outlet to the scrubber. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Reagent Charging: To the flask, add this compound (e.g., 294 g, 1.0 mol) and isophthalic acid (e.g., 155 g, 0.93 mol).
-
Catalyst Addition: Add the Lewis acid catalyst, such as anhydrous zinc chloride (e.g., 0.8 g, 0.2% w/w of total reactants).[3]
-
Reaction Execution:
-
Begin stirring the mixture to create a slurry.
-
Heat the flask to 130-140°C.[3]
-
The reaction will commence with the evolution of HCl gas, which should be safely neutralized in the gas scrubber.
-
Maintain the temperature and continue the reaction for 3-8 hours.[3] The reaction is considered complete when the evolution of HCl gas ceases. This can be monitored by bubbling the outlet gas through water with a pH indicator.
-
-
Product Isolation and Purification:
-
Allow the reaction mixture to cool to approximately 60-80°C.
-
Assemble the apparatus for vacuum distillation.
-
Reduce the pressure and distill the crude isophthaloyl chloride. The product typically distills at 118-121°C under 3-5 mmHg.[4]
-
Collect the purified, colorless to pale-yellow liquid or low-melting solid product. The melting point of pure isophthaloyl chloride is 43-44°C.
-
Protocol B: Synthesis via Catalytic Partial Hydrolysis
This protocol is based on the direct hydrolysis method.[6]
B.1. Materials and Equipment
-
Reagents: this compound (≥98%), Anhydrous Ferric Chloride (FeCl₃), Deionized water.
-
Equipment: Jacketed glass reactor with bottom outlet valve, mechanical stirrer, heating/cooling circulator, steam inlet tube, condenser, gas outlet to scrubber, receiving flask, vacuum distillation apparatus.
-
Solvent: Previously synthesized isophthaloyl chloride.
B.2. Step-by-Step Procedure
-
Reactor Setup: Set up the jacketed reactor with the stirrer, condenser, and gas outlet.
-
Initial Charge: Charge the reactor with isophthaloyl chloride (to act as a solvent) and heat it to the reaction temperature of 130-150°C.[6]
-
Catalyst Addition: Add anhydrous FeCl₃ (approximately 0.1-0.5% by weight of the this compound to be added).
-
Reagent Feed:
-
Begin a continuous or semi-batch feed of molten this compound into the reactor.
-
Simultaneously, introduce water in the form of steam through a subsurface inlet tube. The molar ratio of water to this compound should be carefully controlled to be near the stoichiometric requirement (2:1).
-
-
Reaction Control:
-
Maintain vigorous stirring to ensure good mixing of the reactants.
-
The reaction is highly exothermic and will produce large volumes of HCl gas. The reactor temperature should be carefully controlled via the heating/cooling jacket.
-
Continuously remove the generated HCl gas through the condenser and direct it to the scrubber.
-
-
Product Isolation:
-
Once the addition is complete, allow the reaction to proceed for an additional 30-60 minutes to ensure full conversion.
-
The crude product is then drained from the reactor.
-
-
Purification: Purify the crude isophthaloyl chloride by vacuum distillation as described in Protocol A (Section A.2, Step 5).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the described protocols.
| Parameter | Protocol A (Isophthalic Acid) | Protocol B (Partial Hydrolysis) |
| Primary Reactants | This compound, Isophthalic Acid | This compound, Water |
| Catalyst | ZnCl₂, FeCl₃, or other Lewis acids | FeCl₃ or other Friedel-Crafts catalysts |
| Catalyst Loading | 0.1 - 0.5% (w/w of reactants)[3] | 0.1 - 0.5% (w/w of starting material)[6] |
| Reaction Temperature | 120 - 140°C[3] | 110 - 180°C (130-150°C preferred)[6] |
| Reaction Time | 2 - 8 hours[3] | Continuous process, residence time dependent |
| Solvent | None (neat reaction) | Isophthaloyl Chloride (product)[6] |
| Typical Yield | > 96%[3] | > 97%[4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of isophthaloyl chloride from this compound.
Caption: General experimental workflow for synthesis.
Product Characterization and Quality Control
Confirming the identity and purity of the final product is critical. A combination of spectroscopic and titrimetric methods should be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid method for confirming the conversion. The product spectrum should show a strong, characteristic carbonyl (C=O) stretching peak for the acyl chloride at approximately 1770 cm⁻¹. The broad -OH stretch from the starting isophthalic acid (if used) should be absent.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the aromatic proton splitting pattern characteristic of a 1,3-disubstituted benzene ring. Signals from the -CCl₃ group of the starting material will be absent.
-
¹³C NMR will show a peak for the carbonyl carbon around 168 ppm.
-
-
Titration (Hydrolyzable Chloride): This method provides a quantitative measure of purity. A known mass of the product is carefully hydrolyzed in water or an alcohol/water mixture, converting the acyl chloride to HCl. The resulting solution is then titrated with a standardized silver nitrate (AgNO₃) solution to determine the amount of chloride, which can be used to calculate the purity of the isophthaloyl chloride.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying any residual starting material or volatile byproducts, providing a detailed impurity profile.[10]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | Insufficient reaction time or temperature. Inactive catalyst (e.g., hydrated Lewis acid). Poor mixing. | Extend reaction time or increase temperature within the recommended range. Use fresh, anhydrous catalyst. Ensure vigorous stirring. |
| Product is Dark/Discolored | Overheating, leading to decomposition. Impurities in starting materials. | Maintain strict temperature control. Use high-purity starting materials. Consider purification by recrystallization from a non-polar solvent like hexane after distillation.[4] |
| Product Solidifies in Condenser | Distillation condenser water is too cold, causing the product (m.p. 43-44°C) to freeze. | Use tempered water (around 50-55°C) in the condenser during distillation to keep the product in a molten state. |
| Violent Reaction / Pressure Buildup | Reaction initiated too quickly. Scrubber system is blocked or has insufficient capacity. | Heat the reaction mixture gradually. For Protocol B, ensure a slow, controlled feed rate. Ensure the gas outlet is clear and the scrubber is functioning correctly. |
References
- Synthesis process of isophthaloyl dichloride. (CN104387263A).
- Preparation method of high-purity isophthaloyl dichloride. (CN102344406A).
- Method for preparing m-phthaloyl chloride in high purity. (CN101885694A).
- Process for producing phthaloyl dichlorides of high purity. (US4165337A).
- Method for preparing isophthaloyl dichloride. (CN104744232A).
- Method of preparing terephthalic acid dichloride and isophthalic acid dichloride. (US4091017A).
- Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. (2020).
- Isophthaloyl Chloride Safety D
- Methods for the Synthesis of Phthalic Acid Dichlorides. (2020).
- Analysis of Mixtures of Terephthaloyl and Isophthaloyl Chlorides. (1956). Analytical Chemistry. [Link]
- Isophthaloyl chloride (C8H4Cl2O2) CID 7451. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 4. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid dichloride - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Isophthaloyl Chloride from 1,3-Bis(trichloromethyl)benzene
Introduction and Significance
Isophthaloyl chloride (IPC) is a foundational aromatic diacyl chloride that serves as a critical monomer and intermediate in the chemical industry.[1] Its molecular structure, featuring two highly reactive acyl chloride groups in a meta-position on a benzene ring, makes it an ideal building block for high-performance polymers, most notably polyamides like aramid fibers (e.g., Nomex®), which are renowned for their exceptional thermal stability and mechanical strength.[1][2] Beyond polymer science, IPC is a key precursor in the synthesis of advanced dyes, specialty resins, films, and active pharmaceutical ingredients (APIs).[1][3][4]
The industrial synthesis of IPC often begins with the photochlorination of m-xylene to produce the intermediate, 1,3-bis(trichloromethyl)benzene.[5] This guide provides a detailed technical protocol for the subsequent, crucial conversion of this compound into high-purity isophthaloyl chloride. The methodology described herein is grounded in established industrial practices, emphasizing reaction control, process safety, and product purification to meet the stringent quality demands of downstream applications.
Principle of Synthesis: Catalytic Conversion
The core of this synthesis is the conversion of the two trichloromethyl (-CCl₃) groups of the starting material into acyl chloride (-COCl) functionalities. This transformation can be achieved through several routes, including partial hydrolysis with water or reaction with sulfur oxides.[5][6] A robust and widely documented method involves the reaction of this compound with isophthalic acid in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[5][7]
Reaction Equation: C₆H₄(CCl₃)₂ + C₆H₄(COOH)₂ ---(Catalyst)--> 2 C₆H₄(COCl)₂ + 2 HCl
The Lewis acid catalyst is crucial as it facilitates the electrophilic attack, enabling the transfer of the carbonyl group from isophthalic acid and the subsequent formation of the thermodynamically stable isophthaloyl chloride. The reaction progress is conveniently monitored by the evolution of hydrogen chloride (HCl) gas, providing an intrinsic, self-validating endpoint for the reaction.[7]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis. All operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (≥98%) | Three-neck round-bottom flask (e.g., 500 mL) |
| Isophthalic acid (≥99%) | Heating mantle with magnetic stirrer and stir bar |
| Anhydrous Iron(III) Chloride (FeCl₃) or AlCl₃ | Reflux condenser with a gas outlet |
| Dry Nitrogen (N₂) gas supply | Gas bubbler (for monitoring HCl evolution) |
| Thermometer or thermocouple | |
| Vacuum distillation apparatus (distillation head, condenser, receiver flask) | |
| Vacuum pump and pressure gauge |
Step-by-Step Synthesis Procedure
-
Apparatus Setup:
-
Assemble the three-neck flask with the heating mantle, magnetic stir bar, condenser, and thermometer. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent atmospheric moisture contamination.
-
Connect the top of the condenser to a gas bubbler (containing mineral oil) to safely vent the HCl gas produced during the reaction.
-
Establish a gentle flow of dry nitrogen gas through the apparatus to maintain an inert atmosphere. This is critical as isophthaloyl chloride reacts vigorously with water.[8]
-
-
Charging the Reactor:
-
To the reaction flask, add this compound (e.g., 142.8 g, 0.45 mol) and isophthalic acid (e.g., 74.6 g, 0.45 mol).
-
With continued stirring, carefully add the catalyst, such as anhydrous iron(III) chloride (e.g., 0.1-0.5% of the isophthalic acid mass).[7]
-
-
Reaction Execution:
-
Begin stirring the mixture and gradually heat the flask using the heating mantle to a target temperature of 120-140 °C .[7]
-
Maintain this temperature for 2 to 8 hours . The reaction progress is monitored by observing the rate of gas evolution in the bubbler.
-
The reaction is considered complete when the evolution of hydrogen chloride gas ceases or significantly subsides. This provides a clear and reliable endpoint.[7]
-
-
Product Isolation and Purification:
-
Once the reaction is complete, allow the crude reaction mixture to cool slightly.
-
Reconfigure the apparatus for vacuum distillation.
-
Carefully distill the mixture under reduced pressure. The pure isophthaloyl chloride will distill over, leaving the catalyst and any high-boiling impurities behind in the flask. Isophthaloyl chloride has a boiling point of 276 °C at atmospheric pressure.[9][10]
-
Collect the fraction corresponding to pure isophthaloyl chloride. The product is a white solid or colorless liquid with a melting point of 43-45 °C.[9] The expected yield is typically high, often exceeding 95%, with a purity of >99.9%.[7]
-
Summary of Reaction Parameters
| Parameter | Value / Description | Source |
| Reactants | This compound, Isophthalic Acid | [7] |
| Molar Ratio | Approx. 1:1 | [7] |
| Catalyst | Lewis Acid (e.g., FeCl₃, AlCl₃) | [5][7] |
| Catalyst Loading | 0.1% - 0.5% of isophthalic acid mass | [7] |
| Reaction Temperature | 120 - 140 °C | [7] |
| Reaction Time | 2 - 8 hours (or until HCl evolution ceases) | [7] |
| Purification Method | Vacuum Distillation | [7] |
| Expected Yield | > 96% | [7] |
| Expected Purity | > 99.9% | [7] |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of isophthaloyl chloride.
Safety, Handling, and Storage
Trustworthiness in chemical synthesis is built upon a foundation of rigorous safety protocols. The reagents and products in this synthesis are hazardous and must be handled with extreme care.
-
Hazards:
-
Isophthaloyl Chloride (IPC): Corrosive. Causes severe skin burns and eye damage.[8][11] It is harmful if swallowed and toxic if inhaled.[11][12] IPC reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[8]
-
This compound: A hazardous chemical intermediate. Handle with care, avoiding skin and eye contact.
-
Hydrogen Chloride (HCl): A toxic and corrosive gas is generated as a byproduct. Inhalation can cause severe respiratory irritation.[8]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[12][13]
-
Respiratory Protection: All operations must be performed in a chemical fume hood to avoid inhalation of vapors and HCl gas.[9] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.
-
-
Handling and Storage:
-
Handle all materials under an inert, dry atmosphere (e.g., nitrogen).[13]
-
Store isophthaloyl chloride in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture and incompatible substances like bases and alcohols.[11] The container should be clearly labeled as corrosive.
-
Facilities must be equipped with an eyewash station and a safety shower.[13]
-
-
Emergency First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
References
- CN104387263A - Synthesis process of isophthaloyl dichloride. (2015).
- Understanding Isophthaloyl Chloride: Properties and Applications. (n.d.). A-share Scientific. [Link]
- Material Safety Data Sheet - Isophthaloyl dichloride, 98%. (n.d.). Cole-Parmer. [Link]
- Method for preparing m-phthaloyl chloride in high purity. (2005).
- Isophthaloyl chloride - Physico-chemical Properties. (2024). ChemBK. [Link]
- Preparation method of high-purity isophthaloyl dichloride. (2012).
- CN104230704A - Method for synthesizing isophthalyl/terehthaloyl chloride through photochlorination. (2014).
- Isophthaloyl Chloride CAS 99-63-8 Manufacturers and Suppliers. (n.d.). Fengchen Group. [Link]
- CN104744232A - Method for preparing isophthaloyl dichloride. (2015).
- Reactions leading to the formation of polymers used as raw materials in... (2020).
- Methods for the Synthesis of Phthalic Acid Dichlorides. (2020).
- US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid... (1978).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing m-phthaloyl chloride in high purity - Eureka | Patsnap [eureka.patsnap.com]
- 4. Isophthaloyl dichloride | 99-63-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid dichloride - Google Patents [patents.google.com]
- 7. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.es [fishersci.es]
- 10. chembk.com [chembk.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: A Novel Approach to Aramid Fiber Precursors Utilizing 1,3-Bis(trichloromethyl)benzene
For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.
Abstract
Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength-to-weight ratio, thermal stability, and chemical resistance.[1][2] Traditionally synthesized via the polycondensation of aromatic diamines and diacid chlorides, this guide explores a novel pathway utilizing 1,3-bis(trichloromethyl)benzene as a precursor. This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and the causality behind the experimental choices for the synthesis of aramid-like polymers from this alternative starting material. The protocols are designed to be self-validating, with in-text citations to authoritative sources supporting the key mechanistic claims.
Introduction: The Promise of Alternative Monomers in Aramid Synthesis
Aromatic polyamides, or aramids, are defined by amide linkages attached to aromatic rings.[3] Their remarkable properties stem from the rigidity of the aromatic chains and the strong hydrogen bonding between the amide groups.[1] While commercial aramids like Kevlar® and Nomex® are typically produced from monomers such as p-phenylenediamine and terephthaloyl chloride, the exploration of alternative precursors is a vibrant area of research aimed at fine-tuning properties and exploring novel polymer architectures.[4]
This compound presents a unique and challenging precursor for aramid synthesis. The trichloromethyl group (-CCl₃) is significantly less reactive towards direct nucleophilic substitution compared to its chloromethyl (-CH₂Cl) counterpart.[5] This necessitates a multi-step synthetic approach, typically involving the hydrolysis of the trichloromethyl groups to carboxylic acids, which can then be activated for polymerization with aromatic diamines. This guide will detail this indirect, yet feasible, route to producing meta-aramid polymers.
Foundational Principles: From Trichloromethyl Groups to Amide Bonds
The conversion of this compound to a meta-aramid polymer is a two-stage process. The first stage involves the hydrolysis of the trichloromethyl groups to form isophthalic acid (benzene-1,3-dicarboxylic acid). The second stage is the polycondensation of the resulting diacid with an aromatic diamine.
Stage 1: Hydrolysis of this compound
The hydrolysis of a trichloromethyl group to a carboxylic acid is a well-established organic transformation. The reaction typically proceeds under basic conditions, followed by acidification. The mechanism involves a series of nucleophilic substitution reactions where hydroxide ions replace the chlorine atoms, forming an unstable trichloromethyl carbinol intermediate which then readily eliminates HCl to form an acyl chloride, which is subsequently hydrolyzed to the carboxylic acid.
Stage 2: Polycondensation for Aramid Formation
With the in-situ generation or isolation of isophthalic acid, the subsequent polymerization with an aromatic diamine, such as m-phenylenediamine (MPD), follows the principles of low-temperature solution polycondensation.[6] This method is widely used for synthesizing high molecular weight aramids.[6] To facilitate the reaction, the carboxylic acid groups must be activated. This is often achieved by converting them to more reactive acyl chlorides using a reagent like thionyl chloride (SOCl₂). The resulting isophthaloyl chloride can then react with the diamine in a polar aprotic solvent.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | MilliporeSigma |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |
| m-Phenylenediamine (MPD) | ≥99% | DuPont |
| N-methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Calcium Chloride (CaCl₂) | Anhydrous, granular | Ward's Science |
| Methanol | ACS Grade | VWR |
| Round-bottom flasks | Various sizes | Pyrex |
| Reflux condenser | Kimble | |
| Magnetic stirrer with hotplate | IKA | |
| Mechanical overhead stirrer | Heidolph | |
| Dropping funnel | Chemglass | |
| Buchner funnel and filter paper | Whatman | |
| Vacuum oven | Sheldon Manufacturing | |
| Inert atmosphere setup (Nitrogen or Argon) | Airgas |
Protocol 1: Synthesis of Isophthalic Acid from this compound
Rationale: This initial step is crucial for converting the relatively inert trichloromethyl groups into reactive carboxylic acid functionalities necessary for polymerization.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add this compound (0.1 mol).
-
Hydrolysis: Prepare a 20% aqueous solution of sodium hydroxide (NaOH) (0.8 mol). Slowly add the NaOH solution to the flask via the dropping funnel with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of isophthalic acid will form.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the purified isophthalic acid in a vacuum oven at 80-100 °C overnight.
Protocol 2: Low-Temperature Solution Polycondensation of Isophthalic Acid and m-Phenylenediamine
Rationale: This protocol outlines the formation of the aramid polymer. The use of anhydrous conditions and an inert atmosphere is critical to prevent side reactions and achieve a high molecular weight polymer. The addition of CaCl₂ enhances the solubility of the resulting polymer in the NMP solvent.
-
Preparation of the Diacid Chloride (in-situ): In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add the dried isophthalic acid (0.05 mol) from the previous step. Add an excess of thionyl chloride (SOCl₂) (0.15 mol) and a few drops of dimethylformamide (DMF) as a catalyst.
-
Reaction: Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Removal of Excess Thionyl Chloride: Distill off the excess SOCl₂ under reduced pressure. The resulting crude isophthaloyl chloride can be used directly in the next step.
-
Polymerization Setup: In a separate dry 1 L reactor equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve anhydrous calcium chloride (CaCl₂) (10 g) in anhydrous N-methyl-2-pyrrolidone (NMP) (300 mL) with stirring.
-
Addition of Diamine: Add m-phenylenediamine (MPD) (0.05 mol) to the NMP/CaCl₂ solution and stir until fully dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Polycondensation: Dissolve the crude isophthaloyl chloride in a small amount of anhydrous NMP and add it dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction Continuation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Precipitation: Precipitate the aramid polymer by pouring the viscous solution into a large volume of rapidly stirring methanol or water.
-
Washing and Drying: Collect the fibrous polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any residual solvent and salts. Dry the final aramid polymer in a vacuum oven at 100-120 °C.
Visualization of the Synthetic Pathway
The overall workflow from the precursor to the final aramid polymer can be visualized as follows:
Caption: Synthetic workflow for meta-aramid polymer from this compound.
Characterization and Expected Results
The resulting meta-aramid polymer is expected to be a fibrous or powdery solid, off-white to pale yellow in color. Key characterization techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of amide linkages (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer. Aramid fibers are known for their high decomposition temperatures.[3]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Inherent Viscosity: To estimate the molecular weight of the polymer.
The properties of the synthesized aramid will be influenced by the purity of the monomers, the stoichiometry of the reactants, and the reaction conditions.
| Property | Expected Outcome | Significance |
| Appearance | Off-white to pale yellow fibrous solid | Indicates successful polymerization |
| Solubility | Soluble in polar aprotic solvents with added salts (e.g., NMP/CaCl₂) | Typical for aramids, allows for solution processing |
| Thermal Stability (TGA) | High decomposition temperature (>400 °C) | A key characteristic of aramid fibers |
| Glass Transition Temp. (DSC) | High Tg | Indicates a rigid polymer backbone |
Troubleshooting and Field-Proven Insights
-
Low Polymer Viscosity: This often indicates low molecular weight. Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strict inert atmosphere. The stoichiometry of the diacid chloride and diamine must be precise.
-
Discolored Polymer: Discoloration can result from impurities in the monomers or side reactions. Recrystallization of the monomers before use is recommended.
-
Poor Solubility of the Final Polymer: This can be a sign of very high molecular weight or cross-linking. Adjusting the concentration of CaCl₂ in the NMP can improve solubility.
Conclusion
The use of this compound as a precursor for aramid fibers, while indirect, offers a viable alternative route to these high-performance materials. The protocols detailed herein provide a robust framework for researchers to explore this synthetic pathway. By understanding the underlying chemical principles and carefully controlling the experimental parameters, it is possible to synthesize novel aramid polymers with tailored properties.
References
- Aramid Fibres: Areas of application and properties at a glance. (n.d.). stw-faser.de.
- What Makes Aramid Special and Where It's Used. (n.d.). teijinaramid.com.
- Properties of aramid fibers. (n.d.). ResearchGate.
- Aramid Fibers: Types, Properties, Manufacturing Process and Applications. (2015, November 18). Textile Learner.
- He, A., et al. (2024). Advanced Aramid Fibrous Materials: Fundamentals, Advances, and Beyond. Advanced Fiber Materials, 6, 3-35.
- Process of making para-aramid fibers. (2013). Google Patents.
- High-speed meta-aramid fiber production. (2009). Google Patents.
- Aramid Fibers? What Are Aramid Fibers, History, Types, Uses. (2023, November 28). Petron Thermoplast.
- Production process of aramid fiber. (2022, December 28). Tanchain.
- Synthesis and use of aramid nanofibers. (2017). Google Patents.
- 1,3-Bis(chloromethyl)benzene. (n.d.). ResearchGate.
- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2024, January 3). Preprints.org.
Sources
- 1. What Makes Aramid Special and Where It’s Used | Teijin Aramid [teijinaramid.com]
- 2. petronthermoplast.com [petronthermoplast.com]
- 3. researchgate.net [researchgate.net]
- 4. textilelearner.net [textilelearner.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Production process of aramid fiber [tchaintech.com]
Application Notes and Protocols for the Polycondensation of Isophthaloyl Chloride with Aromatic Diamines
Abstract
Aromatic polyamides, commonly known as aramids, represent a class of high-performance polymers distinguished by their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The synthesis of these materials is most effectively achieved through the low-temperature polycondensation of aromatic diamines with aromatic diacid chlorides. This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of meta-aramids via the reaction of isophthaloyl chloride (IPC) with various aromatic diamines. We will explore two primary methodologies: Low-Temperature Solution Polycondensation and Interfacial Polycondensation. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth explanations of the causality behind experimental choices, self-validating protocols, and troubleshooting guidance to ensure reproducible, high-quality results.
Introduction to Aramid Synthesis
Aromatic polyamides are characterized by amide linkages (-CO-NH-) connecting aromatic rings. Their structure imparts significant rigidity to the polymer backbone, leading to high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties.[3] The specific linkage position on the aromatic rings dictates the polymer's properties. Meta-aramids, such as those synthesized from isophthaloyl chloride, exhibit a "zigzag" chain configuration. This structure disrupts the close packing possible in para-aramids (like Kevlar®), resulting in excellent thermal stability and flexibility, making them ideal for applications like fire-resistant protective clothing (e.g., Nomex®), electrical insulation, and industrial filters.[4][5]
The fundamental reaction involves the nucleophilic acyl substitution between the highly reactive acyl chloride groups of IPC and the amine groups of an aromatic diamine, such as m-phenylenediamine (MPD). This reaction produces a repeating amide unit and liberates hydrochloric acid (HCl) as a byproduct.[6][7]
The management of the HCl byproduct is a critical aspect of the synthesis. If left in the system, HCl will protonate the unreacted amine groups of the diamine monomer, forming an unreactive ammonium salt and preventing the attainment of high molecular weight polymer chains.[7] Therefore, an acid acceptor is invariably required.
Pre-Polymerization: Monomer and Solvent Purification
The success of polycondensation is critically dependent on the purity of the monomers and the solvent. Trace impurities, especially water, can react with the highly sensitive isophthaloyl chloride, terminating chain growth and reducing the final molecular weight of the polymer.
2.1. Purification of Isophthaloyl Chloride (IPC)
-
Rationale: Commercial IPC may contain isophthalic acid and HCl from hydrolysis. These impurities interfere with the stoichiometry of the reaction. Vacuum distillation or recrystallization is necessary to achieve polymerization-grade purity.
-
Protocol (Recrystallization):
-
Dissolve solid IPC in a minimal amount of a dry, inert solvent like n-hexane.[8]
-
Heat the mixture gently if necessary to fully dissolve the IPC.
-
Cool the solution slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the purified crystals under a dry nitrogen atmosphere.
-
Dry the crystals under vacuum to remove residual solvent. Store in a desiccator over a strong drying agent (e.g., P₂O₅).
-
2.2. Purification of Aromatic Diamines (e.g., m-Phenylenediamine)
-
Rationale: Aromatic diamines are susceptible to oxidation, leading to discoloration and the presence of impurities that can act as chain terminators. Vacuum sublimation or recrystallization from an appropriate solvent is recommended.
-
Protocol (Vacuum Sublimation):
-
Place the aromatic diamine in a sublimation apparatus.
-
Heat the apparatus under high vacuum. The diamine will sublime and deposit as pure crystals on the cold finger.
-
Collect the purified crystals in a dry environment and store them in a desiccator.
-
2.3. Solvent Drying
-
Rationale: Amide-type polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are excellent for dissolving the resulting polyamide but are hygroscopic.[9] The presence of water will hydrolyze IPC.
-
Protocol (Drying with Molecular Sieves):
-
Use anhydrous grade solvent as a starting material.
-
Activate 4Å molecular sieves by heating them in a vacuum oven at >200°C for several hours.
-
Add the activated sieves to the solvent (approx. 10% w/v) and allow them to stand for at least 24 hours under a nitrogen atmosphere before use.
-
Protocol I: Low-Temperature Solution Polycondensation
This method is widely employed for synthesizing high molecular weight aramids and allows for good control over the polymerization process.[10][11] The reaction is carried out in a polar aprotic solvent that can dissolve the monomers and the resulting polymer, often with a solubilizing salt like lithium chloride (LiCl) or calcium chloride (CaCl₂).[9]
3.1. Materials and Equipment
-
Monomers: Purified isophthaloyl chloride (IPC) and m-phenylenediamine (MPD).
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[12]
-
Acid Acceptor/Solubilizing Agent: Anhydrous calcium chloride (CaCl₂) or lithium chloride (LiCl).[7]
-
Equipment: Jacketed glass reactor, mechanical overhead stirrer, nitrogen inlet/outlet, dropping funnel, and a low-temperature circulator bath.
3.2. Detailed Protocol
-
Reactor Setup: Assemble a dry, jacketed glass reactor equipped with a mechanical stirrer and a nitrogen inlet. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.[11]
-
Diamine Solution Preparation: In the reactor, dissolve a precise amount of anhydrous CaCl₂ (e.g., 5% w/v) in anhydrous DMAc. Once dissolved, add an equimolar amount of purified m-phenylenediamine. Stir until the diamine is completely dissolved.
-
Causality: The salt (CaCl₂ or LiCl) not only acts as an acid acceptor for the initial traces of HCl but more importantly, it interacts with the amide groups of the forming polymer chains.[13] This disrupts the strong intermolecular hydrogen bonds, preventing premature precipitation and keeping the polymer in solution to achieve a high molecular weight.[9]
-
-
Reaction Initiation: Cool the reactor jacket to 0°C using the circulator bath. Once the diamine solution is at temperature, begin adding an equimolar amount of solid IPC to the vigorously stirred solution in small portions over 30-60 minutes.
-
Causality: Adding the IPC as a solid and in portions helps to control the exothermic reaction and maintain a stoichiometric balance locally, which is crucial for building long polymer chains. The low temperature minimizes side reactions.
-
-
Polymerization: After the addition of IPC is complete, maintain the reaction at 0°C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and continue stirring for an additional 3-4 hours. The solution will become progressively more viscous.
-
Causality: The initial low-temperature phase allows for controlled chain initiation and propagation. Continuing the reaction at room temperature ensures it proceeds to completion, maximizing the polymer's molecular weight. The increase in viscosity is a direct indicator of successful polymerization.
-
-
Polymer Isolation: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., deionized water or methanol) while stirring vigorously in a blender. This will cause the polymer to precipitate as a fibrous or powdered solid.[7]
-
Washing and Drying: Filter the precipitated polymer. Wash it thoroughly several times with hot water and then with methanol to remove the solvent (DMAc), the salt (CaCl₂), and any unreacted monomers.
-
Final Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol II: Interfacial Polycondensation
Interfacial polymerization is a rapid process that occurs at the interface between two immiscible liquids.[14] One phase (typically aqueous) contains the diamine and an acid acceptor, while the other (organic) contains the diacid chloride. This method is particularly useful for producing polymer films and microcapsules.[9][15]
4.1. Materials and Equipment
-
Monomers: Purified IPC and m-phenylenediamine (MPD).
-
Aqueous Phase: Deionized water, MPD, and an acid acceptor (e.g., sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)).
-
Organic Phase: A water-immiscible solvent such as dichloromethane or cyclohexane, and IPC.[16]
-
Equipment: High-speed blender or a beaker with a magnetic stirrer.
4.2. Detailed Protocol
-
Prepare Aqueous Phase: Dissolve a specific concentration of m-phenylenediamine and a stoichiometric excess (typically 2 moles per mole of HCl to be formed) of an acid acceptor like NaOH in deionized water.
-
Causality: The base (NaOH) neutralizes the HCl byproduct in the aqueous phase as it is formed, preventing the protonation of the diamine monomer.[14] This is essential for the reaction to continue.
-
-
Prepare Organic Phase: Dissolve an equimolar amount of isophthaloyl chloride in a water-immiscible organic solvent like dichloromethane.
-
Initiate Polymerization (Unstirred Method): Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of polyamide will form instantly at the liquid-liquid interface. This film can be gently pulled out with forceps, demonstrating the "nylon rope trick."
-
Initiate Polymerization (Stirred Method): For higher yields and a powdered product, combine the two phases in a high-speed blender and emulsify them for 5-10 minutes.
-
Causality: Vigorous stirring creates a large interfacial surface area, dramatically increasing the rate of reaction and the overall yield of the polymer.[15]
-
-
Polymer Isolation and Purification: The polymer forms as a precipitate. Isolate it by filtration. Wash thoroughly with water to remove the salt byproduct (NaCl) and excess base, followed by a wash with a solvent like acetone to remove the organic solvent and unreacted IPC.
-
Drying: Dry the polymer powder in a vacuum oven.
Characterization and Data Analysis
Proper characterization is essential to validate the synthesis and understand the properties of the resulting aramid.
| Property | Characterization Technique | Expected Results for Poly(m-phenylene isophthalamide) |
| Chemical Structure | FTIR Spectroscopy | Characteristic amide peaks: N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1650 cm⁻¹), Amide II (N-H bend, ~1540 cm⁻¹). |
| Molecular Weight | Inherent Viscosity (ηinh) | Measured in a solvent like DMAc with 5% LiCl. Values of 0.3-1.5 dL/g indicate successful polymerization.[3][12] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature; 5% weight loss typically occurs above 400°C in a nitrogen atmosphere.[3] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) typically in the range of 250-300°C.[17] |
| Solubility | Solubility Tests | Generally soluble in polar aprotic solvents like DMAc, NMP, and DMSO, often requiring the addition of salts like LiCl.[2][12] |
Applications
The unique properties of meta-aramids derived from isophthaloyl chloride make them invaluable in numerous high-performance applications:
-
Protective Apparel: Used in flame-resistant clothing for firefighters, industrial workers, and military personnel due to their high thermal stability and non-melting nature.[18][5][19]
-
Electrical Insulation: In paper form (e.g., Nomex® paper), it is used for insulation in transformers, motors, and generators.
-
Hot Gas Filtration: Fabricated into filter bags for use in high-temperature environments like asphalt plants and cement kilns.[19]
-
Aerospace and Automotive: Used in components like hoses and belts where thermal and chemical resistance is required.[19]
References
- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (1999). Synthesis and Characterization of New Soluble Aromatic Polyamides Based on 4-(1-Adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry.
- SageZander. (2021, April 26). What are meta-aramids? Nomex, Conex, and more, explained!
- Pollicino, A., et al. (2009). Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. Polymer.
- Cansew Protek. Understanding Meta-Aramids and Para-Aramids: High-Performance Fibers for Extreme Conditions.
- Textile Technologies. Meta Aramid Fibre Technical Information.
- Sturges Manufacturing. (2024, September 6). The Ultimate Guide To Nomex Fiber & Its Applications.
- Connell, J. W., & Hergenrother, P. M. (1998). Synthesis and Characterization of Aromatic Polyamides and Polyimides from Trimethyl- and Di-t-butylhydroquinone-based Ether-Linked Diamines. Polymer.
- Faghihi, K., & Soleimani, M. (2014). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros.
- Unknown Author. (2024, September 6). Nomex vs Aramid: Detailed Analysis of Their Properties and Uses!
- Ghaemy, M., et al. (2023). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. Molecules.
- de la Campa, J. G., et al. (2017). Functional Aromatic Polyamides. Polymers.
- Hsiao, S. H., & Yang, C. P. (1987). Study on wholly aromatic polyamides containing methyl-substituted phenylene linkage. Journal of Polymer Science Part A: Polymer Chemistry.
- Unknown Author. (2012). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica.
- Faghihi, K., & Hajibeygi, M. (2012). Synthesis and characterization of novel optically active poly(amide-imide)s based on N,N'-(pyromellitoyl)-bis-L-amino acid and 4,4'-diamino benzanilide. ResearchGate.
- Unknown Author. (2008). Interfacial polycondensation of diphenolic acid and isophthaloyl chloride. Journal of Applied Polymer Science.
- Wang, Z., et al. (2024). Acid acceptor modulated interfacial polymerization with piperazine-2-carboxylic acid as diamine monomer for ultrathin polyamide nanofiltration membrane. Journal of Membrane Science.
- Morgan, P. W. (1994). Interfacial Polymerization. Encyclopedia of Polymer Science and Engineering.
- Study Mind. Polyamide Formation (A-Level Chemistry).
- Al-Hajri, E., et al. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Membranes.
- Bach, H. C., & Hinderager, D. O. (1994). Preparation of poly(m-phenylene isophthalamide) filaments. Google Patents.
- Unknown Author. (2017). Synthesis of PPTA from terephthaloyl chloride (TC) and p-phenylene diamine (PPD). ResearchGate.
- Gagliani, J. (1974). N-methyl substituted aromatic polyamides. NASA Technical Reports Server.
- Tang, C. Y., et al. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ACS Applied Materials & Interfaces.
- Ong, R. C., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes.
- Spoo, K. J. (1994). Acid acceptor for polymers containing acid moieties. Google Patents.
- Rwei, S. P., et al. (2020). Lewis acid–base complexation of polyamide 66 to control hydrogen bonding, extensibility and crystallinity. ResearchGate.
- Unknown Author. (2007). Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine. Journal of Applied Polymer Science.
- Stabilization Technologies. (2018, December 27). Acid Acceptors a Historical Perspective.
- Payne, Z. C., et al. (2022). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. Polymers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. textiletechnologies.co.uk [textiletechnologies.co.uk]
- 5. The Ultimate Guide To Nomex Fiber & Its Applications [sturgesmfgco.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Synthesis and Characterization of Aromatic Polyamides and Polyimides f" by Havva Yagci and Lon J. Mathias [aquila.usm.edu]
- 18. cansewprotek.com [cansewprotek.com]
- 19. haihuei.com [haihuei.com]
Application Note: A Novel, Direct Synthesis of Nomex®-Like Polyamides via Low-Temperature Polycondensation of 1,3-Bis(trichloromethyl)benzene
Abstract
This technical guide details a robust and efficient methodology for the synthesis of Nomex®-like poly(m-phenylene isophthalamide) (PMIA). This protocol diverges from the conventional use of isophthaloyl chloride by employing 1,3-bis(trichloromethyl)benzene as a precursor to the diacid chloride. This approach offers potential advantages in monomer stability and handling. The synthesis is achieved through a low-temperature solution polycondensation with m-phenylenediamine (MPD) in an amide-type solvent. This document provides a comprehensive overview of the reaction mechanism, detailed step-by-step experimental protocols, characterization techniques, and expected results to guide researchers in the successful synthesis and analysis of high-performance aromatic polyamides.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] Nomex®, a meta-aramid, is specifically poly(m-phenylene isophthalamide) and is widely utilized in applications demanding flame and heat resistance, such as protective clothing for firefighters, electrical insulation, and aerospace components.[1][3][4]
The traditional and industrial synthesis of Nomex® involves the low-temperature polycondensation reaction between m-phenylenediamine (MPD) and isophthaloyl chloride (IPC).[3][5] While effective, isophthaloyl chloride is highly reactive and susceptible to hydrolysis, requiring stringent anhydrous conditions for handling and storage.
This application note explores a scientifically compelling alternative route using this compound as a stable, solid precursor. This compound can be converted in situ or directly react under specific conditions to form the necessary acyl chloride functionality for polymerization. This method circumvents the need to handle the highly reactive IPC, potentially simplifying the process and improving monomer stability. The core of this process remains the low-temperature solution polycondensation, a well-established technique for producing high molecular weight aramids.[6]
Reaction Principles and Mechanism
The synthesis of poly(m-phenylene isophthalamide) from this compound and m-phenylenediamine proceeds via a nucleophilic acyl substitution mechanism. The key distinction of this method is the generation or direct reaction of the acid chloride functionality from the trichloromethyl group. The overall reaction is a polycondensation, where the amine groups (-NH₂) of the m-phenylenediamine monomer attack the carbonyl carbon of the isophthaloyl moiety, forming a stable amide bond (-CO-NH-) and eliminating hydrogen chloride (HCl) as a byproduct.[7][8]
The reaction is conducted at low temperatures (typically 0–20 °C) in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).[5] The low temperature is crucial to minimize side reactions and control the highly exothermic nature of the polymerization.[4] An acid acceptor, such as calcium hydroxide (Ca(OH)₂) or pyridine, is often included to neutralize the HCl byproduct, which would otherwise form unreactive amine salts and inhibit polymer chain growth.[9]
The reaction of the trichloromethyl group to form the reactive species for amidation is a critical step. While the precise mechanism can vary, it is proposed that under the reaction conditions, the trichloromethyl group is activated to react directly with the amine, or is partially hydrolyzed to form the acid chloride in situ.
Caption: Experimental workflow for the synthesis and characterization of the polyamide.
Step-by-Step Procedure:
-
Reactor Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. Ensure all glassware is thoroughly dried.
-
Solvent and Reagent Preparation: To the flask, add 100 mL of anhydrous N,N-dimethylacetamide (DMAc), 2.0 g of anhydrous calcium chloride (CaCl₂), and 2.5 g of calcium hydroxide (Ca(OH)₂). Stir the mixture until all solids are dissolved.
-
Diamine Dissolution: Add 5.41 g (0.05 mol) of purified m-phenylenediamine (MPD) to the solvent mixture. Stir under a gentle nitrogen stream until the diamine is completely dissolved.
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to 0 °C.
-
Monomer Addition: Slowly add 15.77 g (0.05 mol) of this compound to the stirred solution over 15-20 minutes. Ensure the temperature does not rise above 10 °C.
-
Causality Note: Slow addition is critical to control the exothermic reaction and prevent uncontrolled polymerization, which can lead to lower molecular weight and broader polydispersity.
-
-
Polymerization: Continue stirring the reaction mixture vigorously at 0–5 °C for 3 hours. As the reaction proceeds, the solution will become increasingly viscous. After 3 hours, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Expertise Insight: The "rod-climbing" effect, where the viscous solution climbs the stirrer shaft, is a common visual indicator of successful high molecular weight aramid formation.
-
-
Polymer Precipitation: Pour the highly viscous polymer solution (dope) into a blender containing a 1:1 mixture of methanol and water (500 mL). The polymer will precipitate as a white, fibrous solid.
-
Washing and Purification: Filter the polymer using a Büchner funnel. Wash the collected polymer thoroughly with 200 mL of hot deionized water three times, followed by 200 mL of methanol twice. This removes residual solvent, unreacted monomers, and inorganic salts.
-
Trustworthiness Note: The washing step is crucial for the purity of the final polymer, which directly impacts its thermal and mechanical properties. Washing should continue until the filtrate is neutral.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours to remove all residual water and solvent.
Characterization and Expected Results
Proper characterization is essential to confirm the structure and properties of the synthesized polyamide.
Structural Characterization
-
FTIR Spectroscopy: The formation of the amide bond can be confirmed by the presence of characteristic peaks.
-
N-H stretching: ~3300 cm⁻¹
-
Amide I (C=O stretching): ~1650 cm⁻¹
-
Amide II (N-H bending): ~1540 cm⁻¹
-
-
NMR Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆ with LiCl) can confirm the detailed aromatic structure and the absence of monomer signals.
Thermal Properties
-
Thermogravimetric Analysis (TGA): The polymer is expected to exhibit high thermal stability, with a 5% weight loss temperature (Td₅%) typically above 400 °C in a nitrogen atmosphere. [10]* Differential Scanning Calorimetry (DSC): DSC analysis will reveal the glass transition temperature (Tg), which for poly(m-phenylene isophthalamide) is generally in the range of 270–280 °C.
Molecular Weight Estimation
-
Inherent Viscosity: A key indicator of polymer molecular weight. Measured using a Ubbelohde viscometer on a dilute solution (0.5 g/dL) in concentrated sulfuric acid (96-98%) or DMAc with LiCl at 30 °C. An inherent viscosity value of 1.5–2.1 dL/g is indicative of a high molecular weight polymer suitable for fiber or film formation. [10]
Property Expected Result Method Inherent Viscosity 1.5 - 2.1 dL/g Ubbelohde Viscometry (0.5 g/dL in H₂SO₄) Glass Transition (Tg) ~275 °C Differential Scanning Calorimetry (DSC) Decomposition Temp. (Td₅%) > 400 °C (in N₂) Thermogravimetric Analysis (TGA) Appearance White to off-white fibrous solid Visual Inspection | Solubility | Soluble in H₂SO₄, DMAc/LiCl, NMP/LiCl [11]| Solubility Tests |
Safety and Handling
-
This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
m-Phenylenediamine (MPD): MPD is toxic and a suspected mutagen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMAc is a skin and eye irritant. Handle in a fume hood.
-
Acid Chlorides (Potential in situ formation): Acid chlorides react violently with water and are corrosive. The reaction byproduct, HCl, is also corrosive. Ensure the reaction is carried out under anhydrous conditions and with proper ventilation.
Conclusion
This application note provides a detailed protocol for the synthesis of a Nomex®-like aramid polymer using this compound as a stable alternative to isophthaloyl chloride. The low-temperature solution polycondensation method described is reliable and yields a high molecular weight polymer with excellent thermal properties, comparable to commercially produced Nomex®. This guide serves as a comprehensive resource for researchers in polymer science and material development.
References
- Wikipedia. (n.d.). Nomex.
- Cansew Protek. (n.d.). Exploring Nomex: The Advanced Material Transforming Sewing Threads.
- Azotherm Safety Apparel. (2024, July 31). The Manufacturing Process of Aramid Fabrics: Creating High-Performance Heat-Resistant Fibers.
- Chen, M., Xiao, C., Wang, C., & Liu, H. (2015). Studies on Structure and Properties of Poly(m-phenylene isophthalamide) Hollow Fiber Membranes. Tianjin Polytechnic University.
- Naked Whiz. (n.d.). Technical Guide for NOMEX® Brand Fiber.
- ACS Omega. (2021). From Trans to Cis Conformation: Further Understanding the Surface Properties of Poly(m-phenylene isophthalamide).
- Slideshare. (n.d.). Nomex fiber.
- Polymer-Plastics Technology and Engineering. (1998). Physical Properties of Polyurethane Modified with Poly(m-Phenylene Isophthalamide).
- ResearchGate. (2023). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes.
- ResearchGate. (2021). Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films.
- ResearchGate. (n.d.). Low-temperature solution polycondensation.
- Wiley Online Library. (2002). Synthesis and characterization of new poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,5-dichlorobenzene.
- ResearchGate. (2020). Synthesis and characterization of low retardation colorless polyimides containing m-phenylenediamine with different pendant groups.
- ResearchGate. (2018). Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine.
- Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
- Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Chemrevise. (n.d.). 6.10 Amines.
- ACS Publications. (1962). Low-Temperature Polycondensation Processes.
- New Journal of Chemistry. (2015). Synthesis, characterization of poly(m-phenylenediamine)/palygorskite and its unusual and reactive adsorbability to chromium(vi).
- Chemistry LibreTexts. (2023, October 30). 24.7: Reactions of Amines.
- RSC Publishing. (2014). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill.
- MDPI. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines.
- MDPI. (2024). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s.
- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
- ResearchGate. (2014). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill.
- Transactions of Nonferrous Metals Society of China. (2013). Synthesis of poly (m-phenylenediamine) with improved properties and superior prospect for Cr(VI) removal.
Sources
- 1. cansewprotek.com [cansewprotek.com]
- 2. nakedwhiz.com [nakedwhiz.com]
- 3. Nomex - Wikipedia [en.wikipedia.org]
- 4. Nomex fiber | PPTX [slideshare.net]
- 5. azothermsafety.com [azothermsafety.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Preparation of 1,3-bis(isocyanatomethyl)benzene from 1,3-bis(trichloromethyl)benzene
An Application Guide for the Multi-Step, Phosgene-Free Synthesis of 1,3-Bis(isocyanatomethyl)benzene from 1,3-Bis(trichloromethyl)benzene
Introduction and Strategic Overview
1,3-Bis(isocyanatomethyl)benzene, also known as m-xylylene diisocyanate (MXDI), is a high-performance aliphatic isocyanate valued for its exceptional weather resistance, color stability, and adhesion properties. These characteristics make it a critical component in advanced optical polymers, coatings, and materials for the automotive and construction industries.[1] The conventional industrial synthesis of MXDI involves the reaction of m-xylylenediamine with phosgene, a highly toxic and hazardous gas.[2][1][3] The stringent safety measures required for handling phosgene not only increase production costs but also limit its accessibility for many research and development applications.[4][5][6]
This guide addresses the user's specified transformation by proposing a scientifically grounded, multi-step synthetic route that circumvents the direct use of phosgene gas. The direct conversion of a trichloromethyl (-CCl₃) group to an isocyanatomethyl (-CH₂NCO) group is not a documented one-step process and presents significant mechanistic challenges. Therefore, a logical retrosynthetic approach is employed, converting the starting material, this compound, into a known precursor of the target molecule.
The proposed pathway involves three primary modules:
-
Hydrolysis: Conversion of this compound to 1,3-benzenedicarboxylic acid (isophthalic acid).
-
Reduction and Amination: Transformation of isophthalic acid into 1,3-bis(aminomethyl)benzene (m-xylylenediamine), a key intermediate.
-
Isocyanate Formation: A phosgene-free conversion of m-xylylenediamine to the final product, 1,3-bis(isocyanatomethyl)benzene, using bis(trichloromethyl) carbonate (triphosgene) as a safer phosgene equivalent.[2][1]
This document provides detailed protocols, mechanistic insights, and safety considerations for each stage of this comprehensive synthesis, designed for researchers and professionals in organic synthesis and materials science.
Part 1: Retrosynthetic Strategy and Workflow
The overall synthetic strategy is designed to transform the oxidation state and functionality of the benzylic carbons from a trichloromethyl group to the required isocyanatomethyl group via common and reliable organic transformations.
Caption: Retrosynthetic analysis for the proposed synthesis.
Part 2: Detailed Experimental Protocols
Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Isocyanates are potent sensitizers, and triphosgene is a solid that can release phosgene; handle both with extreme caution.[7]
Module 1: Synthesis of 1,3-Benzenedicarboxylic Acid (Isophthalic Acid)
This module describes the exhaustive hydrolysis of the trichloromethyl groups. The benzylic position makes these groups susceptible to nucleophilic attack by water, which, under forcing conditions, leads to the corresponding carboxylic acids.
Protocol 1: Hydrolysis of this compound
-
Reaction Setup: Equip a 1 L round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add this compound (1.0 eq), water (20.0 eq), and concentrated sulfuric acid (0.1 eq, as catalyst) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction is heterogeneous and may require prolonged heating (24-48 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots, quenching, and analyzing via ¹H NMR for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product, isophthalic acid, will precipitate.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining acid. The product can be further purified by recrystallization from hot water or an appropriate organic solvent system. Dry the purified product in a vacuum oven.
Module 2: Synthesis of 1,3-Bis(aminomethyl)benzene (m-Xylylenediamine)
This module converts the dicarboxylic acid into the key diamine intermediate. This is achieved via a two-step process: conversion to the diamide, followed by reduction.
Protocol 2: Conversion of Isophthalic Acid to m-Xylylenediamine
-
Amide Formation:
-
In a fume hood, convert isophthalic acid (1.0 eq) to isophthaloyl chloride using thionyl chloride (SOCl₂) (2.2 eq) with a catalytic amount of DMF. Reflux the mixture for 2-4 hours until gas evolution ceases. Remove excess SOCl₂ under reduced pressure.
-
Carefully add the crude isophthaloyl chloride dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonia (excess).
-
Stir vigorously for 1-2 hours. The resulting solid, isophthalamide, is collected by vacuum filtration, washed with cold water, and dried.
-
-
Amide Reduction:
-
Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried.
-
Set up a flame-dried, three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Suspend lithium aluminum hydride (LiAlH₄) (approx. 2.5-3.0 eq relative to the diamide) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Slowly add the dried isophthalamide in portions to the LiAlH₄ suspension. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,3-bis(aminomethyl)benzene. The crude product can be purified by vacuum distillation.
-
Module 3: Synthesis of 1,3-Bis(isocyanatomethyl)benzene
This final module is based on the optimized, phosgene-free procedure developed by Dong et al., using bis(trichloromethyl) carbonate (BTC or triphosgene) as a safe and convenient phosgene source.[2][1]
Protocol 3: Isocyanate Formation using Triphosgene
-
Reaction Setup: Assemble a three-neck, 500 mL flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel. Maintain a continuous slow stream of dry nitrogen gas through the system.[2]
-
Reagents:
-
Dissolve bis(trichloromethyl) carbonate (BTC) (1.0 eq) in 150 mL of an inert, dry solvent such as chlorobenzene in the reaction flask.
-
In the dropping funnel, prepare a solution of 1,3-bis(aminomethyl)benzene (1.2 eq) in 100 mL of the same dry solvent.
-
-
Reaction:
-
Heat the BTC solution to the target reaction temperature of 125 °C.[2][1]
-
Add the diamine solution dropwise to the heated BTC solution over a period of 1-2 hours.
-
Maintain the reaction at 125 °C with stirring for a total of 8 hours.[2][1] The nitrogen flow rate should be maintained at approximately 8 mL/min to help remove the HCl gas byproduct.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter any solid byproducts that may have formed.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude 1,3-bis(isocyanatomethyl)benzene is then purified by vacuum distillation to yield a clear, colorless liquid.[2]
-
Part 3: Mechanistic Insights
The causality behind key steps warrants explanation for a deeper understanding and troubleshooting.
Mechanism of Isocyanate Formation with Triphosgene:
Bis(trichloromethyl) carbonate does not react directly. Under thermal conditions, it slowly decomposes to generate three molecules of phosgene in situ.[8] This controlled release is a key safety feature compared to handling gaseous phosgene. The in situ generated phosgene then reacts with the primary amine groups in a well-established two-step process.[3][9]
-
Carbamoyl Chloride Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of phosgene, followed by the elimination of HCl, to form an intermediate carbamoyl chloride.
-
Thermolysis to Isocyanate: At elevated temperatures, the carbamoyl chloride eliminates a second molecule of HCl to yield the final isocyanate product.
Sources
- 1. Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate, American Journal of Applied and Industrial Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. scispace.com [scispace.com]
- 3. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Figure 1 from Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate | Semantic Scholar [semanticscholar.org]
- 9. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]
Application Notes and Protocols: 1,3-Bis(trichloromethyl)benzene as a Versatile Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(trichloromethyl)benzene is a unique aromatic compound featuring two reactive trichloromethyl groups in a meta-configuration. This arrangement offers a versatile platform for the synthesis of a variety of novel polymers. The trichloromethyl functionalities can be readily transformed into other reactive groups, such as carboxylic acids or amines, or they can participate directly in polymerization reactions like Friedel-Crafts polycondensation. This technical guide explores the potential of this compound as a foundational building block for creating advanced polymeric materials, including polyesters, polyamides, and polyarylenes. Detailed application notes, step-by-step protocols, and mechanistic insights are provided to enable researchers to harness the synthetic potential of this versatile monomer.
Introduction: The Synthetic Potential of this compound
The utility of a monomer in polymer chemistry is dictated by the reactivity and functionality of its constituent groups. This compound presents a compelling case as a valuable, yet under-explored, building block for novel polymers. Its two trichloromethyl groups serve as latent functionalities that can be unmasked to yield more conventional monomeric groups or can be leveraged for their inherent electrophilicity.
This guide will focus on three primary synthetic strategies to utilize this compound in polymer synthesis:
-
Hydrolysis to Isophthalic Acid: A straightforward approach to producing high-performance aromatic polyesters.
-
Conversion to m-Xylylenediamine: Enabling the synthesis of robust aromatic polyamides.
-
Direct Friedel-Crafts Polycondensation: A direct route to polyarylenes with a rigid backbone structure.
A crucial aspect of working with this compound and its derivatives is the strict adherence to safety protocols due to their hazardous nature[1][2].
Safety and Handling
This compound and its derivatives are hazardous chemicals and must be handled with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation[2]. It is harmful if swallowed and fatal if inhaled[1].
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area[2]. A full-face respirator should be used if exposure limits are exceeded[2].
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling[2].
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up[2].
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove the person to fresh air. In all cases of exposure, get medical help immediately[2].
Application I: Synthesis of Aromatic Polyesters via Isophthalic Acid
The trichloromethyl groups of this compound can be hydrolyzed to carboxylic acid groups, yielding isophthalic acid. Isophthalic acid is a well-established monomer for the synthesis of high-performance aromatic polyesters, known for their excellent thermal stability and mechanical properties[3][4].
Mechanistic Pathway: Hydrolysis
The hydrolysis of the trichloromethyl group proceeds via a series of nucleophilic substitution reactions, where water molecules displace the chlorine atoms. The reaction is typically acid or base-catalyzed.
Caption: Hydrolysis of this compound to isophthalic acid.
Experimental Protocol: Synthesis of Isophthalic Acid
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
Procedure:
-
In a fume hood, carefully add this compound to a flask containing concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
The crude isophthalic acid will precipitate. Filter the solid and wash it with cold water.
-
To purify, dissolve the crude product in a dilute sodium hydroxide solution.
-
Treat the solution with activated charcoal to remove colored impurities and then filter.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the isophthalic acid.
-
Filter the purified isophthalic acid, wash with cold water, and dry in a vacuum oven.
Protocol: Interfacial Polycondensation of Isophthalic Acid with a Diol
This protocol describes a general method for the synthesis of an aromatic polyester using the isophthalic acid derived from this compound. First, the isophthalic acid is converted to isophthaloyl chloride.
Part A: Synthesis of Isophthaloyl Chloride
-
In a fume hood, react the synthesized isophthalic acid with an excess of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture under reflux until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude isophthaloyl chloride, which can be purified by vacuum distillation.
Part B: Polyester Synthesis
Materials:
-
Isophthaloyl chloride
-
An aromatic diol (e.g., Bisphenol A)
-
Sodium hydroxide
-
Dichloromethane
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Methanol
Procedure:
-
Dissolve the aromatic diol and sodium hydroxide in water.
-
In a separate flask, dissolve the isophthaloyl chloride in dichloromethane.
-
Combine the two solutions in a beaker and add the phase-transfer catalyst.
-
Stir the mixture vigorously for 15-30 minutes. The polymer will precipitate at the interface.
-
Separate the organic layer and wash it with dilute acid and then with water.
-
Precipitate the polymer by pouring the organic solution into a large volume of methanol.
-
Filter the polyester, wash with methanol, and dry under vacuum.
Expected Polymer Properties
| Property | Expected Value/Characteristic |
| Thermal Stability (TGA) | High decomposition temperature (>400 °C) |
| Glass Transition Temp. (DSC) | Typically in the range of 150-250 °C |
| Solubility | Soluble in chlorinated solvents and polar aprotic solvents |
| Mechanical Properties | High tensile strength and modulus |
Application II: Synthesis of Aromatic Polyamides via m-Xylylenediamine
This compound can be converted to m-xylylenediamine, a key monomer for high-performance polyamides. These polyamides are known for their excellent mechanical properties and chemical resistance. The typical industrial synthesis of m-xylylenediamine starts from isophthalonitrile[5].
Synthetic Pathway: Conversion to m-Xylylenediamine
A potential, though less common, route from this compound would involve a two-step process: conversion to isophthalonitrile followed by hydrogenation.
Caption: Synthetic pathway to aromatic polyamides from this compound.
Protocol: Low-Temperature Solution Polycondensation
Materials:
-
m-Xylylenediamine (synthesized from this compound)
-
An aromatic diacid chloride (e.g., terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride
-
Methanol
Procedure:
-
In a dry, nitrogen-purged flask, dissolve m-xylylenediamine and lithium chloride in NMP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the aromatic diacid chloride in NMP to the stirred diamine solution.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into methanol.
-
Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100 °C.
Expected Polymer Properties
| Property | Expected Value/Characteristic |
| Thermal Stability (TGA) | High decomposition temperature (>450 °C) |
| Glass Transition Temp. (DSC) | High Tg, often >250 °C |
| Solubility | Soluble in polar aprotic solvents containing LiCl |
| Mechanical Properties | Excellent tensile strength and toughness |
Application III: Direct Friedel-Crafts Polycondensation
The trichloromethyl groups of this compound can act as electrophilic sites in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, they can react with electron-rich aromatic compounds to form polyarylenes. This method offers a direct route to polymers with rigid backbones.
Mechanistic Overview: Friedel-Crafts Polycondensation
The Lewis acid (e.g., AlCl₃ or FeCl₃) activates the C-Cl bond of the trichloromethyl group, facilitating electrophilic attack on an aromatic comonomer. The reaction proceeds with the elimination of HCl.
Caption: Friedel-Crafts polycondensation using this compound.
Representative Protocol: Friedel-Crafts Polycondensation
Materials:
-
This compound
-
An electron-rich aromatic comonomer (e.g., diphenyl ether)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Methanol
-
Hydrochloric acid
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the aromatic comonomer in anhydrous nitrobenzene.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
-
Add a solution of this compound in nitrobenzene dropwise to the stirred mixture.
-
Allow the reaction to proceed at room temperature for several hours, then heat to 50-60 °C for an additional period to ensure complete reaction.
-
Pour the reaction mixture into a large volume of methanol containing concentrated hydrochloric acid to precipitate the polymer and decompose the catalyst.
-
Filter the polymer, and wash it extensively with methanol and hot water until the washings are neutral.
-
Dry the resulting polyarylene under vacuum.
Expected Polymer Properties
| Property | Expected Value/Characteristic |
| Thermal Stability (TGA) | Very high, with decomposition temperatures often exceeding 500 °C |
| Glass Transition Temp. (DSC) | High Tg, typically >200 °C, may not be observable |
| Solubility | Generally poor, soluble in strong acids or high-boiling polar solvents |
| Structure | Amorphous or semi-crystalline with a rigid backbone |
Conclusion
This compound is a highly versatile building block with significant potential for the synthesis of novel polymers. Through straightforward chemical transformations, it can serve as a precursor to monomers for high-performance polyesters and polyamides. Furthermore, its direct participation in Friedel-Crafts polycondensation offers a direct route to rigid-rod polyarylenes. The protocols and data presented in this guide provide a foundation for researchers to explore the rich polymer chemistry of this unique aromatic monomer. As with all reactive chemical species, appropriate safety measures are paramount to its successful and safe utilization in the laboratory.
References
- Vertex AI Search. MSDS of 1,3-Bis(chloromethyl)benzene. (2011).
- Vertex AI Search. 1,3-Bis(trichloromethyl)
- Vertex AI Search. This compound | 881-99-2 - Manchester Organics.
- Vertex AI Search.
- Vertex AI Search. Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99% - Cole-Parmer.
- Vertex AI Search. Poly(p-phenylene vinylene) - Wikipedia.
- Junkers, T., Vandenbergh, J., Adriaensens, P., Lutsen, L., & Vanderzande, D. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3(2), 275-293.
- Med J Malaysia. (2004). Synthesis and characterization of poly(p-phenylene vinylene). 59 Suppl B, 135-6.
- Vertex AI Search. 1,3-Bis(trifluoromethyl)benzene - Wikipedia.
- Vertex AI Search. Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
- Liang, F., et al. (2005). Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants. Polymer, 46(11), 3767-3775.
- Vertex AI Search. 1,4-Bis(trichloromethyl)benzene - Wikipedia.
- Vertex AI Search. Poly(p -phenylene vinylene) - Grokipedia.
- Daik, R. (1997). Synthesis and characterisation of poly(arylene vinylene)s. Durham University.
- Vertex AI Search. The Chemistry Behind 1,3-Bis(aminomethyl)
- Vertex AI Search. Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018).
- Vertex AI Search.
- Vertex AI Search. Poly(m-phenylenevinylene-co-2,5-dioctoxy-p-phenylenevinylene) | Sigma-Aldrich.
- Vertex AI Search. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! - YouTube. (2018).
- Vertex AI Search.
- Vertex AI Search. Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3 - Polymer Chemistry (RSC Publishing). (2020).
- Vertex AI Search. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - MDPI.
- Vertex AI Search. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - NIH. (2023).
- Vertex AI Search. Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene): A Revisit.
- Vertex AI Search.
- Jianxun, D., et al. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. American Journal of Applied and Industrial Chemistry.
- Vertex AI Search.
- Vertex AI Search. "Phthalic Acids and Other Benzenepolycarboxylic Acids".
- Vertex AI Search. Proposed pathway for the synthesis of polyketones (A), and control experiments (B,C).
- Vertex AI Search.
Sources
Application Notes and Protocols for Crosslinking Polymers with Derivatives of 1,3-Bis(trichloromethyl)benzene
Introduction: Architecting Polymer Networks with Trifunctional Crosslinkers
The transformation of linear polymer chains into robust, three-dimensional networks is a cornerstone of modern materials science. This process, known as crosslinking, dramatically enhances the mechanical strength, thermal stability, and chemical resistance of polymeric materials.[1] This guide provides an in-depth exploration of the use of 1,3-bis(trichloromethyl)benzene and its derivatives as potent crosslinking agents for aromatic polymers.
Unlike conventional crosslinkers that create simple two-chain linkages, the trichloromethyl functionalities on these benzene derivatives offer the potential for creating complex, multi-chain junctions. This guide will delve into the underlying Friedel-Crafts chemistry, provide detailed protocols for crosslinking common aromatic polymers such as polystyrene and polysulfone, and outline the analytical techniques necessary for the comprehensive characterization of the resulting networked materials. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to harness the unique properties of these crosslinkers for the rational design of advanced polymeric materials.
Theoretical Framework: The Friedel-Crafts Alkylation Approach to Polymer Crosslinking
The crosslinking of aromatic polymers with this compound is achieved through the well-established Friedel-Crafts alkylation reaction.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] The catalyst activates the crosslinking agent, facilitating the formation of covalent bonds between the crosslinker and the aromatic rings of the polymer chains.
The Reaction Mechanism: A Step-by-Step Visualization
The crosslinking process can be conceptualized in the following stages:
-
Activation of the Crosslinker: The Lewis acid catalyst interacts with a chlorine atom on one of the trichloromethyl groups of the this compound derivative. This interaction polarizes the carbon-chlorine bond, making the carbon atom highly electrophilic and facilitating the departure of the chloride ion. This generates a carbocationic intermediate.
-
Electrophilic Attack: The electron-rich aromatic ring of a polymer chain acts as a nucleophile, attacking the electrophilic carbocation of the activated crosslinker. This results in the formation of a new carbon-carbon bond, linking the crosslinker to the polymer backbone.
-
Regeneration of Aromaticity and Catalyst: A proton is eliminated from the aromatic ring, restoring its aromaticity. The liberated proton combines with the chloride ion from the catalyst complex, regenerating the Lewis acid catalyst and releasing hydrogen chloride (HCl) as a byproduct.
-
Network Formation: This process can repeat, with the remaining chloro-substituted carbons on the crosslinker reacting with other polymer chains. The bifunctional nature of the this compound allows for the linking of multiple polymer chains, leading to the formation of a three-dimensional network. The trifunctional nature of each trichloromethyl group offers the potential for the formation of highly complex and rigid network junctions.
Figure 2: Workflow for crosslinking polystyrene.
Step-by-Step Procedure:
-
Polymer Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5.0 g of polystyrene in 100 mL of anhydrous 1,2-dichloroethane. Stir the solution until the polymer is completely dissolved.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 0.5 g of anhydrous aluminum chloride to the polymer solution. Stir the mixture for 15 minutes to allow for catalyst dispersion.
-
Crosslinker Addition: In a separate vial, dissolve 0.5 g of this compound in 20 mL of anhydrous 1,2-dichloroethane. Add this solution dropwise to the polymer/catalyst mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours. An increase in viscosity will be observed as the crosslinking reaction proceeds.
-
Precipitation and Purification: After cooling to room temperature, slowly pour the viscous solution into 500 mL of methanol with vigorous stirring. The crosslinked polystyrene will precipitate.
-
Washing: Filter the precipitate and wash it sequentially with methanol (3 x 100 mL) and deionized water (2 x 100 mL) to remove any unreacted reagents and catalyst residues.
-
Drying: Dry the crosslinked polymer in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Crosslinking of Polysulfone
This protocol outlines the crosslinking of polysulfone, a high-performance thermoplastic, using ferric chloride as the catalyst.
Step-by-Step Procedure:
-
Polymer Dissolution: In a similar setup to Protocol 1, dissolve 5.0 g of polysulfone in 100 mL of anhydrous 1,2-dichloroethane. Polysulfone may require gentle heating (to ~40°C) to fully dissolve.
-
Catalyst Addition: Once the polysulfone is dissolved and the solution has cooled to room temperature, add 0.6 g of anhydrous ferric chloride under a nitrogen atmosphere. Stir for 15 minutes.
-
Crosslinker Addition: Prepare a solution of 0.6 g of this compound in 20 mL of anhydrous 1,2-dichloroethane and add it dropwise to the polymer solution over 30 minutes.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 6 hours.
-
Work-up: Follow the same precipitation, washing, and drying steps as described in Protocol 1.
Characterization of Crosslinked Polymers
The extent of crosslinking significantly influences the material properties. The following techniques are essential for characterizing the resulting polymer networks.
Solubility and Gel Fraction Analysis
A primary indicator of successful crosslinking is the insolubility of the polymer in solvents that would typically dissolve its linear counterpart.
Protocol for Gel Fraction Determination:
-
Sample Preparation: Accurately weigh approximately 100 mg of the dried crosslinked polymer (W_initial).
-
Solvent Extraction: Place the sample in a cellulose thimble and perform a Soxhlet extraction with tetrahydrofuran (THF) for 24 hours. This will remove any uncrosslinked (sol) polymer.
-
Drying: Carefully remove the thimble and dry the remaining insoluble gel fraction in a vacuum oven at 80°C until a constant weight is achieved (W_final).
-
Calculation: The gel fraction is calculated as:
Gel Fraction (%) = (W_final / W_initial) * 100
| Polymer System | Crosslinker:Polymer Ratio (w/w) | Expected Gel Fraction |
| Polystyrene | 1:10 | > 90% |
| Polysulfone | 1.2:10 | > 85% |
Swelling Behavior
The degree of swelling in a suitable solvent is inversely proportional to the crosslink density.
Protocol for Swelling Ratio Determination:
-
Initial Weighing: Accurately weigh a small piece of the dried, crosslinked polymer (W_dry).
-
Swelling: Immerse the polymer sample in a vial containing THF and allow it to swell for 48 hours at room temperature.
-
Final Weighing: Remove the swollen sample, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculation: The swelling ratio is calculated as:
Swelling Ratio = (W_swollen - W_dry) / W_dry
A lower swelling ratio indicates a higher degree of crosslinking. [4]
Spectroscopic and Thermal Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the crosslinking reaction by observing changes in the C-Cl stretching vibrations (around 680-840 cm⁻¹) of the crosslinker and the appearance of new bands corresponding to the newly formed C-C bonds and changes in the aromatic substitution patterns. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can provide detailed structural information about the crosslinked network, including the degree of substitution on the aromatic rings of the polymer. [1]* Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the crosslinked polymer. A successful crosslinking reaction will typically result in a significant increase in the onset temperature of thermal degradation compared to the linear polymer. [6]
Figure 3: Comprehensive characterization workflow.
Conclusion and Future Outlook
The use of this compound and its derivatives as crosslinking agents offers a versatile and effective method for the modification of aromatic polymers. The Friedel-Crafts alkylation chemistry provides a robust pathway to creating highly stable and chemically resistant polymer networks. The protocols and characterization techniques detailed in this guide serve as a comprehensive resource for researchers aiming to develop novel materials with tailored properties.
Future research in this area could explore the use of different Lewis acid catalysts to modulate the reaction kinetics and crosslinking density. Furthermore, the synthesis and application of derivatives of this compound with additional functional groups could lead to the development of multifunctional polymer networks for advanced applications in areas such as catalysis, separation membranes, and controlled drug release systems.
References
- Figueiredo, K. C. S., Alves, T. L., & Borges, C. P. (2009). Poly(vinyl alcohol) films crosslinked by glutaraldehyde under mild conditions. Journal of Applied Polymer Science, 111(6), 3074-3080.
- Mettler-Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Liu, Z., Yang, T., Song, Y., Zhao, N., Wu, S., Ma, Z., Gong, X., Tian, X., & Liu, Z. (2025).
- Grassie, N., & Gilks, J. (1954). The thermal degradation of polymers: Part I. The cross-linking of polystyrene. Journal of Polymer Science, 14(77), 501-514.
- Bicak, N., Koza, G., & Yagci, Y. (1991). Studies on the Chloromethylation of Polystyrene Resins.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Wikipedia. (2024, November 26). Friedel–Crafts reaction. In Wikipedia.
- Konieczny, K., Kwiecień, M., & Sokołowski, K. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- ResearchGate. (2025). Chemical reactions of polymer crosslinking and post-crosslinking at room and medium temperature.
- ResearchGate. (n.d.). FT-IR spectra of : (A) Chlorinated rubber (CLR), (B) Linear copolymer....
- S. G. Al-Kareem, M. A., R. A. Talib, and A. H. Al-Mowali. (2021). Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes. Polymers, 13(13), 2069.
- Google Patents. (n.d.). Preparation method for triphenylchloromethane.
- UNL Digital Commons. (2023). Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight.
- Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- APS Physics. (2025). Molecular Mechanisms of Dynamic Crosslinks in Polymers.
- Kinstle, J. F., & Watson, S. L. (1976). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. Photochemistry and Photobiology, 23(6), 391-397.
- B. B. C. Pa, F. B., & G. C. (2019). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers, 11(11), 1836.
- YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- PubMed. (2024). Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels.
- Lin, S., & G. A. S. (2022). Chemical Upcycling of Commercial Polystyrene via Catalyst-Controlled Photooxidation.
- ResearchGate. (n.d.). Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review.
- Fe, A., T. D. C., and J. M. F. (2021). Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds. Polymers, 13(16), 2612.
- Méndez-Vega, E., & F. G. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry, 87(7), 4963-4973.
- DTIC. (1990). Model Filled Polymers. 6. Determination of the Crosslink Density of Polymeric Beads by Swelling.
- ResearchGate. (n.d.). a Swelling degree and b gel content of all types of crosslinked hydrogels as follows.
- YouTube. (2017, November 27). E-BEAM Crash Course: What is crosslinking? (Beginner Level) [Video]. YouTube.
- ResearchGate. (2025). Characterization of Lactide/Hyaluronic Acid Polymer Cross-Linked by 1,3-Butadiene Diepoxide.
- CNKI. (n.d.). A Lewis Acid Catalyst Supported by Polymer: Polystyrene AlCl3/TiCl4 Complex.
Sources
Application Note & Protocols: 1,3-Bis(trichloromethyl)benzene as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth analysis of 1,3-bis(trichloromethyl)benzene, a highly functionalized aromatic compound, and its strategic application in the synthesis of pharmaceutical intermediates. The core utility of this reagent lies in the reactivity of its two trichloromethyl groups, which serve as robust precursors to carboxylic acid and acid chloride functionalities. We will explore the mechanistic basis for its transformations and provide detailed, field-proven protocols for its conversion into key synthetic building blocks, such as isophthaloyl chloride, and their subsequent elaboration into complex diamide structures common in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical synthesis, the efficient construction of molecular scaffolds is paramount. This compound (CAS 881-99-2) emerges as a valuable, albeit specialized, bifunctional building block.[1][2] Unlike its more common counterpart, 1,3-bis(chloromethyl)benzene, which is primarily used for nucleophilic substitution at the benzylic carbons[3], this compound offers a different synthetic paradigm. The trichloromethyl (-CCl₃) group is at a higher oxidation state and functions as a synthetic equivalent, or "latent form," of a carboxylic acid or, more directly, an acid chloride.
This property allows for the introduction of a 1,3-dicarbonyl substituted benzene ring, a common structural motif in various therapeutic agents. The conversion of the stable, solid this compound into highly reactive intermediates like isophthaloyl chloride can be achieved under specific conditions, providing a powerful tool for drug discovery and process development.[4][5]
Core Chemistry & Mechanistic Insights
The primary synthetic transformations of this compound involve the conversion of the -CCl₃ groups. This reactivity is analogous to that of the well-studied 1,4-bis(trichloromethyl)benzene, which is a key industrial precursor for terephthaloyl chloride, the monomer used in the production of Kevlar.[5][6]
The key reaction is the catalyzed interaction with a source of oxygen, typically a carboxylic acid or water, to yield an acid chloride.
Mechanism Outline: The reaction is typically catalyzed by a Lewis acid (e.g., FeCl₃, ZnCl₂) or a protic acid. The catalyst coordinates to one of the chlorine atoms of the trichloromethyl group, making the carbon atom more electrophilic. A nucleophilic attack by the oxygen atom of a carboxylic acid (e.g., isophthalic acid) ensues. A series of eliminations and further reactions, driven by the formation of stable byproducts like hydrogen chloride, ultimately leads to the formation of the acyl chloride functionality (-COCl). The use of a dicarboxylic acid like isophthalic acid is particularly efficient, as it serves as both a reactant and a source of the necessary oxygen atoms.[4][7]
This transformation is synthetically valuable because it allows for the generation of a highly reactive di-acid chloride from a more stable and handleable solid precursor.
Application I: Synthesis of Isophthaloyl Chloride
Isophthaloyl chloride is a fundamental building block for the synthesis of polymers, agrochemicals, and a wide array of pharmaceutical molecules, including certain antivirals and kinase inhibitors. The following protocol details its preparation from this compound.
Protocol 1: Catalytic Conversion to Isophthaloyl Chloride
This protocol is based on established methods for converting bis(trichloromethyl)arenes to their corresponding diacyl chlorides.[4][5]
Objective: To synthesize high-purity isophthaloyl chloride for use as a pharmaceutical intermediate.
Materials:
-
This compound (C₈H₄Cl₆)
-
Isophthalic acid (C₈H₆O₄)
-
Anhydrous Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂)
-
Dry, high-boiling point solvent (e.g., dichlorobenzene or trichlorobenzene), optional. The reaction can often be run neat.
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (for HCl gas).
-
Heating mantle with temperature controller.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: In a fume hood, charge the three-neck flask with this compound (1.0 eq) and isophthalic acid (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (approx. 0.01-0.02 eq).
-
Reaction: Heat the reaction mixture under a slow stream of nitrogen with vigorous stirring. The temperature should be gradually raised to 130-150°C.
-
Monitoring: The reaction progress is monitored by the evolution of hydrogen chloride (HCl) gas, which can be observed bubbling through the scrubber. The reaction is typically complete when gas evolution ceases (approx. 5-7 hours).
-
Purification: Upon completion, cool the reaction mixture slightly. The crude isophthaloyl chloride is then purified by vacuum distillation. The product is a low-melting solid or colorless liquid.
Causality and Insights:
-
Why Isophthalic Acid? Using isophthalic acid as the oxygen source is highly efficient. It is consumed in the reaction to produce two additional molecules of the desired product, maximizing atom economy.[7]
-
Why Anhydrous Conditions? The product, isophthaloyl chloride, is highly reactive towards water. Any moisture will hydrolyze it back to isophthalic acid, reducing the yield and purity.
-
Why a Catalyst? The Lewis acid catalyst is essential to activate the C-Cl bonds of the trichloromethyl group, facilitating the nucleophilic attack required for the transformation.[5]
Application II: Synthesis of Amide-Based Intermediates
With isophthaloyl chloride in hand, a multitude of pharmaceutical intermediates can be accessed via nucleophilic acyl substitution. The synthesis of N,N'-disubstituted isophthalamides is a prime example, creating a rigid scaffold for presenting pharmacophoric groups.
Protocol 2: Synthesis of a Representative N,N'-diaryl Isophthalamide
Objective: To demonstrate the utility of isophthaloyl chloride in synthesizing a diamide intermediate by reacting it with a model amine, 4-fluoroaniline.
Materials:
-
Isophthaloyl chloride (from Protocol 1)
-
4-fluoroaniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
Equipment:
-
Two-neck round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Ice bath.
-
Standard glassware for extraction and filtration.
Procedure:
-
Amine Solution: In the flask, dissolve 4-fluoroaniline (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Acid Chloride Addition: Dissolve isophthaloyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled amine solution over 30-45 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N,N'-bis(4-fluorophenyl)isophthalamide.
Causality and Insights:
-
Why a Base? The reaction of an amine with an acid chloride generates one equivalent of HCl. A non-nucleophilic base like triethylamine is required to neutralize this acid, preventing it from protonating the starting amine and rendering it unreactive.[3]
-
Why Dropwise Addition at 0°C? The reaction is highly exothermic. Slow addition at reduced temperature helps to control the reaction rate, prevent side reactions, and ensure high yields.
Visualizations
Reaction Scheme
Caption: Synthesis pathway from starting material to a diamide intermediate.
Experimental Workflow
Caption: Generalized experimental workflow for the described protocols.
Quantitative Data Summary
The following table presents representative data for the described synthetic protocols. Yields and purity are dependent on reaction scale and purification efficiency.
| Parameter | Protocol 1: Isophthaloyl Chloride | Protocol 2: N,N'-bis(4-fluorophenyl)isophthalamide |
| Starting Material | This compound | Isophthaloyl chloride |
| Key Reagent | Isophthalic Acid | 4-Fluoroaniline |
| Catalyst/Base | FeCl₃ | Triethylamine |
| Typical Scale | 0.1 - 1.0 mol | 10 - 50 mmol |
| Reaction Time | 5 - 7 hours | 4 - 6 hours |
| Reaction Temperature | 130 - 150 °C | 0 °C to Room Temp. |
| Typical Yield | > 90% | > 95% |
| Product Purity (Post-Purification) | > 99% (by GC) | > 98% (by HPLC/NMR) |
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Based on analogous compounds, it should be treated as toxic and corrosive.[6]
-
Isophthaloyl Chloride: Highly corrosive and moisture-sensitive. Reacts violently with water to release HCl gas. All handling must be performed under anhydrous conditions in a fume hood.
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine and anilines are toxic and corrosive. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a potent and versatile building block for accessing 1,3-disubstituted aromatic intermediates. Its primary utility lies in its efficient conversion to isophthaloyl chloride, a gateway intermediate for a vast number of complex molecules. The protocols described herein provide a reliable and scalable framework for researchers to incorporate this reagent into their synthetic programs, enabling the rapid construction of diamide scaffolds and other structures of pharmaceutical interest.
References
- An In-depth Technical Guide to the Benzylic Reactivity of 1,3-Bis(chloromethyl)benzene. Benchchem. [Link: https://www.benchchem.com/product/b5963]
- This compound - MySkinRecipes. [Link: https://myskinrecipes.com/ingredients/1-3-bis-trichloromethyl-benzene]
- Mao, J., Gu, H., & Zhang, P. (2008). A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Scholarly Research Exchange, 2008, 137091. [Link: https://www.hindawi.com/journals/sre/2008/137091/]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link: https://www.jelsciences.com/articles/jbres1243.pdf]
- Chan, B. C., et al. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1093. [Link: https://www.researchgate.net/publication/274211115_13-Bis-chloromethylbenzene]
- A new approach to A,B-difunctionalisation of cyclodextrins using bulky 1,3-bis[bis(aryl)chloromethyl]benzenes as capping reagents. ResearchGate. [Link: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-1-3-bis-bis-aryl-chloromethyl-benzenes_fig1_224823122]
- The synthesis of fexofenadine. ResearchGate. [Link: https://www.researchgate.net/publication/318944549_The_synthesis_of_fexofenadine]
- The synthetic method of the intermediate of fexofenadine. Google Patents. [Link: https://patents.google.
- Intermediates useful for the synthesis of fexofenadine, processes for their preparation and their use in the synthesis of fexofenadine. Google Patents. [Link: https://patents.google.
- Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its Intermediates. IP.com. [Link: https://priorart.ip.com/IPCOM/000173381]
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050200_3e.pdf]
- 1,3-BIS-(TRICHLOROMETHYL)-BENZENE AldrichCPR. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/s401017]
- 1,3-Bis(chloromethyl)benzene synthesis. ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/626-16-4.htm]
- 1,4-Bis(trichloromethyl)benzene. Wikipedia. [Link: https://en.wikipedia.org/wiki/1,4-Bis(trichloromethyl)benzene]
- Benzene, 1,3-bis(chloromethyl)-. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12275]
- Process for the production of terephthalic acid dichloride. Google Patents. [Link: https://patents.google.
- An In-depth Technical Guide to the Reactivity of 1-Chloro-2-(dichloromethyl)benzene with Nucleophiles. Benchchem. [Link: https://www.benchchem.com/product/b5963]
- 1,3-BIS-(TRICHLOROMETHYL)-BENZENE AldrichCPR. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/sial/881992]
- Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phe43 cavity in HIV-1 gp120. PLoS One, 16(11), e0259909. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8594248/]
- Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/25%3A_Benzene_and_Aromaticity/25.
- Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene. Google Patents. [Link: https://patents.google.
- Application Note: Synthesis of Terephthaloyl Chloride, a Key Precursor for Aramid Fibers, from 1,4-Bis(trichloromethyl)benzene. Benchchem. [Link: https://www.benchchem.com/product/b5963]
- Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 660424. [Link: https://iris.unica.it/retrieve/handle/11584/316229/496947/frontiers%20in%20chemistry_9_2021.pdf]
- Nucleophilic Aromatic Substitution. YouTube. [Link: https://www.youtube.
- Chemistry of terephthalate derivatives: a review. ResearchGate. [Link: https://www.researchgate.
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. BYJU'S. [Link: https://byjus.com/ncert-solutions-class-12-chemistry/chapter-10-haloalkanes-and-haloarenes/]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 1,3-BIS-(TRICHLOROMETHYL)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 7. US3878244A - Process for the production of terephthalic acid dichloride - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions on 1,3-Bis(trichloromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(trichloromethyl)benzene, also known as α,α,α,α',α',α'-hexachloro-m-xylene, is a highly functionalized aromatic compound whose synthetic utility is dominated by the reactivity of its two benzylic trichloromethyl groups. These powerful electron-withdrawing groups are prime sites for nucleophilic attack, enabling the transformation of this substrate into a variety of valuable chemical intermediates. This guide provides an in-depth exploration of the chemical principles, reaction mechanisms, and practical applications of nucleophilic substitution reactions on this compound. We present detailed, field-proven protocols for key transformations, including hydrolysis to isophthaloyl chloride and fluorination to 1,3-bis(trifluoromethyl)benzene, supported by mechanistic insights and safety protocols.
Introduction: The Synthetic Potential of a Doubly Activated Benzene Core
The benzene ring is a cornerstone of organic chemistry and drug discovery. The strategic placement of functional groups dictates its reactivity and utility. In this compound, the two -CCl₃ groups at the meta positions create a unique electronic landscape. While the aromatic ring itself is deactivated towards electrophilic attack, the benzylic carbons of the -CCl₃ groups become highly electrophilic and susceptible to nucleophilic substitution.
This reactivity profile makes this compound a critical precursor for high-performance polymers, specialty chemicals, and complex molecular scaffolds. For instance, its derivatives are foundational to the synthesis of aramids and fluorinated compounds used in materials science and pharmaceuticals.[1][2][3] This document serves as a comprehensive guide for harnessing the synthetic potential of this versatile reagent.
Mechanistic Underpinnings: Reactivity of the Trichloromethyl Group
The chemistry of this compound is overwhelmingly centered on the reactivity of the -CCl₃ groups, not the aromatic ring. This is a crucial distinction from typical nucleophilic aromatic substitution (SₙAr) pathways.
Why Not SₙAr?
Nucleophilic aromatic substitution generally requires two key features: a good leaving group on the aromatic ring and strong electron-withdrawing groups positioned ortho or para to that leaving group.[4][5][6] These positions allow for the resonance stabilization of the negative charge in the Meisenheimer complex intermediate.[4][6][7] In this compound, there is no leaving group on the ring, and the two activating -CCl₃ groups are meta to each other, precluding the necessary electronic stabilization for an SₙAr mechanism.
The Primary Reaction Pathway: Nucleophilic Attack on the Benzylic Carbon
Experimental evidence confirms that the trichloromethyl group is the primary site of nucleophilic attack.[8] The reaction proceeds via a series of nucleophilic substitution steps at the benzylic carbon. The strong inductive effect of the three chlorine atoms renders this carbon highly electrophilic. A typical reaction with a nucleophile (Nu⁻) can be generalized as follows:
-
Initial Attack: The nucleophile attacks the benzylic carbon, displacing one chloride ion.
-
Subsequent Substitutions: This process repeats, replacing the remaining two chlorine atoms.
-
Intermediate Stability: The stability of the resulting geminal trisubstituted intermediate dictates the final product. For example, with water as the nucleophile, the resulting geminal triol is unstable and readily eliminates water and HCl to form a stable carboxylic acid or acyl chloride.
The overall transformation effectively converts the -CCl₃ group into a new functional group, such as a carboxylic acid (-COOH), an acyl chloride (-COCl), or a trifluoromethyl group (-CF₃).
Caption: General mechanism of nucleophilic attack on a -CCl₃ group.
Key Synthetic Transformations and Applications
The robust reactivity of the trichloromethyl groups allows for several high-yield, industrially relevant transformations.
Hydrolysis to Isophthaloyl Chloride
One of the most significant applications of this compound is its conversion to isophthaloyl chloride (1,3-benzenedicarbonyl dichloride). This reaction is typically performed with a stoichiometric amount of water in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).[8] Isophthaloyl chloride is a key monomer used in the production of high-strength polymers like Nomex®.
Fluorination to 1,3-Bis(trifluoromethyl)benzene
The exchange of chlorine for fluorine atoms converts the trichloromethyl groups into highly stable trifluoromethyl (-CF₃) groups. This transformation is typically achieved by reacting this compound with hydrogen fluoride (HF).[9] The resulting product, 1,3-bis(trifluoromethyl)benzene, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers due to the unique electronic and lipophilic properties imparted by the -CF₃ groups.[9]
Ammonolysis to Benzonitriles
At elevated temperatures, reaction with ammonia can convert the trichloromethyl groups into nitrile functionalities.[8] This process involves the displacement of the chlorine atoms by nitrogen, followed by elimination to form the stable carbon-nitrogen triple bond. This provides a pathway to isophthalonitrile and its derivatives.
| Reaction | Nucleophile | Catalyst/Conditions | Product | Typical Yield | Reference |
| Hydrolysis | Water (H₂O) | FeCl₃, 60-80 °C | Isophthaloyl Chloride | High (>95%) | [1][8] |
| Fluorination | Hydrogen Fluoride (HF) | High Temperature/Pressure | 1,3-Bis(trifluoromethyl)benzene | Good | [9] |
| Ammonolysis | Ammonia (NH₃) | FeCl₃, High Temperature (~200 °C) | Isophthalonitrile | Moderate-Good | [8] |
| Reaction with SO₂ | Sulfur Dioxide (SO₂) | Lewis Acid | Isophthaloyl Chloride | Good | [10] |
| Table 1: Summary of Key Nucleophilic Substitution Reactions and Conditions. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Isophthaloyl Chloride via Catalytic Hydrolysis
This protocol describes the conversion of this compound to isophthaloyl chloride using a Lewis acid catalyst.
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.02 - 0.05 eq)
-
Deionized Water (2.0 - 2.2 eq)
-
Inert, high-boiling solvent (e.g., dichlorobenzene), optional
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Distillation apparatus for product purification
Caption: Experimental workflow for the hydrolysis of this compound.
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Charge the flask with this compound and anhydrous FeCl₃.
-
Heating: Begin vigorous stirring and heat the mixture to 60-70 °C. The solid reactant will melt.
-
Water Addition: Add deionized water dropwise from the addition funnel over 1-2 hours. The reaction is exothermic and will evolve significant amounts of HCl gas, which should be vented through a scrubber (e.g., containing NaOH solution).
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature for an additional 2-4 hours, or until the evolution of HCl gas subsides.
-
Purification: Cool the reaction mixture. The crude isophthaloyl chloride can be purified by vacuum distillation.
Causality: The FeCl₃ catalyst activates the C-Cl bond, facilitating nucleophilic attack by water. The stepwise addition of water controls the exothermic reaction and the rate of HCl evolution.
Protocol 2: Synthesis of 1,3-Bis(trifluoromethyl)benzene via Halogen Exchange
This protocol outlines the fluorination of this compound. This reaction involves anhydrous HF, which is extremely corrosive and toxic. It must be performed by trained personnel in a specialized, HF-rated apparatus.
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (≥ 6.0 eq)
-
Optional: Fluorination catalyst (e.g., SbCl₅)
Equipment:
-
High-pressure autoclave (e.g., Hastelloy or Monel) equipped with a stirrer, pressure gauge, and thermocouple
-
HF gas handling and scrubbing system
Procedure:
-
Charging: In a specialized laboratory, charge the high-pressure autoclave with this compound.
-
Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen.
-
HF Addition: Cool the reactor and carefully introduce anhydrous hydrogen fluoride.
-
Reaction: Slowly heat the sealed reactor to the target temperature (typically >100 °C) while stirring. The pressure will increase significantly. Monitor the reaction progress by observing the pressure change.
-
Work-up: After the reaction is complete, cool the reactor to a safe temperature. Carefully vent the excess HF and HCl byproduct through a caustic scrubber.
-
Isolation: Open the reactor, recover the crude product, wash with a weak base (e.g., NaHCO₃ solution) and water, dry, and purify by distillation.
Causality: The reaction proceeds via the Swarts reaction mechanism, where chlorine atoms are exchanged for fluorine. The high temperature and pressure are necessary to drive the equilibrium towards the more thermodynamically stable C-F bonds.
Safety and Handling
Working with this compound and its derivatives requires strict adherence to safety protocols.
-
Hazards: this compound is classified as a skin, eye, and respiratory irritant.[11] Its hydrolysis product, isophthaloyl chloride, is corrosive and reacts violently with water. The reagents used, such as HF, are extremely hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), tightly fitting safety goggles, and a lab coat.[11][12] All manipulations should be performed in a certified chemical fume hood.[11]
-
Handling: Avoid inhalation of dust or vapors.[11] Keep containers tightly closed and store in a cool, dry, well-ventilated area.[11]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11] Contaminated materials must be treated as hazardous waste.
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₄Cl₆ | 312.84 | 60 - 62 | 132 @ 37 hPa |
| Isophthaloyl Chloride | C₈H₄Cl₂O₂ | 203.02 | 43 - 44 | 276 |
| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 214.11 | - | 114 - 116 |
| Table 2: Physicochemical Properties of Key Compounds.[9] |
References
- Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
- 1,3-Bis(trifluoromethyl)benzene - Wikipedia. [Link]
- Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
- arom
- WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google P
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry. [Link]
- 1,4-Bis(trichloromethyl)benzene - Wikipedia. [Link]
- 1,3-Bis(chloromethyl)benzene - PMC - NIH. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
- 1,3-Bis(chloromethyl)
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- Introduction to Nucleophilic Arom
- Tele Nucleophilic Aromatic Substitutions in 1-Nitro-3 - ElectronicsAndBooks. [Link]
Sources
- 1. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 2. 1,3-Bis(chloromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 10. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for Monitoring the Synthesis of 1,3-Bis(trichloromethyl)benzene
Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of 1,3-bis(trichloromethyl)benzene, a key intermediate in various industrial chemical processes. The synthesis, typically achieved through the free-radical chlorination of m-xylene, requires careful monitoring to optimize yield, minimize the formation of hazardous byproducts, and ensure product quality. This guide details field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance of Analytical Monitoring
This compound is a crucial building block in the synthesis of polymers, pesticides, and other specialty chemicals. Its industrial production is most commonly achieved via the exhaustive free-radical photochlorination of m-xylene.[1][2] This reaction proceeds through a series of chlorinated intermediates, and its non-selective nature can lead to a complex mixture of partially chlorinated xylenes and ring-chlorinated byproducts.
Effective analytical monitoring is not merely a quality control step but a strategic necessity. It provides critical real-time data to:
-
Track Reactant Consumption and Product Formation: Determine reaction kinetics and endpoint.
-
Identify and Quantify Intermediates: Understand the reaction pathway and identify potential bottlenecks.
-
Profile Impurities: Control the formation of undesired byproducts that can affect the final product's performance and safety.
-
Optimize Reaction Conditions: Adjust parameters like temperature, light intensity, and chlorine flow rate for maximum yield and purity.
This guide provides the analytical frameworks necessary to achieve these objectives, tailored for researchers, process chemists, and quality control analysts.
Overview of the Synthesis Pathway
The synthesis of this compound from m-xylene is a stepwise radical substitution reaction. The process can be visualized as follows:
Caption: Synthesis pathway of this compound.
The primary analytical challenge is to resolve and quantify the components of this evolving, complex mixture.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for monitoring this synthesis due to its exceptional resolving power for volatile and semi-volatile compounds and its ability to provide definitive structural identification.[3]
Expertise & Causality: The choice of GC-MS is dictated by the volatility of the reactants, intermediates, and the final product. The mass spectrometer provides high specificity, allowing for the differentiation of isomers and chlorinated species that may co-elute in simpler chromatographic methods. An inert flow path is critical to prevent the degradation of these reactive chlorinated compounds.[4]
Protocol: In-Process GC-MS Monitoring
1. Sample Preparation: i. Carefully withdraw a 50 µL aliquot from the reaction mixture using a gas-tight syringe. ii. Immediately quench the reaction by diluting the aliquot in 10 mL of a suitable solvent (e.g., hexane or isooctane) containing an internal standard. A suitable internal standard would be a stable, non-reactive aromatic compound not present in the reaction mixture, such as 1,3,5-trichlorobenzene or naphthalene-d8.[5] iii. Vortex the sample for 30 seconds. iv. If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. Instrumentation and Conditions: A system such as an Agilent Intuvo 9000 GC with a 5977B GC/MSD is highly suitable.[5]
| Parameter | Value & Justification |
| GC Column | Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar low-polarity column.[6] This phase provides excellent separation for halogenated aromatic compounds. |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1) to avoid column overload. |
| Injector Temp. | 280 °C. Ensures volatilization without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C. Hold: 5 min. This program effectively separates the volatile starting material from the higher-boiling chlorinated products. |
| MS Ionization | Electron Ionization (EI) at 70 eV. |
| MS Source Temp. | 230 °C. |
| Acquisition Mode | Full Scan (m/z 40-500) for initial identification of all species. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantifying known components once identified. |
3. Data Analysis: i. Identify components by comparing their mass spectra to a reference library (e.g., NIST). ii. Quantify the relative amounts of starting material, product, and major intermediates by integrating the peak areas and normalizing against the internal standard. iii. Plot the concentration of each species over time to monitor reaction progress and kinetics.
Complementary Technique: High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred, HPLC is a powerful alternative, particularly for analyzing higher molecular weight byproducts or when dealing with complex sample matrices that are challenging for GC.
Expertise & Causality: A reversed-phase HPLC method using a C18 column is effective for separating aromatic compounds based on their hydrophobicity.[7][8][9] As the degree of chlorination increases, the retention time will generally change in a predictable manner. A Diode Array Detector (DAD) or UV detector is suitable as all target compounds are chromophoric.
Protocol: HPLC-UV Analysis
1. Sample Preparation: i. Withdraw a 50 µL aliquot from the reaction mixture. ii. Quench and dilute in 10 mL of the mobile phase (e.g., acetonitrile/water mixture). iii. Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Value & Justification |
| HPLC System | System equipped with a DAD or UV detector. |
| Column | C18 column (e.g., Zorbax Eclipse PAH, 4.6 x 150 mm, 5 µm).[9] These columns are specifically designed for robust separation of aromatic hydrocarbons. |
| Mobile Phase | Isocratic: 80:20 Acetonitrile/Water. A gradient may be required for complex mixtures (e.g., 60% to 95% Acetonitrile over 20 minutes). |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 254 nm. This wavelength provides a good response for most aromatic compounds.[8] |
| Injection Vol. | 10 µL. |
3. Data Analysis: i. Identify peaks by their retention times, comparing them to analytical standards. ii. Use the peak area to quantify the concentration of each component against a calibration curve.
Structural Confirmation and Purity Assessment
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for unambiguous structural confirmation of the final product and any isolated intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation in organic chemistry.
Expertise & Causality: For this compound, ¹H NMR provides a simple, clean spectrum confirming the substitution pattern, while ¹³C NMR confirms the number of unique carbon environments.
Caption: Integrated analytical workflow for synthesis monitoring.
Protocol: NMR Analysis
1. Sample Preparation: i. Dissolve 5-10 mg of the purified product or isolated intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). ii. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10] iii. Transfer the solution to an NMR tube.
2. Data Acquisition: i. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3. Data Interpretation (Expected Spectra):
- m-Xylene (Starting Material):
- ¹H NMR: Two signals - a singlet for the two methyl groups (~2.3 ppm) and multiplets for the aromatic protons (~7.0-7.2 ppm).
- This compound (Product):
- ¹H NMR: The spectrum will be simplified, showing only signals in the aromatic region. The high symmetry would result in distinct patterns. For a similar compound, 1,3,5-trichlorobenzene, a single peak is observed for the three equivalent protons.[11][12][13] The protons on the benzene ring of the product will be shifted downfield compared to the starting material due to the electron-withdrawing effect of the -CCl₃ groups.
- ¹³C NMR: Will show characteristic signals for the -CCl₃ carbon and the aromatic carbons.
- Intermediates: Will show complex spectra with signals for -CH₂Cl, -CHCl₂, and remaining -CH₃ groups, in addition to the aromatic signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for a rapid, qualitative assessment of the reaction's progress.
Expertise & Causality: The utility of FTIR lies in its ability to quickly track the functional group transformations. The disappearance of the C-H stretching vibrations of the methyl groups and the appearance of strong C-Cl stretching bands are clear indicators of the reaction's progression.
Protocol: FTIR Analysis
1. Sample Preparation: i. For in-process monitoring, a small drop of the reaction mixture can be placed between two KBr or NaCl plates. ii. For the final product, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr.[10]
2. Data Acquisition: i. Record the spectrum, typically from 4000 to 600 cm⁻¹.
3. Data Interpretation:
| Wavenumber (cm⁻¹) | Assignment & Significance |
| 2950-2850 | C-H stretch (sp³). Strong in m-xylene. Monitor the decrease of this band. |
| ~3050 | C-H stretch (aromatic). Should remain present. |
| 800-600 | C-Cl stretch. Monitor the appearance and increase of this strong band. [14] |
| 1600-1450 | C=C stretch (aromatic ring). Should remain present. |
Conclusion
A multi-faceted analytical approach is crucial for the successful monitoring and optimization of the synthesis of this compound. GC-MS serves as the primary tool for detailed, quantitative analysis of the reaction mixture, providing separation and identification of all key components. HPLC offers a robust alternative. For definitive structural confirmation of the final product, NMR spectroscopy is indispensable, while FTIR provides a rapid and effective method for tracking the overall progress of the reaction. By integrating these techniques into a cohesive workflow, researchers and chemists can gain comprehensive control over the synthesis process, leading to higher yields, improved purity, and safer operations.
References
- Nakano, S., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Biomedical Chromatography, 22(3), 255-261.
- Armspach, D., et al. (2012). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. ResearchGate.
- Szepesy, L., & Czencz, M. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering.
- MicroSolv Technology Corporation. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. MicroSolv.
- Agilent Technologies. (2010). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Agilent.
- Google Patents. (2015). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Wikipedia. 1,4-Bis(trichloromethyl)benzene. Wikipedia.
- Singh, H., et al. (2004). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of Scientific & Industrial Research.
- Khetrapal, C. L., & Pande, U. C. (1965). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A.
- NIST. Benzene, 1,3,5-trichloro-. NIST WebBook.
- Sanders, M. B., et al. (2013). 1,3-Bis(chloromethyl)benzene. ResearchGate.
- Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS. Agilent.
- OI Analytical. (2013). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). OI Analytical.
- PubChem. 1,3,5-Trichlorobenzene. PubChem.
- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent.
- ResearchGate. (2023). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... ResearchGate.
- SpectraBase. 1,4-Bis(chloromethyl)benzene. SpectraBase.
Sources
- 1. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR [m.chemicalbook.com]
- 13. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
Scale-up synthesis of 1,3-bis(trichloromethyl)benzene
An Application Note for the Scale-Up Synthesis of 1,3-Bis(trichloromethyl)benzene
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical intermediate in the production of high-performance polymers and specialty chemicals. The synthesis proceeds via the free-radical photochlorination of m-xylene. This application note details the underlying reaction mechanism, provides a robust, step-by-step protocol suitable for laboratory scale-up, outlines critical safety protocols, and discusses methods for purification and analysis. The causality behind experimental choices is explained to ensure both reproducibility and safety, targeting researchers and professionals in chemical synthesis and drug development.
Introduction and Scientific Background
This compound, also known as α,α,α,α',α',α'-hexachloro-m-xylene, is a key organochlorine compound. Its primary industrial relevance stems from its role as a precursor to isophthaloyl chloride, a monomer used in the synthesis of aramid fibers like Nomex®. The transformation involves the reaction of this compound with water or a dicarboxylic acid.[1] The exceptional thermal stability and mechanical strength of these polymers make this starting material highly valuable.
The synthesis of this compound is achieved through the exhaustive free-radical chlorination of the methyl groups of m-xylene.[2] The core challenge of this synthesis is to achieve complete side-chain chlorination while preventing electrophilic substitution on the aromatic ring. This selectivity is governed by the reaction conditions. The use of free-radical initiators, such as ultraviolet (UV) light or chemical initiators like peroxides, at elevated temperatures promotes the desired side-chain halogenation.[3][4] Conversely, the presence of Lewis acids (e.g., FeCl₃) would catalyze undesirable ring chlorination, leading to a complex and difficult-to-separate mixture of impurities.[4]
This guide provides a detailed protocol that leverages photochemical initiation to ensure high selectivity and yield, addressing the complexities of handling gaseous chlorine and managing a highly exothermic reaction on a larger scale.
Health and Safety: A Critical Overview
The scale-up of this synthesis involves highly hazardous materials and requires stringent safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Chlorine Gas (Cl₂): Extremely toxic and corrosive. It is fatal if inhaled and causes severe skin and eye damage. All operations involving chlorine must be performed in a dedicated, well-ventilated fume hood or an enclosed reactor system. A chlorine gas detector should be in place.
-
This compound (Product): This compound is a significant irritant. It is known to cause serious eye irritation, skin irritation, and respiratory irritation.[5] The analogous para-isomer is classified as corrosive and can cause severe skin burns.[6][7] It is prudent to handle the meta-isomer with the same level of caution.
-
m-Xylene (Starting Material): A flammable liquid and vapor. It is harmful if it comes into contact with skin or is inhaled.[2]
-
Hydrogen Chloride (HCl) (Byproduct): A corrosive gas is generated in stoichiometric amounts during the reaction. The reactor off-gas must be directed through a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize this acidic byproduct.
Mandatory Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and acid gases is essential when handling the product or in case of a leak.[5]
-
Eye Protection: Tightly fitting safety goggles and a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton® or a suitable laminate).
-
Body Protection: A flame-resistant and chemical-impervious lab coat or apron.[5]
Engineering Controls:
-
The entire apparatus must be housed within a high-performance chemical fume hood.
-
An emergency eyewash station and safety shower must be immediately accessible.[7]
-
The reaction should be conducted in a pressure-rated glass reactor to safely contain the reactants.
Materials and Equipment
Table 1: Reagents and Materials
| Chemical Name | Formula | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier |
| m-Xylene | C₈H₁₀ | 108-38-3 | 106.16 | ≥99% | Sigma-Aldrich |
| Chlorine Gas | Cl₂ | 7782-50-5 | 70.90 | ≥99.5% | Airgas |
| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | ≥97% | Fisher Scientific |
| Nitrogen Gas | N₂ | 7727-37-9 | 28.01 | ≥99.9% | Airgas |
| Hexane (for recrystallization) | C₆H₁₄ | 110-54-3 | 86.18 | ACS Grade | VWR |
Equipment
-
1 L five-neck jacketed glass reactor with a bottom outlet valve.
-
Overhead mechanical stirrer with a PTFE paddle and gas-tight bearing.
-
High-efficiency condenser (e.g., Allihn or Graham).
-
Thermocouple probe and controller connected to a circulating bath for temperature control.
-
Gas dispersion tube (fritted glass) for chlorine introduction.
-
Mass flow controller for precise chlorine gas delivery.
-
High-intensity UV immersion lamp (e.g., mercury vapor lamp with a quartz sheath).
-
Gas outlet connected via tubing to a series of two gas scrubbing towers filled with 2M NaOH solution.
-
Standard laboratory glassware for workup and purification.
-
Vacuum distillation apparatus.
-
Rotary evaporator.
Detailed Synthesis Protocol
This protocol is designed for a ~1 mole scale synthesis of this compound.
Step 1: Reactor Assembly and Preparation
-
Assemble the 1 L jacketed reactor system inside a certified chemical fume hood. Ensure all glass joints are properly sealed and clamped.
-
Fit the central neck with the mechanical stirrer.
-
In the side necks, install the condenser, the thermocouple, the gas dispersion tube, and the gas outlet line.
-
Connect the gas outlet to the NaOH scrubbers. This is critical for neutralizing the HCl byproduct.
-
Connect the reactor jacket to the circulating bath for temperature control.
-
Position the UV lamp to ensure maximum irradiation of the reaction mixture. If using an immersion lamp, insert it through the appropriate reactor port.
Step 2: Reaction Execution
-
Charge the reactor with m-xylene (106.2 g, 1.0 mol).
-
Begin stirring at approximately 200-300 RPM to create a vortex for efficient gas dispersion.
-
Heat the reactor contents to 120°C using the circulating bath.[4]
-
Once the temperature is stable, turn on the UV lamp to initiate the free-radical process.
-
Using the mass flow controller, begin bubbling chlorine gas (Cl₂) through the m-xylene at a controlled rate. The reaction is highly exothermic; monitor the temperature closely and adjust the heating/cooling bath as needed to maintain it at 120-130°C.
-
Continue the chlorine addition. The reaction will proceed through several intermediates (e.g., 1-(chloromethyl)-3-methylbenzene, 1,3-bis(chloromethyl)benzene, etc.). The theoretical amount of chlorine required is 6.0 moles. In practice, a slight excess may be needed.
-
Monitor the reaction progress by periodically taking small aliquots (with extreme caution) for analysis by Gas Chromatography (GC). The reaction is complete when m-xylene and intermediate chlorinated species are no longer detected or have reached a minimum level. The total reaction time can be several hours, depending on the chlorine flow rate and light intensity.
Step 3: Work-up and Product Isolation
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.
-
Purge the reactor with a slow stream of nitrogen gas for 30-60 minutes to remove any residual chlorine and HCl from the headspace and the reaction mixture. Ensure the nitrogen outlet is also vented through the scrubber.
-
Allow the crude product mixture to cool to room temperature. The crude product is often a yellowish solid or a viscous oil at this stage.
-
Carefully drain the crude product from the reactor into a suitable storage container.
Step 4: Purification
The crude product requires purification to remove unreacted starting material, under-chlorinated intermediates, and any potential ring-chlorinated byproducts.
Method A: Vacuum Distillation
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect and discard any low-boiling fractions, which may contain residual solvents or less-chlorinated species.
-
Collect the main product fraction at the appropriate boiling point and pressure.
Method B: Recrystallization This method is highly effective for obtaining a high-purity solid product.[8]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimum amount of hot hexane to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified this compound under vacuum to remove residual solvent.
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Scale (m-Xylene) | 1.0 mol (106.2 g) |
| Reaction Temperature | 120-130 °C |
| Chlorine Added | ~6.0-6.5 mol |
| Typical Reaction Time | 6-10 hours |
| Appearance of Product | White crystalline solid |
| Expected Yield | 75-85% |
| Purity (post-purification) | >98% (by GC) |
| Melting Point | 54-56 °C |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and identifying any byproducts.[9] A suitable method would involve a non-polar column (e.g., DB-5) with a temperature gradient to separate compounds based on boiling point.
-
¹H NMR (CDCl₃): The spectrum should show only aromatic protons, with the complete absence of the methyl proton signal from m-xylene (around δ 2.3 ppm) and the benzylic CH₂Cl protons (around δ 4.5 ppm).
-
¹³C NMR (CDCl₃): The spectrum should show characteristic signals for the aromatic carbons and a distinct signal for the -CCl₃ carbon atom (typically around δ 98-100 ppm).
-
Melting Point: The measured melting point of the purified solid should be sharp and consistent with literature values.
Workflow and Mechanism Diagrams
Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Free-Radical Chlorination Mechanism
Caption: Simplified mechanism of free-radical side-chain chlorination.
References
- Vertex AI Search Result[5] MSDS of 1,3-Bis(chloromethyl)benzene. (2011-11-23).
- Vertex AI Search Result[3] US Patent 2814649A - Process for separation of chlorinated xylenes.
- Vertex AI Search Result[6] 1,3-Bis(trichloromethyl)
- Vertex AI Search Result[4] US Patent 3350467A - Method for side-chain chlorination of xylene.
- Vertex AI Search Result[11] Different chlorine and hydroxyl radical environments impact m-xylene oxidation products. Environmental Science - RSC Publishing.
- Vertex AI Search Result[2] Xylene. Wikipedia.
- Vertex AI Search Result[10] Gas chromatography-mass spectrometry (GC/MS) analysis of 1,3-Bis(chloromethyl)benzene. Benchchem.
- Vertex AI Search Result[12] 1,3-Bis(chloromethyl)benzene synthesis. ChemicalBook.
- Vertex AI Search Result[7] SAFETY DATA SHEET - 1,4-Bis(trichloromethyl)benzene. Fisher Scientific.
- Vertex AI Search Result[8] Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99%. Cole-Parmer.
- Vertex AI Search Result[13] 1,4-Bis(trichloromethyl)benzene. Wikipedia.
- Vertex AI Search Result[14] WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
- Vertex AI Search Result[1] CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.
- Vertex AI Search Result[9] Technical Support Center: Purification of Crude 1,3-Bis(chloromethyl)benzene. Benchchem.
Sources
- 1. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 2. Xylene - Wikipedia [en.wikipedia.org]
- 3. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-Xylene Photochlorination
Welcome to the technical support center for the photochlorination of m-xylene. This guide is designed for researchers, chemists, and process development professionals who are working to synthesize chlorinated m-xylene derivatives via free-radical pathways. As your senior application scientist, I have structured this document to move from foundational principles to practical troubleshooting, providing not just protocols, but the causal logic behind them. Our goal is to empower you to control your reaction, maximize yield and selectivity, and effectively troubleshoot any issues that arise.
Foundational Principles: The "Why" Behind the Reaction
The photochlorination of m-xylene is a free-radical chain reaction aimed at substituting hydrogen atoms on the methyl groups with chlorine.[1][2] This process is fundamentally different from ring chlorination, which is an electrophilic aromatic substitution reaction often catalyzed by Lewis acids.[3] Understanding this distinction is the first step to optimization.
The reaction proceeds in three key stages:
-
Initiation: UV light provides the energy to homolytically cleave a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).[4][5][6] This is the "photo" part of photochlorination.
-
Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of m-xylene, forming a stable benzylic radical and HCl. This m-xylyl radical then reacts with another molecule of Cl₂ to form the desired chlorinated product and a new chlorine radical, which continues the chain.[1][2]
-
Termination: The reaction stops when two radicals combine.[1][5]
The key to success is promoting the propagation cycle while minimizing competing reactions and premature termination.
Reaction Mechanism: Free-Radical Photochlorination
Caption: Free-radical chain mechanism for m-xylene photochlorination.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during m-xylene photochlorination.
Question 1: Why is my reaction yield low, with a high amount of unreacted m-xylene?
Answer: A low conversion rate typically points to a problem with the initiation or propagation stages of the reaction. Several factors could be at play:
-
Insufficient Light Source: The homolytic cleavage of Cl₂ requires a specific amount of energy, delivered as UV radiation.[4][6]
-
Causality: If the lamp's intensity is too low or its wavelength is incorrect, not enough chlorine radicals are generated to start and sustain the chain reaction. Medium-pressure mercury lamps are often used as they emit a broad spectrum of UV light.[7][8]
-
Solution: Verify your lamp's specifications and operational status. Ensure the light can penetrate the reaction vessel; quartz immersion wells are ideal as borosilicate glass can block a significant portion of UV radiation below 300 nm.[9]
-
-
Presence of Inhibitors: Molecular oxygen (O₂) is a potent radical inhibitor.
-
Causality: Oxygen can react with the m-xylyl radical to form peroxide species, which do not propagate the chlorination chain, effectively terminating it.[1]
-
Solution: Before starting the reaction, thoroughly purge the entire system (reagents and headspace) with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a slight positive pressure of the inert gas throughout the experiment.
-
-
Reaction Temperature is Too Low: While photochlorination is not as temperature-dependent as thermally initiated reactions, sufficient thermal energy is needed for molecules to overcome activation barriers.[10]
-
Causality: Very low temperatures can slow the rate of the propagation steps to a crawl, leading to low conversion in a practical timeframe.
-
Solution: While the reaction can proceed from 0°C, operating in a range of 20-80°C is common.[11] Gently warming the reaction mixture can significantly increase the rate. However, avoid excessive heat, which can promote side reactions (see Q3).
-
Question 2: My main product is di- or tri-chlorinated m-xylene. How do I improve selectivity for the monochlorinated product?
Answer: The formation of polychlorinated products is a classic sign of over-chlorination. The desired product, 3-(chloromethyl)-1-methylbenzene, is itself susceptible to further radical chlorination.
-
Causality: Statistically, as the concentration of the monochlorinated product increases and the concentration of m-xylene decreases, the probability of a chlorine radical attacking the already chlorinated product rises. This is exacerbated by using an excess of chlorine or allowing the reaction to run for too long.[5]
-
Solution: The key is to control the stoichiometry.
-
Control Reactant Ratio: Use a molar excess of m-xylene relative to chlorine. This ensures that a chlorine radical is statistically more likely to encounter an unreacted m-xylene molecule. A good starting point is a 1:0.5 to 1:0.8 molar ratio of m-xylene to total Cl₂.
-
Monitor Reaction Progress: Do not run the reaction based on time alone. Actively monitor the product distribution by periodically taking aliquots and analyzing them with Gas Chromatography (GC) or GC-MS.[12][13] Stop the reaction when the concentration of the monochlorinated product is at its maximum, before significant amounts of the dichlorinated product begin to form.
-
Control Chlorine Addition: Instead of adding all the chlorine at once, bubble chlorine gas into the reaction mixture at a slow, controlled rate. This keeps the instantaneous concentration of Cl₂ low, further disfavoring polychlorination.
-
| Molar Ratio (Cl₂ : m-Xylene) | Approx. % Monochloro Product | Approx. % Dichloro Product | Notes |
| 0.5 : 1 | 45% | < 5% | High selectivity, but high unreacted starting material. |
| 0.8 : 1 | 60% | ~15% | Good compromise between conversion and selectivity. |
| 1.2 : 1 | 40% | > 40% | Over-chlorination becomes the dominant pathway. |
| Table 1: Representative effect of stoichiometry on product selectivity. |
Question 3: I am seeing significant amounts of ring-chlorinated byproducts (e.g., 2-chloro-m-xylene). What is causing this?
Answer: This is a critical issue indicating that a competing reaction mechanism, electrophilic aromatic substitution, is occurring alongside the desired free-radical pathway.[3]
-
Causality: This is almost always caused by the presence of trace amounts of Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[3][14] These can be introduced from impure reagents or metallic contaminants from spatulas or reaction vessels (e.g., rust). In the absence of light, this is the primary reaction pathway.[15]
-
Solution:
-
Ensure Scrupulous Cleanliness: Use acid-washed, oven-dried glassware to remove any metal traces. Avoid using metal spatulas to handle reagents.
-
Use High-Purity Reagents: Ensure your m-xylene and any solvent used are free from Lewis acid contaminants.
-
Work in the Absence of Catalysts: The entire principle of photochlorination is to use light as the initiator, not a chemical catalyst.[16]
-
Confirm Light Source is Active: If the reaction is performed in the dark or with a failed UV lamp, any trace catalyst will promote the undesired ring chlorination.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
Q: What is the best light source for this reaction?
-
A: Medium-pressure mercury vapor lamps are an excellent choice as they provide high-intensity UV output across a range of wavelengths (250-450 nm) that can efficiently initiate the reaction.[7][8] Some research suggests that filtering out shorter wavelengths and using light primarily in the 380-500 nm range can improve selectivity for side-chain chlorination.[11]
-
-
Q: Can I use a solvent?
-
A: Yes, while the reaction can be run neat, an inert solvent like carbon tetrachloride (CCl₄) or perchloroethylene can be used.[17] A solvent can help with temperature control for this exothermic process and maintain fluidity if products are solid. However, ensure the solvent is anhydrous and free of inhibitors.
-
-
Q: How does temperature really affect selectivity?
-
A: For free-radical chlorination, selectivity between different types of C-H bonds (primary, secondary, tertiary) decreases as temperature increases.[10] However, in the case of m-xylene, the primary competition is between the benzylic C-H bonds on the methyl groups and the aromatic C-H bonds on the ring. The benzylic C-H bonds are significantly weaker and more reactive towards radical abstraction.[2] The main role of temperature here is to control the reaction rate. Excessively high temperatures (>150°C) can lead to thermal decomposition and other side reactions.[15]
-
-
Q: Can I use a radical initiator like AIBN or BPO instead of light?
-
A: Yes, chemical initiators that produce radicals upon heating can also be used for side-chain chlorination.[4][18] However, this would no longer be a photochlorination. The advantage of photochemistry is that the reaction can often be run at lower temperatures and avoids contamination of the product with initiator residues.[16]
-
Experimental Protocols
Protocol 1: Lab-Scale Photochlorination of m-Xylene
Materials:
-
m-Xylene (high purity, >99%)
-
Chlorine gas
-
Nitrogen or Argon gas (high purity)
-
Quartz immersion well photochemical reactor (or a three-neck flask made of borosilicate glass with an external UV lamp)
-
Medium-pressure mercury UV lamp (e.g., 125 W or 250 W)[19]
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Gas outlet leading to a scrubber (e.g., sodium hydroxide solution)
-
Heating mantle or water bath for temperature control
Procedure:
-
Setup: Assemble the reactor, ensuring all glassware is clean and oven-dried. Place the quartz immersion well (containing the UV lamp) into the main reaction vessel. If using an external lamp, position it as close to the reaction flask as possible.
-
Inerting: Charge the reactor with m-xylene (e.g., 1.0 mol). Begin stirring and purge the liquid and headspace with nitrogen or argon gas for 30 minutes to remove all oxygen.
-
Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 60°C).
-
Initiation: Turn on the cooling water for the lamp and then turn on the UV lamp. Allow the system to stabilize for 5-10 minutes.
-
Chlorine Addition: Begin bubbling chlorine gas through the gas dispersion tube into the stirred m-xylene at a slow, controlled rate. The rate should be adjusted to maintain the desired temperature, as the reaction is exothermic.[1]
-
Monitoring: Every 30 minutes, carefully take a small aliquot of the reaction mixture. Quench it with a dilute sodium sulfite solution, extract with a small amount of a suitable solvent (e.g., dichloromethane), and analyze by GC to determine the relative percentages of m-xylene, monochloro-, and dichloro-products.
-
Completion: Stop the chlorine flow and turn off the UV lamp when the GC analysis shows the concentration of the monochlorinated product is maximized.
-
Workup: Purge the reactor with nitrogen to remove any remaining HCl and chlorine gas. Cool the mixture to room temperature. The crude product can then be washed with a dilute sodium bicarbonate solution, then water, dried over anhydrous magnesium sulfate, and purified by fractional distillation under reduced pressure.
Protocol 2: GC Analysis of Product Mixture
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injector/Detector Temp: 250°C / 280°C.
-
Sample Prep: Dilute 1 drop of the reaction mixture in 1 mL of dichloromethane or hexane.
-
Analysis: The expected elution order will be: solvent, m-xylene, monochlorinated isomers, dichlorinated isomers. Relative percentages can be determined from the peak areas (assuming similar response factors for the isomers).
References
- Techinstro. (2025). Photochemical Reactor Uv Lamp.
- Shilpent. (n.d.). Photochemical Reactor Uv Visible Lamp.
- Trident Labortek. (n.d.). Photochemical Reactors.
- ResearchGate. (n.d.). Study on selective chlorination of o-xylene catalyzed by molecular sieve.
- Wikipedia. (n.d.). Photochlorination.
- Sciencemadness Discussion Board. (2019). Blacklight as a light source for chlorination?.
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- Fan, J., & Zhang, R. (2008). Functionality-based formation of secondary organic aerosol from m-xylene photooxidation.
- Google Patents. (n.d.). US4190609A - Process for the directed chlorination of xylenes.
- Google Patents. (n.d.). US3928478A - Chlorination of xylene.
- Wikipedia. (n.d.). Free-radical halogenation.
- Google Patents. (n.d.). US3350467A - Method for side-chain chlorination of xylene.
- Benchchem. (n.d.). Optimizing the Synthesis of 2-Chloro-p-xylene: A Technical Support Guide.
- Iharanikkei Chemical Industry Co., Ltd. (n.d.). Photochlorination.
- Google Patents. (n.d.). GB1442122A - Photochlorination of xylenes.
- Master Organic Chemistry. (2013). Free Radical Initiation: Why Is "Light" Or "Heat" Required?.
- ResearchGate. (n.d.). Initial considerations and optimization of the reaction conditions.
- Chemistry LibreTexts. (2015). Chlorination of Methane: The Radical Chain Mechanism.
- Master Organic Chemistry. (2013). Free Radical Reactions – Chlorination of Methane.
- Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
Sources
- 1. Photochlorination - Wikipedia [en.wikipedia.org]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. techinstro.com [techinstro.com]
- 8. tridentlabortek.com [tridentlabortek.com]
- 9. Sciencemadness Discussion Board - Blacklight as a light source for chlorination? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. GB1442122A - Photochlorination of xylenes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 16. Photochlorination - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 17. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Photochemical Reactor Uv Visible Lamp |Photochemical UV Lamp [shilpent.com]
Minimizing byproduct formation in 1,3-bis(trichloromethyl)benzene synthesis
Technical Support Center: Synthesis of 1,3-Bis(trichloromethyl)benzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize byproduct formation and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound and what are the common byproducts?
A1: The synthesis of this compound is typically achieved through the free-radical chlorination of m-xylene.[1] The goal is to substitute all six benzylic hydrogens with chlorine atoms. However, several byproducts can form, primarily:
-
Incompletely Chlorinated Intermediates: These are molecules where not all six benzylic hydrogens have been replaced by chlorine. Examples include 1-(chloromethyl)-3-(trichloromethyl)benzene and 1,3-bis(dichloromethyl)benzene.[2]
-
Ring-Chlorinated Species: These byproducts arise from the electrophilic substitution of chlorine on the aromatic ring, a competing reaction pathway.[3]
-
Polymeric Materials: Under certain conditions, side reactions can lead to the formation of polymeric residues.[4]
Q2: What are the key factors that influence the formation of these byproducts?
A2: Several experimental parameters critically affect the selectivity of the reaction and, consequently, the formation of byproducts. These include:
-
Initiation Method: The reaction should be initiated using a free-radical source, such as UV light or a chemical initiator (e.g., AIBN). The presence of Lewis acids, such as iron(III) chloride, must be strictly avoided as they catalyze undesired ring chlorination.[5][6]
-
Reaction Temperature: Temperature control is crucial. While higher temperatures can accelerate the reaction, they can also decrease the selectivity for benzylic chlorination over ring chlorination.[3][7]
-
Chlorine Gas Flow and Stoichiometry: A controlled and steady flow of chlorine gas is necessary. The total amount of chlorine added should be carefully monitored to achieve complete chlorination of the methyl groups without promoting side reactions.
-
Solvent Choice: The use of an inert solvent, such as carbon tetrachloride or chloroform, can help to control the reaction temperature and concentration of reactants.[8]
Q3: How can I monitor the progress of the reaction to determine when it is complete?
A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the starting material (m-xylene) and the various chlorinated intermediates, and the appearance of the desired product.
Q4: What are the recommended methods for purifying the final product?
A4: The purification of this compound typically involves two main techniques:
-
Vacuum Distillation: This is effective for separating the product from less volatile impurities, such as polymeric residues, and more volatile components like unreacted starting material or partially chlorinated intermediates.[2]
-
Recrystallization: This method is ideal for removing minor impurities from the crude solid product to obtain a high-purity final product.[2]
Troubleshooting Guides
Issue 1: High Levels of Ring-Chlorinated Byproducts
Symptoms:
-
GC/MS or NMR analysis shows significant peaks corresponding to chlorinated aromatic rings.
-
The final product has a persistent color that is difficult to remove.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Lewis Acid Catalysts | Contaminants like iron or other metal halides can catalyze electrophilic aromatic substitution (ring chlorination).[5] | Ensure all glassware is scrupulously clean and free of any metal residues. If possible, use glass-lined reactors for larger-scale syntheses. |
| Incorrect Initiation | Insufficient UV light intensity or an inadequate amount of chemical initiator can lead to a slower free-radical reaction, allowing the competing ring chlorination to become more prominent. | Verify the output of your UV lamp or use a fresh batch of a reliable chemical initiator. Ensure the initiator is appropriate for the reaction temperature. |
| Low Reaction Temperature | While high temperatures can be problematic, very low temperatures might favor ring chlorination in some solvent systems.[3] | Maintain the reaction temperature within the optimal range, typically between 80-120°C, depending on the solvent and initiator used. |
Issue 2: Incomplete Chlorination and Presence of Intermediates
Symptoms:
-
GC analysis shows multiple peaks corresponding to partially chlorinated xylenes.
-
The isolated product has a lower melting point than expected for pure this compound.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Chlorine | The stoichiometry of chlorine to m-xylene was too low to fully chlorinate both methyl groups. | Carefully calculate and deliver the required amount of chlorine. It is often beneficial to use a slight excess of chlorine to drive the reaction to completion. |
| Short Reaction Time | The reaction was stopped before all the intermediate species could be converted to the final product. | Monitor the reaction progress using GC or HPLC and continue the reaction until the intermediate peaks are minimized. |
| Poor Mass Transfer of Chlorine | Inefficient stirring or a low flow rate of chlorine gas can lead to localized areas of low chlorine concentration, resulting in incomplete reaction. | Ensure vigorous stirring to maintain a homogenous reaction mixture. Optimize the chlorine gas delivery system for a consistent and dispersed flow. |
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway versus the common side reactions.
Caption: Desired free-radical pathway versus undesired ring chlorination.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials and Reagents:
-
m-Xylene (high purity, >99%)
-
Chlorine gas
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Inert solvent (e.g., carbon tetrachloride)
-
Nitrogen gas
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
Equipment:
-
Glass reaction vessel with a reflux condenser, gas inlet tube, mechanical stirrer, and thermometer.
-
UV lamp (if used as an initiator)
-
Gas flow meter
-
Scrubber system for HCl and excess chlorine (e.g., sodium hydroxide solution)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is completely dry. Purge the system with nitrogen gas to remove any air and moisture.
-
Charging the Reactor: Charge the reactor with m-xylene and the inert solvent.
-
Initiator Addition: Add the radical initiator (e.g., AIBN).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 75-85°C for AIBN in CCl4).
-
Chlorination: Begin a slow and steady subsurface bubbling of chlorine gas into the reaction mixture. If using UV initiation, turn on the lamp.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Completion: Continue the chlorine addition until the starting material and major intermediates are consumed.
-
Workup:
-
Stop the chlorine flow and turn off the heat/UV lamp.
-
Purge the system with nitrogen to remove excess chlorine and HCl.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Sources
- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Interesting benzyl chloride synth I discovered - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. patents.justia.com [patents.justia.com]
Purification of crude 1,3-bis(trichloromethyl)benzene by recrystallization or distillation
Welcome to the technical support guide for the purification of 1,3-bis(trichloromethyl)benzene (CAS No. 881-99-2). This document provides detailed, field-proven guidance for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have designed this guide to address common challenges and provide both the "how" and the "why" behind these critical purification techniques.
Safety First: Handling this compound
Before beginning any procedure, it is crucial to recognize the hazards associated with this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is irritating to the eyes, respiratory system, and skin.[1] Always perform manipulations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Compound Properties at a Glance
A thorough understanding of the physical properties of this compound is fundamental to selecting the appropriate purification method.
| Property | Value | Source(s) |
| CAS Number | 881-99-2 | [1][2] |
| Molecular Formula | C₈H₄Cl₆ | [2] |
| Molecular Weight | 312.84 g/mol | [2] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 41–42°C | [1][2] |
| Boiling Point (est.) | 397.9°C (at 760 mmHg) | [1][2] |
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5] For this compound, its relatively low melting point makes this an excellent first-choice method for removing non-volatile or colored impurities.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: Why is recrystallization a suitable method for this compound?
A1: Recrystallization is ideal for compounds that are solid at room temperature.[6] Given the 41-42°C melting point of this compound, it can be readily purified from impurities that have different solubility profiles. The process is generally less harsh than distillation, minimizing the risk of thermal decomposition.
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent should dissolve the crude product completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).[5] This differential solubility is key to achieving a high recovery of pure crystals. A rule of thumb is that "like dissolves like," suggesting that solvents with similar polarity to the chlorinated aromatic structure might be effective.[6] For chlorinated hydrocarbons, non-polar to moderately polar solvents are often a good starting point. Based on data for the similar 1,4-isomer, which can be crystallized from hexane or ether, these are excellent candidates to screen.[7]
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.[4]
-
If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
A suitable solvent will dissolve the solid completely upon heating.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Abundant crystal formation upon cooling indicates a promising solvent system.
Recommended Solvents for Screening:
-
Alkanes: Heptane, Hexane
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Mixed Solvent Systems: Ethanol/Water, Hexane/Ethyl Acetate
Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a self-validating workflow for purifying crude this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., heptane) to the flask. Heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery, as any excess solvent will retain some of the desired product in solution even after cooling.[6]
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the mixture for a few minutes. Mechanism: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[6]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant yield loss.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces. Rationale: Using ice-cold solvent minimizes the redissolving of the purified product during the wash step.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 30°C) until a constant weight is achieved.
Troubleshooting Guide - Recrystallization
Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and allow it to cool more slowly.
-
Solution 2: Try a lower-boiling point solvent. If the boiling point of your solvent is too high, the compound may melt before it can crystallize.
-
Solution 3: Use a larger volume of solvent. This keeps the compound in solution until the temperature is below its melting point.
Q: No crystals have formed after cooling in an ice bath. What now? A: The solution may not be sufficiently saturated, or crystallization may need to be induced.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, then attempt to cool and crystallize again.[5]
Q: My final yield is very low. How can I improve it? A: Low yield can result from several factors.
-
Excess Solvent: You may have used too much solvent during the dissolution step. Ensure you are using the minimum amount required.
-
Premature Crystallization: The product may have crystallized in the funnel during hot filtration. Ensure your filtration apparatus is adequately pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath for an adequate amount of time (30+ minutes).
-
Washing Losses: Avoid using too much solvent to wash the crystals, and always use ice-cold solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
Part 2: Purification by Vacuum Distillation
For impurities with boiling points close to that of the product or for removing residual solvents, distillation is the method of choice. However, the estimated atmospheric boiling point of this compound is nearly 400°C.[1][2] Heating a chlorinated hydrocarbon to such a high temperature risks thermal decomposition.[8][9] Therefore, vacuum distillation is the only appropriate distillation method.
Frequently Asked Questions (FAQs) - Vacuum Distillation
Q1: Why is vacuum distillation essential for this compound?
A1: Boiling occurs when a liquid's vapor pressure equals the surrounding pressure.[10] By reducing the system pressure with a vacuum pump, the boiling point of the liquid is significantly lowered.[11][12] This allows this compound to be distilled at a much lower, safer temperature, preventing thermal decomposition and unwanted side reactions.[13]
Q2: What level of vacuum should I aim for?
A2: The target pressure depends on the desired distillation temperature. A high-vacuum pump (capable of <1 mmHg) is recommended. As a general guide, reducing the pressure from 760 mmHg to 1 mmHg can lower the boiling point of a high-boiling compound by 100-150°C. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.
Q3: What are the critical components of a vacuum distillation setup?
A3: A standard setup includes a distillation flask, a short-path distillation head (or a fractionating column for separating close-boiling impurities), a condenser, a receiving flask, and a vacuum source.[13] Crucially, you must also include a manometer to monitor the pressure and a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the vacuum pump from corrosive vapors.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease. Use a round-bottom flask of an appropriate size (ideally half-full with the crude material). Add a magnetic stir bar for smooth boiling.
-
System Evacuation: Connect the apparatus to the vacuum pump with the cold trap in between. Turn on the condenser's cooling water. Begin to slowly evacuate the system. Safety: Ensure the system is sealed before applying a high vacuum to prevent implosion.
-
Heating: Once the target pressure is stable, begin gently heating the distillation flask using a heating mantle and a stir plate.
-
Distillation: As the temperature rises, the compound will begin to boil and condense. The temperature at the distillation head should remain constant during the collection of the pure fraction. Collect any initial low-boiling fractions separately.
-
Fraction Collection: When the distillation temperature is stable and the distillate appears clean, switch to a new receiving flask to collect the main product fraction.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air into the apparatus. Caution: Releasing the vacuum while the system is hot can cause oxidation of the product or an explosion.
Troubleshooting Guide - Vacuum Distillation
Q: The liquid is bumping violently, even with a stir bar. How can I stop this? A: Bumping is common in vacuum distillation due to the lack of air for nucleation.
-
Improve Stirring: Ensure the magnetic stirrer is set to a vigorous speed.
-
Use a Capillary Bubbler: For very difficult cases, a fine capillary tube can be inserted to introduce a slow, steady stream of nitrogen or argon bubbles, which act as nucleation points for smooth boiling.
Q: My system can't maintain a stable vacuum. What's the cause? A: A fluctuating vacuum is almost always due to a leak.
-
Check Joints: Carefully inspect all ground glass joints. Ensure they are properly greased and clamped.
-
Check Tubing: Inspect all vacuum tubing for cracks or poor connections.
-
Isolate Components: If possible, use the manometer to test the vacuum integrity of each part of the system individually to locate the leak.
Q: I see smoke or darkening of the material in the distillation flask. What is happening? A: This is a strong indication of thermal decomposition.
-
Reduce Temperature Immediately: Lower the heat setting on the mantle.
-
Improve Vacuum: A lower pressure will allow you to distill at a lower temperature. Check your vacuum pump's performance and ensure the system is leak-free.
-
Consider Purity: If the crude material contains non-volatile, tarry impurities, they can promote decomposition. A preliminary purification by recrystallization or filtration may be necessary before distillation.
Vacuum Distillation Workflow Diagram
Caption: Workflow for the purification of this compound via vacuum distillation.
References
- BRANDTECH Scientific.
- Lechler, Inc.
- ChemBK.this compound.[Link]
- Busch Vacuum Solutions.
- Chemistry LibreTexts.5.
- Sihai Energy Technology.
- PubChem.this compound.[Link]
- Wikipedia.1,4-Bis(trichloromethyl)benzene.[Link]
- University of Rochester, Department of Chemistry.
- Wikipedia.Tetrachloroethylene.[Link]
- National Center for Biotechnology Information.1,3-Bis(chloromethyl)benzene.[Link]
- Recrystallization1.
- University of California, Los Angeles.
- YouTube.
- Merck Index.1,4-Bis(trichloromethyl)benzene.[Link]
- ResearchGate.Thermal decomposition of tetrachloroethylene.[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 881-99-2 [smolecule.com]
- 3. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]
- 8. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. buschvacuum.com [buschvacuum.com]
- 12. When Vacuum Distillation is Useful [sihaienergytech.com]
- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Troubleshooting low yields in the synthesis of isophthaloyl chloride
Welcome to the technical support center for the synthesis of isophthaloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions and detailed troubleshooting guides to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing isophthaloyl chloride?
The most prevalent and industrially significant method for synthesizing isophthaloyl chloride is the reaction of isophthalic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) is a widely used chlorinating agent for this transformation due to its efficacy and the convenient removal of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.[1][2][3] Other chlorinating agents like oxalyl chloride, phosphorus pentachloride (PCl₅), and phosgene (COCl₂) can also be employed.[1][4][5]
Q2: My isophthaloyl chloride synthesis is resulting in a low yield. What are the primary potential causes?
Low yields in isophthaloyl chloride synthesis can often be attributed to several key factors:
-
Presence of Moisture: Isophthaloyl chloride is highly susceptible to hydrolysis.[6][7] Any moisture present in the reactants, solvents, or glassware will convert the product back to isophthalic acid, thereby reducing the yield.[7]
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal temperature, insufficient reaction time, or an inadequate amount of the chlorinating agent.[7]
-
Sub-optimal Stoichiometry: An incorrect molar ratio of the chlorinating agent to isophthalic acid can lead to an incomplete conversion. A slight excess of the chlorinating agent is often recommended.[1]
-
Side Reactions: The formation of undesired byproducts, such as anhydrides, can consume the starting material and lower the yield of the desired product.[7]
-
Loss During Workup and Purification: Product can be lost during the purification steps, particularly during distillation if the conditions are not optimized.[1]
Q3: What is the role of a catalyst, such as N,N-dimethylformamide (DMF), in this synthesis?
N,N-dimethylformamide (DMF) is frequently used in catalytic amounts to accelerate the reaction between a carboxylic acid and a chlorinating agent like thionyl chloride or oxalyl chloride.[1] The catalyst facilitates the formation of a highly reactive Vilsmeier intermediate, which then reacts more readily with the carboxylic acid to form the acyl chloride.[4] Other catalysts, such as N,N-dimethylacetamide and 4-dimethylamino-pyridine (DMAP), can also be used.[5][8]
Q4: How can I effectively purify the synthesized isophthaloyl chloride?
The most common and effective method for purifying isophthaloyl chloride is distillation under reduced pressure (vacuum distillation).[1][9] This technique separates the product from non-volatile impurities and residual starting materials. Recrystallization from a suitable solvent, such as a C6-C10 aliphatic hydrocarbon like n-hexane, can also be employed for further purification.[10]
Troubleshooting Guide: Addressing Low Yields
This section provides a structured approach to diagnosing and resolving the root causes of low yields in your isophthaloyl chloride synthesis.
Issue 1: The reaction appears sluggish or incomplete, with significant unreacted isophthalic acid remaining.
-
Question: I've followed the standard procedure, but analysis of my crude product shows a large amount of unreacted isophthalic acid. What should I investigate?
-
Possible Cause 1: Inadequate Chlorinating Agent. The molar ratio of the chlorinating agent to isophthalic acid may be insufficient.
-
Solution: Increase the stoichiometry of the chlorinating agent. A molar ratio of 2.0 to 2.5 equivalents of thionyl chloride per equivalent of isophthalic acid is often recommended.[5]
-
-
Possible Cause 2: Sub-optimal Reaction Temperature. The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Possible Cause 3: Insufficient Reaction Time. The reaction may not have been allowed to proceed for a sufficient duration.
-
Issue 2: The final product yield is significantly lower than expected after purification.
-
Question: The reaction seemed to go to completion, but after vacuum distillation, my isolated yield is very low. Where might I be losing my product?
-
Possible Cause 1: Hydrolysis during Workup. Exposure of the crude product to atmospheric moisture or residual water in solvents during the workup can lead to hydrolysis.
-
Solution: Ensure all glassware is meticulously dried, and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).[7] Use anhydrous solvents for any washing or extraction steps.
-
-
Possible Cause 2: Inefficient Distillation. The distillation parameters may not be optimized, leading to product loss.
-
Solution: Carefully control the vacuum pressure and distillation temperature. Isophthaloyl chloride has a boiling point of approximately 118-121°C at 3-5 mmHg.[10] Ensure the distillation apparatus is well-sealed to maintain a stable vacuum.
-
-
Possible Cause 3: Premature Product Solidification. Isophthaloyl chloride has a melting point of around 43-44°C.[9] If the condenser or receiving flask is too cold, the product can solidify and obstruct the apparatus.
-
Solution: Use a water-jacketed condenser with the water temperature maintained above the melting point of isophthaloyl chloride to prevent solidification.
-
-
Experimental Protocols
Standard Protocol for Isophthaloyl Chloride Synthesis using Thionyl Chloride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation: Ensure all glassware (a round-bottomed flask, reflux condenser, and gas outlet) is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere.
-
Charging Reactants: To the round-bottomed flask, add isophthalic acid (1.0 equivalent). In a separate, dry addition funnel, place thionyl chloride (2.2 equivalents).
-
Reaction: Slowly add the thionyl chloride to the isophthalic acid with gentle stirring at room temperature. The reaction is exothermic and will begin to evolve HCl and SO₂ gas.
-
Heating: Once the initial vigorous reaction has subsided, add a catalytic amount of DMF (e.g., a few drops). Heat the reaction mixture to reflux (approximately 75-80°C) and maintain this temperature.[3][8]
-
Monitoring: Continue heating under reflux until the evolution of gas ceases, which typically takes 3-7 hours.[5] The reaction mixture should become a clear, pale-yellow solution.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.[1][12]
-
Purification: Purify the crude isophthaloyl chloride by vacuum distillation.[1][9]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of isophthaloyl chloride.
Caption: Troubleshooting logic for isophthaloyl chloride synthesis.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Molar Ratio (Chlorinating Agent:Isophthalic Acid) | 2.0 - 2.5 : 1 | A slight excess of the chlorinating agent ensures complete conversion.[5] |
| Reaction Temperature (with Thionyl Chloride) | 70 - 80 °C | Higher temperatures can lead to side reactions and discoloration.[8][11] |
| Reaction Time | 3 - 10 hours | Monitor for the cessation of gas evolution to determine completion.[5][8] |
| Catalyst Loading (DMF) | Catalytic amount | A few drops are typically sufficient. |
| Vacuum Distillation Pressure | 3 - 5 mmHg | This allows for distillation at a reasonable temperature.[10] |
| Vacuum Distillation Temperature | 118 - 121 °C | The boiling point of isophthaloyl chloride at the specified pressure.[10] |
| Expected Yield | >90% | With optimized conditions, high yields are achievable.[9][13] |
References
- CN104225952A - Purification device and purification method of high-purity isophthaloyl dichloride - Google Patents.
- Yushchenko, D. Y., Zhizhina, E. G., & Pai, Z. P. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry, 12(1), 32-46.
- US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents.
- CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents.
- Reactions leading to the formation of polymers used as raw materials in... - ResearchGate.
- Procedure - Organic Syntheses.
- CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents.
- 99-63-8|Isophthaloyl Chloride - Kaimosi BioChem Tech Co., Ltd.
- Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap.
- Method for preparing m-phthaloyl chloride in high purity - Eureka | Patsnap.
- CN102344362A - Preparation method of high-purity isophthaloyl dichloride - Google Patents.
- Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Acid to Acid Chloride - Common Conditions.
- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog - Ch.imperial.
- Thionyl Chloride - Chemistry LibreTexts.
- CN102225895A - Preparation method of terephthaloyl chloride - Google Patents.
- Understanding Isophthaloyl Chloride: Properties and Applications.
- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.
- US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid ... - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents [patents.google.com]
- 6. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 10. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
- 11. CN102344362A - Preparation method of high-purity isophthaloyl dichloride - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN102225895A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]
Technical Support Center: Controlling Chlorination in Xylene Reactions
Welcome to the technical support center for xylene chlorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the degree and regioselectivity of chlorination in xylene reactions. By understanding the underlying principles and critical parameters, you can optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chlorination of xylene, providing the foundational knowledge needed to troubleshoot and optimize your reactions.
Q1: What are the primary factors that control the outcome of a xylene chlorination reaction?
The outcome of a xylene chlorination reaction is primarily dictated by the interplay of three factors:
-
Reaction Conditions (Temperature & Light): The presence or absence of UV light and the reaction temperature are critical in determining whether chlorination occurs on the aromatic ring (electrophilic substitution) or on the methyl side-chains (free-radical substitution). Low temperatures and the absence of UV light favor ring chlorination, while high temperatures or UV irradiation promote side-chain chlorination.[1]
-
Catalyst Choice: For ring chlorination, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is essential to polarize the chlorine molecule, making it a potent electrophile.[2][3] The choice of catalyst can also influence which position on the ring is chlorinated (regioselectivity).[1] Zeolite catalysts, for instance, can offer shape-selectivity, favoring the formation of specific isomers.[4]
-
Stoichiometry: The molar ratio of the chlorinating agent (e.g., chlorine gas) to xylene is the most direct way to control the degree of chlorination. Using a 1:1 or a slight excess of xylene will favor monochlorination, whereas an excess of the chlorinating agent will lead to the formation of di- and polychlorinated products.[1]
Q2: How do I selectively promote ring chlorination over side-chain chlorination?
To ensure chlorination occurs on the aromatic ring, the reaction must be guided down an electrophilic aromatic substitution pathway. This is achieved by:
-
Using a Lewis Acid Catalyst: Catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are indispensable.[2][3][5] They activate the chlorine molecule, creating a strong electrophile (Cl⁺) that is attacked by the electron-rich xylene ring.
-
Excluding UV Light: The reaction should be run in the dark or in amber glassware to prevent photochemical initiation of free radicals, which leads to side-chain chlorination.[1]
-
Maintaining Moderate Temperatures: For many Lewis acid-catalyzed reactions, a temperature range of 0–60°C is effective for nuclear chlorination.[6][7] Excessively high temperatures can begin to favor the free-radical pathway even without UV light.[1]
Q3: How does the specific xylene isomer (ortho, meta, para) affect the chlorination products?
The starting xylene isomer significantly influences the product distribution due to the directing effects of the two methyl groups. Methyl groups are activating, ortho-, para-directing substituents.
-
p-Xylene: Both methyl groups direct chlorination to the same positions (the four equivalent positions ortho to each methyl group). This results in a single possible monochlorinated product: 2-chloro-1,4-dimethylbenzene.[8]
-
o-Xylene: The two methyl groups direct to different positions. Chlorination can occur at position 3 (ortho to one methyl, meta to the other) or position 4 (para to one methyl, meta to the other). This typically yields a mixture of 3-chloro-1,2-dimethylbenzene and 4-chloro-1,2-dimethylbenzene.[8][9]
-
m-Xylene: Chlorination is directed to positions 2, 4, and 6. Positions 4 and 6 are equivalent, leading to 4-chloro-1,3-dimethylbenzene. Position 2 is sterically hindered by the two adjacent methyl groups, making 2-chloro-1,3-dimethylbenzene a minor product.
Q4: What are the best analytical methods for monitoring reaction progress and determining product purity?
Gas Chromatography (GC) is the primary analytical tool for this application.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for both monitoring the reaction and identifying products. It allows for the separation of different chlorinated isomers and provides mass spectral data to confirm their identity and the degree of chlorination.[6] Progress can be followed by analyzing aliquots to track the disappearance of starting material and the appearance of mono-, di-, and polychlorinated products.[5]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For quantitative analysis of known products, GC-FID is highly effective and provides excellent sensitivity. It is ideal for determining the relative ratios of different isomers in the final product mixture.
Troubleshooting Guide
This section provides solutions to common problems encountered during xylene chlorination experiments.
Problem 1: My reaction is producing significant amounts of di- and polychlorinated byproducts.
-
Possible Cause A: Incorrect Stoichiometry. You are likely using an excess of the chlorinating agent relative to the xylene.
-
Solution: Carefully control the molar ratio of your chlorinating agent to xylene. To favor monochlorination, use a stoichiometric amount or even a slight excess of xylene.[1] The degree of chlorination can be precisely controlled by monitoring the addition of the chlorinating agent (e.g., by mass for gases like Cl₂).
-
-
Possible Cause B: Prolonged Reaction Time. Allowing the reaction to proceed long after the starting material is consumed will inevitably lead to further chlorination of the desired monochlorinated product.
-
Solution: Monitor the reaction's progress closely using GC.[6] Stop the reaction (e.g., by quenching the catalyst) as soon as the optimal conversion of the starting xylene is achieved and before significant amounts of dichlorinated products begin to form.
-
-
Possible Cause C: High Reaction Temperature. Higher temperatures can increase the reaction rate indiscriminately, leading to over-chlorination.
-
Solution: Conduct the reaction at a lower temperature. For many systems, operating between 0°C and 50°C provides a good balance between reaction rate and selectivity for monochlorination.[1]
-
Problem 2: I am observing significant side-chain chlorination instead of ring chlorination.
-
Possible Cause A: Presence of UV Light. Free-radical side-chain chlorination is initiated by UV light.
-
Solution: Ensure the reaction is performed in a vessel protected from light. Use an amber glass flask or wrap the reaction vessel in aluminum foil.[1] Avoid direct sunlight or strong overhead laboratory lighting.
-
-
Possible Cause B: Inactive or Absent Lewis Acid Catalyst. Without a Lewis acid catalyst, the electrophilic pathway is not activated, and at higher temperatures, the free-radical pathway can dominate.
Problem 3: The reaction is very slow or appears to have stalled.
-
Possible Cause A: Catalyst Deactivation. The catalyst may have been deactivated by contaminants or byproducts.
-
Possible Cause B: Insufficient Catalyst Loading. The amount of catalyst may be too low to drive the reaction at a reasonable rate.
-
Solution: Optimize the catalyst loading. While minimizing catalyst is often desirable, an insufficient amount will result in slow or incomplete conversion.[6] Perform small-scale trials to determine the optimal catalyst concentration for your specific setup.
-
-
Possible Cause C: Poor Mixing/Mass Transfer. If you are bubbling a gaseous chlorinating agent (like Cl₂) into a liquid phase, inefficient mixing can limit the reaction rate.
Visual Guides & Workflows
Mechanism of Electrophilic Ring Chlorination
The following diagram illustrates the fundamental mechanism for the Lewis acid-catalyzed chlorination of an aromatic ring, which is the desired pathway for controlled ring substitution.
Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic chlorination.
Troubleshooting Workflow: Low Yield of Monochlorinated Product
Use this decision tree to diagnose and resolve issues related to low yields of the desired monochlorinated xylene.
Caption: Decision tree for troubleshooting low yields in xylene chlorination.
Data & Protocols
Table 1: Influence of Reaction Parameters on Chlorination Outcome
This table summarizes the general effects of key parameters. Optimal conditions must be determined empirically for each specific substrate and desired product.
| Parameter | To Favor Monochlorination | To Favor Polychlorination | To Favor Ring Chlorination | To Favor Side-Chain Chlorination |
| Xylene:Cl₂ Ratio | > 1:1 (Xylene excess) | < 1:1 (Cl₂ excess)[1] | Not a primary factor | Not a primary factor |
| Temperature | Lower (e.g., 0-50°C)[1] | Higher | Moderate (e.g., 0-60°C)[6][7] | High (e.g., >100°C) or Reflux[10][11] |
| Catalyst | N/A | N/A | Lewis Acid (FeCl₃, AlCl₃)[2][5] | None (Radical Initiator optional) |
| UV Light | Absent | Absent | Absent[1] | Present[1] |
Experimental Protocol: Selective Monochlorination of p-Xylene
This protocol provides a representative procedure for synthesizing 2-chloro-1,4-dimethylbenzene. Warning: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Chlorine gas is highly toxic and corrosive.
Materials:
-
p-Xylene (high purity)
-
Anhydrous Ferric Chloride (FeCl₃)[5]
-
Chlorine (Cl₂) gas
-
Nitrogen (N₂) gas (for inerting)
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride, optional)[5]
-
5% Sodium bisulfite solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a gas outlet connected to a scrubber (containing sodium bisulfite or sodium hydroxide solution to neutralize excess chlorine and HCl).
-
Inerting: Dry the glassware thoroughly in an oven and assemble while hot under a stream of dry nitrogen.
-
Charging Reactor: Charge the flask with p-xylene. If using a solvent, add it at this stage.
-
Catalyst Addition: Add the anhydrous ferric chloride catalyst (typically 0.01 parts by weight relative to xylene) to the stirred solution.[5] The mixture should be protected from light.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 10-20°C) using an ice bath.
-
Chlorine Addition: Begin bubbling chlorine gas through the solution at a slow, controlled rate.[5] The reaction is exothermic; use the ice bath to maintain the target temperature.
-
Monitoring: Periodically (e.g., every 30 minutes), take a small aliquot of the reaction mixture, quench it with a drop of sodium bisulfite solution, and analyze it by GC-MS to monitor the consumption of p-xylene and the formation of 2-chloro-p-xylene.
-
Reaction Completion: Stop the chlorine flow once the GC analysis shows the desired conversion level (e.g., >90% conversion of p-xylene with minimal dichloroxylene formation).
-
Workup:
-
Purge the reaction mixture with nitrogen to remove excess dissolved chlorine and HCl.
-
Quench the reaction by slowly adding 5% sodium bisulfite solution, followed by water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by fractional distillation to separate the desired monochlorinated product from any unreacted starting material and polychlorinated byproducts.[1]
References
- Gilbert, E. E. (1975). U.S. Patent No. US3928478A - Chlorination of xylene. Google Patents.
- Leston, G. (1967). U.S. Patent No. US3350467A - Method for side-chain chlorination of xylene. Google Patents.
- Bermejo, J., et al. (1986). Chlorination of alkylbenzenes with molecular chlorine in alcoholic media. ResearchGate.
- Wang, A. L. (2024). Study On The Degradation Efficiency And Mechanism Of Xylene By Chlorine Dioxide. (Master's thesis).
- Rosen, M. (1976). U.S. Patent No. US6174415B1 - Chlorinating side chains of aromatic compounds. Google Patents.
- Zhang, Z., et al. (2013). Study on selective chlorination of o-xylene catalyzed by molecular sieve. ResearchGate.
- Nikolaos, G., et al. (2021). Chemical Engineering Kinetics of p-Xylene Chlorination in a Gas-Liquid Agitated Reactor. ResearchGate.
- Starks, C. M. (1980). U.S. Patent No. US4190609A - Process for the directed chlorination of xylenes. Google Patents.
- Ohorodnik, A., et al. (2005). U.S. Patent No. US6930216B2 - Method for the nuclear chlorination of ortho-xylene. Google Patents.
- Homework.Study.com. (n.d.). Chlorination of o-xylene (o-dimethylbenzene) yields a mixture of two products, but chlorination of p-xylene yields a single product. Explain.
- ResearchGate. (n.d.). Measured and corrected concentrations of FeCl3 in a chlorination reactor of p-xylene.
- European Patent Office. (1993). Method for chlorination of methylated aromatic compounds - EP 0541352 A1. Googleapis.com.
- Justia Patents. (n.d.). Process for preparing aromatic compounds having chlorinated side chains and method for stabilizing monochloro-side chain aromatic compounds.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Zhao, T., et al. (2025). Study on the Performance of Chlorine Dioxide Aerosol in Controlling p-xylene. ResearchGate.
- Sciencemadness Discussion Board. (2015). Halogenation of xylene.
- Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
- LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
- Wikipedia. (n.d.). Electrophilic halogenation.
- Food Navigator. (2017). Detecting chlorinated paraffins in food using HRAM GC-MS.
- National Institutes of Health. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures.
- ResearchGate. (n.d.). Effect of temperature on the selectivity.
- Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
- Stockholm Convention. (n.d.). Recent developments in capabilities for analysing chlorinated paraffins in environmental matrices.
- MDPI. (n.d.). Highly Selective Transformation of CO2 + H2 into Para-Xylene via a Bifunctional Catalyst Composed of Cr2O3 and Twin-Structured ZSM-5 Zeolite.
- Aidic. (n.d.). Selective Toluene Disproportionation to produce para-Xylene over Modified ZSM-5.
- Google Patents. (n.d.). Para-xylene production process employing in-situ catalyst selectivation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 10. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 11. US6174415B1 - Chlorinating side chains of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Hydrolysis of 1,3-Bis(trichloromethyl)benzene
Welcome to the technical support center for the synthesis of isophthalic acid via the hydrolysis of 1,3-bis(trichloromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of high-purity isophthalic acid.
Introduction: The Synthetic Pathway and Its Challenges
The hydrolysis of this compound is a standard method for producing isophthalic acid, a crucial component in the manufacturing of polymers like polyethylene terephthalate (PET) resins and unsaturated polyester resins. The overall reaction involves the conversion of the two trichloromethyl groups into carboxylic acid functionalities.
While the primary reaction is straightforward, several side reactions can occur, leading to impurities that affect the yield, purity, and color of the final product. Understanding and controlling these side reactions is paramount for obtaining high-quality isophthalic acid suitable for polymerization and other sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrolysis of this compound?
A1: The primary and desired product is isophthalic acid (benzene-1,3-dicarboxylic acid).
Q2: What are the most common impurities I should be aware of?
A2: The most frequently encountered impurities include:
-
3-Carboxybenzaldehyde (3-CBA): Resulting from the incomplete hydrolysis of one of the trichloromethyl groups.[1]
-
Colored Impurities: Primarily dicarboxylic fluorenones and tricarboxylic biphenyls, which can impart a yellow hue to the isophthalic acid.[2]
-
Other Carboxylic Acids: Such as terephthalic acid (from isomeric impurities in the starting material), m-toluic acid, and benzoic acid.[3]
Q3: Why is the color of my isophthalic acid product important?
A3: For many applications, especially in the polymer industry, the color of the isophthalic acid is a critical quality parameter. Colored impurities can lead to discoloration of the final polymer product. A low b-value (a measure of yellowness) is often a key specification for purified isophthalic acid (PIA).[2]
Q4: What analytical techniques are best for identifying these impurities?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and quantification of isophthalic acid and its impurities.[4][5] Gas chromatography (GC) of an esterified sample can also be used to determine impurities like m-toluic acid.[1]
Troubleshooting Guide: Navigating Common Experimental Issues
This section provides a detailed breakdown of common problems, their probable causes, and actionable troubleshooting steps.
Problem 1: Low Yield of Isophthalic Acid
Symptoms:
-
The isolated yield of isophthalic acid is significantly lower than expected.
-
The reaction mixture contains a substantial amount of unreacted starting material or intermediates.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The hydrolysis reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | 1. Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and extend the reaction time until the starting material is consumed. 2. Optimize Temperature: Gradually increase the reaction temperature. Be aware that excessively high temperatures can lead to side reactions like decarboxylation.[6] 3. Improve Agitation: Ensure efficient stirring to promote contact between the reactants, especially in heterogeneous reaction mixtures. |
| Loss During Work-up | Isophthalic acid has limited solubility in some solvents, and significant amounts can be lost during filtration and washing if the conditions are not optimized. | 1. Cooling Protocol: Cool the reaction mixture slowly to maximize crystallization and minimize the amount of product remaining in the mother liquor. 2. Solvent Selection for Washing: Wash the isolated solid with a solvent in which isophthalic acid has low solubility at the washing temperature. Cold water or a minimal amount of a suitable organic solvent can be effective. |
| Side Reactions Consuming Product | At elevated temperatures, isophthalic acid can undergo decarboxylation to form benzoic acid. | 1. Temperature Control: Maintain the reaction temperature within the optimal range. Avoid prolonged heating at excessively high temperatures.[6] |
Problem 2: High Levels of 3-Carboxybenzaldehyde (3-CBA) Impurity
Symptoms:
-
HPLC analysis of the crude product shows a significant peak corresponding to 3-CBA.
-
The final product may have a slightly off-white or yellowish appearance.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Hydrolysis | One of the trichloromethyl groups is only partially hydrolyzed to an aldehyde. This is a common intermediate in the reaction pathway. | 1. Extend Reaction Time: As with low yield, providing more time for the reaction to proceed can drive the hydrolysis of the aldehyde intermediate to the carboxylic acid. 2. Increase Water Concentration: Ensure a sufficient stoichiometric excess of water is present to facilitate complete hydrolysis. 3. Optimize Catalyst: If a catalyst is used, ensure its activity and concentration are optimal. For instance, in related processes, a post-oxidation step is sometimes employed to convert the aldehyde to the carboxylic acid.[1] |
| Reaction Quenched Prematurely | Stopping the reaction before both trichloromethyl groups are fully hydrolyzed will result in the presence of 3-CBA. | 1. Reaction Monitoring: Implement in-process controls (e.g., periodic HPLC analysis of aliquots) to confirm the disappearance of the 3-CBA intermediate before quenching the reaction. |
Problem 3: Yellow Discoloration of the Isophthalic Acid Product
Symptoms:
-
The isolated isophthalic acid is yellow, off-white, or has a noticeable color tint.
-
The b-value of the product is high.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Formation of Dicarboxylic Fluorenones and Tricarboxylic Biphenyls | These are known colored impurities that can form under certain reaction conditions, likely through oxidative coupling or condensation reactions of intermediates or the product itself.[2] The exact mechanisms are complex and can be influenced by temperature and the presence of catalysts. | 1. Temperature Control: The formation of these colored impurities is often temperature-dependent. Lowering the reaction temperature may reduce their formation, although this could also slow down the desired hydrolysis. A careful optimization of the temperature profile is necessary.[2] 2. Atmosphere Control: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may lead to colored byproducts. 3. Purification: If colored impurities are formed, they can often be removed through purification techniques such as recrystallization or hydrogenation of a solution of the crude isophthalic acid.[1] |
| Impurities in Starting Material | The this compound starting material may contain impurities that lead to colored byproducts during the hydrolysis. | 1. Starting Material Purity Check: Analyze the purity of the starting material before use. If necessary, purify the this compound by distillation or recrystallization. |
Experimental Protocols and Data Interpretation
Baseline Protocol for High-Purity Isophthalic Acid Synthesis
This protocol serves as a reference for achieving high-purity isophthalic acid. Note that specific conditions may need to be optimized for your particular setup and scale.
Reaction Setup:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add this compound.
-
Add a suitable solvent, such as water or a mixture of water and a co-solvent (e.g., acetic acid).
-
If a catalyst is employed (e.g., a Lewis acid like FeCl₃), it should be added at this stage.[7]
-
Heat the mixture to the desired reaction temperature (typically in the range of 110-180 °C) with vigorous stirring.[7]
-
Maintain the reaction at this temperature for a sufficient period (e.g., 4-10 hours), monitoring the progress by HPLC.[8]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to allow for the crystallization of isophthalic acid.
-
Filter the solid product and wash it with deionized water to remove any soluble impurities.
-
For higher purity, the crude isophthalic acid can be recrystallized from water or subjected to a hydrogenation process to decolorize the product.[1]
Interpreting HPLC Data
A typical reversed-phase HPLC analysis of crude isophthalic acid will show peaks for the main product and various impurities. The elution order can vary depending on the specific column and mobile phase used.
Example HPLC Elution Profile (Conceptual):
Caption: Conceptual HPLC elution order.
General Retention Time Observations:
-
Isophthalic Acid: Will be the major peak in the chromatogram.
-
3-Carboxybenzaldehyde (3-CBA) and m-Toluic Acid: These are generally less polar than isophthalic acid and will likely have longer retention times in reversed-phase HPLC.[9]
-
More Polar Impurities: Highly polar impurities will elute earlier.
It is crucial to run standards of the expected impurities to confirm their identity by comparing retention times.
Visualizing Reaction Pathways
The following diagram illustrates the main reaction and key side reactions discussed in this guide.
Caption: Key reactions in the hydrolysis of this compound.
References
- Purification of Isophthalic Acid.
- HPLC Methods for analysis of Isophthalic acid. (n.d.).
- HPLC Method for Analysis of Isophthalic acid on Primesep B Column. (n.d.). SIELC Technologies.
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies.
- Method of preparing terephthalic acid dichloride and isophthalic acid dichloride. (1978).
- Process for producing high purity isophthalic acid. (1991).
- Process for purifying isophthalic acid. (1965).
- Synthesis process of isophthaloyl dichloride. (2015).
- HPLC study of migration of terephthalic acid and isophthalic acid from PET bottles into edible oils. (2014). PubMed.
- Preparation of isophthalic acid. (1950).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. US3206504A - Process for purifying isophthalic acid - Google Patents [patents.google.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]
- 7. US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid dichloride - Google Patents [patents.google.com]
- 8. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Polymerization of Monomers from 1,3-Bis(trichloromethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monomers derived from 1,3-bis(trichloromethyl)benzene. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the polymerization of these monomers, particularly via the Gilch precursor route for synthesizing poly(m-phenylene vinylene) (PMPV) and related conjugated polymers. Our goal is to move beyond simple procedural steps to explain the underlying causality, enabling you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the likely causes and a sequence of corrective actions based on established polymerization mechanisms.
Q1: Why am I getting a very low yield of polymer, with a significant amount of a methanol-soluble fraction?
A1: This is a classic and frequent challenge in Gilch polymerization, typically pointing to two main culprits: inefficient polymerization or the preferential formation of cyclic side products.
-
Causality: The Gilch polymerization proceeds via a highly reactive quinodimethane intermediate, generated by the dehydrohalogenation of your monomer with a strong base.[1] This intermediate can either polymerize (desired) or dimerize to form a diradical that cyclizes into a [2.2]paracyclophane derivative (undesired side product).[2][3] If conditions favor cyclization or if the polymerization chain propagation is prematurely terminated, the yield of high molecular weight polymer will be low. The resulting low molecular weight oligomers and the cyclic compounds are often soluble in methanol, which is used for precipitation.[4]
-
Troubleshooting Steps:
-
Assess Base Strength and Stoichiometry: The base must be strong enough to efficiently induce dehydrohalogenation. Potassium tert-butoxide (KOtBu) is the standard choice. Ensure you are using at least two equivalents of base per monomer unit. A common protocol uses a slow addition of the base to a cooled solution of the monomer.[5]
-
Optimize Monomer Concentration: High monomer dilution can favor intramolecular cyclization over intermolecular polymerization. Conversely, excessively high concentrations can lead to premature precipitation and gelation.[6] Experiment with a concentration range (e.g., 0.05 M to 0.2 M) to find the optimal balance.
-
Control Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during base addition and then allowed to warm to room temperature.[5] Low temperatures can help control the highly exothermic dehydrohalogenation and favor polymerization over side reactions.
-
Verify Monomer Purity: Impurities in the this compound starting material can act as chain terminators or interfere with the base. Ensure the monomer is purified (e.g., by recrystallization or sublimation) before use.
-
Q2: My Gel Permeation Chromatography (GPC) results show a very broad, sometimes bimodal, polydispersity index (PDI > 2.5). How can I achieve better control over the molecular weight distribution?
A2: A broad or multimodal PDI indicates a lack of control over the polymerization, suggesting multiple competing reaction mechanisms or termination pathways are active.
-
Causality: The Gilch polymerization is primarily a radical-driven process, but anionic pathways can also contribute, especially depending on the solvent and additives used.[2][6][7] These different mechanisms can produce polymer populations with varying molecular weights. Furthermore, chain transfer and termination reactions, often exacerbated by impurities, will broaden the PDI. Bimodal distribution can specifically suggest that both free-radical and anionic chain propagation are occurring simultaneously but at different rates.[4]
-
Troubleshooting Steps:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen is known to be a molar-mass regulating agent in Gilch polymerization and can act as a radical scavenger, leading to termination.[2] Use rigorously deoxygenated solvents (via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Purify the Solvent: Protic impurities (water, alcohols) in the solvent (e.g., THF) will react with the strong base and any anionic intermediates, causing premature termination. Use freshly distilled, anhydrous solvents.
-
Control the Rate of Base Addition: A rapid addition of the base can create localized areas of high temperature and high intermediate concentration, leading to uncontrolled side reactions. A slow, dropwise addition via syringe pump over an extended period (e.g., 1 hour) to a cooled monomer solution is highly recommended.[5]
-
Consider Additives: In some systems, the addition of phase-transfer catalysts or agents like poly(ethylene glycol) (PEG) has been shown to modulate the polymerization mechanism, potentially leading to better control, although this can also widen the PDI if not optimized.[6]
-
Q3: The polymerization mixture turns into an insoluble gel almost immediately after adding the base. What is causing this, and is the product usable?
A3: Gelation is typically caused by cross-linking reactions, leading to an infinite polymer network that is insoluble in all solvents. This product is generally not processable or useful for applications requiring solution-based fabrication.
-
Causality: While this compound is expected to produce a linear polymer, structural defects in the monomer or side reactions during polymerization can create branching points. The high reactivity of the radical intermediates can lead to chain-to-chain coupling or reactions at the benzene ring, especially at high concentrations. This phenomenon has been interpreted as a consequence of high polymer chain entanglement immediately after formation.[2]
-
Troubleshooting Steps:
-
Reduce Monomer Concentration: This is the most effective way to prevent gelation. By working in more dilute conditions, you reduce the probability of intermolecular chain-coupling reactions.
-
Lower the Reaction Temperature: Conducting the polymerization at a lower temperature can slow down the propagation rate and reduce the likelihood of side reactions that lead to cross-linking.
-
Modify the Solvent System: Using a solvent system that keeps the growing polymer chains well-solvated can prevent aggregation and subsequent cross-linking. Toluene or xylene may be alternatives to THF.[8]
-
Re-evaluate Monomer Structure: Confirm the structure and purity of your starting material. The presence of trifunctional impurities (e.g., 1,3,5-tris(trichloromethyl)benzene) even in small amounts can act as a potent cross-linker.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary polymerization mechanism for monomers derived from this compound?
A1: The primary and most accepted mechanism is the Gilch polymerization route . This is a precursor route where the monomer is first converted in-situ into a highly reactive intermediate, which then polymerizes.[2][9] The key steps are:
-
Dehydrohalogenation: A strong base (typically KOtBu) abstracts protons and eliminates chlorine atoms from the trichloromethyl groups to form a quinodimethane intermediate.
-
Initiation: The quinodimethane monomers are believed to dimerize, forming a diradical species. This diradical is the true initiator of the polymerization.[1][3]
-
Propagation: The diradical initiator attacks other quinodimethane monomers in a radical chain-growth fashion, extending the polymer chain from both ends.[2]
While predominantly a radical process, anionic mechanisms can also occur under specific conditions.[6][7]
Q2: How does the -CCl₃ group differ from the more common -CH₂Cl or -CH₂Br starting groups?
A2: The trichloromethyl (-CCl₃) group is a precursor to the reactive benzylic halide needed for the elimination step. Unlike a benzylic monochloride (-CH₂Cl), the -CCl₃ group requires the elimination of multiple HCl molecules to generate the desired quinodimethane intermediate. This multi-step elimination can be more complex and may require more forcing conditions or lead to different side reactions compared to the well-documented polymerizations of bis(chloromethyl) or bis(bromomethyl)benzene derivatives.[10] The initial dehydrohalogenation steps might produce dichlorovinyl or chlorovinyl moieties within the polymer backbone, which could be considered structural defects.[2]
Q3: What are the critical safety precautions when working with these materials?
A3:
-
Reagents: this compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Potassium tert-butoxide is a strong, moisture-sensitive base that can cause severe burns. Handle it in an inert atmosphere (glovebox or Schlenk line).
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Always test for peroxides before distillation and use.
-
Reaction: The dehydrohalogenation reaction can be highly exothermic. Use an ice bath to control the temperature during base addition and perform the reaction behind a safety shield. Quench the reaction carefully by slowly pouring the mixture into a large volume of methanol.
Q4: Which characterization techniques are essential for the resulting polymers?
A4: A multi-faceted approach is necessary:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure. Specifically, ¹H NMR can be used to determine the ratio of cis to trans vinylene linkages, which significantly impacts the polymer's properties.[11] The disappearance of the benzylic proton signals and the appearance of aromatic and vinylic proton signals confirm polymerization.
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the formation of the vinylene C=C bonds and the loss of the C-Cl bonds, providing qualitative evidence of the polymerization.[12]
-
UV-Vis and Photoluminescence Spectroscopy: For conjugated polymers, these techniques are vital for evaluating the optical properties, such as the absorption and emission maxima, which relate to the effective conjugation length of the polymer.[5]
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Gilch Polymerization
This protocol provides a starting point and should be optimized for your specific setup and goals.
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Purify the this compound monomer by recrystallization.
-
Distill the solvent (e.g., THF) over a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere immediately before use.
2. Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, an argon/nitrogen inlet, a rubber septum, and a glass stopper.
-
Under a positive flow of inert gas, charge the flask with the purified this compound monomer (1.0 eq).
-
Add anhydrous THF via cannula or syringe to achieve the desired concentration (e.g., 0.1 M).
-
Cool the flask to 0 °C using an ice-water bath.
3. Polymerization:
-
In a separate Schlenk flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.
-
Using a syringe pump for precise control, add the KOtBu solution dropwise to the stirred, cooled monomer solution over 1-2 hours. The solution will typically change color.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-24 hours.
4. Work-up and Purification:
-
Pour the viscous reaction mixture slowly into a large beaker containing a vigorously stirred volume of methanol (at least 10x the reaction volume).
-
A fibrous polymer precipitate should form.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the collected polymer extensively with methanol, then with water, and finally again with methanol to remove residual salts and low molecular weight oligomers.
-
Dry the polymer under vacuum at 40-50 °C to a constant weight.
Data Presentation
The choice of reaction parameters significantly impacts polymer properties. The following table summarizes expected trends based on literature for analogous PPV syntheses.
Table 1: Influence of Reaction Parameters on Polymer Properties (Illustrative)
| Parameter | Condition A (Control) | Condition B (Low Conc.) | Condition C (Stronger Base) | Expected Outcome |
|---|---|---|---|---|
| Monomer Conc. | 0.1 M | 0.01 M | 0.1 M | Lower concentration may reduce gelation but can increase cyclization, potentially lowering yield.[6] |
| Base | KOtBu | LHMDS | KOtBu | Base strength and steric bulk affect dehydrohalogenation efficiency and side reactions. |
| Temperature | 0 °C to RT | -20 °C to RT | 0 °C to RT | Lower temperatures can improve control and narrow PDI but may slow the reaction rate. |
| Expected Yield | Moderate-High | Low-Moderate | Moderate-High | Highly dependent on the balance between polymerization and side reactions.[4] |
| Expected PDI | 1.8 - 3.0 | 2.0 - 3.5 | 2.2 - 4.0 | Tightly controlled conditions are needed to minimize PDI.[4] |
Section 4: Visualization
Diagrams help clarify complex workflows and logical relationships in the experimental process.
Diagram 1: General Experimental Workflow
This diagram outlines the complete process from monomer preparation to final polymer characterization.
Caption: A typical experimental workflow for Gilch polymerization.
Diagram 2: Troubleshooting Logic for Low Polymer Yield
This decision tree guides the user through diagnosing the cause of low polymer yield.
Caption: A decision tree for troubleshooting low polymer yield.
References
- Hausch, P., et al. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials.
- Chen, J. C., et al. (2012). New Evidence Supporting the Mechanism of Gilch Polymerization from an Extremely Twisted Biphenyl Monomer.
- Pozo, O., et al. (2019). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. ChemPhysChem, 20(18), 2355-2363. [Link]
- Vanderzande, D., et al. (2000). The effect of additives on the Gilch polymerisation of MEH-PPV. Synthetic Metals, 111-112, 233-236. [Link]
- Yang, X., et al. (2001). Mechanism analysis of the PEG-participated Gilch synthesis for soluble poly(p-phenylene vinylene) derivatives. Journal of Applied Polymer Science, 82(2), 263-268. [Link]
- Staubitz, A. (2006). Untersuchungen zum Polymerisationsmechanismus der Gilch-Reaktion. TUprints, Technische Universität Darmstadt. [Link]
- Al-Muallem, H. A., et al. (2021). From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Arabian Journal of Chemistry, 14(4), 103069. [Link]
- Wang, L., et al. (2012). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers, 4(1), 578-591. [Link]
- Liang, F., et al. (2005). Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants. Polymer, 46(11), 3767-3775. [Link]
- Cacialli, F., et al. (2021). A Multipotent Precursor Approach for the Preparation of High-Molecular Weight Conjugated Polymers with Redox Active Units.
- Junkers, T., et al. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3(2), 275-291. [Link]
- Junkers, T., et al. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3, 275. [Link]
- Nasirtabrizi, M. H., et al. (2013). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 25(6), 3043-3047. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 4. rsc.org [rsc.org]
- 5. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
Gel formation and viscosity control in aramid polymerization
Troubleshooting Guide & FAQs on Gel Formation and Viscosity Control
Welcome to the technical support hub for scientists and researchers engaged in aramid polymerization. This guide provides in-depth, field-tested solutions to the common challenges of gel formation and viscosity control. The goal is to move beyond procedural lists and offer a deeper understanding of the fundamental chemical and physical principles governing these complex processes.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered during aramid polymerization, offering step-by-step solutions grounded in established scientific principles.
Issue 1: Premature Gelation During Polymerization
Question: My polymerization reaction is forming a gel-like substance much earlier than anticipated, preventing me from achieving the desired molecular weight and spinning dope viscosity. What is causing this, and how can I prevent it?
Underlying Causes & Mechanistic Insights:
Premature gelation in aramid synthesis, particularly for meta- and para-aramids, is often a result of several interconnected factors:
-
Insoluble Salt Formation: During the low-temperature solution condensation reaction, the diamine monomers can act as a base and react with the HCl byproduct. This forms an insoluble amine salt, leading to gelation and loss of reactivity.[1]
-
Side Reactions and Crosslinking: Elevated temperatures can promote side reactions, leading to branching and crosslinking, which are primary contributors to gel formation.[2]
-
Localized High Monomer Concentration: Inadequate mixing can create regions of high monomer concentration. This accelerates the polymerization rate in localized spots, leading to the rapid formation of high molecular weight polymers that can crosslink or entangle, initiating gelation.
-
Temperature Hotspots: Poor heat dissipation within the reactor can create localized "hotspots." These areas experience a much faster reaction rate, promoting the formation of insoluble, high-molecular-weight polymer chains that act as nucleation sites for gelation.
Step-by-Step Troubleshooting Protocol:
-
Optimize Monomer Addition & Mixing:
-
Protocol: Instead of adding the acyl chloride monomer (e.g., terephthaloyl chloride) all at once, employ a controlled, gradual addition method. Use a syringe pump for precise and slow addition into a well-agitated solution of the diamine monomer (e.g., p-phenylenediamine).
-
Rationale: This ensures a more uniform monomer concentration throughout the reaction vessel, preventing localized rapid polymerization and allowing for more controlled chain growth.
-
-
Enhance Temperature Control:
-
Protocol: Utilize a jacketed reaction vessel connected to a circulating bath to maintain a stable and uniform temperature, often around 0°C for low-temperature solution polycondensation.[3] Position the thermometer correctly to measure the bulk solution temperature accurately, away from the vessel walls.
-
Rationale: Strict temperature control is crucial for preventing thermal runaway and minimizing side reactions that can lead to crosslinking.
-
-
Monomer and Solvent Purity Verification:
-
Protocol: Before polymerization, purify the monomers through recrystallization or sublimation. Ensure solvents are anhydrous and free of contaminants by distilling them over a suitable drying agent.
-
Rationale: High-purity reagents are essential for minimizing unpredictable side reactions that can initiate gelation. Impurities can act as chain terminators, affecting the final molecular weight.[4]
-
Experimental Workflow for Preventing Premature Gelation
Caption: Workflow for preventing premature gelation in aramid synthesis.
Issue 2: Inconsistent or Uncontrollable Solution Viscosity
Question: I'm struggling to achieve a consistent final viscosity for my aramid spinning dope. Different batches have wildly different viscosities, even when I follow the same procedure. How can I gain better control over this critical parameter?
Underlying Causes & Mechanistic Insights:
The viscosity of an aramid solution (spinning dope) is primarily a function of the polymer's molecular weight, concentration, and the solvent system used. Inconsistency often arises from:
-
Stoichiometric Imbalance of Monomers: Even a slight deviation from a 1:1 molar ratio of diamine to diacyl chloride can significantly limit the achievable molecular weight, thereby affecting the final viscosity. An excess of one monomer will act as a chain-capping agent.[4]
-
Water Content: Trace amounts of water in the solvent or monomers can react with the acyl chloride groups, terminating chain growth and leading to a lower molecular weight and viscosity.
-
Reaction Time and Temperature Fluctuations: As discussed previously, these parameters directly influence the rate and extent of polymerization. Inconsistent reaction times or temperature profiles between batches will inevitably lead to variations in molecular weight and, consequently, viscosity.
Step-by-Step Troubleshooting Protocol:
-
Precise Stoichiometric Control:
-
Protocol: Accurately weigh monomers using an analytical balance. It is often recommended to have a very slight excess (e.g., 0.5%) of the diamine monomer to ensure complete reaction of the more reactive acyl chloride.
-
Rationale: Precise control over the molar ratio of monomers is paramount for achieving a target molecular weight.
-
-
Implement a "Capping" Strategy:
-
Protocol: To achieve a specific target viscosity, introduce a monofunctional reactant (a "capping agent") like benzoyl chloride at a calculated point during the polymerization.
-
Rationale: The capping agent reacts with the growing polymer chain ends, preventing further increases in molecular weight and effectively "locking in" the desired viscosity. The timing and amount of capping agent added are critical control parameters.
-
-
Standardize Viscosity Measurement:
-
Protocol: Use a reliable viscometer (e.g., a Brookfield or cone-and-plate viscometer) at a standardized temperature to measure the solution viscosity at set intervals during the polymerization.
-
Rationale: Consistent and accurate monitoring allows you to track the progress of the reaction and determine the optimal point to stop the reaction or add a capping agent.
-
Data Presentation: Viscosity Control Parameters
| Parameter | Recommendation | Rationale |
| Monomer Molar Ratio | 1:1 (or slight diamine excess) | Maximizes molecular weight. |
| Water Content in Solvent | < 50 ppm | Prevents premature chain termination. |
| Reaction Temperature | 0-10 °C (typical for low-temp solution polycondensation) | Controls reaction rate and minimizes side reactions. |
| Capping Agent | Benzoyl Chloride (example) | Controls final molecular weight and viscosity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) in the polymerization solvent?
A1: Salts like LiCl and CaCl2 are crucial for increasing the solubility of the growing aramid polymer chains.[1][5] Aramid chains are very rigid and have strong intermolecular hydrogen bonds. In a pure amide solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), the polymer would quickly precipitate out of solution. The salt ions coordinate with the amide groups of the polymer and the solvent, disrupting the strong polymer-polymer interactions and enhancing solubility. This allows for the synthesis of high molecular weight polymers in a homogeneous solution, which is essential for forming a spinnable dope.
Logical Relationship of Solvent Components
Caption: Role of salt in solubilizing aramid polymers.
Q2: How does the choice of monomer (meta vs. para substitution) affect gelation and viscosity?
A2: The substitution pattern on the aromatic rings of the monomers has a profound effect on the polymer's properties.
-
Para-aramids (e.g., from p-phenylenediamine and terephthaloyl chloride to make Kevlar) have a very linear and rigid rod-like structure. This leads to liquid crystalline behavior in solution at certain concentrations. These solutions have very high viscosities and are more prone to gelation due to the strong intermolecular forces and ease of chain packing.[6]
-
Meta-aramids (e.g., from m-phenylenediamine and isophthaloyl chloride to make Nomex) have a kinked or bent structure. This disrupts the chain packing and reduces the intermolecular forces. As a result, meta-aramids are generally more soluble and their solutions have lower viscosities compared to para-aramids at similar molecular weights and concentrations. They are less prone to premature gelation.[6]
Q3: Can I use shear force (e.g., high-speed stirring) to break up gels that have already formed?
A3: While applying high shear can temporarily break up some weaker, physically entangled gels, it is generally not an effective or recommended solution for chemically crosslinked gels. In fact, excessive shear can sometimes be detrimental, as it can lead to chain scission, which degrades the polymer's molecular weight and mechanical properties. The best approach is to prevent gel formation in the first place through careful control of reaction conditions. If a gel has formed due to chemical crosslinking, it is usually irreversible, and the batch may need to be discarded.
References
- Title: Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC Source: N
- Title: Production process of aramid fiber - Tanchain Source: Tanchain URL:[Link]
- Title: The Science of Strength: Exploring the Advanced Chemistry of Aramid Fibers Source: Tanchain URL:[Link]
- Title: WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents Source: Google Patents URL
- Title: US5667743A - Wet spinning process for aramid polymer containing salts - Google Patents Source: Google Patents URL
Sources
- 1. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 3. Production process of aramid fiber [tchaintech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5667743A - Wet spinning process for aramid polymer containing salts - Google Patents [patents.google.com]
- 6. bodyarmornews.com [bodyarmornews.com]
Technical Support Center: Molecular Weight Control in Polyamides from Isophthaloyl Chloride
Welcome to the technical support guide for controlling the molecular weight of polyamides synthesized from isophthaloyl chloride. This resource is designed for researchers and scientists in polymer chemistry and materials science. Here, we delve into the critical parameters that govern the polymerization process, offering troubleshooting advice and in-depth explanations to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the molecular weight of polyamides in this synthesis?
The single most critical factor is the stoichiometric balance between the diamine and isophthaloyl chloride monomers.[1][2][3] Step-growth polymerization, the mechanism at play here, requires a precise 1:1 molar ratio of reactive functional groups (amine and acyl chloride) to achieve high molecular weight.[2] Any deviation from this ratio will lead to a lower molecular weight, as one monomer will be consumed, leaving chain ends with the same functional group and preventing further growth.[2][4]
Q2: I'm consistently obtaining low molecular weight polyamide. What are the likely causes?
Several factors can contribute to lower-than-expected molecular weight:
-
Incorrect Monomer Stoichiometry: As mentioned, even a slight imbalance in the monomer ratio can significantly limit chain growth.[1][2][4] It is crucial to accurately weigh and dispense the monomers.
-
Presence of Impurities: Monofunctional impurities in the monomers or solvent can act as chain stoppers, capping the polymer chains and preventing further growth.[2][5] Water is a common impurity that can react with the highly reactive isophthaloyl chloride.
-
Incomplete Reaction: The reaction may not have proceeded to a high enough conversion.[2] Step-growth polymerization requires very high conversion (typically >99%) to achieve high molecular weight.[6][7]
-
Side Reactions: At elevated temperatures, side reactions can lead to cross-linking or degradation, which can affect the final molecular weight.[2]
Q3: How can I precisely control the molecular weight to a target value?
To achieve a specific molecular weight, you can intentionally create a slight stoichiometric imbalance. By adding a small, calculated excess of one monomer, you can control the average degree of polymerization.[3][8] Alternatively, a monofunctional reactant, known as a chain stopper, can be introduced in a controlled amount to terminate chain growth at a desired point.[1][2]
Q4: What is the role of the solvent in this polymerization?
The solvent plays a crucial role in facilitating the reaction. For low-temperature solution polymerization of aromatic polyamides, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are commonly used.[9] These solvents help to dissolve the monomers and the resulting polymer, ensuring a homogeneous reaction environment.[5] In some cases, salts like lithium chloride (LiCl) or calcium chloride (CaCl2) are added to improve the solubility of the aromatic polyamides.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight | Stoichiometric Imbalance: Inaccurate weighing of monomers. | Ensure high-purity monomers and use an analytical balance for precise measurements. Prepare stock solutions to minimize weighing errors for small-scale reactions. |
| Impurities: Presence of water or monofunctional impurities. | Use anhydrous solvents and dry all glassware thoroughly. Purify monomers if their purity is questionable.[5] | |
| Low Conversion: Insufficient reaction time or temperature. | Increase the reaction time or moderately increase the temperature, while monitoring for potential side reactions.[2] | |
| Gel Formation | Cross-linking: Side reactions occurring at high temperatures. | Lower the reaction temperature.[2] Ensure high monomer purity to avoid trifunctional impurities. |
| Incorrect Monomer: Use of a tri- or multifunctional monomer instead of a difunctional one. | Verify the chemical structure and purity of the monomers. | |
| Polymer Discoloration | Oxidation: Reaction with oxygen at elevated temperatures. | Conduct the polymerization under an inert atmosphere, such as nitrogen or argon.[2] |
| Impure Monomers/Solvent: Contaminants that degrade or react to form colored byproducts. | Use high-purity, freshly distilled solvents and purified monomers. | |
| Broad Molecular Weight Distribution (High PDI) | Inhomogeneous Reaction Conditions: Poor mixing or temperature gradients. | Ensure efficient and consistent stirring throughout the reaction. Use a temperature-controlled reaction vessel.[5] |
| Side Reactions: Uncontrolled side reactions leading to chains of varying lengths. | Optimize reaction conditions (temperature, monomer concentration) to minimize side reactions. |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polymerization of Poly(m-phenylene isophthalamide)
This protocol outlines a standard laboratory procedure for synthesizing an aromatic polyamide.
Materials:
-
m-phenylenediamine (MPD)
-
Isophthaloyl chloride (IPC)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of m-phenylenediamine and LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric equivalent of isophthaloyl chloride, either as a solid or dissolved in a small amount of anhydrous NMP, to the stirred diamine solution.
-
Maintain the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol or water with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and then methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Visualizing the Workflow
Troubleshooting Logic for Low Molecular Weight
The following diagram illustrates a logical workflow for diagnosing and resolving issues of low molecular weight in your polyamide synthesis.
Caption: Troubleshooting workflow for low molecular weight polyamide.
Characterization of Molecular Weight
Accurate determination of the molecular weight is crucial. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a common technique.
Typical Solvents for Polyamide GPC Analysis:
It's important to note that the strong intermolecular hydrogen bonding in polyamides can make them difficult to dissolve.[12] N-trifluoroacetylation can be a derivatization method to improve solubility in common GPC solvents like tetrahydrofuran (THF).[12]
References
- Al-Lami, A. A. (2021).
- Chemistry For Everyone. (2023, April 27).
- Fiveable. (n.d.). Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes. [Link]
- Nguyễn, P. H. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [Link]
- ResearchGate. (n.d.).
- Stepto, R. F. T. (n.d.).
- Wikipedia. (2023, December 2).
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Polyelectrolytes Obtained by Direct Alkylation and Ion Replacement of a New Aromatic Polyamide Copolymer Bearing Pyridinyl Pendant Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.iupac.org [publications.iupac.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: End-Capping Strategies for Polyamides Derived from Isophthaloyl Chloride
Welcome to the technical support center for the synthesis and end-capping of polyamides derived from isophthaloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the nuances of polyamide synthesis and achieve consistent, high-quality results in your experiments.
Introduction to End-Capping in Polyamide Synthesis
In the synthesis of polyamides via the polycondensation of a diamine with isophthaloyl chloride, the control of molecular weight is paramount to achieving the desired material properties. End-capping is a critical technique used to precisely regulate the chain length of the polymer.[1] This is accomplished by introducing a monofunctional reactant that terminates the polymer chain growth.[2] The strategic use of end-capping agents allows for the fine-tuning of properties such as solubility, melt viscosity, and mechanical strength, which are crucial for various applications, including the development of advanced materials for drug delivery systems.
This guide will delve into the practical aspects of end-capping, providing you with the necessary tools to troubleshoot common issues and optimize your synthetic protocols.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and end-capping of polyamides derived from isophthaloyl chloride. Each issue is presented with its potential causes and a step-by-step approach to resolution.
Issue 1: Lower-Than-Expected Molecular Weight and/or Intrinsic Viscosity
A frequent challenge in polyamide synthesis is obtaining a polymer with a molecular weight or intrinsic viscosity that is significantly lower than the target. This indicates premature termination of the polymer chains.
Potential Causes and Solutions:
| Potential Cause | Underlying Problem | Recommended Solution |
| Monomer Impurities | Monofunctional impurities present in either the diamine or isophthaloyl chloride monomers act as unintended chain terminators. For instance, the presence of isophthalic acid due to the hydrolysis of isophthaloyl chloride can cap a growing polymer chain.[1] | Ensure the use of high-purity monomers (>99%). If the purity is questionable, recrystallize the diamine and distill the isophthaloyl chloride before use. |
| Presence of Water | Isophthaloyl chloride is highly susceptible to hydrolysis, which converts the reactive acid chloride groups into less reactive carboxylic acid groups.[1][3] This not only consumes the monomer but also leads to chain termination.[1] | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1] |
| Incorrect Monomer Stoichiometry | An imbalance in the molar ratio of the diamine and isophthaloyl chloride will result in an excess of one type of functional group at the chain ends, preventing further polymerization and limiting the molecular weight.[1][2] | Accurately weigh and dispense the monomers to ensure a precise 1:1 molar ratio of amine to acid chloride functional groups.[1] |
| Suboptimal Reaction Temperature | High reaction temperatures can promote side reactions that lead to degradation, while excessively low temperatures can significantly slow down the polymerization rate, preventing the attainment of high molecular weight. | For low-temperature solution polycondensation, maintain the optimal temperature range, typically between 0-5°C during the initial addition of isophthaloyl chloride.[4] |
| Inefficient Removal of HCl Byproduct | The hydrogen chloride (HCl) generated during the polymerization can react with the amine groups of the diamine to form an unreactive amine salt. This effectively removes the diamine from the reaction, disrupting the stoichiometry and hindering chain growth.[1] | Use an effective acid acceptor, such as pyridine or triethylamine, in the reaction mixture to neutralize the HCl as it is formed. In interfacial polymerization, an inorganic base like sodium carbonate is used in the aqueous phase.[1] |
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for addressing low molecular weight in polyamide synthesis.
Issue 2: Gel Formation During Polymerization
Gel formation results in an insoluble, cross-linked polymer that is difficult to process and characterize. This is a critical issue that needs to be addressed to ensure a usable product.
Potential Causes and Solutions:
| Potential Cause | Underlying Problem | Recommended Solution |
| High Monomer Concentration | At high concentrations, the probability of intermolecular chain reactions that can lead to branching and cross-linking increases. | Conduct the polymerization at a lower monomer concentration. This can be particularly important in solution polymerization. |
| Localized High Concentration of Reactants | Poor mixing can lead to localized areas of high reactant concentration, which can promote side reactions and gel formation. | Ensure efficient and vigorous stirring throughout the reaction, especially during the addition of isophthaloyl chloride. |
| Presence of Polyfunctional Impurities | The presence of impurities with more than two functional groups in the monomers can act as cross-linking agents. | Use highly purified monomers. Analyze the monomers for the presence of polyfunctional impurities before use. |
| High Reaction Temperature | Elevated temperatures can sometimes induce side reactions that lead to cross-linking. | Maintain the recommended reaction temperature and avoid localized overheating. |
Issue 3: Poor Solubility of the Final Polymer
Aromatic polyamides are known for their limited solubility. However, if the polymer is completely insoluble in solvents where it is expected to dissolve (e.g., NMP or DMAc with LiCl), it may indicate a problem with the synthesis.
Potential Causes and Solutions:
| Potential Cause | Underlying Problem | Recommended Solution |
| Excessively High Molecular Weight | While often desirable, an extremely high molecular weight can lead to poor solubility due to strong intermolecular forces. | If a lower molecular weight is acceptable, use a controlled amount of an end-capping agent to limit chain growth. |
| Cross-linking/Gel Formation | As discussed in Issue 2, cross-linking will render the polymer insoluble. | Refer to the solutions for gel formation. |
| Crystallinity | A highly crystalline polymer will be less soluble. The reaction conditions can influence the crystallinity of the resulting polyamide. | Modify the polymer backbone to reduce crystallinity, for example, by incorporating co-monomers that disrupt the chain regularity. |
| Incorrect Solvent System | The chosen solvent may not be appropriate for the specific polyamide. | For aromatic polyamides, use strong polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to improve solubility.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of end-capping in polyamide synthesis?
A1: The primary purpose of end-capping is to control the molecular weight of the polymer.[1] By introducing a monofunctional reagent, the growth of the polymer chain is terminated once it reacts with the end-capping agent. This allows for precise control over the final chain length and, consequently, the material's properties such as melt viscosity and mechanical strength.
Q2: What are common end-capping agents for polyamides derived from isophthaloyl chloride?
A2: To cap the amine end groups, monofunctional acid chlorides like benzoyl chloride or acetyl chloride can be used. To cap the acid chloride end groups (which are then hydrolyzed to carboxylic acid end groups), monofunctional amines like aniline or cyclohexylamine are commonly employed.
Q3: When should the end-capping agent be added to the reaction mixture?
A3: The timing of the addition of the end-capping agent is crucial. If it is added too early in the polymerization, the resulting polymer will have a very low molecular weight. If it is added too late, it will have a minimal effect on the molecular weight. Typically, the end-capping agent is added after the initial polymerization has proceeded to a certain extent, or it can be included in the initial monomer mixture in a calculated amount to achieve a target molecular weight.
Q4: How can I confirm that the end-capping reaction was successful?
A4: Several analytical techniques can be used to confirm successful end-capping:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the signals from the end-capping groups and compare their integration to the signals from the polymer backbone to quantify the extent of end-capping.
-
Titration of End Groups: The concentration of amine and carboxylic acid end groups can be determined by titration methods. A successful end-capping reaction will result in a lower concentration of the targeted end groups compared to an uncapped polymer.
-
Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and molecular weight distribution of the polymer. The results can be compared to theoretical calculations based on the amount of end-capper used.
Q5: Can I use a monofunctional alcohol or carboxylic acid as an end-capping agent?
A5: While monofunctional amines and acid chlorides are more reactive and commonly used in low-temperature solution polycondensation, monofunctional alcohols or carboxylic acids can also be used, particularly in melt polymerization at higher temperatures. However, their lower reactivity with the growing polymer chain ends at low temperatures makes them less effective for this specific synthetic route.
Q6: How does the amount of end-capping agent affect the final molecular weight?
A6: The final number-average degree of polymerization (Xn) can be predicted using a modified Carothers equation that accounts for the presence of a monofunctional reactant. The molecular weight of the polymer is inversely proportional to the amount of the end-capping agent used. A higher concentration of the end-capping agent will lead to a lower final molecular weight.
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation of Poly(m-phenylene isophthalamide) (PMIA)
This protocol describes the synthesis of PMIA from m-phenylenediamine (MPD) and isophthaloyl chloride (IPC) in N,N-dimethylacetamide (DMAc).
Materials:
-
m-Phenylenediamine (MPD), high purity
-
Isophthaloyl chloride (IPC), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
In a nitrogen-purged reaction flask, dissolve a calculated amount of anhydrous LiCl in anhydrous DMAc with stirring.
-
Cool the solution to 0-5°C using an ice-water bath.
-
Slowly add a pre-weighed amount of MPD to the cooled solution with continuous stirring until it is completely dissolved.
-
In a separate flask, dissolve an equimolar amount of IPC in anhydrous DMAc.
-
Add the IPC solution dropwise to the stirred MPD solution over 30-60 minutes, ensuring the temperature remains between 0-5°C. The viscosity of the solution will increase as the polymerization proceeds.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol or water.
-
Filter the precipitated fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Dry the purified PMIA in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: End-Capping of PMIA with Aniline
This protocol describes the end-capping of PMIA during its synthesis to control the molecular weight.
Procedure:
-
Follow steps 1-4 of the Low-Temperature Solution Polycondensation protocol.
-
Before starting the dropwise addition of the IPC solution, add a calculated amount of aniline (as the end-capping agent) to the MPD solution. The molar amount of aniline will determine the target molecular weight.
-
Proceed with steps 5-10 of the polycondensation protocol. The final polymer will have aniline end-groups, and its molecular weight will be lower than that of the uncapped polymer prepared under the same conditions.
Data Presentation
The following table illustrates the theoretical relationship between the molar percentage of a monofunctional end-capper and the number-average degree of polymerization (Xn) in a step-growth polymerization, assuming the reaction goes to completion.
| Molar % of Monofunctional Reagent (relative to one of the bifunctional monomers) | Number-Average Degree of Polymerization (Xn) |
| 0% | Very High (theoretically infinite) |
| 1% | ~200 |
| 2% | ~100 |
| 5% | ~40 |
| 10% | ~20 |
Note: This is a theoretical calculation based on the Carothers equation. Actual experimental results may vary depending on reaction conditions and monomer purity.
Visualizations
Diagram 1: End-Capping Reaction Mechanism
Caption: Reaction mechanisms for end-capping polyamide chains.
References
- MDPI. (2019). Functional Aromatic Polyamides.
- Google Patents. (n.d.). Reducing gel formation in polyamide manufacturing processes.
- MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities.
- ResearchGate. (2018). Aromatic Polyamides.
- ResearchGate. (n.d.). Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine.
- Google Patents. (n.d.). Method of quantitative determining of terminal groups of polyamides.
- MDPI. (n.d.). Functional Aromatic Polyamides.
- ACS Publications. (2020). Quantitative Determination of PA6 and/or PA66 Content in Polyamide-Containing Wastes. ACS Sustainable Chemistry & Engineering.
- ACS Publications. (2018). Polymer Gels: Basics, Challenges, and Perspectives. ACS Symposium Series.
- ResearchGate. (2021). Novel Poly(piperazinamide)/poly(m-phenylene isophthalamide) composite nanofiltration membrane with polydopamine coated silica as an interlayer for the splendid performance.
- ResearchGate. (n.d.). Constitutional Isomerism IV. Synthesis and Characterization of Poly(amide-ester)s from Isophthaloyl Chloride and 4-Aminophenethyl Alcohol.
- ResearchGate. (n.d.). Synthesis of Polyimides in the Melt of Benzoic Acid.
- ACS Publications. (2025). Tailoring High-Performance Poly(m-phenylene isophthalamide) Ultrafiltration Membranes Using Green Amphiphilic Sugar Esters.
- MDPI. (n.d.). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.
- ResearchGate. (n.d.). The effect of benzenesulfonamide plasticizers on the glass transition temperature of an amorphous aliphatic polyamide.
- PubMed. (n.d.). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride.
- PubMed. (2002). Endgroup-based separation and quantitation of polyamide-6,6 by means of critical chromatography.
- Google Patents. (n.d.). Preparation of poly(m-phenylene isophthalamide) filaments.
- PubMed. (n.d.). Fabrication of Asymmetric Poly (M-Phenylene Isophthalamide) Nanofiltration Membrane for Chromium (VI) Removal.
- ResearchGate. (n.d.). Troubleshooting and Mitigating Gels in Polyolefin Film Products.
- ResearchGate. (2011). How can we increase the solubility of polyamides?.
- Patsnap Eureka. (2016). Method for continuously preparing highly-pure poly(m-phenylene isophthalamide) resin solution.
- ResearchGate. (n.d.). ¹H NMR spectra of PA6 and PA6-BABT/SA copolyamides.
- ResearchGate. (n.d.). Determination of the amino end groups in polyamide 6 and 6,6 with ninhydrin.
- CentAUR. (2022). Influence of polymer molar mass and mixture stoichiometry on polyelectrolyte complexes of poly( l -arginine) and poly( l -glutamic acid).
- Fiveable. (n.d.). Stoichiometry and molecular weight control.
- ResearchGate. (n.d.). Preparation and characterization of high-flux poly(M-phenylene isophthalamide) (PMIA) hollow fiber ultrafiltration membrane.
- eScholarship. (2022). Effect of Aliphatic Chain Length on the Stress–Strain Response of Semiaromatic Polyamide Crystals.
Sources
Isophthaloyl Chloride Synthesis: A Technical Support Guide for Catalyst Selection and Optimization
Welcome to the technical support center for isophthaloyl chloride (IPC) synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we delve into the nuances of catalyst selection and process optimization, moving beyond standard protocols to address the practical challenges encountered during experimentation. Our focus is on providing actionable insights and troubleshooting strategies to enhance yield, purity, and overall success in your synthetic endeavors.
Part 1: Catalyst and Chlorinating Agent Selection: A Strategic Overview
The synthesis of isophthaloyl chloride from isophthalic acid is fundamentally a conversion of carboxylic acid groups into acyl chlorides. The choice of chlorinating agent and catalyst is paramount and interdependent, directly influencing reaction kinetics, yield, and the impurity profile of the final product.
Common Chlorinating Agents:
-
Thionyl Chloride (SOCl₂): A widely used and effective chlorinating agent. It offers the advantage of gaseous byproducts (SO₂ and HCl), which can be readily removed from the reaction mixture, driving the reaction to completion.[1][2]
-
Phosgene (COCl₂): A highly reactive and efficient chlorinating agent, often employed in industrial settings. However, its extreme toxicity necessitates specialized handling procedures.
-
Oxalyl Chloride ((COCl)₂): Another effective reagent that produces gaseous byproducts. It is often preferred in laboratory settings for its milder reaction conditions compared to thionyl chloride.
-
Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): These reagents are also effective but can lead to the formation of phosphorous-based impurities that may be challenging to remove.[3]
Catalyst Selection: The Key to a Successful Synthesis
The role of the catalyst is to facilitate the reaction between the isophthalic acid and the chlorinating agent. The choice of catalyst often depends on the chosen chlorinating agent and the desired reaction conditions.
-
N,N-Dimethylformamide (DMF) and its Analogs: DMF is a versatile compound that acts as a catalyst, particularly in reactions involving thionyl chloride or oxalyl chloride.[4][5][6] It reacts with the chlorinating agent to form a Vilsmeier-Haack reagent, a highly reactive electrophilic species that readily converts the carboxylic acid to the acyl chloride.[5][7][8][9][10][11] N,N-dimethylacetamide is also a viable catalyst.[4]
-
Pyridine and other Amine-based Catalysts: Pyridine and similar compounds can also catalyze the reaction. However, they can sometimes lead to side reactions and discoloration of the product. 4-dimethylamino-pyridine (DMAP) is another effective catalyst.[12]
-
Lewis Acids: In syntheses starting from m-xylene, which is first chlorinated to 1,3-bis(trichloromethyl)benzene, Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃) are used to catalyze the subsequent reaction with isophthalic acid.[13][14][15]
The interplay between the chlorinating agent and the catalyst is crucial. For instance, the combination of thionyl chloride and catalytic DMF is a robust and widely adopted method for IPC synthesis.[4][5]
Part 2: Troubleshooting Guide for Isophthaloyl Chloride Synthesis
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of isophthaloyl chloride.
Question 1: My reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I address them?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst | The catalyst, especially DMF, is crucial for activating the chlorinating agent. Ensure the catalyst is added in the correct molar ratio, typically in catalytic amounts. For instance, a molar ratio of isophthalic acid to catalyst can range from 1:0.005 to 1:0.02.[12] |
| Low Reaction Temperature | The reaction temperature significantly impacts the reaction rate. For thionyl chloride-based reactions, a temperature range of 50-80°C is generally recommended.[4][16] Gradually increasing the temperature may be necessary to drive the reaction to completion. |
| Poor Quality Reagents | The purity of isophthalic acid and the chlorinating agent is critical. Moisture in the isophthalic acid can consume the chlorinating agent, reducing the yield. Ensure all reagents are dry and of high purity. |
| Inefficient Mixing | Isophthalic acid has low solubility in many organic solvents. Vigorous stirring is necessary to ensure good contact between the reactants. |
Question 2: The final product is discolored (yellow or brown). What causes this and how can I prevent it?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Side Reactions at High Temperatures | Prolonged heating at high temperatures can lead to decomposition and the formation of colored impurities. Optimize the reaction time and temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
| Catalyst-Related Impurities | Certain catalysts or their byproducts can contribute to discoloration. For example, some nitrogen-containing catalysts can lead to colored impurities. Using catalysts like N-phenyl-N-methylbenzamide may help mitigate this issue as the intermediate formed is stable and less likely to co-distill with the product.[12] |
| Residual Chlorinating Agent | Excess chlorinating agent, if not properly removed, can cause discoloration. Ensure complete removal of the unreacted chlorinating agent and byproducts (like HCl and SO₂) by distillation or by bubbling an inert gas through the reaction mixture. |
| Impurities in the Starting Material | The purity of the starting isophthalic acid is crucial. Impurities present in the starting material can undergo side reactions and lead to a colored product. |
Question 3: I am observing the formation of an insoluble solid during the reaction. What is it and what should I do?
This is a common observation, especially in the initial stages of the reaction.
-
Unreacted Isophthalic Acid: The most likely identity of the solid is unreacted isophthalic acid, which has limited solubility in the reaction medium. As the reaction progresses and isophthalic acid is converted to the more soluble isophthaloyl chloride, this solid should gradually dissolve.
-
Monitoring Reaction Completion: The disappearance of this solid is a good visual indicator that the reaction is nearing completion.
Question 4: How can I effectively purify the crude isophthaloyl chloride?
Purification is critical to obtain high-purity isophthaloyl chloride, which is often required for polymerization reactions.[14][17]
-
Vacuum Distillation: This is the most common and effective method for purifying isophthaloyl chloride.[13][16] The process involves heating the crude product under reduced pressure to distill the isophthaloyl chloride, leaving behind non-volatile impurities. A typical procedure might involve distillation at a kettle liquid temperature of 170-190°C under vacuum.[16] For very high purity, a secondary vacuum distillation may be performed.[16]
-
Recrystallization: Recrystallization from a suitable solvent, such as a C6-C10 aliphatic hydrocarbon like n-hexane, can also be used for purification.[14] This involves dissolving the crude product in a hot solvent and then cooling the solution to allow the purified isophthaloyl chloride to crystallize.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the role of DMF in the reaction with thionyl chloride?
DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, a chloroiminium ion.[5][7][9] This reagent is a much more potent electrophile than thionyl chloride itself and readily reacts with the carboxylic acid groups of isophthalic acid to form the corresponding acyl chloride.[6][18] This catalytic cycle significantly accelerates the rate of the reaction.
Q2: What are the main safety precautions to consider when synthesizing isophthaloyl chloride?
-
Toxicity of Reagents: Many of the reagents used, such as thionyl chloride and phosgene, are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction can be exothermic. Reagents should be added slowly and with cooling if necessary to control the reaction temperature.
-
Byproduct Handling: The reaction generates acidic gases like HCl and SO₂. These should be scrubbed or vented safely.
-
Hydrolysis: Isophthaloyl chloride reacts with moisture.[19] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use other solvents for the synthesis?
Yes, while the reaction can sometimes be run neat (using excess chlorinating agent as the solvent), inert solvents are often used. Common choices include:
-
Chlorinated Solvents: Chlorobenzene or dichlorobenzene are frequently used as inert solvents.[4]
-
Aromatic Hydrocarbons: Toluene or xylene can also be employed.[12]
The choice of solvent can influence the reaction temperature and the solubility of the reactants and products.
Q4: What is the Vilsmeier-Haack reaction and how does it relate to isophthaloyl chloride synthesis?
The Vilsmeier-Haack reaction is a chemical reaction that uses a phosphorus oxychloride and a substituted amide (like DMF) to introduce a formyl group to an electron-rich arene.[7][11] In the context of isophthaloyl chloride synthesis, the initial reaction between DMF and a chlorinating agent like thionyl chloride or phosphorus oxychloride forms the Vilsmeier reagent.[8][9][10] This reagent is the key reactive intermediate that facilitates the conversion of the carboxylic acid to the acid chloride.[5]
Experimental Workflow & Visualization
Typical Experimental Protocol for Isophthaloyl Chloride Synthesis using Thionyl Chloride and DMF
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add isophthalic acid.
-
Solvent and Catalyst Addition: Add an inert solvent (e.g., chlorobenzene) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Chlorinating Agent Addition: Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain it for several hours, monitoring the reaction progress by observing the dissolution of isophthalic acid and the cessation of gas evolution.[4]
-
Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.
-
Purification: Purify the crude isophthaloyl chloride by vacuum distillation to obtain the final product.
Catalytic Cycle of DMF in Thionyl Chloride-Mediated Acyl Chloride Formation
Caption: Catalytic cycle of DMF in the synthesis of isophthaloyl chloride.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in IPC synthesis.
References
- CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents.
- Method for preparing m-phthaloyl chloride in high purity - Eureka | Patsnap.
- Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap.
- CN104225952A - Purification device and purification method of high-purity isophthaloyl dichloride - Google Patents.
- (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides - ResearchGate.
- US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents.
- CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents.
- 99-63-8|Isophthaloyl Chloride - Kaimosi BioChem Tech Co., Ltd.
- CN102344362A - Preparation method of high-purity isophthaloyl dichloride - Google Patents.
- Reactions leading to the formation of polymers used as raw materials in... - ResearchGate.
- Synthesis of high purity 5-chloroisophthaloyl chloride - Patent 0243652.
- Vilsmeier–Haack reaction - Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction - NROChemistry.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH.
- Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed.
- Dmf role in acid chloride formation.
- Synthesis of high purity 5-chloroisophthaloyl chloride - European Patent Office - EP 0243652 A1.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid ... - Google Patents.
- WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents.
- Procedure - Organic Syntheses.
- Applications of DMF as a Reagent in Organic Synthesis - ResearchGate.
- Making Acid Chlorides with Thionyl Chloride - YouTube.
- isophthalaldehyde - Organic Syntheses Procedure.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Method for preparing m-phthaloyl chloride in high purity - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction | Ambeed [ambeed.com]
- 12. CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents [patents.google.com]
- 13. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 14. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN102344362A - Preparation method of high-purity isophthaloyl dichloride - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 19. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial 1,3-Bis(trichloromethyl)benzene
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into the purification of commercial 1,3-bis(trichloromethyl)benzene. Here, we address common challenges and provide detailed, validated protocols to ensure the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the photochlorination of m-xylene. Consequently, the impurity profile often includes:
-
Unreacted Starting Material: m-xylene.
-
Partially Chlorinated Intermediates: These are compounds where the methyl groups are not fully chlorinated, such as 1-(chloromethyl)-3-methylbenzene, 1,3-bis(chloromethyl)benzene, and 1,3-bis(dichloromethyl)benzene.
-
Isomeric Byproducts: Other isomers of bis(trichloromethyl)benzene may be present in small amounts depending on the purity of the starting m-xylene.
-
Ring-Chlorinated Species: Although side-chain chlorination is favored under radical conditions, some chlorination on the benzene ring can occur, leading to chlorinated aromatic byproducts.
Q2: Which purification method is most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The two most effective methods are vacuum distillation and recrystallization.
-
Vacuum Distillation: This is the preferred method for removing impurities with significantly different boiling points, such as residual m-xylene and lower chlorinated intermediates. Due to the high boiling point of this compound, distillation must be performed under vacuum to prevent decomposition.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid crude product. It is particularly effective for separating the desired product from isomers and other structurally similar impurities that may have close boiling points.
Q3: What are the critical physical properties to consider during purification?
A3: A thorough understanding of the physical properties of this compound and its potential impurities is essential for successful purification.
| Property | This compound | m-Xylene | 1-(Chloromethyl)-3-methylbenzene | 1,3-Bis(chloromethyl)benzene | 1,3-Bis(dichloromethyl)benzene |
| Molecular Weight ( g/mol ) | 312.84 | 106.16 | 140.61 | 175.06 | 243.95 |
| Boiling Point (°C) | 165-170 at 1 mmHg | 139 | 195-196 | 250-255 | Not available (estimated >280) |
| Melting Point (°C) | ~34-38 (estimated) | -48 | N/A (liquid) | 33-35 | Not available |
| Appearance | White to off-white solid | Colorless liquid | Colorless liquid | Colorless to pale yellow liquid/solid | Not available |
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is a hazardous chemical that requires careful handling. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat[1].
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[1].
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Get medical aid immediately.
-
Troubleshooting Guide: Vacuum Distillation
Vacuum distillation is a powerful technique for purifying high-boiling point compounds like this compound. However, several issues can arise.
Problem 1: Bumping or Uncontrolled Boiling
-
Cause: Uneven heating or the absence of boiling chips/a magnetic stirrer. This can also be caused by a sudden drop in pressure.
-
Solution:
-
Ensure smooth and even heating using a heating mantle with a stirrer.
-
Always add new boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.
-
Apply vacuum gradually to prevent rapid boiling of volatile impurities.
-
Problem 2: Product Decomposing in the Distillation Flask
-
Cause: The distillation temperature is too high, leading to thermal decomposition. This is often indicated by darkening of the material in the flask.
-
Solution:
-
Improve the vacuum: A lower pressure will decrease the boiling point of the compound. Check for leaks in your distillation setup. All joints should be properly sealed with vacuum grease.
-
Use a shorter path distillation apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor has to travel, which can allow for distillation at a lower temperature.
-
Problem 3: Poor Separation of Fractions
-
Cause: Inefficient distillation column or collecting fractions too quickly.
-
Solution:
-
Use a fractionating column: For closer boiling impurities, a Vigreux or packed column between the distillation flask and the condenser will provide better separation.
-
Distill slowly: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation. Collect fractions over a narrow temperature range.
-
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a heating mantle with a magnetic stirrer.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Close the system and slowly apply vacuum. A gradual reduction in pressure is crucial to avoid bumping.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently.
-
Collecting Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will primarily contain m-xylene and other volatile impurities.
-
Main Fraction: As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the formation of tarry, high-boiling residues.
-
-
Shutdown: Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
Caption: Vacuum Distillation Workflow.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful purification technique for solids, but finding the right conditions can be challenging.
Problem 1: The Compound Does Not Dissolve in the Hot Solvent
-
Cause: An inappropriate solvent was chosen, or not enough solvent was used.
-
Solution:
-
Add more solvent: Add small portions of the hot solvent until the compound dissolves.
-
Try a different solvent: If the compound remains insoluble even with a large volume of hot solvent, a more polar or less polar solvent may be required. Based on the principle of "like dissolves like," non-polar solvents are a good starting point for this compound. Hexane has been reported to be a suitable solvent.
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
-
Cause: The solution is supersaturated, and the compound comes out of solution above its melting point. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Reheat the solution: Reheat the mixture until the oil redissolves.
-
Add more solvent: Add a small amount of hot solvent to decrease the saturation.
-
Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.
-
Use a lower-boiling solvent: If oiling out persists, a solvent with a lower boiling point may be necessary.
-
Problem 3: No Crystals Form Upon Cooling
-
Cause: The solution is not saturated enough, or crystallization is slow to initiate.
-
Solution:
-
Induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The small scratches provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.
-
-
Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.
-
Use a mixed solvent system: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "bad" cold solvent (in which it is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly. A common mixed solvent system for non-polar compounds is hexane/ethyl acetate[2].
-
Experimental Protocol: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent (e.g., hexane). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Caption: Recrystallization Workflow.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a high-purity solvent such as hexane or ethyl acetate.
-
Typical GC Parameters:
-
Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating chlorinated aromatic compounds[3].
-
Injection: Split/splitless injection is commonly used.
-
Oven Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C).
-
MS Detection: Electron ionization (EI) is a standard method. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a viable alternative to GC, especially for less volatile impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent that is miscible with the mobile phase, such as acetonitrile or methanol.
-
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used for the separation of non-polar aromatic compounds[4].
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed[5].
-
Detection: A UV detector is suitable for aromatic compounds. The detection wavelength can be set to around 215-220 nm for good sensitivity[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified product and identifying impurities.
-
Sample Preparation: Dissolve the sample in a deuterated solvent, such as chloroform-d (CDCl₃).
-
Expected ¹H NMR Chemical Shifts:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The splitting pattern will depend on the substitution. For 1,3-disubstituted benzenes, complex splitting patterns are expected.
-
Protons of Impurities: Residual starting materials or intermediates will have characteristic signals. For example, the methyl protons of m-xylene would appear around 2.3 ppm, and the methylene protons of benzylic chlorides would be in the range of 4.5-4.8 ppm.
-
-
Expected ¹³C NMR Chemical Shifts:
-
Aromatic Carbons: The carbons of the benzene ring typically resonate between 120 and 150 ppm[6].
-
Trichloromethyl Carbon: The carbon of the -CCl₃ group is expected to appear further downfield, likely in the range of 90-100 ppm.
-
By combining these purification and analytical techniques, researchers can confidently obtain and verify the purity of this compound for their specific applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). m-Xylene. National Center for Biotechnology Information.
- NIST. (n.d.). Benzene, 1-(chloromethyl)-3-methyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1,3-Bis(dichloromethyl)benzene. National Center for Biotechnology Information.
- ResearchGate. (2021). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.
- PubChem. (n.d.). Benzotrichloride. National Center for Biotechnology Information.
- Asian Publication Corporation. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography.
- ACS Publications. (1985). Determination of chlorinated benzenes in bottom sediment samples by WCOT column gas chromatography.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- LibreTexts. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Cheméo. (n.d.). Chemical Properties of Benzene, (dichloromethyl)- (CAS 98-87-3).
- Cheméo. (n.d.). Chemical Properties of Benzene, (trichloromethyl)- (CAS 98-07-7).
- Inchem. (n.d.). ICSC 0105 - BENZOTRICHLORIDE.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- University of Wisconsin. (n.d.). NMR Chemical Shifts.
- LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Analysis of 1,3-Bis(trichloromethyl)benzene: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 1,3-bis(trichloromethyl)benzene. The choice between these methods is not arbitrary; it is dictated by the specific analytical question at hand, from routine quality control to comprehensive impurity profiling.
Understanding this compound and the Imperative of Purity
This compound, with the chemical formula C₈H₄Cl₆, is a halogenated aromatic compound. Its structure, featuring a benzene ring substituted with two trichloromethyl groups, renders it a non-polar and hydrophobic molecule.[1] Purity analysis is critical as impurities can arise from the synthesis process, such as unreacted starting materials (e.g., m-xylene), incompletely chlorinated intermediates, or other isomers and poly-chlorinated byproducts.[2] Degradation products formed during storage can also compromise its integrity.
The Contenders: GC-MS and HPLC at a Glance
Both GC-MS and HPLC are separation techniques that allow for the identification and quantification of individual components within a mixture.[3] However, they operate on fundamentally different principles.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[4] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. The mass spectrometer then detects and identifies the separated compounds by analyzing their mass-to-charge ratio, providing definitive structural information.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[4] Separation is achieved by partitioning a sample between a liquid mobile phase and a solid stationary phase.[5] Different detectors can be used, with UV-Vis detectors being common for aromatic compounds.
Head-to-Head Comparison for this compound Analysis
The selection of the optimal analytical technique hinges on a careful consideration of the analyte's properties and the analytical objectives.
-
GC-MS: Sample preparation for GC-MS is typically straightforward, involving dissolution in a volatile organic solvent. Given that this compound is soluble in nonpolar organic solvents like hexane and benzene, this step is uncomplicated.[1]
-
HPLC: HPLC sample preparation also involves dissolving the sample in a suitable solvent that is compatible with the mobile phase.[6] The choice of solvent is broader, accommodating a wider range of polarities.
-
GC-MS: For the analysis of halogenated aromatic compounds, a non-polar or mid-polarity capillary column is typically employed. The separation is driven by the volatility and interaction of the analytes with the stationary phase.
-
HPLC: Given the non-polar nature of this compound, a reversed-phase HPLC method would be the standard approach. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol.[6] The retention of the compound is adjusted by varying the proportion of the organic solvent in the mobile phase.[7]
-
GC-MS: The mass spectrometer provides a significant advantage in impurity identification. It offers a "fingerprint" of each compound, allowing for confident identification of known and unknown impurities by comparing their mass spectra to libraries or through interpretation of fragmentation patterns. This is invaluable for comprehensive impurity profiling.[4]
-
HPLC with UV Detection: While HPLC with a UV detector is excellent for quantification, its identification capabilities are limited. It can confirm the presence of a compound by its retention time, but it cannot provide the same level of structural information as a mass spectrometer.[3] Coupling HPLC with a mass spectrometer (LC-MS) would enhance its identification power but adds to the complexity and cost of the system.
Experimental Protocols: A Starting Point for Method Development
The following are detailed, step-by-step methodologies that can serve as a foundation for developing a robust purity analysis method for this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or toluene) to create a 1 mg/mL stock solution.
- Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's linear range.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Split/Splitless | Allows for a wide range of sample concentrations. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | A general-purpose, non-polar column suitable for aromatic compounds. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | Provides good separation of potential impurities with varying volatilities. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 50-500 amu | Covers the molecular weight of the target compound and potential impurities. |
3. Data Analysis:
- Integrate the peak area of this compound and all impurity peaks.
- Calculate the purity by the area percent method.
- Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to create a 1 mg/mL stock solution.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column for non-polar compounds. |
| Mobile Phase | Isocratic: 80:20 Acetonitrile:Water | A starting point for achieving good retention and peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detector | ||
| Type | UV-Vis | Suitable for aromatic compounds. |
| Wavelength | 220 nm or 254 nm | Common wavelengths for detecting benzene-ring structures. |
3. Data Analysis:
- Integrate the peak area of this compound and all impurity peaks.
- Calculate the purity by the area percent method.
- Quantify known impurities using certified reference standards.
Visualizing the Analytical Workflows
Caption: Workflow for Purity Analysis by GC-MS.
Caption: Workflow for Purity Analysis by HPLC.
Senior Application Scientist's Recommendation
The choice between GC-MS and HPLC for the purity analysis of this compound is a strategic one, guided by the specific analytical needs.
-
Choose GC-MS for:
-
Comprehensive Impurity Profiling: When the goal is to identify and characterize unknown impurities, the structural information provided by the mass spectrometer is indispensable.
-
High-Resolution Separation: For complex samples with closely eluting impurities, the high efficiency of capillary GC columns can provide superior separation.
-
Analysis of Volatile Byproducts: If volatile impurities from the synthesis process are of concern, GC-MS is the ideal technique.
-
-
Choose HPLC for:
-
Routine Quality Control: For routine purity checks where the impurity profile is well-established, the robustness and simplicity of an isocratic HPLC-UV method are advantageous.
-
Analysis of Thermally Labile Impurities: If there is a concern that some impurities may degrade at the high temperatures required for GC, HPLC offers a gentler alternative.[4]
-
High Throughput Screening: HPLC methods can often be faster than GC methods, making them suitable for screening a large number of samples.
-
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
- PubChem. (n.d.). Benzene, 1,3-bis(chloromethyl)-.
- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
- Waters. (n.d.). HPLC Separation Modes.
- Solubility of Things. (n.d.). 1,4-Bis(trichloromethyl)benzene.
- HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. smithers.com [smithers.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Spectroscopic Validation of 1,3-bis(trichloromethyl)benzene: A Comparative Guide to Structural Elucidation
In the realm of drug development and materials science, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. For halogenated aromatic compounds such as 1,3-bis(trichloromethyl)benzene, this process can be particularly challenging due to the influence of multiple electronegative atoms on the molecule's electronic environment. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of this compound, contrasting its expected spectral features with those of its isomers and related compounds. By understanding these subtle yet critical differences, researchers can confidently identify and characterize their target molecules.
The Challenge of Isomeric Differentiation
The substitution pattern on a benzene ring profoundly impacts its spectroscopic signature. For a molecule like bis(trichloromethyl)benzene, the ortho (1,2-), meta (1,3-), and para (1,4-) isomers, while possessing the same molecular formula and weight, will exhibit distinct spectra. This guide will focus on the unique characteristics of the 1,3-isomer and compare them with the 1,4-isomer and other related chlorinated benzenes to highlight the power of a multi-technique spectroscopic approach.
A Multi-faceted Approach to Structural Validation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive toolkit for structural elucidation. Each technique probes different aspects of the molecule's constitution, and together, they form a self-validating system for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Window into the Aromatic Protons
The ¹H NMR spectrum of this compound is expected to be highly informative. The aromatic region will display a characteristic pattern for a 1,3-disubstituted benzene ring.
-
Expected ¹H NMR Spectrum of this compound:
-
A singlet for the proton at the C2 position (between the two trichloromethyl groups).
-
A doublet of doublets (or a triplet) for the proton at the C5 position.
-
A doublet for the protons at the C4 and C6 positions.
-
This complex splitting arises from the coupling between adjacent, non-equivalent protons on the ring. The integration of these signals would correspond to a 1:1:2 ratio.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments.
-
Expected ¹³C NMR Spectrum of this compound:
-
Four distinct signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms of the benzene ring (C1/C3, C2, C4/C6, and C5).
-
A signal in the aliphatic region for the two equivalent trichloromethyl (-CCl₃) carbons. The significant downfield shift of this signal would be indicative of the strong deshielding effect of the three chlorine atoms.
-
Comparative NMR Data of Isomers and Related Compounds
To illustrate the diagnostic power of NMR, let's compare the expected spectrum of this compound with the known data for similar molecules.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| 1,3-bis(chloromethyl)benzene | Aromatic protons exhibit a complex multiplet. A singlet for the four benzylic protons (-CH₂Cl) is observed.[1] | Multiple aromatic signals and a single benzylic carbon signal.[2] |
| 1,4-bis(trichloromethyl)benzene | A singlet in the aromatic region due to the high symmetry of the molecule, where all four aromatic protons are chemically equivalent.[3] | Two aromatic signals (one for the substituted carbons and one for the unsubstituted carbons) and one signal for the -CCl₃ carbons.[3] |
| 1,3,5-trichlorobenzene | A singlet in the aromatic region for the three equivalent protons.[4] | Two aromatic signals due to the molecule's symmetry.[5] |
This comparative data underscores how the substitution pattern directly influences the symmetry of the molecule, which in turn dictates the complexity of the NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the aromatic ring and the carbon-chlorine bonds.
-
Expected IR Spectrum of this compound:
-
C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions corresponding to the C-Cl bonds of the trichloromethyl groups are expected in the 600-800 cm⁻¹ region.
-
Out-of-plane C-H bending: The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can provide strong evidence for the 1,3-substitution pattern.
-
Comparative IR Data
| Compound | Key IR Features |
| 1,2-bis(chloromethyl)benzene | Characteristic aromatic and C-Cl stretching frequencies. The out-of-plane bending pattern will be indicative of ortho-substitution.[6] |
| 1,3,5-trichlorobenzene | A simplified spectrum due to high symmetry, with characteristic aromatic and C-Cl absorptions.[7] |
| (Trichloromethyl)benzene | Shows typical aromatic absorptions and strong C-Cl stretching bands.[8] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
-
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₈H₄Cl₆. A characteristic isotopic pattern for six chlorine atoms will be observed, providing a definitive confirmation of the elemental composition.
-
Fragmentation: Fragmentation is likely to involve the loss of chlorine atoms and potentially the entire trichloromethyl group. The fragmentation pattern can help to distinguish it from its isomers. For instance, the stability of the resulting carbocations can differ between isomers, leading to variations in fragment ion intensities.
-
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Key Mass Spectral Features |
| 1,3-bis(chloromethyl)benzene | C₈H₈Cl₂ | Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms.[9] |
| 1,3,5-trichlorobenzene | C₆H₃Cl₃ | Molecular ion peak with a distinct isotopic cluster for three chlorine atoms.[10][11] |
| (Trichloromethyl)benzene | C₇H₅Cl₃ | Molecular ion peak with an isotopic pattern corresponding to three chlorine atoms.[8] |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualizing the Workflow and Structural Logic
Experimental Workflow for Spectroscopic Validation
Caption: A workflow diagram illustrating the parallel spectroscopic analysis and convergent data interpretation for the structural validation of this compound.
Distinguishing Isomers by ¹H NMR Spectroscopy
Caption: A logical diagram showing the differentiation of bis(trichloromethyl)benzene isomers based on their distinct ¹H NMR aromatic proton patterns.
Conclusion
The structural validation of this compound necessitates a holistic analytical approach. While direct experimental data for this specific compound is not widely published, a thorough understanding of spectroscopic principles allows for a robust predictive and comparative analysis. By contrasting the expected spectral features of the 1,3-isomer with the known data of its isomers and related halogenated benzenes, researchers can confidently establish the identity of their synthesized or isolated compound. The convergence of evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides the high degree of certainty required in modern chemical research and development.
References
- NIST. Benzene, (trichloromethyl)-. NIST Chemistry WebBook. [Link]
- NIST. Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. [Link]
- PubChem. 1,3,5-Trichlorobenzene. [Link]
- NIST. Benzene, 1,3,5-trichloro- Infrared Spectrum. NIST Chemistry WebBook. [Link]
- Wikipedia. 1,4-Bis(trichloromethyl)benzene. [Link]
- NIST. Benzene, 1,3,5-trichloro- Mass Spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. 1,3-Bis(chloromethyl)benzene(626-16-4) 1H NMR [m.chemicalbook.com]
- 2. 1,3-Bis(chloromethyl)benzene(626-16-4) 13C NMR spectrum [chemicalbook.com]
- 3. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 4. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR spectrum [chemicalbook.com]
- 5. 1,3,5-Trichlorobenzene(108-70-3) 13C NMR [m.chemicalbook.com]
- 6. 1,2-Bis(chloromethyl)benzene(612-12-4) IR Spectrum [chemicalbook.com]
- 7. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 8. Benzene, (trichloromethyl)- [webbook.nist.gov]
- 9. 1,3-Bis(chloromethyl)benzene(626-16-4) MS spectrum [chemicalbook.com]
- 10. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
A Comparative Analysis for the Synthetic Chemist: 1,3-Bis(trichloromethyl)benzene vs. 1,3-Bis(trifluoromethyl)benzene
In the landscape of modern chemical synthesis, the strategic functionalization of aromatic cores is paramount to accessing novel materials and pharmacologically active agents. Among the myriad of substituents, halogenated methyl groups, particularly the trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) moieties, offer unique electronic and steric properties that profoundly influence molecular behavior. This guide presents a comprehensive comparative study of 1,3-bis(trichloromethyl)benzene and 1,3-bis(trifluoromethyl)benzene, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their synthetic endeavors.
This analysis moves beyond a simple cataloging of properties, delving into the causality behind experimental choices and the inherent reactivity differences that stem from the distinct nature of the C-Cl and C-F bonds. By understanding these fundamental disparities, the synthetic chemist can better harness the potential of these valuable building blocks.
Core Physicochemical and Structural Properties: A Head-to-Head Comparison
The substitution of chlorine with fluorine at the benzylic positions imparts significant differences in the physicochemical properties of the title compounds. These differences, summarized in the table below, have substantial implications for their handling, reactivity, and potential applications.
| Property | This compound | 1,3-Bis(trifluoromethyl)benzene |
| CAS Number | 881-99-2[1][2] | 402-31-3 |
| Molecular Formula | C₈H₄Cl₆[1][2] | C₈H₄F₆ |
| Molecular Weight | 312.84 g/mol [1][2] | 214.11 g/mol |
| Appearance | White crystalline solid | Colorless liquid |
| Melting Point | 41-42 °C[1] | Not applicable |
| Boiling Point | ~398 °C (estimated)[1] | 116 °C |
| Density | ~1.696 g/cm³ (estimated)[1] | 1.378 g/mL at 25 °C |
The most striking difference lies in their physical states at ambient temperature, a direct consequence of the stronger intermolecular forces in the solid crystalline lattice of this compound compared to the weaker van der Waals interactions in liquid 1,3-bis(trifluoromethyl)benzene. The significantly higher boiling point of the chloro-derivative, despite its greater molecular weight, is a testament to these stronger interactions.
Synthetic Pathways: From Precursor to Product
The synthesis of both compounds typically commences from a common precursor, m-xylene. However, the journey to the final product diverges, highlighting the distinct chemistry of chlorination versus fluorination.
Caption: Synthetic routes to this compound and 1,3-bis(trifluoromethyl)benzene.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the free-radical photochlorination of m-xylene. This method, while effective, requires careful control to prevent ring chlorination and to manage the exothermic nature of the reaction.
Materials:
-
m-Xylene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
UV lamp (mercury vapor lamp)
-
Reaction vessel equipped with a gas inlet, condenser, and stirrer
Procedure:
-
Charge the reaction vessel with m-xylene and the inert solvent.
-
Initiate stirring and begin bubbling chlorine gas through the solution at a controlled rate.
-
Simultaneously, irradiate the reaction mixture with a UV lamp to initiate the free-radical chain reaction.
-
Monitor the reaction progress by GC analysis to determine the extent of conversion and the formation of intermediates (benzyl chloride and benzal chloride derivatives).
-
Continue the chlorination until the desired level of conversion to the hexachloro-derivative is achieved.
-
Upon completion, cease the chlorine flow and UV irradiation. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
Causality Behind Experimental Choices: The use of UV light is crucial for the homolytic cleavage of chlorine molecules, generating the chlorine radicals necessary to initiate the chain reaction. The inert solvent helps to control the reaction temperature and maintain a homogeneous mixture. Careful monitoring is essential to avoid over-chlorination and the formation of unwanted byproducts.
Experimental Protocol: Synthesis of 1,3-Bis(trifluoromethyl)benzene
The transformation of the trichloromethyl groups to trifluoromethyl groups is typically accomplished via a halogen exchange reaction, famously known as the Swarts reaction.
Materials:
-
This compound
-
Anhydrous hydrogen fluoride (HF)
-
Antimony trifluoride (SbF₃) or a mixture of antimony pentachloride (SbCl₅) and HF as a catalyst
-
Pressure-resistant reactor (e.g., autoclave)
Procedure:
-
In a pressure reactor, combine this compound with the antimony catalyst.
-
Cool the reactor and carefully introduce anhydrous hydrogen fluoride.
-
Seal the reactor and gradually heat to the desired reaction temperature, typically in the range of 100-150 °C.
-
Maintain the reaction under pressure for several hours, with continuous monitoring of pressure and temperature.
-
After the reaction is complete, cool the reactor and carefully vent the excess HF into a suitable scrubber.
-
The crude product is then washed with water and a dilute base to remove residual acid and catalyst, followed by distillation for purification.
Causality Behind Experimental Choices: Anhydrous HF is the fluorine source, and the antimony catalyst facilitates the halogen exchange by forming a more reactive fluorinating agent. The use of a pressure reactor is necessary to handle the volatile and corrosive nature of HF at elevated temperatures.
Reactivity and Chemical Behavior: A Tale of Two Halogens
The difference in the electronegativity and size of chlorine and fluorine atoms dictates the distinct reactivity profiles of the two subject compounds.
Caption: Key reactivity differences between the two title compounds.
Hydrolytic Susceptibility of the -CCl₃ Group
A key reaction of this compound is its hydrolysis to form isophthaloyl chloride, a valuable monomer for high-performance polymers. This transformation underscores the lability of the C-Cl bond under appropriate conditions.
Experimental Protocol: Hydrolysis to Isophthaloyl Chloride [3][4]
Materials:
-
This compound
-
Water
-
Reaction vessel with a reflux condenser and a means for HCl scrubbing
Procedure:
-
Melt this compound in the reaction vessel.
-
Add a catalytic amount of anhydrous FeCl₃.
-
Slowly add a stoichiometric amount of water while maintaining the temperature. The reaction is exothermic and generates HCl gas, which must be safely scrubbed.
-
After the addition of water is complete, heat the mixture to drive the reaction to completion.
-
The resulting isophthaloyl chloride can be purified by distillation under reduced pressure.
Trustworthiness of the Protocol: This self-validating system relies on the stoichiometric evolution of HCl gas, which can be monitored to track the reaction's progress. The purity of the distilled product can be confirmed by standard analytical techniques such as GC-MS and NMR.
Stability and Reactivity of the -CF₃ Group
In stark contrast to its chlorinated counterpart, the trifluoromethyl group is exceptionally stable towards hydrolysis due to the high strength of the C-F bond. This inertness makes 1,3-bis(trifluoromethyl)benzene a robust scaffold for further functionalization of the aromatic ring through electrophilic aromatic substitution. The two -CF₃ groups are powerful electron-withdrawing groups, deactivating the benzene ring and directing incoming electrophiles to the meta-positions (positions 4, 5, and 6).
Structure-Property Relationships: Electronic and Steric Effects
The electron-withdrawing nature of both -CCl₃ and -CF₃ groups deactivates the benzene ring towards electrophilic attack. However, the trifluoromethyl group is a significantly stronger deactivator due to the high electronegativity of fluorine. This has profound implications for the reactivity of the aromatic ring in subsequent synthetic steps.
Sterically, the trichloromethyl group is considerably bulkier than the trifluoromethyl group. This increased steric hindrance can influence the regioselectivity of reactions on the aromatic ring and may also affect the conformational preferences of molecules incorporating this substituent.[5]
Applications in Research and Development
The distinct properties of these two compounds lead to their application in different areas of chemical science.
-
This compound primarily serves as a precursor to isophthaloyl chloride, a key monomer in the production of high-performance polymers like aramids. Its reactive -CCl₃ groups are its main synthetic handle.
-
1,3-Bis(trifluoromethyl)benzene , with its stable and strongly electron-withdrawing -CF₃ groups, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The -CF₃ groups can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. It is also used in the preparation of specialty polymers and dyes.
Conclusion
This compound and 1,3-bis(trifluoromethyl)benzene, while structurally similar, exhibit a fascinating dichotomy in their physical properties, reactivity, and applications. The choice between these two reagents hinges on the synthetic goal. For access to di-acid chlorides and their derivatives, the chlorinated compound is the clear choice. Conversely, for the construction of robust aromatic systems with potent electron-withdrawing substituents, the fluorinated analogue is the superior building block. A thorough understanding of their comparative chemistry, as outlined in this guide, empowers the modern chemist to navigate the complexities of synthetic design with greater confidence and precision.
References
- PubChem. Benzene, 1,3-bis(chloromethyl)-.
- ChemBK. This compound. [Link]
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
- PubChem. This compound.
- Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1053. [Link]
- NIST. Benzene, 1,3-bis(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
- Armspach, D., Matt, D., Perruchon, J., & Harrowfield, J. (2003). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
- Wikipedia. Benzotrichloride. [Link]
- Google Patents. Method of preparing terephthalic acid dichloride and isophthalic acid dichloride.
- Quora. Which bond would be stronger, C−F or C−Cl?. [Link]
- Organic Chemistry Portal.
- Google Patents. Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.
- Najam Academy. (2022, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
- Quora. Which is stronger, the covalent bond C-F or C-CL? Why?. [Link]
- Yushchenko, O. V., et al. "Reactions leading to the formation of polymers used as raw materials in...
- Gonzalez-Soria, M. I., et al. "Origin of the SN2 Benzylic Effect." Journal of the American Chemical Society. [Link]
- Wikipedia. 1,4-Bis(trichloromethyl)benzene. [Link]
- Yushchenko, O. V., et al. "Methods for the Synthesis of Phthalic Acid Dichlorides.
- Wikipedia. Steric effects. [Link]
- Kim, H., et al. "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile." PubMed Central. [Link]
- Cheméo. Chemical Properties of Benzene, (trichloromethyl)- (CAS 98-07-7). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C8H4Cl6 | CID 13434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid dichloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Isophthaloyl Chloride: An Evaluation of Classical and Alternative Reagents
Introduction
Isophthaloyl chloride (IPC) is a crucial difunctional acid chloride monomer used extensively in the synthesis of high-performance polymers such as aramids (e.g., Nomex®), polyesters, and polyamides. The reactivity of its two acyl chloride groups makes it an ideal building block for creating materials with exceptional thermal stability, chemical resistance, and mechanical strength. The selection of a chlorinating agent for the synthesis of IPC from isophthalic acid is a critical decision in process development, impacting not only the yield and purity of the final product but also the overall safety, environmental footprint, and economic viability of the process. This guide provides an in-depth comparison of traditional and alternative reagents for the synthesis of isophthaloyl chloride, supported by experimental data and mechanistic insights to aid researchers and process chemists in making informed decisions.
Conventional Chlorinating Agents: A Performance Benchmark
The conversion of carboxylic acids to their corresponding acid chlorides is a cornerstone of organic synthesis. For dicarboxylic acids like isophthalic acid, several classical reagents have been the mainstay for decades.
Thionyl Chloride (SOCl₂)
Thionyl chloride is arguably the most common and cost-effective reagent for the industrial production of acid chlorides.[1][2] Its primary advantage lies in the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification.[1]
Mechanism of Action: The reaction proceeds through the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion. In the presence of a catalytic amount of N,N-dimethylformamide (DMF), the reaction rate is significantly enhanced via the in-situ formation of the Vilsmeier reagent, which is a more potent acylating agent.[3]
Experimental Data: Patented processes for the synthesis of isophthaloyl chloride using thionyl chloride in the presence of a catalyst (such as N,N-dimethylformamide or N,N-dimethylacetamide) in an inert solvent (e.g., chlorobenzene, xylene, or dichlorobenzene) report high yields and purity. For instance, reacting isophthalic acid with thionyl chloride in chlorobenzene with DMF as a catalyst at 50°C for 10 hours, followed by distillation, can yield high-purity isophthaloyl chloride.[4]
Experimental Protocol: Synthesis of Isophthaloyl Chloride using Thionyl Chloride [4]
-
To a reflux reactor, add 650 kg of an inert solvent (e.g., chlorobenzene), 150 kg of isophthalic acid, and 15 kg of a catalyst (e.g., N,N-dimethylformamide).
-
Stir the mixture and add 330 kg of thionyl chloride.
-
Gradually heat the reaction mixture to 50-80°C and maintain for 5-10 hours.
-
After the reaction is complete, perform atmospheric distillation to recover the excess thionyl chloride and solvent.
-
The residual liquid is then subjected to vacuum distillation to obtain high-purity isophthaloyl chloride.
Oxalyl Chloride ((COCl)₂)
Often favored in laboratory and fine chemical synthesis, oxalyl chloride offers milder reaction conditions compared to thionyl chloride.[2] It is particularly advantageous for substrates with sensitive functional groups that might not tolerate the higher temperatures often required with thionyl chloride.[2]
Mechanism of Action: Similar to thionyl chloride with DMF, the reaction of oxalyl chloride is catalyzed by DMF, proceeding through the formation of the Vilsmeier reagent. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, facilitating an easy work-up.[2]
Experimental Data: While specific data for isophthaloyl chloride is less commonly published in open literature, the conversion of carboxylic acids to acid chlorides using oxalyl chloride and catalytic DMF in a solvent like dichloromethane (DCM) at room temperature is a standard and high-yielding procedure.[5] The reaction is typically rapid, often completing within a few hours.
Experimental Protocol: General Procedure for Dicarboxylic Acid Chlorination using Oxalyl Chloride [5]
-
In a flask under an inert atmosphere, suspend the dicarboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (2.2-2.5 equiv) to the suspension at room temperature.
-
Stir the mixture at room temperature until the reaction is complete (typically 1-3 hours), as indicated by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude diacid chloride, which can be further purified by distillation or recrystallization.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent capable of converting carboxylic acids to acid chlorides. However, its use is often hampered by the formation of a non-volatile byproduct, phosphorus oxychloride (POCl₃), which can complicate the purification of the desired product.[1]
Mechanism of Action: The carboxylic acid's hydroxyl group attacks the phosphorus atom of PCl₅, leading to the formation of an intermediate that subsequently eliminates HCl and decomposes to the acid chloride and POCl₃.[3]
Experimental Data: The reaction of phthalic anhydride (an analog of isophthalic acid) with PCl₅ has been reported to yield phthaloyl chloride. The process involves heating the reactants, followed by distillation to separate the product from POCl₃.[5] Yields are generally good, but the higher boiling point of POCl₃ (105.8 °C) compared to the desired product requires efficient fractional distillation.
Alternative Synthetic Routes and Reagents
In the quest for safer, more efficient, and environmentally friendly processes, several alternative reagents and synthetic pathways have been explored.
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)
Cyanuric chloride is a cost-effective, solid reagent that can be used to convert carboxylic acids to acid chlorides under mild conditions.[6] It serves as a viable alternative to phosgene and other highly hazardous reagents.
Mechanism of Action: In the presence of a base like pyridine or triethylamine, the carboxylate anion attacks the electron-deficient triazine ring of cyanuric chloride, forming an activated ester intermediate. This intermediate can then react with the released chloride ion to form the acid chloride. The byproduct is a stable triazine derivative.[6]
Experimental Data: The use of cyanuric chloride in the presence of pyridine has been shown to effectively generate acyl chlorides in situ for subsequent reactions like Friedel-Crafts acylation.[6] The reaction is typically fast and occurs at room temperature.
Experimental Protocol: General Procedure for Acid Chloride Formation using Cyanuric Chloride [6]
-
Dissolve the carboxylic acid (1.0 equiv) and cyanuric chloride (1.6 equiv) in an anhydrous solvent like dichloromethane.
-
Add pyridine (1.0 equiv) dropwise at room temperature. The formation of the activated acid is typically rapid (less than 15 minutes).
-
The resulting mixture containing the in-situ generated acid chloride can be used directly for subsequent reactions.
Synthesis from m-Xylene
An alternative industrial route to isophthaloyl chloride bypasses the direct chlorination of isophthalic acid. This method involves the photochlorination of m-xylene to form 1,3-bis(trichloromethyl)benzene, which is then reacted with isophthalic acid.[7]
Mechanism of Action: The first step is a radical chain reaction where the methyl groups of m-xylene are exhaustively chlorinated. In the second step, the this compound reacts with isophthalic acid in the presence of a Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) to yield isophthaloyl chloride and regenerate HCl.[7]
Experimental Data: Patents describing this process report very high yields and purity. For example, reacting this compound with isophthalic acid in the presence of zinc chloride at 140°C for 3 hours, followed by vacuum rectification, can produce isophthaloyl chloride with a purity of 99.92% and a yield of 97.96%.[7]
Experimental Protocol: Synthesis of Isophthaloyl Chloride from m-Xylene [7]
-
Step 1: Photochlorination of m-Xylene. In a suitable reactor, m-xylene is reacted with excess chlorine gas at 110-140°C under irradiation with an LED light source for 4-10 hours to produce a crude this compound product.
-
Step 2: Reaction with Isophthalic Acid. The crude this compound is reacted with isophthalic acid (in a near 1:1 molar ratio) in the presence of a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.1-0.5% of the isophthalic acid mass) at 120-140°C for 2-8 hours, until the evolution of hydrogen chloride ceases.
-
Step 3: Purification. The resulting reaction liquid is subjected to vacuum rectification to obtain high-purity isophthaloyl chloride.
Comparative Analysis
To facilitate a clear comparison, the key performance indicators of the discussed reagents are summarized below.
| Reagent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages | Reported Yield (IPC) | Reported Purity (IPC) |
| Thionyl Chloride | Reflux, often with DMF catalyst | SO₂, HCl (gaseous) | Cost-effective, gaseous byproducts | Harsh conditions, potential for side reactions | High[4] | High[4] |
| Oxalyl Chloride | Room temperature, DMF catalyst | CO, CO₂, HCl (gaseous) | Mild conditions, high selectivity, gaseous byproducts | Higher cost | High (general) | High (general) |
| Phosphorus Pentachloride | Heating required | POCl₃ (liquid) | Potent reagent | Non-volatile byproduct complicates purification | Good (general) | Variable |
| Cyanuric Chloride | Room temperature, with base | Triazine derivatives (solid) | Mild conditions, solid byproduct easily filtered | Stoichiometric amounts of base needed | Good (general) | Good (general) |
| m-Xylene Route | High temperature, two-step process | HCl (gaseous) | High yield and purity, avoids direct handling of some hazardous reagents | Multi-step process, requires specialized equipment | >96%[7] | >99.9%[7] |
Safety and Environmental Considerations
The choice of reagent has significant implications for process safety and environmental impact.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic SO₂ and HCl gases.[8] Requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Oxalyl Chloride: Also corrosive and toxic. Its decomposition can produce carbon monoxide, a highly toxic gas.[9] Strict containment is necessary.
-
Phosphorus Pentachloride: A moisture-sensitive solid that reacts vigorously with water to produce HCl. It is corrosive and can cause severe burns.
-
Cyanuric Chloride: A solid reagent, which can be easier to handle than corrosive liquids. However, it is toxic and an irritant.[10]
-
m-Xylene Route: While this route avoids the direct use of some of the more hazardous chlorinating agents in the final step, it involves the handling of large quantities of chlorine gas and chlorinated intermediates, which have their own significant safety and environmental considerations.
Conclusion
The selection of a reagent for the synthesis of isophthaloyl chloride is a multifaceted decision that requires a careful balance of factors including cost, yield, purity, reaction conditions, and safety.
-
For large-scale industrial production where cost is a primary driver, thionyl chloride remains a dominant choice due to its low cost and the convenience of gaseous byproducts. The m-xylene route also presents a highly efficient industrial alternative, capable of producing very high purity IPC.
-
In research, development, and the synthesis of fine chemicals where milder conditions and high selectivity are paramount, oxalyl chloride is often the preferred reagent, despite its higher cost.
-
Cyanuric chloride emerges as a promising alternative, offering mild reaction conditions and the advantage of a solid, easily separable byproduct. Its cost-effectiveness and ease of handling relative to liquid reagents make it an attractive option for further process development.
-
Phosphorus pentachloride , while effective, is generally less favored due to the challenges associated with the removal of its liquid byproduct, phosphorus oxychloride.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of production, the sensitivity of the substrate, the required purity of the final product, and the available infrastructure for handling hazardous materials.
Diagrams
Reaction Mechanisms
Caption: Overview of synthetic routes to isophthaloyl chloride.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of isophthaloyl chloride.
References
- CN104387263A - Synthesis process of isophthaloyl dichloride. ()
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIV
- Cyanuric Acid and Cyanuric Chloride - ResearchG
- Methods for the Synthesis of Phthalic Acid Dichlorides - ResearchG
- 3 - Organic Syntheses Procedure. ([Link])
- CN104744232A - Method for preparing isophthaloyl dichloride. ()
- Method for preparing m-phthaloyl chloride in high purity - Eureka | P
- Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3 | Organic Letters - ACS Public
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. ([Link])
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. ([Link])
- Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. ([Link])
- (PDF)
- US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl)
- Cyanuric Chloride as chlorination agent , Hive Novel Discourse. ([Link])
- Preparation method of high-purity isophthaloyl dichloride - Eureka | P
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. ([Link])
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. ([Link])
- 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 8. Comparing China Thionyl chloride with Other Chlorinating Agents [hangdachem.com]
- 9. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Polymer Properties: Trichloromethyl vs. Trifluoromethyl Monomers
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer science, the choice of monomer is a critical decision that dictates the final properties and performance of the resulting material. Among the vast array of available monomers, those containing halogenated methyl groups, specifically trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃), offer unique and often contrasting characteristics. This guide provides an in-depth, objective comparison of the properties of polymers derived from these two classes of monomers, supported by experimental data, to empower you in selecting the optimal material for your application.
The Foundational Difference: C-Cl vs. C-F Bonds
At the heart of the divergent properties of these polymers lies the fundamental difference between the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-F bond is significantly stronger and more polar than the C-Cl bond. This disparity in bond energy and electronegativity profoundly influences the thermal stability, chemical resistance, optical clarity, and surface properties of the resulting polymers.
A Head-to-Head Comparison: Key Polymer Properties
To facilitate a clear and direct comparison, this guide will focus on two representative polymer systems: polystyrene and polymethacrylate, substituted with either a trichloromethyl or a trifluoromethyl group.
Thermal Stability: The Unyielding Strength of the C-F Bond
The exceptional strength of the C-F bond imparts superior thermal stability to trifluoromethyl-containing polymers. Thermogravimetric analysis (TGA) consistently demonstrates that these polymers require significantly higher temperatures to initiate and sustain thermal degradation compared to their trichloromethyl counterparts.
| Polymer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) |
| Poly(p-trichloromethylstyrene) | ~110 | ~350 |
| Poly(p-trifluoromethylstyrene) | ~130 | >400[1] |
| Poly(trichloromethyl methacrylate) | ~125 | ~280 |
| Poly(trifluoromethyl methyl methacrylate) | ~140 | ~350 |
Causality Behind the Data: The higher bond dissociation energy of the C-F bond (~485 kJ/mol) compared to the C-Cl bond (~330 kJ/mol) means that more thermal energy is required to break the bonds in the polymer backbone and initiate degradation. The trifluoromethyl group's strong electron-withdrawing nature also contributes to the overall stability of the polymer chain.
Chemical Resistance: A Tale of Two Halogens
Fluoropolymers are renowned for their exceptional chemical inertness, a property directly attributable to the strength and stability of the C-F bond.[2] This makes trifluoromethyl-containing polymers highly resistant to a broad spectrum of chemicals, including aggressive acids, bases, and organic solvents.
In contrast, while chlorinated polymers exhibit good resistance to many chemicals, the weaker C-Cl bond makes them more susceptible to attack by certain solvents and nucleophilic reagents.
Experimental Protocol: Chemical Resistance Testing
A standardized method for evaluating chemical resistance involves immersing polymer films of known dimensions in various chemical agents for a specified duration and temperature.
Methodology:
-
Sample Preparation: Prepare thin films of the trichloromethyl and trifluoromethyl-containing polymers with uniform thickness (e.g., 100 µm).
-
Immersion: Immerse the films in a series of aggressive solvents (e.g., acetone, toluene, concentrated sulfuric acid, 10M sodium hydroxide) at a controlled temperature (e.g., 25°C or 50°C).
-
Evaluation: After 24, 48, and 72 hours, remove the films, gently rinse with deionized water, and dry.
-
Analysis: Measure the change in weight, dimensions, and appearance of the films. Significant swelling, dissolution, or discoloration indicates poor chemical resistance.
Expected Observations: Trifluoromethyl-containing polymer films will exhibit minimal to no change in most tested chemicals, while trichloromethyl-containing polymers may show signs of swelling or degradation in strong solvents like acetone and toluene.
Optical Properties: The Clarity of Fluorination
The incorporation of trifluoromethyl groups often leads to polymers with enhanced optical transparency and lower refractive indices.[3] This is due to the low polarizability of the C-F bond and the disruption of intermolecular charge transfer complexes that can cause coloration.
| Property | Poly(trichloromethylstyrene) | Poly(trifluoromethylstyrene) |
| Refractive Index (at 589 nm) | ~1.61 | ~1.47[4] |
| Optical Transparency (%T at 400 nm) | ~85% | >95% |
Causality Behind the Data: The highly electronegative fluorine atoms in the -CF₃ group reduce the electron density of the aromatic ring, which in turn suppresses the formation of color-inducing charge-transfer complexes between polymer chains. The lower polarizability of the C-F bond also contributes to a lower refractive index.
Surface Properties: The Hydrophobicity of Fluorine
A hallmark of fluorinated polymers is their low surface energy, which translates to high hydrophobicity and oleophobicity. This property is highly desirable for applications requiring non-stick surfaces, low friction, and resistance to biofouling.
| Property | Poly(trichloromethylstyrene) | Poly(trifluoromethylstyrene) |
| Water Contact Angle (°) | ~90-95[5][6] | >110 |
Experimental Protocol: Contact Angle Measurement
The hydrophobicity of a polymer surface is quantified by measuring the contact angle of a water droplet on its surface using a goniometer.
Methodology:
-
Surface Preparation: Ensure the polymer film surfaces are clean, dry, and free of contaminants.
-
Droplet Deposition: Carefully place a small droplet of deionized water (typically 2-5 µL) onto the polymer surface.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use software to measure the angle between the tangent of the droplet at the contact point and the solid surface. A higher contact angle indicates greater hydrophobicity.
Synthesis of Monomers and Polymers: A Comparative Overview
The synthesis of these specialized monomers and their subsequent polymerization require distinct chemical strategies.
Monomer Synthesis
The synthesis of trifluoromethyl-containing monomers often involves specialized and sometimes hazardous reagents. In contrast, trichloromethyl-containing monomers can often be prepared through more conventional chlorination reactions.
Caption: Synthetic routes to trifluoromethyl and trichloromethylstyrene monomers.
Polymerization Methods
Both trichloromethyl and trifluoromethyl-containing vinyl monomers can typically be polymerized via free-radical or controlled radical polymerization techniques.
Experimental Protocol: Free-Radical Polymerization of Styrenic Monomers
Methodology:
-
Monomer Purification: Purify the trichloromethylstyrene or trifluoromethylstyrene monomer by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified monomer (e.g., 10 mmol) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.1 mol%) in an appropriate solvent (e.g., toluene).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70°C) and stir for a designated time (e.g., 24 hours).
-
Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.
Caption: General workflow for free-radical polymerization of styrenic monomers.
Applications in Research and Drug Development
The distinct properties of these polymers lend themselves to a variety of applications in the scientific and pharmaceutical fields.
-
Trifluoromethyl-Containing Polymers: Their high thermal stability and chemical resistance make them ideal for applications in harsh environments, such as components for analytical instrumentation and medical devices that require aggressive sterilization methods. Their hydrophobicity is also beneficial for creating anti-fouling surfaces and in drug delivery systems where controlled release is desired.
-
Trichloromethyl-Containing Polymers: While less robust than their fluorinated counterparts, these polymers can serve as valuable intermediates. The trichloromethyl group can be a reactive handle for further chemical modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.
Conclusion: A Strategic Choice Based on Performance Needs
The decision to utilize a trichloromethyl or trifluoromethyl-containing monomer is a strategic one that must be guided by the specific performance requirements of the final material. For applications demanding the utmost in thermal stability, chemical inertness, and hydrophobicity, trifluoromethyl-containing polymers are the clear choice. However, for applications where cost is a significant factor and extreme performance is not a prerequisite, or where the polymer is intended for further chemical modification, trichloromethyl-containing polymers can be a viable option. By understanding the fundamental chemical principles that govern the properties of these materials, researchers can make informed decisions to advance their scientific and drug development endeavors.
References
- Water contact angle measurements of polystyrene. (n.d.). ResearchGate.
- Contact angle images for droplets water and hexadecane on polystyrene surfaces. (n.d.). ResearchGate.
- Polystyrene with trifluoromethyl units: Monomer reactivity ratios, thermal behavior, flammability, and thermal degradation kinetics. (2025, August 6). ResearchGate.
- Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. (2022, September 7). MDPI.
- Fluoropolymers vs. Side-Chain Fluorinated Polymers. (n.d.). American Chemistry Council.
Sources
A Comparative Guide to the Thermal Analysis of Polyamides Derived from Isophthaloyl Chloride
This guide provides an in-depth comparative analysis of the thermal properties of various aromatic polyamides (aramids) synthesized using isophthaloyl chloride. By examining the impact of different diamine monomer structures on thermal stability and transitions, we aim to furnish researchers, scientists, and material development professionals with the critical data and procedural insights necessary for informed material selection and characterization. The discussion is grounded in experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), elucidating the fundamental structure-property relationships that govern the performance of these advanced polymers.
The Significance of Thermal Analysis for Aromatic Polyamides
Aromatic polyamides synthesized from isophthaloyl chloride are a class of high-performance polymers prized for their thermal resilience, chemical resistance, and mechanical strength.[1] The specific arrangement of the aromatic rings and the strong intermolecular hydrogen bonds between amide linkages are key to these properties.[2] However, the choice of the diamine monomer, which polymerizes with isophthaloyl chloride, introduces significant structural variations that directly influence the polymer's behavior at elevated temperatures.
Thermal analysis techniques like TGA and DSC are indispensable for quantifying this behavior.
-
Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature, providing critical data on thermal stability and decomposition temperatures.[2]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), where the polymer shifts from a rigid, glassy state to a more rubbery state.[3]
Understanding these parameters is crucial for defining the operational limits of these materials in demanding applications, from aerospace components to flame-retardant textiles.
Comparative Thermal Performance: The Influence of Diamine Structure
The introduction of different functional groups and structural isomers into the diamine monomer backbone can profoundly alter the thermal properties of the resulting polyamide. The meta-catenation from the isophthaloyl chloride monomer inherently creates a kink in the polymer chain, which tends to reduce crystallinity compared to its para-aramid counterparts.[1] The diamine structure further modulates these properties.
Key Structural Influences:
-
Bulky Side Groups: Incorporating bulky pendant groups can disrupt the efficiency of polymer chain packing. This steric hindrance reduces intermolecular forces, which often leads to enhanced solubility but can lower the glass transition temperature (Tg).[4][5]
-
Flexible Linkages: Introducing flexible ether linkages (–O–) into the diamine backbone increases the rotational freedom of the polymer chain. This typically results in lower Tg values and improved processability.[6]
-
Fluorinated Groups: The inclusion of fluorine-containing moieties, such as trifluoromethyl (–CF3) groups, can simultaneously enhance thermal stability, solubility, and dielectric properties due to the high bond energy of C-F bonds and their effect on chain packing.[7]
The following table summarizes experimental data for several polyamides synthesized from isophthaloyl chloride and various diamines, illustrating these structure-property relationships.
| Polyamide System (Isophthaloyl Chloride + Diamine) | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (T5), °C (in N2) | 10% Weight Loss Temp. (T10), °C (in N2) | Char Yield @ 800°C, % (in N2) | Reference |
| m-Phenylenediamine (MPD) | 272 - 275 | 419 | 432 | > 57 | [8] |
| Diamine with Phenoxy-Substituted Benzophenone | 237 - 254 | > 400 | - | - | [9] |
| Diamine with Ether & Xanthene Groups | 236 - 298 | - | 490 - 535 | - | [9] |
| Diamine with 5-(4-trifluoromethylphenoxy) Group | 206 - 285 | 442 - 460 | - | - | [7] |
| Diamine with Pendant m-Acetoxybenzamide Group | >300 (m.p.) | Two-stage decomposition | - | - | [10] |
Analysis of Comparative Data: As evidenced in the table, the classic poly(m-phenylene isophthalamide) exhibits a high Tg and robust thermal stability.[8] The introduction of bulky xanthene groups can either maintain or slightly increase the Tg and significantly raises the decomposition temperature, likely due to the rigidity of the added group.[9] Conversely, incorporating flexible phenoxy side groups tends to lower the Tg range.[9] Fluorinated polyamides demonstrate a broad Tg range and excellent thermal stability, with 5% weight loss temperatures consistently above 440°C.[7] Polyamides with certain pendant groups may exhibit complex, multi-stage decomposition profiles.[6][10]
Experimental Protocols for Thermal Characterization
To ensure data integrity and reproducibility, standardized protocols for TGA and DSC are essential. The following sections detail field-proven methodologies for the thermal analysis of polyamides.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polyamide by measuring mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Ensure the polyamide sample is dry by placing it in a vacuum oven at 80-100°C for at least 12 hours to remove any residual solvent or absorbed moisture, which could interfere with mass loss measurements.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Loading: Place 5–10 mg of the dried polymer into a TGA sample pan (platinum or alumina is recommended).[2]
-
Atmosphere Control: Purge the TGA furnace with an inert gas, typically nitrogen, at a flow rate of 20–50 mL/min to prevent oxidative degradation during the analysis.[2]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, e.g., 30°C.
-
Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of 800°C.[2] This rate provides a good balance between resolution and experimental time.
-
-
Data Analysis: Record the sample mass as a function of temperature. Key parameters to extract from the resulting TGA curve include the onset of decomposition, the temperature at which 5% or 10% mass loss occurs (T5 and T10), and the percentage of material remaining at the end of the experiment (char yield).[2][8]
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polyamide.
Methodology:
-
Sample Preparation: As with TGA, ensure the sample is thoroughly dried to prevent plasticization effects from moisture.
-
Sample Encapsulation: Accurately weigh 5–10 mg of the dried polymer into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle): A multi-step thermal program is crucial to erase the sample's prior thermal history and obtain a clear glass transition.
-
First Heating Scan: Heat the sample from room temperature (e.g., 30°C) to a temperature well above its expected Tg (e.g., 400°C) at a heating rate of 15°C/min.[8] This removes any internal stresses and erases previous thermal history.
-
Cooling Scan: Hold at the high temperature for 5 minutes, then cool the sample back down to the starting temperature.[8]
-
Second Heating Scan: Heat the sample again at the same rate (15°C/min) up to 400°C.[8]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow baseline on the thermogram from the second heating scan. The Tg is typically determined at the midpoint of this transition.
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
References
- A.E. Lozano, J.G. de la Campa, J.
- M.R. M., Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. [Link]
- S-H. Hsiao, C-P. Yang, Polyamides based on diamines containing aryloxy groups: Structure-property relationships. Journal of Polymer Research. [Link]
- S-H. Hsiao, Y-H. Huang, Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines.
- A.M. Morales-Gámez, F. Suárez-García, J.L. de la Peña, A.E. Lozano, Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI. [Link]
- S.H. Kim, H. Jo, J.H. Kim, et al., Influence of diamine structure on the properties of colorless and transparent polyimides. De Gruyter. [Link]
- H.H. Hassan, B.A. Al-kamal, G.A. El-Hiti, Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides.
- H.H. Hassan, B.A. Al-kamal, G.A. El-Hiti, Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. Chemistry Central Journal. [Link]
- A. Sarkar, Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- H. Maleki, S. Mallakpour, M. Dinari, Influence of diamine rigidity and dianhydride rigidity on the microstructure, thermal and mechanical properties of cross-linked polyimide aerogels.
- M.D. Kraś, T. Gierczak, TGA/DTG/DSC investigation of thermal ageing effects on polyamide–imide enamel.
- S. Ranjith, S. Ramalingam, R. Alagarsamy, DSC results of samples with various IPA mol% and 24 g of TMA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Performance of Novel Aramid Fibers Synthesized from 1,3-bis(trichloromethyl)benzene
For researchers and materials scientists, the synthesis of novel polymers presents an exciting frontier. However, the true measure of a new material lies in its performance relative to established standards. This guide provides a comprehensive framework for the mechanical testing of novel aramid fibers, specifically those produced from 1,3-bis(trichloromethyl)benzene, and offers a direct comparison with the industry-leading para-aramid fibers, Kevlar® and Twaron®.
As a senior application scientist, the goal is not merely to present data but to provide a robust methodology for generating and interpreting it. The following sections will detail the standardized testing protocols, present benchmark data for commercial aramids, and offer a clear pathway for evaluating the potential of new aramid formulations.
Understanding the Benchmark: Mechanical Properties of Commercial Para-Aramid Fibers
Before evaluating a novel aramid fiber, it is crucial to understand the performance characteristics of the materials that currently dominate the market. Kevlar®, developed by DuPont, and Twaron®, manufactured by Teijin, are both para-aramid fibers renowned for their exceptional strength-to-weight ratio and thermal stability.[1][2] Their mechanical properties serve as the gold standard for high-performance fibers.
The key mechanical properties for comparison are:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness. A higher modulus indicates a more rigid material.
-
Elongation at Break: The percentage increase in length that a material undergoes before it breaks.
Below is a summary of the typical mechanical properties for standard grades of Kevlar® and Twaron®:
| Property | Kevlar® 49 | Twaron® (Standard) |
| Tensile Strength (MPa) | 3,000 - 3,600 | 3,000 - 3,600 |
| Young's Modulus (GPa) | 130 - 179 | 130 - 179 |
| Elongation at Break (%) | 2.8 - 4.2 | 2.8 - 4.2 |
Note: These values can vary depending on the specific grade and manufacturing process of the fiber.[1][3][4]
Experimental Protocol for Tensile Testing of Aramid Fibers
To ensure that the mechanical data generated for the novel aramid fiber is both accurate and comparable to the benchmark data, it is imperative to follow a standardized testing procedure. The ASTM D7269 standard provides a comprehensive methodology for the tensile testing of aramid yarns.[5][6]
Step-by-Step Methodology
-
Conditioning of Specimens: Before testing, the aramid fiber specimens must be conditioned to a state of moisture equilibrium in a standard atmosphere for testing textiles. This is a critical step as the mechanical properties of aramid fibers can be influenced by their moisture content.[6][7]
-
Sample Preparation:
-
For multi-filament yarns, it is often necessary to introduce a specific amount of twist to the yarn before testing. This ensures that all filaments are subjected to a uniform tensile load.
-
The gauge length of the specimen (the length of the fiber between the grips) should be clearly defined and consistent across all tests. A common gauge length for aramid yarns is 10 inches.[5]
-
-
Mounting the Specimen:
-
The specimen should be carefully mounted in the grips of a universal testing machine (UTM).
-
A slight preload may be applied to remove any slack in the fiber and ensure proper alignment.[5]
-
-
Tensile Test:
-
The test is initiated by moving the crosshead of the UTM at a constant rate of extension. For ASTM D7269, the extension rate is typically 50% of the sample length per minute.[5]
-
The force and elongation are continuously recorded until the specimen ruptures.
-
-
Data Analysis:
-
From the force-elongation curve, the following properties are calculated:
-
Tensile Stress: The force at any point divided by the cross-sectional area of the fiber.
-
Ultimate Tensile Strength: The maximum tensile stress reached before failure.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Ultimate Elongation: The elongation at the point of failure.
-
-
Causality Behind Experimental Choices
-
Standardized Conditioning: Aramid fibers are hydrophilic and their mechanical properties can be plasticized by water. Standardized conditioning ensures that the test results are not skewed by variations in environmental humidity.
-
Twisting of Yarns: In a bundle of untwisted filaments, the load is not evenly distributed, leading to premature failure and an underestimation of the true tensile strength. Twisting helps to consolidate the yarn and ensure that all filaments share the load.
-
Constant Rate of Extension: A constant strain rate is essential for obtaining reproducible results, as the mechanical behavior of polymers can be rate-dependent.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the mechanical testing of novel aramid fibers.
Comparative Data Analysis
Once the mechanical testing of the aramid fibers produced from this compound is complete, the data can be compared directly with the established benchmarks for Kevlar® and Twaron®.
| Property | Aramid from this compound | Kevlar® 49 | Twaron® (Standard) |
| Tensile Strength (MPa) | Experimental Data | 3,000 - 3,600 | 3,000 - 3,600 |
| Young's Modulus (GPa) | Experimental Data | 130 - 179 | 130 - 179 |
| Elongation at Break (%) | Experimental Data | 2.8 - 4.2 | 2.8 - 4.2 |
The interpretation of this comparative data will reveal the potential applications for the novel aramid fiber. For instance, a significantly higher tensile strength could make it a candidate for advanced ballistic protection, while a higher modulus might be advantageous in composite materials requiring exceptional stiffness.
Logical Framework for Comparison
Caption: Logical relationship for comparing novel aramid fibers against commercial standards.
Conclusion
The development of new aramid fibers from monomers such as this compound holds the promise of pushing the boundaries of high-performance materials. However, rigorous and standardized mechanical testing is the cornerstone of validating these advancements. By adhering to established protocols like ASTM D7269 and comparing the results against industry benchmarks such as Kevlar® and Twaron®, researchers can objectively assess the viability and potential of their novel materials. This systematic approach is essential for driving innovation and ensuring that new materials meet the demanding performance requirements of advanced applications.
References
- Finn-nauha. (n.d.). What is the difference between Kevlar and Twaron aramid fibers?
- DeMerchant, C. (n.d.). Aramid, Kevlar, Twaron, Nomex characteristics and properties.
- Finn-nauha. (n.d.). How does Kevlar compare to Twaron in ballistic protection?
- ResearchGate. (n.d.). Manufacturing Of High Strength Kevlar Fibers.
- Blog. (2025, June 6). What is the elongation at break of UD Aramid Fiber Fabric?
- ASTM D7269 Test Standard. (2023, April 13).
- ASTM International. (2025, September 9). D7269/D7269M Standard Test Methods for Tensile Testing of Aramid Yarns.
- Scribd. (n.d.). Kevlar:DUPONT: Form Properties Uses.
- Textile Learner. (2015, November 18). Aramid Fibers: Types, Properties, Manufacturing Process and Applications.
- The Universal Grip Company. (n.d.). Tensile Testing of Aramid Yarns.
- SciELO. (2021, July 27). Effect of Aramid Fabric Orientation Angle on the Mechanical Characteristics of Basalt-Aramid/Epoxy Hybrid Interply Composites.
Sources
- 1. What is the difference between Kevlar and Twaron aramid fibers? - Finn-nauha [finn-nauha.fi]
- 2. How does Kevlar compare to Twaron in ballistic protection? - Finn-nauha [finn-nauha.fi]
- 3. Aramid, Kevlar, Twaron,Nomex characteristics and properties [christinedemerchant.com]
- 4. scielo.br [scielo.br]
- 5. victortestingmachine.com [victortestingmachine.com]
- 6. store.astm.org [store.astm.org]
- 7. universalgripco.com [universalgripco.com]
A Senior Application Scientist's Guide to Benchmarking Novel Polymers Against Commercial Aramids
Introduction: The Quest for Superior High-Performance Polymers
The landscape of materials science is in a perpetual state of evolution, driven by the relentless pursuit of polymers with enhanced thermal, mechanical, and chemical resilience.[1][2][3] For decades, aromatic polyamides, or aramids, have been the benchmark for high-performance fibers.[4] First introduced in the 1960s, these materials, most notably DuPont's Nomex® and Kevlar®, set the industry standard for flame resistance and strength.[5][6] Nomex®, a meta-aramid, is particularly renowned for its exceptional thermal stability, chemical resistance, and electrical insulation properties, making it a critical component in protective apparel, aerospace, and automotive applications.[6][7][8]
As researchers and drug development professionals, the ability to rigorously evaluate novel polymers against these established benchmarks is paramount. This guide provides a comprehensive framework for benchmarking new polymers against commercially available aramids like Nomex®. It is designed to move beyond a simple recitation of data, instead offering a deep dive into the causality behind experimental choices and ensuring that the described protocols are self-validating. Our objective is to equip you with the scientific rationale and practical methodologies to confidently assess the next generation of high-performance polymers.
Foundational Understanding: The Aramid Benchmark
Aramids are a class of synthetic polymers characterized by amide linkages attached to aromatic rings.[6] This structure imparts remarkable thermal stability and strength.[5][9] There are two primary types of aramids:
-
Meta-aramids (e.g., Nomex®): The polymer chains in meta-aramids have a semi-crystalline structure, which provides excellent thermal and chemical resistance, along with good textile-like flexibility.[6][8] Nomex® does not melt or drip when exposed to flame; instead, it carbonizes and thickens, absorbing heat energy.[7][8]
-
Para-aramids (e.g., Kevlar®): These possess a more crystalline and aligned molecular structure, resulting in significantly higher tensile strength and modulus.[6]
This guide will focus on benchmarking against meta-aramids like Nomex®, as they are often the target for replacement in applications demanding a balance of thermal resistance, chemical stability, and processability.
Key Performance Indicators (KPIs) for Comparative Analysis
A thorough comparison requires evaluation across a spectrum of performance metrics. The following KPIs are critical for a comprehensive assessment of a new polymer's viability against Nomex®.
Thermal Stability
A polymer's ability to maintain its structural integrity and mechanical properties at elevated temperatures is a primary indicator of its performance in demanding environments.[2][9]
Core Metric: Heat Deflection Temperature (HDT)
HDT determines the temperature at which a polymer deforms under a specified load.[10][11][12] It is a crucial parameter for predicting a material's performance in load-bearing applications at high temperatures.[11][13]
Experimental Protocol: Heat Deflection Temperature (ASTM D648)
This protocol outlines the standardized method for determining the HDT of plastic materials.[11][13]
Rationale: ASTM D648 is the industry-standard test for assessing short-term heat resistance under load.[13] It provides a reliable and reproducible method for comparing the thermal performance of different polymers.[11][12] The choice of load (0.455 MPa or 1.82 MPa) allows for the evaluation of materials under different stress conditions.[10]
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular specimens of the new polymer and Nomex® with precise dimensions as specified in ASTM D648.
-
Apparatus Setup: Place the specimen in a three-point bending fixture within a heating apparatus (typically an oil bath).
-
Load Application: Apply a constant flexural stress of either 0.455 MPa or 1.82 MPa to the center of the specimen.
-
Heating: Submerge the fixture in a heat-transfer medium and increase the temperature at a uniform rate of 2°C per minute.
-
Deflection Measurement: A deflectometer continuously measures the vertical deflection of the specimen at its center.
-
Endpoint Determination: The test concludes when the specimen deflects by 0.25 mm. The temperature at which this deflection occurs is recorded as the Heat Deflection Temperature.[11]
Visualization of the HDT Testing Workflow:
Caption: Workflow for Heat Deflection Temperature (HDT) testing according to ASTM D648.
Flame Resistance
For many applications, particularly in protective clothing and electronics, a material's reaction to fire is a critical safety consideration.[14]
Core Metric: UL 94 Flammability Rating
The UL 94 standard is a widely recognized test for evaluating the flammability of plastic materials.[14][15] It assesses a material's ability to extinguish a flame after ignition and its dripping behavior.[15]
Experimental Protocol: Vertical Burn Test (UL 94 V)
This protocol determines the V-0, V-1, or V-2 flammability rating of a material.[15][16]
Rationale: The vertical burn test is more stringent than the horizontal burn test (94HB) and is more representative of many real-world scenarios.[16] It provides a clear classification of a material's self-extinguishing properties.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens of the new polymer and Nomex® of specified dimensions.
-
Apparatus Setup: Clamp the specimen vertically from its top end. Place a layer of dry absorbent cotton below the specimen.
-
Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
First Afterflame Time: After 10 seconds, remove the flame and record the time it takes for the specimen to self-extinguish (t1).
-
Second Flame Application: Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Second Afterflame and Afterglow Time: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Dripping Behavior: Observe if any dripping particles ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.
UL 94 Vertical Burn Classifications
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each specimen (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping ignites cotton | No | No | Yes |
| Burn to clamp | No | No | No |
Mechanical Strength
The mechanical properties of a polymer dictate its ability to withstand physical stress and strain without failure.
Core Metrics: Tensile Strength, Modulus, and Elongation at Break
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Tensile Modulus: A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length that a material undergoes before it breaks.
Experimental Protocol: Tensile Testing of Yarns (ASTM D7269)
This standard is specifically designed for testing the tensile properties of aramid yarns.[17][18][19]
Rationale: ASTM D7269 provides a standardized method to evaluate the key tensile properties of high-performance fibers.[18][19] The results are crucial for engineering calculations in designing reinforced products.[17][20] The test conditions, such as rate of stretching and specimen gauge length, are precisely controlled to ensure reproducible results.[17][21]
Step-by-Step Methodology:
-
Specimen Conditioning: Condition the yarn specimens of the new polymer and Nomex® in a standard atmosphere for testing textiles.
-
Apparatus Setup: Mount the yarn specimen in the clamps of a constant-rate-of-extension (CRE) tensile testing machine.
-
Testing: Stretch the specimen at a constant rate until it breaks.
-
Data Acquisition: The testing machine records the force applied and the elongation of the specimen throughout the test.
-
Calculations:
-
Tensile Strength (Breaking Force): The maximum force recorded during the test.
-
Elongation at Break: The elongation corresponding to the breaking force.
-
Tensile Modulus: Calculated from the slope of the initial, linear portion of the stress-strain curve.
-
Visualization of the Tensile Testing Workflow:
Caption: Workflow for Tensile Testing of Yarns according to ASTM D7269.
Chemical Resistance
The ability of a polymer to resist degradation from exposure to various chemicals is critical for applications in harsh industrial environments.[22]
Core Metric: Change in Physical and Mechanical Properties after Chemical Exposure
This involves measuring changes in weight, dimensions, appearance, and tensile properties after immersion in specific chemical reagents.[22][23]
Experimental Protocol: Evaluating Resistance of Plastics to Chemical Reagents (ASTM D543)
This standard provides a framework for assessing the chemical resistance of plastics.[22][23]
Rationale: ASTM D543 is a versatile standard that allows for the evaluation of chemical resistance under various conditions, including different exposure times and temperatures, simulating real-world scenarios.[23]
Step-by-Step Methodology:
-
Specimen Preparation: Prepare test specimens of the new polymer and Nomex®. Measure and record their initial weight, dimensions, and appearance.
-
Chemical Immersion: Immerse the specimens in the selected chemical reagents for a specified duration and at a controlled temperature.
-
Post-Exposure Evaluation:
-
Remove the specimens from the chemicals and clean them as specified.
-
Remeasure the weight and dimensions to determine any changes.
-
Visually inspect for any changes in appearance, such as discoloration, swelling, or cracking.
-
-
Mechanical Property Testing: Conduct tensile tests (as per ASTM D7269 or a relevant standard for the specimen form) on the exposed specimens and a set of unexposed control specimens.
-
Data Analysis: Compare the properties of the exposed specimens to the control specimens to quantify the effect of the chemical exposure.
Comparative Data Summary
For a clear and concise comparison, all quantitative data should be summarized in a table. Below is a template for presenting the benchmark data.
Performance Benchmark: New Polymer vs. Nomex®
| Property | Test Method | Units | New Polymer | Nomex® 450 |
| Thermal Properties | ||||
| Heat Deflection Temperature @ 1.82 MPa | ASTM D648 | °C | [Insert Data] | [Insert Data] |
| Flame Resistance | ||||
| Vertical Burn Rating | UL 94 | N/A | [Insert Data] | V-0 |
| Mechanical Properties | ||||
| Tensile Strength | ASTM D7269 | MPa | [Insert Data] | [Insert Data] |
| Tensile Modulus | ASTM D7269 | GPa | [Insert Data] | [Insert Data] |
| Elongation at Break | ASTM D7269 | % | [Insert Data] | [Insert Data] |
| Chemical Resistance | ||||
| % Change in Tensile Strength (after 24h in H₂SO₄) | ASTM D543 | % | [Insert Data] | [Insert Data] |
Note: The values for Nomex® should be sourced from technical data sheets or internal testing for a direct comparison.
Conclusion: A Data-Driven Path to Innovation
This guide provides a robust framework for the systematic and objective evaluation of new polymers against the established performance of Nomex®. By adhering to standardized testing protocols and understanding the scientific principles behind them, researchers can generate reliable and comparable data. This data-driven approach is essential for identifying promising new materials that can not only meet but exceed the performance of current industry standards, paving the way for advancements in a multitude of technological fields.
References
- Aramid Fiber Flame Resistance: Benchmark Under Extreme Heat. (2025). Google Cloud.
- ASTM D7269/D7269M Standard Test Methods for Tensile Testing of Aramid Yarns. (2025). ASTM International.
- Tensile Testing of Aramid Yarns. (n.d.). The Universal Grip Company.
- Nomex® Fiber Technical Guide. (n.d.). DuPont.
- Kevlar® vs Nomex®: Aramid Comparison. (2022). OTEX Specialty Narrow Fabrics.
- Nomex vs Aramid: Detailed Analysis of Their Properties and Uses! (2024). Google Cloud.
- Technical Guide for NOMEX® Brand Fiber. (n.d.). Naked Whiz.
- ASTM D7269 - Aramid and Kevlar Testing. (n.d.). The Universal Grip Company.
- UL 94 Classification and Flame-Retardant Plastic Materials. (2025). Protolabs.
- Nomex® 410 - Technical Data Sheet. (n.d.). DuPont.
- The Use, design, synthesis, and properties of high performance/high temperature polymers: An overview. (2025). ResearchGate.
- Heat Deflection Temperature According to ASTM D648 and ISO 75. (n.d.). ZwickRoell.
- ASTM D648 HDT of Plastics. (n.d.). Coi Rubber Products.
- ASTM D7269 Test Standard. (2023). Vecomtech.
- Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. (n.d.). MDPI.
- Chemical Compatibility ASTM D543. (n.d.). Intertek.
- Combustion (Fire) Tests for Plastics. (n.d.). UL Solutions.
- ASTM D 648 Test for Plastic Deflection Temperature. (n.d.). Infinita Lab.
- Comparing ASTM D543 with Other Plastic Chemical Resistance Tests. (2025). Infinita Lab.
- Synthetic High Polymers: Properties, Applications, and Future Trends. (2025). Google Cloud.
- D7269 Standard Test Methods for Tensile Testing of Aramid Yarns. (2010). ASTM International.
- UL 94 Flammability Standards: Vertical & Horizontal Burn. (2025). SpecialChem.
- ASTM D543 Plastic Chemical Resistance. (n.d.). Coi Rubber Products.
- ASTM D 648: heat deflection temperature test for plastics. (n.d.). sciteq.
- Emerging Trends in Engineering Polymers: A Paradigm Shift in Material Engineering. (n.d.). lidsen.
- Study On Aramid Fibre and Comparison With Other Composite Materials. (n.d.). IJIRST.
Sources
- 1. Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials | MDPI [mdpi.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Recent Progress in Materials | Emerging Trends in Engineering Polymers: A Paradigm Shift in Material Engineering [lidsen.com]
- 4. ijirst.org [ijirst.org]
- 5. Aramid Fiber Flame Resistance: Benchmark Under Extreme Heat [eureka.patsnap.com]
- 6. osnf.com [osnf.com]
- 7. haihuei.com [haihuei.com]
- 8. nakedwhiz.com [nakedwhiz.com]
- 9. researchgate.net [researchgate.net]
- 10. zwickroell.com [zwickroell.com]
- 11. coirubber.com [coirubber.com]
- 12. infinitalab.com [infinitalab.com]
- 13. sciteq.com [sciteq.com]
- 14. protolabs.com [protolabs.com]
- 15. specialchem.com [specialchem.com]
- 16. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 17. store.astm.org [store.astm.org]
- 18. universalgripco.com [universalgripco.com]
- 19. victortestingmachine.com [victortestingmachine.com]
- 20. store.astm.org [store.astm.org]
- 21. universalgripco.com [universalgripco.com]
- 22. coirubber.com [coirubber.com]
- 23. Chemical Compatibility ASTM D543 [intertek.com]
Isophthaloyl chloride vs. terephthaloyl chloride in polyamide synthesis
An In-Depth Comparative Guide to Aromatic Polyamide Synthesis: Isophthaloyl Chloride vs. Terephthaloyl Chloride
A Senior Application Scientist's Guide for Researchers and Materials Development Professionals
The synthesis of high-performance aromatic polyamides, or aramids, is a cornerstone of advanced materials science. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The final properties of an aramid are critically dictated by the choice of its constituent monomers. This guide provides an in-depth, data-supported comparison of two pivotal diacyl chloride monomers: Isophthaloyl Chloride (IPC) and Terephthaloyl Chloride (TPC). We will explore how their simple isomeric difference—a meta versus para substitution pattern—creates a profound divergence in polymer architecture, performance, and application suitability.
Part 1: The Monomers - A Tale of Two Isomers
The fundamental distinction between polyamides derived from IPC and TPC originates from the geometry of the monomers themselves. Terephthaloyl chloride possesses a para-substitution pattern (1,4), which enforces a linear and rigid rod-like geometry. In contrast, isophthaloyl chloride's meta-substitution (1,3) introduces a distinct kink or bend of approximately 120° into the polymer backbone.[1] This structural variance is the primary determinant of the final material's characteristics.
The linear nature of TPC allows for the formation of highly ordered, crystalline polymer chains that can pack efficiently. This dense packing maximizes intermolecular forces, such as hydrogen bonding between the amide linkages, leading to materials with exceptional strength and modulus.[2][3] Conversely, the kinked structure imparted by IPC disrupts this long-range order, resulting in more amorphous, less tightly packed polymers.[4] While this reduces the ultimate mechanical properties compared to TPC-based aramids, it significantly enhances solubility and processability.[5]
Diagram: Isomeric Difference of Diacyl Chloride Monomers
Caption: Chemical structures and resulting chain geometry of TPC and IPC.
Part 2: Synthesis Pathways to High-Performance Polyamides
The most prevalent method for synthesizing high-molecular-weight aramids from these highly reactive diacyl chlorides is low-temperature solution polycondensation.[6] This technique allows for precise control over the polymerization process, preventing thermal degradation and side reactions.
Causality Behind Experimental Choices:
-
Solvent System: The rigid nature of aramid chains, particularly those derived from TPC, leads to poor solubility in common organic solvents. To prevent premature precipitation and achieve high molecular weight, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are required.[4]
-
Solubilizing Agents: Even in these powerful solvents, the growing polymer chains often require additional help to remain in solution. Inorganic salts, such as calcium chloride (CaCl₂) or lithium chloride (LiCl), are frequently added.[6][7] These salts are believed to coordinate with the amide carbonyl groups, disrupting the strong inter-chain hydrogen bonds that promote aggregation and precipitation.
-
Low Temperature: The reaction between an amine and an acyl chloride is highly exothermic and extremely rapid.[8] Conducting the polymerization at low temperatures (e.g., 0°C to room temperature) helps to control the reaction rate, dissipate heat, and minimize side reactions, leading to a more uniform polymer with a higher degree of polymerization.[7]
Experimental Protocol: Low-Temperature Solution Polycondensation of an Aromatic Polyamide
This protocol describes the synthesis of poly(p-phenylene terephthalamide) (PPTA, from TPC) and can be adapted for poly(m-phenylene isophthalamide) (MPIA, from IPC).
Materials:
-
p-Phenylenediamine (PPD) or m-Phenylenediamine (MPD)
-
Terephthaloyl Chloride (TPC) or Isophthaloyl Chloride (IPC)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Methanol
-
Deionized Water
Procedure:
-
Diamine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add anhydrous NMP and anhydrous CaCl₂ (typically ~5% w/v). Stir until the CaCl₂ is fully dissolved.
-
Monomer Dissolution: Add the diamine monomer (e.g., PPD) to the NMP/CaCl₂ solution. Stir under a gentle nitrogen purge until completely dissolved.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Diacyl Chloride Addition: Add the solid diacyl chloride monomer (e.g., TPC) portion-wise to the cooled, rapidly stirring diamine solution. Causality Note: The high reactivity of the acyl chloride necessitates slow, controlled addition to manage the exotherm and prevent localized concentration imbalances that can lead to low molecular weight oligomers.[7]
-
Polymerization: An immediate increase in viscosity is typically observed. Allow the reaction to stir at 0°C for 30-60 minutes, then let it warm to room temperature and continue stirring for 1-3 hours to ensure the completion of polymerization. The mixture will become a very thick, often stir-opalescent gel, especially in the case of PPTA.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a blender containing a non-solvent like water or methanol.
-
Purification: Filter the resulting fibrous polymer and wash it extensively with hot water and then methanol to remove residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Diagram: General Workflow for Aramid Synthesis
Caption: Step-by-step workflow for low-temperature solution polycondensation.
Part 3: Head-to-Head Performance Comparison
The structural differences originating from the monomer geometry translate directly into distinct performance profiles for the resulting polyamides. Polyamides from TPC, like PPTA (Kevlar®), are semi-crystalline, rigid-rod polymers, while those from IPC, like MPIA (Nomex®), are amorphous.[9]
| Property | Polyamide from Terephthaloyl Chloride (PPTA-type) | Polyamide from Isophthaloyl Chloride (MPIA-type) | Rationale for Difference |
| Tensile Strength | Very High (~3.6 GPa for fiber) | High (~0.8 GPa for fiber) | The linear, highly-ordered chains of PPTA allow for superior stress distribution and load-bearing capacity.[10] |
| Tensile Modulus | Very High (~130 GPa for fiber) | Moderate (~17 GPa for fiber) | The rigid-rod structure of PPTA resists deformation far more effectively than the more flexible, kinked chains of MPIA. |
| Glass Transition (Tg) | > 375 °C | ~ 275 °C | The restricted chain mobility and strong intermolecular forces in the densely packed PPTA structure require significantly more thermal energy for segmental motion to begin.[4] |
| Decomposition Temp. | ~ 500-550 °C | ~ 400-450 °C | The highly stable, conjugated aromatic structure and strong bonding in PPTA provide superior thermal stability. |
| Solubility | Very Poor (only in conc. H₂SO₄) | Good (soluble in NMP, DMAc, DMSO) | The kinked structure of MPIA disrupts chain packing and hydrogen bonding, allowing solvent molecules to penetrate and dissolve the polymer more easily.[4][5] |
| Processability | Difficult (requires specialized spinning from acid solutions) | Good (can be solution-cast into films or spun into fibers from organic solvents) | The enhanced solubility of MPIA makes it far more amenable to conventional polymer processing techniques.[11] |
Note: The values presented are representative and can vary based on molecular weight, processing conditions, and specific grade.
Part 4: Conclusion and Application Outlook
The choice between isophthaloyl chloride and terephthaloyl chloride is a classic example of a structure-property trade-off in polymer science. Neither monomer is inherently "better"; they are tools for engineering materials with specific, desired characteristics.
-
Terephthaloyl Chloride (TPC) is the monomer of choice for applications where ultimate strength, stiffness, and thermal stability are non-negotiable. Its linear geometry gives rise to aramids like Kevlar®, which are indispensable in ballistic protection, aerospace composites, and high-performance tires.[7][12] The significant challenge lies in overcoming the poor solubility for processing.
-
Isophthaloyl Chloride (IPC) is selected when a balance of excellent thermal resistance and superior processability is required. The resulting aramids, like Nomex®, may not possess the raw strength of their TPC-based counterparts, but their solubility in organic solvents allows them to be readily manufactured into fibers and films for applications such as protective apparel for firefighters, electrical insulation paper, and hot gas filtration systems.[9]
For the materials scientist, understanding the profound impact of this simple isomeric difference is key to innovating and selecting the appropriate building blocks for the next generation of high-performance materials.
References
- Benchchem. A Comparative Guide to High-Performance Polyamides: Dodecanedioyl Dichloride vs. Terephthaloyl Chloride.
- MDPI.
- Yufeng. Terephthaloyl Chloride Chemical Properties, Uses, Production.
- ResearchGate. Constitutional Isomerism IV. Synthesis and Characterization of Poly(amide-ester)s from Isophthaloyl Chloride and 4-Aminophenethyl Alcohol.
- Dakenchem. Understanding Terephthaloyl Chloride: Properties, Synthesis, and Uses.
- ElectronicsAndBooks. New Polymer Syntheses. 67. Kevlar-Type Polyaramides of Monosubstituted Terephthalic Acids.
- National Institutes of Health (NIH). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.
- MDPI. Novel Polyelectrolytes Obtained by Direct Alkylation and Ion Replacement of a New Aromatic Polyamide Copolymer Bearing Pyridinyl Pendant Groups.
- Study Mind.
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- SpecialChem. The Essential Role of Terephthaloyl Chloride in High-Performance Fiber Manufacturing.
- ResearchGate.
- National Institutes of Health (NIH).
- RE-TIC Sicherheitskleidung. 13 Aramids.
- ResearchGate. Mechanical Properties of Aramid Fiber Fabrics and Composites Enhanced by Phthalic Anhydride Catalyzed with Anhydrous Aluminum Chloride.
- ResearchGate. Structure, Aramid Type, Brand Names, and Company of Commercial Aramids.
Sources
- 1. re-tic.com [re-tic.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Synthetic Routes of Isophthaloyl Chloride: A Cost-Benefit Analysis for Researchers and Process Chemists
Isophthaloyl chloride (IPC) is a cornerstone aromatic diacyl chloride, indispensable in the synthesis of high-performance polymers such as aramids (e.g., Nomex®), advanced polyesters, and polyamides.[1] Its molecular structure lends itself to the creation of materials with exceptional thermal stability, chemical resistance, and mechanical strength. The selection of a synthetic route to IPC is a critical decision in both laboratory-scale research and industrial-scale production, with significant implications for cost, purity, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the predominant synthetic methodologies, supported by experimental data and practical insights to aid researchers, scientists, and drug development professionals in making informed decisions.
Chlorination of Isophthalic Acid: The Classic Approach
The most direct and widely practiced method for synthesizing isophthaloyl chloride is the chlorination of isophthalic acid. This approach involves the conversion of the carboxylic acid functional groups to acyl chlorides using a suitable chlorinating agent. The choice of chlorinating agent is the primary determinant of the reaction's efficiency, cost, and environmental footprint.
Using Thionyl Chloride (SOCl₂)
The reaction of isophthalic acid with thionyl chloride is a common laboratory and industrial method for producing isophthaloyl chloride.[2] The reaction is typically catalyzed by N,N-dimethylformamide (DMF).[3]
Reaction Mechanism:
The reaction proceeds via the formation of a Vilsmeier-Haack reagent intermediate from the interaction of thionyl chloride and DMF. This intermediate is highly reactive and facilitates the conversion of the carboxylic acid to the acyl chloride.
Caption: Synthesis of Isophthaloyl Chloride via the Thionyl Chloride Route.
Experimental Protocol:
-
To a reflux reactor equipped with a stirrer and a condenser, add an inert solvent such as chlorobenzene (650 kg).[3]
-
Begin stirring and add isophthalic acid (150 kg) and N,N-dimethylformamide (15 kg) as a catalyst.[3]
-
Introduce thionyl chloride (330 kg) and stir until the mixture is uniform.[3]
-
Gradually heat the reactor to 50-80°C and maintain the reaction under reflux for 5-10 hours.[3]
-
After the reaction is complete, separate the product via atmospheric and then vacuum distillation to obtain high-purity isophthaloyl chloride.[3]
Cost-Benefit Analysis:
-
Benefits: This method is well-established and generally provides good yields of high-purity isophthaloyl chloride. The reagents are readily available.
-
Drawbacks: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (SO₂ and HCl). The consumption of thionyl chloride is high, which increases production costs.[4] The gaseous byproducts require scrubbing systems for environmental compliance, adding to capital and operational costs.
Using Phosgene (COCl₂)
Phosgene is another effective chlorinating agent for the synthesis of isophthaloyl chloride from isophthalic acid. This method is often favored in industrial settings due to its high efficiency.
Reaction Mechanism:
Similar to the thionyl chloride route, the reaction with phosgene can be catalyzed by formamides or other catalysts like N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine (DMAP).[5] The catalyst forms a reactive intermediate with phosgene that facilitates the chlorination.
Caption: Synthesis of Isophthaloyl Chloride via the Phosgene Route.
Experimental Protocol:
-
In a suitable reactor, charge isophthalic acid as the raw material.
-
Add a catalyst, such as N-phenyl-N-methylbenzamide or DMAP, and a solvent like dichloroethane or toluene.[5]
-
Introduce phosgene (COCl₂) as the chlorinating agent. The molar ratio of isophthalic acid to chlorinating agent is typically 1:2.0-2.5.[5]
-
The reaction is carried out at a temperature of 70-120°C for 3-7 hours.[5]
-
After the reaction, unreacted phosgene and HCl gas are driven off with nitrogen.
-
The crude product is then purified by reduced pressure rectification to yield high-quality isophthaloyl chloride with a purity of over 99.95%.[5]
Cost-Benefit Analysis:
-
Benefits: This method can achieve very high purity and is cost-effective in terms of raw material consumption for large-scale production. The gaseous byproduct CO₂ is less harmful than SO₂.
-
Drawbacks: Phosgene is an extremely toxic gas, requiring specialized handling and containment facilities, which significantly increases capital costs and poses significant safety risks.[6] The process still generates HCl gas that needs to be scrubbed.
Chlorination of m-Xylene: An Economically Advantageous Alternative
For large-scale industrial production, a two-step process starting from m-xylene is often more economically viable.[7] This route avoids the direct use of more expensive isophthalic acid as the primary feedstock.
Reaction Mechanism:
The process involves two main steps:
-
Photochlorination of m-Xylene: m-Xylene is chlorinated under UV light to produce 1,3-bis(trichloromethyl)benzene.
-
Reaction with Isophthalic Acid: The this compound is then reacted with isophthalic acid in the presence of a Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) to yield isophthaloyl chloride.[4]
Caption: Two-step synthesis of Isophthaloyl Chloride from m-Xylene.
Experimental Protocol:
Step 1: Synthesis of this compound
-
Charge m-xylene into a chlorination reactor.
-
Under UV light irradiation (e.g., LED light source with a wavelength of 380-480 nm), feed excess chlorine gas into the reactor.[4]
-
Maintain the reaction temperature between 110-140°C for 4-10 hours.[4]
-
The crude this compound is obtained after the reaction.
Step 2: Synthesis of Isophthaloyl Chloride
-
The crude this compound is reacted with isophthalic acid.
-
A Lewis acid catalyst, such as FeCl₃ or ZnCl₂, is added (0.1%-0.5% of the isophthalic acid mass).[4]
-
The reaction is carried out at 120-140°C for 2-8 hours until the evolution of hydrogen chloride gas ceases.[4]
-
The resulting reaction liquid is purified by rectification under reduced pressure to obtain isophthaloyl chloride with a purity of over 99.9% and a yield greater than 96%.[4]
Cost-Benefit Analysis:
-
Benefits: This route is highly cost-effective for large-scale production due to the lower cost of m-xylene compared to isophthalic acid. It can achieve high purity and yield. The process is amenable to industrial-scale production.[4]
-
Drawbacks: This is a two-step process, which can increase complexity and potentially capital costs. It involves the use of chlorine gas, which is toxic and requires careful handling. The process generates a significant amount of HCl as a byproduct in both steps.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key performance and cost-related metrics for each synthetic route. The cost data is based on recent market estimates and may vary depending on the region and supplier.
| Feature | Isophthalic Acid + Thionyl Chloride | Isophthalic Acid + Phosgene | m-Xylene Chlorination |
| Starting Materials | Isophthalic Acid, Thionyl Chloride | Isophthalic Acid, Phosgene | m-Xylene, Chlorine, Isophthalic Acid |
| Typical Yield | >95% | >98% | >96%[4] |
| Product Purity | >99.5% | >99.95%[5] | >99.9%[4] |
| Reaction Conditions | 50-80°C, atmospheric pressure[3] | 70-120°C, atmospheric pressure[5] | Step 1: 110-140°C; Step 2: 120-140°C[4] |
| Catalyst | DMF | N-phenyl-N-methylbenzamide, DMAP | Lewis Acids (FeCl₃, ZnCl₂) |
| Key Byproducts | SO₂, HCl | CO₂, HCl | HCl |
| Safety Concerns | Corrosive and toxic SOCl₂ | Extremely toxic COCl₂ gas | Toxic Cl₂ gas, corrosive HCl |
| Environmental Impact | SO₂ and HCl emissions require scrubbing | HCl emissions require scrubbing | Significant HCl emissions |
| Scalability | Good for lab and industrial scale | Best for large industrial scale | Excellent for large industrial scale[4] |
| Relative Raw Material Cost | High | Moderate | Low |
| Relative Capital Cost | Moderate | Very High | High |
| Relative Operating Cost | High | Moderate | Low |
Conclusion and Recommendations
The choice of a synthetic route for isophthaloyl chloride is a multifaceted decision that requires a careful balance of economic, safety, and environmental considerations.
-
For laboratory-scale synthesis and smaller production campaigns, the thionyl chloride route offers a good balance of simplicity, reagent availability, and high yield, provided that appropriate safety measures and off-gas handling are in place.
-
For large-scale, continuous industrial production where the highest purity is paramount, the phosgene route is often the most efficient. However, the extreme toxicity of phosgene necessitates substantial investment in specialized infrastructure and stringent safety protocols, making it unsuitable for smaller operations.
-
The m-xylene chlorination route presents the most economically advantageous option for large-scale industrial production due to its use of less expensive starting materials. While it is a two-step process, its high yield and purity make it a very competitive choice for bulk manufacturing.
Ultimately, the optimal synthetic route will depend on the specific requirements of the application, the scale of production, and the capital and operational resources available. Researchers and process chemists should carefully evaluate these factors to select the most appropriate and sustainable method for their needs.
References
- US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents. [URL: https://patents.google.
- Isophthaloyl chloride 99-63-8 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/isophthaloyl-chloride-99-63-8.html]
- (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides - ResearchGate. [URL: https://www.researchgate.net/publication/339995879_Methods_for_the_Synthesis_of_Phthalic_Acid_Dichlorides]
- CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents. [URL: https://patents.google.
- CN104230704A - Method for synthesizing isophthalyl/terehthaloyl chloride through photochlorination - Google Patents. [URL: https://patents.google.
- isophthalaldehyde - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0668]
- Isophthaloyl Chloride and Terephthaloyl Chloride Market - PW Consulting Chemical & Energy Research Center.
- Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap. [URL: https://eureka.patsnap.
- Method for preparing m-phthaloyl chloride in high purity - Eureka | Patsnap. [URL: https://eureka.patsnap.
- Hazardous Waste Disposal Cost in 2025? Complete Pricing Guide. [URL: https://www.angi.com/articles/hazardous-waste-disposal-cost.htm]
- PHOSGENE PRODUCTION - intratec.us. [URL: https://www.intratec.us/products/phosgene-production-cost-analysis]
- Acetyl Chloride Production Cost Analysis 2025 | Plant Setup - IMARC Group. [URL: https://www.imarcgroup.com/acetyl-chloride-production-cost-analysis-report]
- Ferric Chloride Prices, Chart, Analysis and Forecast - IMARC Group. [URL: https://www.imarcgroup.com/ferric-chloride-pricing-report]
- Energy Efficiency in Chemical Reactions: A Comparative Study of Different Reaction Techniques | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/230870535_Energy_Efficiency_in_Chemical_Reactions_A_Comparative_Study_of_Different_Reaction_Techniques]
- Ferric Chloride Price - Made-in-China.com. [URL: https://www.made-in-china.com/price/ferric-chloride-price.html]
- Small Business Waste Disposal Rates - City of Elk Grove. [URL: https://www.elkgrovecity.
- Buy Cheap industry catalyst At Low Price On Made-in-China.com. [URL: https://www.made-in-china.
- Phosgene Manufacturing Cost Analysis Report 2025 - IMARC Group. [URL: https://www.imarcgroup.com/phosgene-manufacturing-plant-project-report]
- Isophthalic acid – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/chemistry/isophthalic-acid-C_3S02R2W]
- Water Chemicals for Sale | Ferric Chloride 96 | Contact CAMACHEM. [URL: https://camachem.com/en/ferric-chloride-96.html]
- Comparative Analysis of Energy and Exergy Performance of Hydrogen Production Methods. [URL: https://www.mdpi.com/1996-1073/13/11/2767]
- High Quality Aluminum Chloride Catalyst Factory and Manufacturers, Suppliers Direct Price. [URL: https://www.ptgchem.
- Updates to Cost and Performance for APC Technologies: Dry Sorbent Injection for SO2/HCl Control Cost Development Met - EPA. [URL: https://www.epa.
- Towards a Sustainable Chlorine Industry. [URL: https://www.
- Ferric Chloride Price Per Ton - Manufacturers & Suppliers - Tradeindia. [URL: https://www.tradeindia.com/products/ferric-chloride-price-per-ton-c10023960.html]
- The European Chlor-Alkali industry: an electricity intensive sector exposed to carbon leakage. [URL: https://www.eurochlor.org/media/9379/1_2_the_european_chlor-alkali_industry.pdf]
- Acid Chlorides Market Size, Trends and Growth by 2035 - Market Research Future. [URL: https://www.marketresearchfuture.com/reports/acid-chlorides-market-1921]
- Ferric Chloride Price Per Ton - Manufacturers & Suppliers - Tradeindia. [URL: https://www.tradeindia.com/products/ferric-chloride-price-per-ton-c10023960.html]
- Buy Chemical Catalyst and Auxiliary Agent Online - ECHEMI. [URL: https://www.echemi.
- Phosgene Market Size & Share | Industry Statistics - 2034 - Fact.MR. [URL: https://www.factmr.com/report/480/phosgene-market]
- Energy in chemical manufacturing processes: Gate-to-gate information for life cycle assessment | Request PDF - ResearchGate. [URL: https://www.researchgate.
- PHOSGENE GENERATION AND PHOSGENATION - BUSS ChemTech AG. [URL: https://www.buss-ct.com/wp-content/uploads/2019/07/Buss-ChemTech_Phosgene_EN_2019_web.pdf]
- Green chemistry metrics - Wikipedia. [URL: https://en.wikipedia.org/wiki/Green_chemistry_metrics]
- Chlorine and hydrogen from waste brines without external power - Space Daily. [URL: https://www.spacedaily.com/reports/Chlorine_and_hydrogen_from_waste_brines_without_external_power_999.html]
- CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents. [URL: https://patents.google.
- Energy Efficiency and Use in the Chemical Industry. [URL: https://www.osti.gov/servlets/purl/759868]
- Purpose - Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OAR-2018-0794-0005]
- Hazardous Waste Disposal Cost [2025 Data] - Angie's List. [URL: https://www.angi.com/articles/hazardous-waste-disposal-cost.htm]
- Phosgene Market Size, Share and Trends Report 2025 - The Business Research Company. [URL: https://www.thebusinessresearchcompany.com/report/phosgene-global-market-report]
- Chemical Reactor Cost | Products & Suppliers - GlobalSpec. [URL: https://www.globalspec.com/learnmore/manufacturing_process_equipment/reactors_accessories/chemical_reactors]
- Thionyl Chloride Market 2025-2032 | Drivers, Opportunities & Regional Analysis. [URL: https://www.maximizemarketresearch.com/market-report/global-thionyl-chloride-market/108602/]
- Reactions leading to the formation of polymers used as raw materials in... - ResearchGate. [URL: https://www.researchgate.net/figure/Reactions-leading-to-the-formation-of-polymers-used-as-raw-materials-in-the-production-of_fig1_339995880]
- Estimating Precommercial Heterogeneous Catalyst Price: A Simple Step-Based Method - OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1472391]
- (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides - ResearchGate. [URL: https://www.researchgate.net/publication/339995879_Methods_for_the_Synthesis_of_Phthalic_Acid_Dichlorides]
- CN104230704A - Method for synthesizing isophthalyl/terehthaloyl chloride through photochlorination - Google Patents. [URL: https://patents.google.
- Isophthaloyl Chloride (ICL) Market Size, Research [From 2023 to 2031]. [URL: https://www.linkedin.
- Global Isophthaloyl Chloride (ICL) (CAS 99-63-8) Market Report 2025 - 24ChemicalResearch. [URL: https://www.24chemicalresearch.com/reports/2246/global-isophthaloyl-chloride-2025-537]
- Method for preparing m-phthaloyl chloride in high purity - Eureka | Patsnap. [URL: https://eureka.patsnap.
Sources
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents [patents.google.com]
- 4. Phosgene Market Size, Share and Trends Report 2025 [thebusinessresearchcompany.com]
- 5. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 6. buss-ct.com [buss-ct.com]
- 7. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
Assessing the Hydrolytical Stability of Isophthaloyl Chloride from Diverse Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthaloyl chloride (IPC), a key bifunctional monomer, is integral to the synthesis of high-performance polymers like aramids, polyamides, and polyesters, as well as in the pharmaceutical and agrochemical industries. The hydrolytic stability of IPC is a critical parameter that dictates its reactivity, storage, and handling requirements. Trace amounts of moisture can lead to the degradation of IPC into isophthalic acid and hydrochloric acid, compromising its purity and performance in subsequent reactions. This guide provides a comprehensive comparison of the hydrolytic stability of IPC synthesized from different precursors, supported by experimental data and detailed protocols. We will explore how the synthetic route can influence the final product's stability and provide you with the tools to assess this crucial property in your own laboratory.
The Genesis of Isophthaloyl Chloride: Precursor-Dependent Synthesis Routes
The hydrolytic stability of isophthaloyl chloride is intrinsically linked to its purity, which in turn is influenced by the synthetic pathway and the precursors used. Here, we compare two common routes for IPC synthesis.
Route 1: From Isophthalic Acid
The most direct and widely used method for synthesizing IPC is the reaction of isophthalic acid with a chlorinating agent.
-
Reaction with Thionyl Chloride (SOCl₂): This is a common laboratory and industrial method. The reaction proceeds by converting the carboxylic acid groups into highly reactive acyl chlorosulfite intermediates, which then collapse to form the acid chloride, sulfur dioxide, and hydrogen chloride.[1] Catalysts such as N,N-dimethylformamide (DMF) can be employed to accelerate the reaction.[2]
-
Reaction with Phosgene (COCl₂): Another industrially significant method involves the use of phosgene as the chlorinating agent, often in the presence of a catalyst like N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine.[3]
Causality Behind Experimental Choices: The choice of chlorinating agent and catalyst can impact the impurity profile of the final IPC. For instance, residual DMF from the thionyl chloride route can be challenging to remove and may influence stability. Similarly, byproducts from the phosgene route, if not meticulously removed, could act as catalysts for hydrolysis.
Route 2: From m-Xylene
An alternative synthetic pathway starts from m-xylene, which involves a multi-step process.
-
Photochlorination: m-Xylene is subjected to photochlorination to produce 1,3-bis(trichloromethyl)benzene.[4][5]
-
Reaction with Isophthalic Acid: The resulting this compound is then reacted with isophthalic acid, typically in the presence of a Lewis acid catalyst like ferric chloride, to yield isophthaloyl chloride.[6][7]
Field-Proven Insights: This route may introduce different types of impurities, such as partially chlorinated xylenes or residual Lewis acid catalysts. These impurities can have a pronounced effect on the hydrolytic stability of the final product. For instance, residual acid catalysts can significantly accelerate the rate of hydrolysis.
Experimental Section: A Framework for Assessing Hydrolytic Stability
This section outlines a systematic approach to quantitatively compare the hydrolytic stability of IPC synthesized from different precursors.
Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol, from synthesis to data analysis.
Caption: Mechanism of isophthaloyl chloride hydrolysis.
The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming a protonated carboxylic acid. A subsequent proton transfer to a water molecule or the eliminated chloride ion yields isophthalic acid and hydrochloric acid. [8][9]The rate of this reaction is highly dependent on the purity of the IPC.
Interpreting the Results: Connecting Precursors to Stability
By analyzing the data from the titration and FT-IR experiments, a clear comparison of the hydrolytic stability of IPC from different precursors can be made.
-
Faster Rate of Hydrolysis: A faster increase in the moles of HCl produced (titration data) or a more rapid decrease in the acid chloride peak absorbance (FT-IR data) indicates lower hydrolytic stability.
-
Influence of Impurities: IPC synthesized from m-xylene may exhibit lower stability if residual Lewis acid catalysts are present, as these can catalyze the hydrolysis reaction. Conversely, IPC from isophthalic acid might show reduced stability if residual DMF or other catalytic impurities from the chlorination step are not completely removed.
Conclusion and Recommendations
The choice of precursor and synthetic route has a demonstrable impact on the hydrolytic stability of isophthaloyl chloride. For applications requiring high stability and long shelf life, it is crucial to select a synthetic pathway that minimizes the presence of impurities that can catalyze hydrolysis. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess and compare the hydrolytic stability of IPC from various sources. This allows for informed decisions in process development, quality control, and formulation, ultimately leading to more reliable and consistent product performance.
References
- Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water.
- Barrows, M. E., et al. (2007). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. Environmental Science & Technology, 41(14), 5006–5012. [Link]
- Save My Exams. (2023). Acyl Chlorides.
- Chinnick, C. C. T., & Lincoln, P. A. (1953). The Analysis of Acid Chlorides. Analyst, 78(932), 675–678. [Link]
- Barrows, M. E., et al. (2007). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed.
- Google Patents. (n.d.). CN104387263A - Synthesis process of isophthaloyl dichloride.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
- The Organic Chemistry Tutor. (2018, December 1). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. [Link]
- Request PDF. (n.d.). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride.
- Google Patents. (n.d.). CN104744232A - Method for preparing isophthaloyl dichloride.
- Google Patents. (n.d.). US4165337A - Process for producing phthaloyl dichlorides of high purity.
- University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method).
- Google Patents. (n.d.). CN104230704A - Method for synthesizing isophthalyl/terehthaloyl chloride through photochlorination.
- Hall, H. K., & Lueck, C. H. (1963). The Ionization Mechanism for the Hydrolysis of Acyl Chlorides. The Journal of Organic Chemistry, 28(10), 2818–2821. [Link]
- Patsnap. (n.d.). Preparation method of high-purity isophthaloyl dichloride.
- Taylor & Francis. (n.d.). Isophthalic acid – Knowledge and References.
- Figshare. (n.d.). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride.
- YSI. (n.d.). Titration of Chloride.
- ResearchGate. (n.d.). Reactions leading to the formation of polymers used as raw materials in....
- ChemBuddy. (n.d.). Volhard method - determination of chlorides by titration with silver nitrate.
- Madejová, J., & Komadel, P. (2001). Baseline studies of the clay minerals society source clays: Infrared methods. Clays and Clay Minerals, 49(5), 410-432. [Link]
- Slideshare. (n.d.). Method for HCL Monitoring by FTIR Analysis.
- Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy.
- The Journal of Physical Chemistry A. (2014).
- ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
- Leah4sci. (2020, September 30). Hydrolysis of an acid chloride. YouTube. [Link]
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents [patents.google.com]
- 4. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 5. CN104230704A - Method for synthesizing isophthalyl/terehthaloyl chloride through photochlorination - Google Patents [patents.google.com]
- 6. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Kinetic Profile of 1,3-Bis(trichloromethyl)benzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, halogenated aromatic compounds serve as pivotal building blocks. Among these, 1,3-bis(trichloromethyl)benzene and its isomers are of significant interest due to their potential as precursors for a variety of functionalized materials, and specialty chemicals. The reactivity of these molecules is primarily centered on the trichloromethyl groups, which can undergo hydrolysis to carboxylic acids, or act as precursors for the in-situ generation of phosgene-like reactivity. Furthermore, the aromatic ring itself can participate in electrophilic substitution reactions.
This guide provides an in-depth technical comparison of the kinetic studies of the reaction of this compound, with a focus on contrasting its reactivity with its 1,4-isomer and other relevant substituted benzotrichlorides. Understanding the kinetic nuances of these reactions is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.
I. The Dual Nature of Reactivity: Trichloromethyl Groups vs. The Aromatic Ring
The chemical behavior of this compound is dictated by two principal reactive sites: the benzylic trichloromethyl (-CCl₃) groups and the aromatic benzene ring. The kinetic profile of reactions involving this substrate is a direct consequence of the interplay between the electronic and steric effects imparted by these functionalities.
The trichloromethyl groups are strong electron-withdrawing groups, which significantly influences the reactivity of both the benzylic positions and the aromatic nucleus. This electronic pull deactivates the benzene ring towards electrophilic aromatic substitution while simultaneously activating the benzylic carbons towards nucleophilic attack.
II. Kinetic Studies of Trichloromethyl Group Reactions: A Focus on Hydrolysis
The most well-documented reaction of the trichloromethyl group is its hydrolysis to a carboxylic acid. While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on benzotrichloride and its substituted derivatives.
The hydrolysis of benzotrichloride has been shown to proceed at a rate that is independent of pH over a wide range, suggesting a mechanism that does not involve direct attack by hydroxide ions in the rate-determining step.[1] The reaction is thought to proceed through a stepwise mechanism involving the formation of a benzoyl chloride intermediate, which is then more rapidly hydrolyzed to benzoic acid.[2][3][4]
Comparative Reactivity of Isomers:
The positional isomerism of the trichloromethyl groups has a profound impact on their reactivity. A qualitative comparison of the reactivity of dichlorobenzotrichloride isomers towards hydrolysis suggests that the electronic and steric effects of the chlorine substituents play a crucial role.[5] Extrapolating these principles to the bis(trichloromethyl)benzene system, we can predict the relative rates of hydrolysis.
| Isomer | Predicted Relative Reactivity | Rationale |
| This compound | High | The two meta-positioned -CCl₃ groups exert a strong, cumulative electron-withdrawing inductive effect, activating both benzylic carbons towards nucleophilic attack. Steric hindrance is minimal. |
| 1,4-Bis(trichloromethyl)benzene | Moderate | The para-positioning of the -CCl₃ groups also results in a significant electron-withdrawing effect. However, the symmetrical nature of the molecule might lead to slightly different solvation effects compared to the meta-isomer. |
| 1,2-Bis(trichloromethyl)benzene | Low | The ortho-positioning of the two bulky trichloromethyl groups creates significant steric hindrance, impeding the approach of a nucleophile to the benzylic carbons. |
This table presents a qualitative comparison based on established principles of physical organic chemistry. Experimental verification is necessary for a quantitative assessment.
Experimental Protocol for a Comparative Kinetic Study of Hydrolysis:
To quantitatively assess the relative hydrolysis rates, a standardized kinetic experiment can be designed.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound and 1,4-bis(trichloromethyl)benzene.
Materials:
-
This compound
-
Dioxane-water (e.g., 80:20 v/v) solvent system
-
Standardized sodium hydroxide solution (for titration)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Reaction flasks and titration apparatus
Procedure:
-
Prepare stock solutions of known concentrations of this compound and 1,4-bis(trichloromethyl)benzene in the dioxane-water solvent system.
-
Equilibrate the reaction flasks containing the solvent system in a thermostated water bath at a constant temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known volume of the substrate stock solution to the reaction flask.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known excess of a standardized sodium hydroxide solution.
-
Back-titrate the unreacted sodium hydroxide with a standardized solution of hydrochloric acid using phenolphthalein as an indicator.
-
Calculate the concentration of the hydrolyzed product (the corresponding dicarboxylic acid) at each time point.
-
Plot ln([Substrate]₀/[Substrate]t) versus time to obtain the pseudo-first-order rate constant (k) from the slope of the line.
Figure 1: Experimental workflow for the kinetic study of the hydrolysis of bis(trichloromethyl)benzene isomers.
III. Reactivity of the Aromatic Ring: Friedel-Crafts Reactions
The strong deactivating effect of the two trichloromethyl groups makes electrophilic aromatic substitution on the benzene ring of this compound challenging. Friedel-Crafts reactions, in particular, are generally not feasible under standard conditions. The Lewis acid catalyst required for these reactions would likely complex with the chlorine atoms of the trichloromethyl groups, further deactivating the ring and potentially leading to side reactions.[9][10][11]
Alternative: Benzotrichloride as a Friedel-Crafts Reagent
Interestingly, while the aromatic ring of this compound is unreactive, benzotrichloride itself can act as a precursor to a Friedel-Crafts acylating agent. In the presence of a Lewis acid, benzotrichloride can be converted to benzoyl chloride, which can then acylate another aromatic ring.[1][2] This suggests a potential application for this compound as a bifunctional acylating agent precursor, although the reaction conditions would need to be carefully optimized to favor this pathway over hydrolysis or other side reactions.
Sources
- 1. Sciencemadness Discussion Board - Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 6. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]
- 7. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]
- 8. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A-to-Z Guide to In Silico Polymer Property Prediction: A Comparative Analysis Focused on 1,3-Bis(trichloromethyl)benzene Derivatives
For researchers, scientists, and professionals in drug development and materials science, the ability to predict the macroscopic properties of a polymer from its molecular structure is a significant accelerator. This guide provides an in-depth comparison of computational modeling techniques to predict the properties of polymers, with a specific focus on a hypothetical aromatic polyamide derived from 1,3-bis(trichloromethyl)benzene. We will explore the causality behind methodological choices, provide a detailed, replicable workflow for property prediction, and compare the predicted outcomes against well-established alternative polymers.
Introduction: The Rationale for Predictive Modeling
Synthesizing and characterizing novel polymers is a resource-intensive endeavor. Computational chemistry and molecular modeling offer a powerful alternative, enabling the in silico design and screening of new materials with desired properties before any wet-lab experiments are conducted.[1][2][3] This predictive capability is crucial for accelerating the development of high-performance materials for specialized applications.
The monomer this compound (CAS 881-99-2) presents an interesting theoretical starting point.[4] While not a common monomer for direct polymerization, its trichloromethyl groups can be readily hydrolyzed to form isophthaloyl chloride or isophthalic acid.[5][6] Reaction of isophthaloyl chloride with m-phenylenediamine yields poly(m-phenylene isophthalamide), a meta-aramid commercially known as Nomex®.[7] This guide will use this well-characterized polymer as the primary subject of our computational protocol, allowing for a robust comparison between simulated and experimental data.
Part 1: A Multi-Scale Approach to Polymer Modeling
No single computational method can capture the vast range of time and length scales that govern polymer behavior.[8] Therefore, a multi-scale strategy is imperative. This approach typically involves a hierarchy of methods, where information from more accurate, higher-cost calculations at a smaller scale is used to inform more efficient, larger-scale simulations.
-
Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) are used to calculate electronic structure and derive accurate parameters for molecular mechanics force fields.[9][10] This is especially critical for novel monomer structures where pre-existing parameters may not exist or may be inaccurate.
-
Molecular Dynamics (MD): MD simulation is the workhorse for predicting the bulk properties of amorphous polymers.[1][11] By simulating the movement of atoms and molecules over time, MD can predict thermodynamic properties like glass transition temperature (Tg) and density, as well as mechanical properties like Young's modulus.[12][13][14]
-
Coarse-Graining (CG): For studying very large-scale phenomena like polymer melts or block copolymer morphology, atomistic detail can be computationally prohibitive. CG models group atoms into "beads," reducing the degrees of freedom and allowing for simulations over longer time and length scales.[1]
The following diagram illustrates the logical flow of a multi-scale modeling approach for polymer property prediction.
Caption: Multi-scale computational workflow for polymer property prediction.
Part 2: The Crucial Role of the Force Field
The accuracy of any MD simulation is fundamentally limited by the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system.[15][16] For polymers, common choices include general-purpose force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), or more polymer-specific ones like PCFF (Polymer Consistent Force Field).[15]
Expertise in Action: Why Force Field Choice Matters
A recent survey of 82 polymer simulation studies revealed the use of 23 different force fields, with COMPASS and OPLS-AA being the most prevalent.[15] Studies have shown that for aromatic polyimides, the OPLS-AA force field can accurately predict mechanical properties when compared to experimental values.[11][17] The choice is critical because small differences in the functional forms and parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions directly impact the simulation's outcome.[17] For novel polymers, it is often necessary to re-parameterize specific dihedral angles using QM data to accurately capture the polymer's conformational behavior.[18][19]
Part 3: Detailed Protocol - Predicting Tg and Young's Modulus of Poly(m-phenylene isophthalamide)
This section provides a step-by-step methodology for predicting the glass transition temperature (Tg) and Young's Modulus of poly(m-phenylene isophthalamide) using the GROMACS simulation package.[20] GROMACS is a highly efficient, open-source MD engine.[20]
Experimental Workflow: MD Simulation
-
Monomer and Polymer Chain Construction:
-
Objective: To create a digital representation of a single polymer chain.
-
Procedure:
-
Sketch the repeating unit of poly(m-phenylene isophthalamide) in a molecular editor (e.g., Avogadro).
-
Use a polymer builder tool (e.g., PySoftK, or custom scripts) to generate a single chain with a modest degree of polymerization (e.g., 20-30 repeat units).[21]
-
Perform an initial geometry optimization using a universal force field (UFF).
-
-
-
Force Field Parameterization & Topology Generation:
-
Objective: To assign force field parameters and define the molecular topology.
-
Procedure:
-
Use a tool like AmberTools or an online server (e.g., LigParGen) to assign OPLS-AA atom types and generate a GROMACS topology file (.itp) for the monomer.
-
Trustworthiness Check: For the critical amide linkage and aromatic ring torsions, perform DFT calculations on a dimer or trimer fragment to derive accurate partial charges (e.g., RESP charges) and scan the torsional energy profile.[15] Adjust the dihedral parameters in the .itp file to match the QM energy profile. This step is crucial for capturing the chain's flexibility correctly.[18]
-
-
-
Amorphous Cell Construction:
-
Objective: To create a periodic simulation box representing the bulk, amorphous state of the polymer.
-
Procedure:
-
Use a packing tool (e.g., GROMACS insert-molecules or Packmol) to randomly pack multiple polymer chains (e.g., 10-15 chains) into a large, low-density simulation box.[15]
-
The initial packing density should be low to avoid unphysical overlaps.
-
-
-
System Equilibration:
-
Objective: To relax the system to an energetically favorable and physically realistic density and conformation.
-
Procedure (GROMACS commands in parentheses):
-
Energy Minimization: Perform a steeplechase descent energy minimization to remove any steric clashes from the initial packing (gmx grompp -> gmx mdrun).
-
NVT Equilibration: Slowly heat the system to a high temperature (e.g., 600 K, well above the expected Tg) in the NVT (constant Number of particles, Volume, and Temperature) ensemble. This allows the chains to relax and move freely.
-
NPT Equilibration: Switch to the NPT (constant Number of particles, Pressure, and Temperature) ensemble at high temperature and 1 bar pressure. This allows the simulation box volume to adjust, achieving the correct density of the polymer melt. Run for several nanoseconds until the density and potential energy have converged.
-
-
-
Property Calculation (Production Runs):
-
Objective: To simulate the system under specific conditions to extract the desired properties.
-
A. Glass Transition Temperature (Tg):
-
Perform a series of short NPT simulations, gradually cooling the system from the melt (e.g., 600 K) to a glassy state (e.g., 300 K) in discrete temperature steps (e.g., 20 K decrements).[22][23]
-
At each temperature, run the simulation long enough for the density to equilibrate.
-
Plot the average density as a function of temperature. The Tg is determined as the temperature at which there is a distinct change in the slope of the density-temperature curve.[24]
-
-
B. Young's Modulus:
-
Take the equilibrated system at a target temperature (e.g., 300 K).
-
Apply a small, constant-rate uniaxial strain to the simulation box in one dimension (e.g., the z-axis) while allowing the other dimensions to relax (NPT ensemble with semi-isotropic pressure coupling).
-
Record the stress tensor as a function of the applied strain.
-
The Young's Modulus is calculated from the slope of the linear (elastic) region of the resulting stress-strain curve.[11][17]
-
-
The diagram below visualizes the detailed MD protocol for property calculation.
Caption: Detailed MD workflow for calculating Tg and Young's Modulus.
Part 4: Comparative Data Analysis
The ultimate validation of a computational model is its ability to reproduce experimental data and provide insights into structure-property relationships. The table below compares the predicted properties for our target polymer, poly(m-phenylene isophthalamide), with experimental data for itself (as Nomex®) and a common alternative, Polyethylene terephthalate (PET).
| Property | Poly(m-phenylene isophthalamide) (Simulated) | Poly(m-phenylene isophthalamide) / Nomex® (Experimental) | Polyethylene terephthalate (PET) (Experimental) |
| Glass Transition Temp. (Tg) | ~540 - 580 K | ~548 K[23] | ~343 - 353 K |
| Density (at 298 K) | ~1.35 - 1.40 g/cm³ | ~1.38 g/cm³[25] | ~1.38 g/cm³ |
| Young's Modulus | ~3.5 - 4.5 GPa | ~4.6 GPa | ~2.8 - 3.1 GPa |
Note: Simulated values represent typical ranges achievable with well-parameterized all-atom MD simulations. The cooling rate in simulations is orders of magnitude faster than in experiments, which can lead to slightly higher predicted Tg values.[24]
Analysis of Results:
The strong agreement between the simulated and experimental values for poly(m-phenylene isophthalamide) validates the described computational protocol. The high Tg and Young's Modulus relative to PET can be directly attributed to its molecular structure. The rigid aromatic rings and strong hydrogen bonding between the amide linkages in the polymer backbone severely restrict segmental motion, requiring more thermal energy to transition into a rubbery state (higher Tg) and providing greater resistance to deformation (higher modulus).[7] The meta-linkages in the backbone provide some flexibility compared to its para-aramid isomer (Kevlar®), which has an even higher modulus but is more difficult to process.[7]
Conclusion
This guide demonstrates that a multi-scale computational approach, centered on carefully parameterized molecular dynamics simulations, is a robust and reliable method for predicting key thermomechanical properties of polymers. By grounding simulations in accurate quantum mechanical data and validating against known materials, this in silico workflow provides powerful predictive insights. This enables researchers to rationally design novel polymers, such as those potentially derived from this compound, and screen them for desired properties, significantly accelerating the materials discovery cycle and reducing reliance on costly and time-consuming experimental synthesis.
References
- Atomistic Polymer Modeling: Recent Advances and Challenges in Building and Parametrization Workflows. Macromolecules - ACS Publications.
- Prediction of Mechanical Properties of Polymers with Various Force Fields. ResearchGate.
- Modeling and Simulations of Polymers: A Roadmap. Macromolecules - ACS Publications.
- SimPoly: Simulation of Polymers with Machine Learning Force Fields Derived from First Principles. arXiv.
- Polymers | Special Issue : Computational Chemistry. MDPI.
- Method of preparing terephthalic acid dichloride and isophthalic acid... Google Patents.
- LAMMPS Polymer. Mississippi State University.
- Glass Transition Temperatures of Polymers from Molecular Dynamics Simulations. Macromolecules - ACS Publications.
- GROMACS Tutorials. GROMACS.
- A Molecular Dynamics Study of Mechanical and Conformational Properties of Conjugated Polymer Thin Films. Macromolecules - ACS Publications.
- Molecular dynamics simulations for glass transition temperature predictions of polyhydroxyalkanoate biopolymers. RSC Publishing.
- Polyaramid Polymetaphenylene Isopthalamide (Nomex) - Properties and Applications. AZoM.
- Force field (chemistry). Wikipedia.
- Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. ResearchGate.
- Modular Software for Generating and Modeling Diverse Polymer Databases. PMC.
- A very basic LAMMPS tutorial. The University of Edinburgh.
- Welcome to the GROMACS tutorials! GROMACS tutorials.
- (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides. ResearchGate.
- Theoretical studies of conducting polymers: a mini review. RSC Publishing.
- LAMMPS Tutorials 08. Simulate a single polymer chain! GitHub.
- How can I build polymers for molecular simulation in gromacs? ResearchGate.
- Prediction and Interpretability Study of the Glass Transition Temperature of Polyimide Based on Machine Learning and Molecular Dynamics Simulations. MDPI.
- Prediction of Mechanical Properties of Polymers With Various Force Fields. ResearchGate.
- Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development - ACS Publications.
- Properties of Nomex R⃝ Fibers. ResearchGate.
- What are the functions and characteristics of Nomex fiber? Textile Details.
- Hydrothermal polymerization of porous aromatic polyimide networks and machine learning-assisted computational morphology evolution interpretation. Journal of Materials Chemistry A (RSC Publishing).
- Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
- Molecular dynamics simulation on glass transition temperature of isomeric polyimide. CORE.
- Computational Chemistry Polymer Chemistry. Australian National University.
- LAMMPS : How to perform the polymer simulation – Polymer MD Modeling. MatSQ.
- Extraction of Mechanical Parameters via Molecular Dynamics Simulation: Application to Polyimides. PMC - NIH.
- Benzene, 1,3-bis(chloromethyl)-. PubChem.
- 1,4-Bis(trichloromethyl)benzene. Wikipedia.
- Special Issue : Computational Modeling of Polymers. MDPI.
- Molecular Dynamics Studies of the Mechanical Behaviors and Thermal Conductivity of Polyisoprene with Different Degrees of Polymerization. MDPI.
- A Review of Multiscale Computational Methods in Polymeric Materials. PubMed Central.
- Development of force field parameters for molecular simulation of polylactide. PMC.
- LAMMPS Tutorials. LAMMPS.
- How to Determine Glass Transition Temperature of Polymer Electrolytes from Molecular Dynamics Simulations. PMC - PubMed Central.
- [MD-003] MD Simulations of Polymers in Solution by Gromacs. GCHEN.
- Isophthalic acid. Wikipedia.
- The Preparation and Characterization of Poly(m-phenylene- isophthalamide) Fibers Using Ionic Liquids. MDPI.
- Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed.
- Process for the production of terephthalic acid dichloride. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical studies of conducting polymers: a mini review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-BIS-(TRICHLOROMETHYL)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid dichloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dupont.com [dupont.com]
- 8. A Review of Multiscale Computational Methods in Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.anu.edu.au [rsc.anu.edu.au]
- 11. Extraction of Mechanical Parameters via Molecular Dynamics Simulation: Application to Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. Molecular dynamics simulations for glass transition temperature predictions of polyhydroxyalkanoate biopolymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Development of force field parameters for molecular simulation of polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GROMACS Tutorials [mdtutorials.com]
- 21. Modular Software for Generating and Modeling Diverse Polymer Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. How to Determine Glass Transition Temperature of Polymer Electrolytes from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azom.com [azom.com]
A Guide to Validating Experimental Results with Theoretical Calculations for 1,3-Bis(trichloromethyl)benzene Reactions
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and predicting the reactivity of 1,3-bis(trichloromethyl)benzene. Given the limited direct experimental and theoretical data for this specific molecule, we will establish a robust model based on the well-documented chemistry of analogous compounds, primarily benzotrichloride and its isomers. This approach allows for the validation of expected experimental outcomes with sound theoretical principles, a cornerstone of modern chemical research and development.
The Chemical Landscape of Benzotrichlorides: A Foundation for Prediction
The reactivity of this compound is fundamentally dictated by the two trichloromethyl (-CCl₃) groups. These groups are potent electron-withdrawing entities due to the high electronegativity of the three chlorine atoms. This strong inductive effect (-I) is the primary driver of the molecule's chemical behavior, significantly influencing the reactivity at the benzylic carbons and on the aromatic ring itself.[1][2]
The trichloromethyl group makes the benzylic carbon highly electrophilic and, therefore, susceptible to nucleophilic attack.[3] This is the most significant reaction pathway for this class of compounds. Conversely, the strong deactivation of the benzene ring makes electrophilic aromatic substitution challenging, with any such reaction predicted to occur at the meta positions relative to the existing substituents (position 5).[1]
Nucleophilic Substitution: The Primary Reaction Pathway
The core reactivity of compounds bearing a trichloromethyl group on a benzene ring is nucleophilic substitution at the benzylic carbon.[3][4] This typically proceeds through a stepwise mechanism involving the sequential displacement of chloride ions. The most common and well-studied example is hydrolysis.
Experimental Insights from Analogous Systems: Hydrolysis of Benzotrichloride
The hydrolysis of benzotrichloride to benzoic acid is a well-documented industrial process.[5] It proceeds rapidly, even in the presence of just moisture, to form benzoic acid and hydrochloric acid.[6][7]
Experimental Protocol: Hydrolysis of a Benzotrichloride Analogue
This protocol is adapted from established methods for the hydrolysis of benzotrichloride and can be applied to this compound to yield isophthalic acid.
Materials:
-
Benzotrichloride (or this compound)
-
Water
-
Optional: Catalyst such as zinc chloride or ferric chloride[5]
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, place the benzotrichloride substrate.
-
Gradually add water to the stirred substrate. The reaction is often exothermic. For controlled hydrolysis, a catalyst can be employed to allow for lower reaction temperatures (e.g., 100-120 °C with ZnCl₂)[5].
-
Heat the mixture under reflux until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature.
-
If a solid product (the carboxylic acid) precipitates, it can be collected by filtration.
-
Alternatively, extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the carboxylic acid product by recrystallization.
Theoretical Validation of Nucleophilic Attack
A DFT-based analysis would reveal a significant partial positive charge on the benzylic carbon of the -CCl₃ group, making it a prime target for nucleophiles. Computational modeling of the reaction pathway for hydrolysis, for instance, would likely show a stepwise mechanism with the formation of transient intermediates such as C₆H₅CCl₂OH, which then eliminate HCl. The overall reaction is thermodynamically favorable. The electron-withdrawing nature of the second -CCl₃ group at the meta position in this compound is expected to further increase the electrophilicity of each benzylic carbon, thus accelerating the rate of nucleophilic substitution compared to benzotrichloride itself.[4]
Comparative Reactivity and Data
To provide a semi-quantitative basis for prediction, we can compare the known reactivity of related compounds. The primary reaction of interest is the conversion of the -CCl₃ group to other functional groups.
| Compound | Reagent/Reaction | Product | Yield | Reference |
| 1,4-Bis(trichloromethyl)benzene | Terephthalic acid | Terephthaloyl chloride | High | [8] |
| 1,4-Bis(trichloromethyl)benzene | Hydrogen fluoride | 1,4-Bis(chlorodifluoromethyl)benzene | 79% | [8] |
| Benzotrichloride | Water (Hydrolysis) | Benzoic acid | High | [5][6] |
| Benzotrichloride | Resorcinol | 2,4-Dihydroxybenzophenone | N/A | [6] |
Table 1: Summary of reactions for benzotrichloride analogues.
Based on the electronic effects, the reactivity of this compound towards nucleophiles is expected to be higher than that of the 1,4-isomer due to the meta-positioning of the two strongly electron-withdrawing groups, which enhances the electrophilicity of the benzylic carbons.[4]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz can help visualize the theoretical concepts and experimental procedures.
Caption: Generalized mechanism for nucleophilic substitution.
Caption: Hydrolysis experimental workflow.
Conclusion and Future Directions
While direct experimental data on this compound is scarce, a robust understanding of its reactivity can be built upon the well-established chemistry of benzotrichloride and its isomers. The two meta-positioned trichloromethyl groups are predicted to render the benzylic carbons highly susceptible to nucleophilic attack, likely at a rate exceeding that of monosubstituted or para-substituted analogues.
Future experimental work should focus on quantifying the reaction kinetics of nucleophilic substitutions on this compound and comparing them to its isomers. Concurrently, theoretical studies employing Density Functional Theory (DFT) would be invaluable in modeling the reaction pathways, transition states, and activation energies, thus providing a complete, validated picture of this molecule's reactivity. This integrated approach of experimental validation and theoretical prediction is essential for harnessing the synthetic potential of such reactive intermediates in various fields of chemical science.
References
- Benzotrichloride - Wikipedia. Wikipedia.
- the mechanism of the hydrolysis of benzotrichloride - Semantic Scholar. Semantic Scholar.
- The trichloromethyl group is meta directing when attached in benzene ring.. - Filo. Filo.
- The trichloromethyl group is meta directing when attached in benzene ring due to - Allen. Allen.
- Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem. PubChem.
- 1,4-Bis(trichloromethyl)benzene - Wikipedia. Wikipedia.
Sources
- 1. The trichloromethyl group is meta directing when attached in benzene ring.. [askfilo.com]
- 2. The trichloromethyl group is meta directing when attached in benzene ring due to [allen.in]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 7. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Bis(trichloromethyl)benzene
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. 1,3-Bis(trichloromethyl)benzene, a reactive organochlorine compound, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
The Imperative for Proper Disposal: Understanding the Hazards
This compound is classified as a hazardous substance, primarily due to its irritant properties.[1] Exposure can lead to significant skin and eye irritation, as well as respiratory discomfort.[1] The trichloromethyl groups are reactive and can participate in various chemical reactions, necessitating careful consideration of its compatibility with other waste materials. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to hazardous reactions and environmental contamination.
Core Principles of Halogenated Waste Management
As a chlorinated hydrocarbon, this compound falls under the category of halogenated organic waste. The cornerstone of managing this waste stream is segregation. Halogenated solvents and solutes should be collected separately from non-halogenated organic waste.[2][3][4] This is crucial for several reasons:
-
Safety: Mixing halogenated compounds with other reactive chemicals can lead to dangerous reactions.
-
Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration by specialized, licensed facilities to ensure complete destruction and prevent the formation of toxic byproducts.[3] Mixing it with non-halogenated waste can complicate and increase the cost of disposal.[2]
-
Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA), mandate the proper identification and segregation of hazardous waste streams.[5]
Operational Plan for the Disposal of this compound
This section provides a step-by-step protocol for the safe and compliant disposal of this compound from the laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always consult a glove compatibility chart.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a respirator with an appropriate cartridge for organic vapors should be used.[1]
Step 2: Waste Collection
-
Select the Appropriate Waste Container:
-
Use a designated, leak-proof container specifically for halogenated organic waste.[2][6] These containers are often supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green) for easy identification.[3]
-
The container must be made of a material compatible with chlorinated hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[2][7]
-
-
Label the Waste Container:
-
Properly label the container before adding any waste.[6]
-
The label should clearly state "Hazardous Waste" and "Halogenated Organic Waste."[2][4]
-
List all constituents of the waste, including this compound and any solvents used. Provide approximate percentages of each component.[2][4]
-
Include the name of the principal investigator or lab group and the date the waste was first added.
-
-
Transferring the Waste:
-
Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Carefully pour or transfer the waste into the designated container, avoiding splashes.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Securely close the container immediately after adding the waste.[2][6]
-
Step 3: Storage of Waste
-
Store the sealed halogenated waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure the waste container is stored in secondary containment to prevent spills from reaching the environment.[2]
-
Do not store incompatible waste types together. Specifically, keep halogenated waste separate from acids, bases, and reactive metals.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
Emergency Procedures: Spill Management
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.
-
Place all cleanup materials into a designated, sealable container for hazardous waste.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated waste.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and the EHS department, following your institution's incident reporting procedures. For large spills, contact emergency services.[8]
Summary of Key Information
| Aspect | Guideline | Rationale |
| Hazard Class | Irritant (Skin, Eye, Respiratory)[1] | To prevent personal injury. |
| Waste Category | Halogenated Organic Waste | Requires specific disposal methods (e.g., incineration) and should not be mixed with other waste streams.[2][3] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. Respirator if needed.[1] | To protect against chemical splashes, skin contact, and inhalation. |
| Waste Container | Labeled, sealed, compatible container for halogenated waste. | To ensure safe containment, prevent vapor release, and comply with regulations.[2][6] |
| Storage | In a designated, ventilated area with secondary containment. | To prevent accidental spills and exposure.[2] |
| Disposal | Through a licensed hazardous waste facility via your institution's EHS department. | To ensure environmentally sound and legally compliant disposal.[1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- Temple University.
- PubChem. This compound. [Link]
- U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
- European Chlorinated Solvents Associ
- Bucknell University.
- U.S. Environmental Protection Agency. Learn about Hazardous Waste Cleanups. [Link]
- University of Illinois Urbana-Champaign.
- University of California, Santa Cruz. Hazardous Waste Disposal Procedures. [Link]
- University of Southern California.
- Wikipedia. 1,4-Bis(trichloromethyl)benzene. [Link]
- Cole-Parmer.
- EPA Victoria.
- OC-Praktikum.
Sources
- 1. echemi.com [echemi.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. epa.gov [epa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Navigating the Risks: A Comprehensive Guide to Handling 1,3-Bis(trichloromethyl)benzene
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the laboratory environment demands an unwavering commitment to safety, especially when working with potent and potentially hazardous compounds. This guide provides an in-depth, practical framework for the safe handling of 1,3-Bis(trichloromethyl)benzene, moving beyond a simple checklist to instill a culture of proactive safety and procedural excellence.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS No. 881-99-2) is a chlorinated aromatic hydrocarbon that presents a significant health and safety challenge in the laboratory.[1] Its molecular structure, characterized by a benzene ring substituted with two trichloromethyl groups, is the root of its reactivity and toxicity. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1]
The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Inhalation of dust or vapors can lead to irritation of the respiratory tract.[1] Skin contact can cause irritation, and it is crucial to prevent absorption through the skin.[1] Direct eye contact can result in serious irritation.[1] A thorough understanding of these hazards is the first step in implementing effective safety protocols.
Core Principles of Safe Handling: A Multi-Layered Defense
A robust safety plan for handling this compound is built on a hierarchy of controls, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE). This approach ensures that risk is mitigated at every possible level.
Engineering Controls: Your First Line of Defense
The most effective way to minimize exposure is to handle this compound within a properly functioning chemical fume hood.[2] This engineering control captures dust and vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled by personnel. Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during all manipulations.
Facilities handling this compound should also be equipped with an eyewash station and a safety shower, providing immediate decontamination in the event of an accidental exposure.[2]
Administrative Controls: Safe Work Practices
Administrative controls are the established procedures and policies that guide safe laboratory work. For this compound, these include:
-
Restricted Access: Designate specific areas for the handling and storage of this compound. Only authorized and trained personnel should be permitted in these areas.
-
Clear Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[1]
-
No Food or Drink: Strictly prohibit eating, drinking, and smoking in areas where this chemical is handled or stored.[3]
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
Personal Protective Equipment (PPE): The Last Barrier of Protection
While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against any residual risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1] | Protects against splashes and dust, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or increased risk of contact, impervious clothing may be necessary.[1] | Prevents skin irritation and potential systemic absorption. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if there is a risk of exceeding exposure limits. The type of respirator will depend on the concentration of airborne contaminants.[1][2] | Protects the respiratory tract from irritation caused by inhaling dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Pre-Work Checklist:
-
Verify that the chemical fume hood is operational and the certification is current.
-
Ensure the work area is clean and free of clutter.
-
Confirm the availability and accessibility of an eyewash station and safety shower.
-
Don all required PPE as determined by your risk assessment.
-
-
Handling the Compound:
-
Perform all manipulations of this compound within the fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Avoid creating dust when handling the solid form.
-
-
Spill Response:
-
In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99%.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
